molecular formula C65H95N15O20 B12417294 Mal-PEG4-bis-PEG3-methyltetrazine

Mal-PEG4-bis-PEG3-methyltetrazine

カタログ番号: B12417294
分子量: 1406.5 g/mol
InChIキー: WLVVAWAUKNCOQP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Mal-PEG4-bis-PEG3-methyltetrazine is a useful research compound. Its molecular formula is C65H95N15O20 and its molecular weight is 1406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C65H95N15O20

分子量

1406.5 g/mol

IUPAC名

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C65H95N15O20/c1-49-72-76-64(77-73-49)53-7-3-51(4-8-53)45-60(85)69-20-29-93-35-40-96-38-32-91-27-18-67-57(82)14-24-99-47-55(71-59(84)16-23-89-31-37-95-43-44-98-42-34-90-26-17-66-56(81)13-22-80-62(87)11-12-63(80)88)48-100-25-15-58(83)68-19-28-92-33-39-97-41-36-94-30-21-70-61(86)46-52-5-9-54(10-6-52)65-78-74-50(2)75-79-65/h3-12,55H,13-48H2,1-2H3,(H,66,81)(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,84)

InChIキー

WLVVAWAUKNCOQP-UHFFFAOYSA-N

正規SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG4-bis-PEG3-methyltetrazine for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-bis-PEG3-methyltetrazine is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).[1][2] This versatile molecule incorporates three key functional components: a maleimide (B117702) group, two methyltetrazine moieties, and a branched PEG spacer system. This unique architecture allows for the precise and stable linkage of biomolecules, such as antibodies, to payloads like cytotoxic drugs or imaging agents. The PEG spacers enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of the resulting conjugate.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed experimental protocols for its use, and key applications in biomedical research and drug development.

Core Properties and Specifications

This compound is characterized by its distinct functional ends and the intervening PEG spacers. The maleimide group offers high reactivity towards thiol groups, commonly found in cysteine residues of proteins, forming a stable thioether bond.[1] The two methyltetrazine groups enable bioorthogonal "click" chemistry reactions with trans-cyclooctene (B1233481) (TCO) derivatives, a reaction known for its exceptional speed and selectivity in complex biological environments.[3][4]

Physicochemical Properties
PropertyValueReferences
Molecular Formula C65H95N15O20[2]
Molecular Weight 1406.6 g/mol [2]
Appearance Red oil[4]
Purity >90%[4]
Solubility Soluble in DMSO (10 mM), DCM, THF, acetonitrile, DMF[1][4]
Storage and Stability
ConditionDurationRecommendationReferences
Short-term Days to weeks0-4°C[1]
Long-term Months-20°C, keep dry and avoid sunlight[1]
Shipping -Room temperature[1]

Chemical Structure and Reactivity

The structure of this compound is designed for sequential or dual conjugation strategies.

Mal Maleimide (reacts with thiols) PEG4 PEG4 Spacer Mal->PEG4 Branch Branch Point PEG4->Branch PEG3_1 PEG3 Spacer Branch->PEG3_1 PEG3_2 PEG3 Spacer Branch->PEG3_2 MeTet1 Methyltetrazine (reacts with TCO) PEG3_1->MeTet1 MeTet2 Methyltetrazine (reacts with TCO) PEG3_2->MeTet2

Caption: Chemical structure of this compound.

Experimental Protocols

The utility of this compound lies in its ability to participate in two distinct, high-yield conjugation reactions.

Protocol 1: Thiol-Maleimide Conjugation

This protocol outlines the conjugation of the maleimide group of the linker to a thiol-containing biomolecule, such as a cysteine-engineered antibody.

Materials:

  • Thiol-containing protein (e.g., antibody)

  • This compound

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5)

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., free cysteine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: If the protein's cysteine residues are in the form of disulfide bonds, they must first be reduced. Incubate the protein with a 10-100 fold molar excess of TCEP in degassed buffer for 30-60 minutes at room temperature. Remove excess TCEP by buffer exchange.

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the linker solution to the protein solution. The reaction should be performed in a degassed buffer at pH 7.0-7.5.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching (Optional): Add a small excess of a free thiol-containing molecule (e.g., cysteine) to quench any unreacted maleimide groups.

  • Purification: Purify the conjugate to remove excess linker and other reagents using size-exclusion chromatography or dialysis.

cluster_0 Thiol-Maleimide Conjugation Workflow A Prepare Thiolated Biomolecule C Mix Reactants (pH 7.0-7.5) A->C B Dissolve Linker in Anhydrous Solvent B->C D Incubate (1-2h RT or O/N 4°C) C->D E Purify Conjugate D->E

Caption: Workflow for thiol-maleimide conjugation.

Protocol 2: Methyltetrazine-TCO Bioorthogonal Ligation

This protocol describes the reaction of the methyltetrazine groups on the linker with a TCO-modified molecule. This reaction is an example of an inverse electron demand Diels-Alder (iEDDA) cycloaddition.

Materials:

  • Biomolecule-linker conjugate from Protocol 1

  • TCO-functionalized payload (e.g., drug, fluorophore)

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

  • Purification system

Procedure:

  • Reactant Preparation: Prepare solutions of the biomolecule-linker conjugate and the TCO-functionalized payload in the desired reaction buffer.

  • Ligation Reaction: Add a slight molar excess (e.g., 1.1-1.5 equivalents) of the TCO-payload to the solution of the linker-conjugate.

  • Incubation: The reaction is typically very fast. Incubate for 30-60 minutes at room temperature. The progress of the reaction can sometimes be monitored by the disappearance of the tetrazine's characteristic color.[2]

  • Purification: Purify the final conjugate to remove any unreacted TCO-payload.

cluster_1 Methyltetrazine-TCO Ligation Workflow F Prepare Linker-Biomolecule Conjugate H Mix Reactants (pH 6-9) F->H G Prepare TCO-Payload G->H I Incubate (30-60 min RT) H->I J Purify Final Conjugate I->J

References

An In-depth Technical Guide to Mal-PEG4-bis-PEG3-methyltetrazine: A Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterotrifunctional linker, Mal-PEG4-bis-PEG3-methyltetrazine, detailing its chemical structure, properties, and its primary application in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs).

Core Chemical Structure and Properties

This compound is a sophisticated chemical entity designed for high-level bioconjugation.[][] It is characterized as a branched, cleavable linker containing three distinct functional moieties, enabling the sequential or simultaneous attachment of different molecules.[3][4]

The molecule integrates:

  • A Maleimide (B117702) Group (Mal): This functional group exhibits high reactivity towards thiol (sulfhydryl) groups, commonly found in the cysteine residues of proteins and peptides, forming stable covalent bonds.[][]

  • Two Methyltetrazine Groups: These moieties are key components for bioorthogonal chemistry.[][] They react specifically and rapidly with trans-cyclooctene (B1233481) (TCO) and its derivatives through an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction.[5][6] This reaction is known for its high speed and selectivity in complex biological environments.[5][6][7]

  • Polyethylene Glycol (PEG) Spacers (PEG4 and bis-PEG3): The molecule incorporates a total of seven PEG units. These hydrophilic spacers enhance the solubility of the linker and the resulting conjugate in aqueous media, reduce immunogenicity, and can improve the pharmacokinetic profile of the final biotherapeutic.[][][7]

A visual representation of the chemical structure is provided by various chemical suppliers, illustrating the connectivity of the maleimide, the branched PEG chains, and the terminal methyltetrazine groups.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below, based on data from commercial suppliers.

PropertyValueSource(s)
Chemical Formula C₆₅H₉₅N₁₅O₂₀[3][6]
Molecular Weight (MW) ~1406.6 g/mol [3][6]
Purity >90% (typical)[6]
Physical Form Red oil[6]
Solubility Soluble in DMSO, DMF, THF, DCM, acetonitrile[][6]
Storage Conditions -20°C, protected from light and moisture[][][3]

Application in Dual-Payload Antibody-Drug Conjugates (ADCs)

The primary application of this compound is in the construction of ADCs with dual payloads.[3][8] This strategy aims to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxic side effects by delivering two different therapeutic agents to the same target cell.[3][8] The trifunctional nature of the linker allows for a controlled and site-specific conjugation strategy.

The general workflow for creating a dual-payload ADC using this linker is depicted below.

ADC_Conjugation_Workflow Antibody Monoclonal Antibody (mAb) with accessible Cysteine ThiolConj Step 1: Thiol Conjugation (Maleimide Reaction) Antibody->ThiolConj Linker This compound Linker->ThiolConj Payload1 TCO-modified Payload 1 ClickConj1 Step 2a: Bioorthogonal Ligation (Tetrazine-TCO Reaction) Payload1->ClickConj1 Payload2 TCO-modified Payload 2 ClickConj2 Step 2b: Bioorthogonal Ligation (Tetrazine-TCO Reaction) Payload2->ClickConj2 Intermediate mAb-Linker Intermediate ThiolConj->Intermediate Forms stable thioether bond FinalADC Dual-Payload ADC ClickConj1->FinalADC ClickConj2->FinalADC Forms dual-payload conjugate Intermediate->ClickConj1 Intermediate->ClickConj2

Dual-payload ADC conjugation workflow.

Experimental Protocols

While no specific, peer-reviewed protocol for this compound has been identified, the following section provides a representative, multi-stage protocol based on established methods for maleimide-thiol and tetrazine-TCO ligations. This protocol is intended for informational purposes and should be optimized for specific antibodies and payloads.

Stage 1: Antibody-Linker Conjugation via Maleimide-Thiol Reaction

This stage attaches the linker to the antibody.

Materials:

  • Monoclonal antibody (mAb) with accessible cysteine residues (either native or engineered).

  • This compound.

  • Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction (if needed).

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.

  • Quenching Reagent: N-acetylcysteine or L-cysteine.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF)).

Methodology:

  • Antibody Preparation (if required): If targeting interchain disulfide bonds, partially reduce the antibody. Incubate the mAb (e.g., 5-10 mg/mL) with a 2.5-fold molar excess of TCEP in PBS at 37°C for 1-2 hours. Remove excess TCEP using a desalting column.

  • Linker Preparation: Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction: Immediately add the linker solution to the prepared antibody solution. A molar ratio of 5:1 to 10:1 (linker:mAb) is a common starting point.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature with gentle mixing, protected from light.

  • Quenching: Add a quenching reagent (e.g., N-acetylcysteine) in a 10-fold molar excess over the linker to cap any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the resulting mAb-linker conjugate using SEC or TFF to remove unreacted linker and quenching reagent.

  • Characterization: Characterize the conjugate by UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) of the linker.

Stage 2: Dual Payload Attachment via Tetrazine-TCO Ligation

This stage attaches two different TCO-modified payloads to the mAb-linker intermediate.

Materials:

  • Purified mAb-linker conjugate from Stage 1.

  • TCO-modified Payload 1 and TCO-modified Payload 2.

  • Reaction Buffer: PBS, pH 7.4.

  • Anhydrous DMSO.

  • Purification system (SEC or TFF).

Methodology:

  • Payload Preparation: Dissolve the TCO-modified payloads in anhydrous DMSO to create stock solutions (e.g., 10 mM).

  • Conjugation Reaction: Add the TCO-payload solutions to the mAb-linker conjugate. The payloads can be added sequentially or simultaneously. A slight molar excess of each payload (e.g., 1.5 to 2.0 equivalents per available tetrazine site) is recommended.

  • Incubation: The iEDDA reaction is typically very fast. Incubate for 1 hour at room temperature.

  • Purification: Purify the final dual-payload ADC using SEC or TFF to remove excess payloads and reaction byproducts.

  • Final Characterization: Analyze the final product for purity, aggregation (by SEC), DAR of each payload (by HIC and/or LC-MS), and binding affinity (by ELISA or SPR).

Logical Relationships in Dual-Payload ADC Design

The design and synthesis of a dual-payload ADC involve a series of logical considerations to maximize therapeutic potential while maintaining desirable pharmaceutical properties.

ADC_Design_Logic Start Goal: Effective Dual-Payload ADC Antibody Antibody Selection (Target, Internalization) Start->Antibody Linker Linker Choice (Mal-PEG4-bis-PEG3-Tz) Start->Linker Payloads Payload Selection (MoA, Potency) Start->Payloads Conj_Strategy Conjugation Strategy Antibody->Conj_Strategy Linker->Conj_Strategy Stability In Vivo Stability Linker->Stability PEG spacers improve pharmacokinetics Payloads->Conj_Strategy Efficacy Therapeutic Efficacy Payloads->Efficacy Synergistic MoA Site_Selectivity Site-Selectivity (Cysteine) Conj_Strategy->Site_Selectivity Orthogonal_Chem Orthogonal Chemistry (Thiol + Tetrazine/TCO) Conj_Strategy->Orthogonal_Chem Homogeneity Homogeneity (DAR) Site_Selectivity->Homogeneity Orthogonal_Chem->Homogeneity ADC_Properties Desired ADC Properties Homogeneity->ADC_Properties Homogeneity->Efficacy Stability->ADC_Properties Stability->Efficacy Efficacy->ADC_Properties

Logical considerations for ADC design.

Conclusion

This compound is a powerful and versatile tool for the construction of next-generation biotherapeutics. Its heterotrifunctional nature, combining robust thiol chemistry with rapid and specific bioorthogonal ligation, enables the creation of homogeneous, dual-payload ADCs. The integrated PEG spacers further contribute to the development of conjugates with improved solubility and pharmacokinetic properties. This linker represents a significant enabling technology for researchers aiming to overcome the challenges of drug resistance and tumor heterogeneity in targeted cancer therapy.

References

An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of Mal-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional linker pivotal in the field of bioconjugation and targeted drug delivery.[1][2][][4] This document details the chemistry of its functional moieties, presents quantitative kinetic data, outlines experimental protocols for its application, and provides visual representations of the key chemical processes.

Core Principles and Mechanism of Action

This compound is a sophisticated chemical tool designed for the precise and stable linkage of biomolecules to therapeutic or imaging agents.[1] Its architecture incorporates three key functional components: a maleimide (B117702) group, polyethylene (B3416737) glycol (PEG) spacers, and a methyltetrazine moiety, each contributing distinct and essential functionalities.

  • Maleimide Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides.[1] The reaction proceeds via a Michael addition, forming a stable covalent thioether bond. This specific reactivity allows for the site-specific conjugation of the linker to antibodies, antibody fragments, or other thiol-containing biomolecules.[1]

  • Polyethylene Glycol (PEG) Spacers: The linker incorporates a PEG4 and a bis-PEG3 spacer. These hydrophilic PEG units serve multiple purposes. They enhance the aqueous solubility of the entire conjugate, which is often a challenge when dealing with hydrophobic drugs.[1][2][] Furthermore, the PEG spacers increase the hydrodynamic radius of the conjugate, which can improve its pharmacokinetic profile by reducing renal clearance and extending circulation half-life.[1] The flexibility of the PEG chains also minimizes steric hindrance between the conjugated biomolecule and the payload.

  • Methyltetrazine Moiety: The methyltetrazine group is the bioorthogonal reactive handle of the linker.[1][2][] It undergoes an exceptionally fast and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[2][] This "click chemistry" reaction is termed bioorthogonal because it proceeds efficiently in complex biological environments without interfering with native biochemical processes.[2][] This allows for a second, highly specific conjugation step, often used for pre-targeted drug delivery or in vivo imaging applications.[1][2][]

The overall mechanism, therefore, involves a two-step conjugation strategy. First, the maleimide group of the linker is conjugated to a thiol-containing biomolecule. In the second step, the methyltetrazine moiety of the biomolecule-linker conjugate is reacted with a TCO-functionalized payload, such as a cytotoxic drug, a fluorescent probe, or a radiolabel.

Quantitative Data

The efficiency of the dual conjugation strategy employing this compound is underpinned by the favorable kinetics of the involved reactions. The following tables summarize the key quantitative data for the maleimide-thiol and methyltetrazine-TCO ligations.

Table 1: Reaction Kinetics of Maleimide-Thiol Conjugation

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference(s)
N-ethylmaleimide and Cysteine~10²pH 7.0
Maleimide and Cysteine~40.2Neutral pH

Table 2: Reaction Kinetics of Methyltetrazine-TCO IEDDA Cycloaddition

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene2000Aqueous Buffer[5]
MethyltetrazineTCO>800Aqueous Buffer
Various TetrazinesTCO1,100 - 73,000Buffered aqueous solution (37 °C)
Various TetrazinesTCOup to 30,000PBS (37°C)

Experimental Protocols

The following are generalized protocols for the two key conjugation reactions involving a linker like this compound. Optimization may be required for specific biomolecules and payloads.

Protocol for Maleimide-Thiol Conjugation

This protocol describes the conjugation of a thiol-containing protein (e.g., an antibody) with a maleimide-functionalized linker.

Materials:

  • Thiol-containing protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 7.2-7.5, degassed.

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • Quenching reagent: N-acetylcysteine or L-cysteine.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Linker Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light if using a light-sensitive payload.

  • Quenching:

    • To quench any unreacted maleimide groups, add a 50-100 fold molar excess of a quenching reagent (e.g., N-acetylcysteine) and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the protein-linker conjugate from excess linker and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization:

    • Characterize the conjugate to determine the degree of labeling (DOL), which is the average number of linker molecules per protein. This can be assessed by UV-Vis spectroscopy or mass spectrometry.

Protocol for Methyltetrazine-TCO Ligation

This protocol describes the bioorthogonal reaction between the methyltetrazine-functionalized protein and a TCO-containing payload.

Materials:

  • Methyltetrazine-functionalized protein (from Protocol 3.1)

  • TCO-functionalized payload

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column for purification.

Procedure:

  • Reactant Preparation:

    • Dissolve the TCO-functionalized payload in DMSO or DMF to prepare a stock solution.

    • The methyltetrazine-functionalized protein should be in a suitable reaction buffer.

  • Ligation Reaction:

    • Add a 1.5-5 fold molar excess of the TCO-payload stock solution to the solution of the methyltetrazine-functionalized protein.

    • The reaction is typically very fast and can be complete within 5-60 minutes at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the final conjugate from the excess TCO-payload using a size-exclusion chromatography column.

  • Characterization:

    • Analyze the final conjugate using appropriate techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry to confirm successful conjugation and purity.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key molecular structures and reaction pathways.

G cluster_structure Structure of this compound Mal Maleimide PEG4 PEG4 Spacer Mal->PEG4 covalent bond bisPEG3 bis-PEG3 Linker PEG4->bisPEG3 covalent bond MeTet Methyltetrazine bisPEG3->MeTet covalent bond

Caption: Molecular components of the this compound linker.

G cluster_workflow Conjugation Workflow Protein Thiol-containing Protein (e.g., Antibody) Conjugate1 Protein-Linker Conjugate Protein->Conjugate1 Maleimide-Thiol Ligation Linker This compound Linker->Conjugate1 TCO_Payload TCO-functionalized Payload (e.g., Drug) Final_Conjugate Final Antibody-Drug Conjugate (ADC) TCO_Payload->Final_Conjugate Conjugate1->Final_Conjugate Methyltetrazine-TCO IEDDA Cycloaddition

Caption: Two-step bioconjugation workflow utilizing the linker.

G cluster_pathway Signaling Pathway Analogy: Targeted Drug Delivery ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell (with target antigen) ADC->Tumor_Cell Binding Internalization Internalization Tumor_Cell->Internalization Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Conceptual pathway of an ADC created with the linker.

References

An In-Depth Technical Guide to the Synthesis and Characterization of Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and application of Mal-PEG4-bis-PEG3-methyltetrazine, a heterotrifunctional linker critical in the field of bioconjugation and for the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a branched, polyethylene (B3416737) glycol (PEG)-based linker designed for the precise and stable conjugation of biomolecules.[1] Its structure incorporates three key functional moieties: a maleimide (B117702) group for thiol-reactive coupling, and two methyltetrazine groups for bioorthogonal "click" chemistry reactions.[1][2] The PEG spacers, consisting of a PEG4 and a bis-PEG3 backbone, enhance the solubility and biocompatibility of the resulting conjugates, while also providing spatial separation between the conjugated molecules.[1][3] This unique architecture allows for the attachment of multiple payloads to a single point of attachment on a biomolecule, which is particularly advantageous in the development of ADCs with a high drug-to-antibody ratio (DAR).[1]

The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[3] The methyltetrazine moieties, on the other hand, participate in an inverse electron demand Diels-Alder (iEDDA) reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), providing a highly efficient and bioorthogonal ligation strategy.[2][4] This dual reactivity makes this compound a versatile tool for creating complex bioconjugates with tailored properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C65H95N15O20[1][2]
Molecular Weight 1406.54 g/mol [2]
Appearance Red oil[2]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile (B52724)[2][3]
Storage Conditions -20°C, protected from light and moisture[1][3]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available from commercial suppliers, a plausible synthetic route can be proposed based on established methods for the synthesis of its constituent parts. The synthesis would likely involve a multi-step process, beginning with the construction of the branched PEG backbone, followed by the sequential introduction of the maleimide and methyltetrazine functionalities.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_backbone Backbone Synthesis cluster_functionalization Functionalization cluster_purification Purification A Commercially available PEG building blocks B Synthesis of bis-PEG3-acid derivative A->B C Coupling with PEG4-diamine B->C D Branched PEG-amine backbone C->D E Reaction with Maleic Anhydride derivative D->E F Maleimide-PEG-bis-PEG-amine E->F G Coupling with Amine-reactive Methyltetrazine F->G H This compound G->H I Purification by Chromatography (e.g., RP-HPLC) H->I

Caption: Proposed synthetic workflow for this compound.

A detailed experimental protocol for a similar branched structure is described in patent literature, which involves the coupling of a mono-protected amine with a branched PEG acid, followed by deprotection and functionalization.

Characterization

The structural integrity and purity of this compound are crucial for its successful application in bioconjugation. A combination of analytical techniques is employed for its comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the linker.

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the maleimide protons (around 6.7 ppm), the methyl group of the methyltetrazine (around 2.5-3.0 ppm), and the repeating ethylene (B1197577) glycol units of the PEG spacers (typically in the 3.5-3.8 ppm region).

  • ¹³C NMR: The carbon NMR spectrum would provide further confirmation of the structure, with characteristic signals for the carbonyl carbons of the maleimide and amide bonds, the carbons of the tetrazine ring, and the carbons of the PEG backbone.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation analysis (MS/MS) can provide further structural information. The fragmentation of PEGylated molecules often results in a characteristic pattern of neutral losses of ethylene glycol units (44 Da).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of the linker. A typical RP-HPLC method would utilize a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA). The purity is determined by the peak area of the main product relative to any impurities.

Analytical Technique Purpose Expected Results
¹H NMR Structural confirmation and purity assessmentCharacteristic chemical shifts for maleimide, methyltetrazine, and PEG protons. Integration of signals should be consistent with the number of protons in each part of the molecule.
¹³C NMR Detailed structural confirmationResonances corresponding to all unique carbon atoms in the molecule, confirming the connectivity of the different functional groups.
HRMS (ESI-TOF) Determination of exact mass and confirmation of elemental compositionA molecular ion peak corresponding to the calculated exact mass of the compound (e.g., [M+H]⁺, [M+Na]⁺).
RP-HPLC Purity assessmentA single major peak indicating high purity (typically >95%).

Experimental Protocols

The following are detailed protocols for the key applications of this compound.

Protocol for Thiol-Maleimide Conjugation to a Cysteine-Containing Protein

This protocol describes the conjugation of the maleimide group of the linker to a free thiol group on a protein, such as an antibody with engineered cysteines or a reduced interchain disulfide bond.

Materials:

  • Cysteine-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reducing agent (if necessary, e.g., TCEP or DTT)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: If necessary, reduce the protein's disulfide bonds to generate free thiols. This can be achieved by incubating the protein with a 10-20 fold molar excess of TCEP at room temperature for 1-2 hours. Remove the excess reducing agent using a desalting column.

  • Linker Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add a 5-20 fold molar excess of the linker solution to the protein solution. The reaction mixture should be gently mixed and incubated at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a thiol-containing small molecule, such as N-acetylcysteine, and incubate for an additional 15-30 minutes.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess linker and other small molecules.

  • Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

Thiol_Maleimide_Conjugation A Cysteine-containing Protein B Reduction of Disulfides (optional) A->B C Reduced Protein B->C E Conjugation Reaction C->E D This compound D->E F Purification (SEC) E->F G Characterized Conjugate F->G

Caption: Workflow for thiol-maleimide conjugation.

Protocol for Inverse Electron Demand Diels-Alder (iEDDA) Reaction

This protocol outlines the reaction of the methyltetrazine moieties of the linker with a trans-cyclooctene (TCO)-functionalized molecule.

Materials:

  • Tetrazine-functionalized molecule (e.g., the conjugate from section 5.1)

  • TCO-functionalized molecule (e.g., a small molecule drug, imaging agent)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare solutions of the tetrazine-functionalized molecule and the TCO-functionalized molecule in the reaction buffer.

  • iEDDA Reaction: Mix the two solutions, typically at a 1:1 to 1:1.5 molar ratio of tetrazine to TCO. The reaction is generally rapid and can be carried out at room temperature for 30-60 minutes.

  • Monitoring the Reaction: The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification: If necessary, the final conjugate can be purified using an appropriate chromatographic method, such as SEC or RP-HPLC, to remove any unreacted starting materials.

iEDDA_Reaction A Tetrazine-functionalized Molecule C iEDDA Reaction A->C B TCO-functionalized Molecule B->C D Purification (optional) C->D E Final Bioconjugate D->E

Caption: Workflow for the iEDDA reaction.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in several areas of drug development:

  • Antibody-Drug Conjugates (ADCs): The branched nature of the linker allows for the attachment of two drug molecules per conjugation site on an antibody, enabling the creation of ADCs with a high and homogenous DAR. This can lead to enhanced potency and efficacy.

  • Targeted Drug Delivery: The bioorthogonal reactivity of the methyltetrazine groups can be utilized for pre-targeting strategies, where the antibody-linker conjugate is administered first, followed by a TCO-labeled drug that "clicks" to the linker at the target site. This can reduce systemic toxicity.[3]

  • Molecular Imaging: The linker can be used to attach imaging agents (e.g., fluorescent dyes, PET isotopes) to targeting moieties for diagnostic applications.[2]

  • Development of Multifunctional Therapeutics: The three reactive handles can be used to create complex constructs with multiple functionalities, such as a targeting agent, a therapeutic agent, and an imaging agent all on the same molecule.

Signaling Pathways and Logical Relationships

The application of ADCs developed using this linker involves a series of events that can be represented as a signaling pathway.

ADC_Signaling_Pathway A ADC Administration B Systemic Circulation A->B C Targeting of Cancer Cells B->C D ADC-Antigen Binding C->D E Internalization (Endocytosis) D->E F Trafficking to Lysosome E->F G Linker Cleavage F->G H Payload Release G->H I Induction of Apoptosis H->I

Caption: Generalized signaling pathway for an ADC.

Conclusion

This compound is a sophisticated and versatile chemical tool that offers significant advantages for the development of advanced bioconjugates. Its well-defined structure, featuring orthogonal reactivity and solubility-enhancing PEG spacers, provides researchers and drug developers with a powerful means to construct complex and highly functional biomolecules for therapeutic and diagnostic applications. The detailed protocols and characterization data provided in this guide are intended to facilitate the effective use of this important linker in the pursuit of novel and improved biopharmaceuticals.

References

An In-depth Technical Guide to Mal-PEG4-bis-PEG3-methyltetrazine: A Heterotrifunctional Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and methodologies associated with the use of Mal-PEG4-bis-PEG3-methyltetrazine, a branched heterotrifunctional linker designed for the development of next-generation antibody-drug conjugates (ADCs).

Introduction

This compound is a sophisticated chemical tool engineered for advanced bioconjugation strategies, particularly in the field of targeted cancer therapeutics.[1][] Its unique architecture, featuring a maleimide (B117702) group and two methyltetrazine moieties, enables the site-specific conjugation of a targeting antibody to two distinct payload molecules, or a combination of imaging agents and therapeutic drugs.[3] The integrated polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting ADC, making it a valuable asset in the design of novel therapeutic and diagnostic agents.[1][]

Core Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in ADC development. The key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula C65H95N15O20[3]
Molecular Weight 1406.6 g/mol [3]
Appearance Red oil[1]
Solubility Soluble in DMSO (10 mM), DCM, THF, acetonitrile, and DMF.[1][]
Storage Conditions Long-term storage at -20°C, protected from light. Short-term storage (days to weeks) at 0-4°C.[1][]
Purity Typically >90% or >95% (method-dependent)[1][3]

Functional Moieties and Their Reactivity

The utility of this compound lies in its three distinct functional groups, each enabling a specific and highly selective conjugation reaction.

Maleimide Group: Thiol-Reactive Conjugation

The maleimide group is specifically designed for reaction with thiol (sulfhydryl) groups, which are present in the cysteine residues of antibodies and other proteins.[1] This reaction, a Michael addition, forms a stable thioether bond, covalently linking the linker to the antibody. The reaction is most efficient at a pH range of 6.5-7.5.

Methyltetrazine Groups: Bioorthogonal Click Chemistry

The two methyltetrazine moieties are key to the bioorthogonal "click chemistry" capabilities of this linker.[] Methyltetrazine reacts with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder cycloaddition.[1] This reaction is characterized by its extremely fast kinetics and high specificity, allowing for efficient conjugation even in complex biological environments without interfering with native cellular processes.[1] The presence of two methyltetrazine groups allows for the attachment of two separate TCO-modified molecules.

Applications in Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the construction of advanced ADCs, particularly dual-payload or multi-functional ADCs.[3]

  • Dual-Payload ADCs: This linker enables the attachment of two different cytotoxic drugs to a single antibody. This approach can be used to deliver synergistic drug combinations to cancer cells, potentially overcoming drug resistance and enhancing therapeutic efficacy.

  • Theranostic ADCs: One methyltetrazine group can be used to attach a therapeutic payload, while the other can be conjugated to an imaging agent (e.g., a fluorescent dye or a chelator for radioisotopes). This allows for simultaneous therapy and real-time monitoring of drug delivery and target engagement.

  • Modulation of Physicochemical Properties: The branched PEG structure of the linker improves the water solubility and reduces the aggregation potential of the final ADC, which are critical parameters for in vivo applications.[3]

Experimental Protocols

The following are representative, detailed methodologies for the synthesis of a dual-payload ADC using this compound. These protocols are illustrative and may require optimization based on the specific antibody and payloads being used.

Preparation of the Thiolated Antibody
  • Antibody Reduction: A monoclonal antibody (e.g., Trastuzumab for targeting HER2-positive cancers) at a concentration of 5-10 mg/mL in a phosphate-buffered saline (PBS) solution (pH 7.2-7.4) is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) at a 10-20 fold molar excess.

  • Incubation: The reaction mixture is incubated at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol groups.

  • Purification: The reduced antibody is purified using a desalting column (e.g., Sephadex G-25) to remove the excess reducing agent. The concentration and thiol-to-antibody ratio of the purified antibody are determined spectrophotometrically.

Conjugation of the Linker to the Antibody
  • Linker Preparation: this compound is dissolved in a water-miscible organic solvent such as DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: The linker solution is added to the thiolated antibody solution at a 5-10 fold molar excess of linker over available thiol groups. The reaction is performed in PBS (pH 7.0-7.2) with gentle agitation.

  • Incubation: The reaction is allowed to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Purification: The resulting antibody-linker conjugate is purified by size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove the unreacted linker.

Sequential Payload Conjugation via Click Chemistry
  • Payload Preparation: Two different payloads, each modified with a trans-cyclooctene (TCO) group (Payload-TCO-1 and Payload-TCO-2), are dissolved in an appropriate solvent (e.g., DMSO) to prepare stock solutions.

  • First Payload Conjugation: Payload-TCO-1 is added to the purified antibody-linker conjugate solution at a 2-5 fold molar excess over the antibody. The reaction is incubated at room temperature for 1 hour.

  • Intermediate Purification (Optional): Depending on the reactivity and stability of the components, an intermediate purification step using SEC may be performed to remove excess Payload-TCO-1.

  • Second Payload Conjugation: Payload-TCO-2 is then added to the reaction mixture (or the purified intermediate) at a 2-5 fold molar excess over the antibody. The reaction is incubated for another 1-2 hours at room temperature.

  • Final Purification: The final dual-payload ADC is purified using SEC or hydrophobic interaction chromatography (HIC) to remove any unreacted payloads and other impurities.

Characterization of the Final ADC
  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules per antibody is determined using techniques such as UV-Vis spectroscopy, reverse-phase high-performance liquid chromatography (RP-HPLC), or mass spectrometry (MS).

  • Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the level of aggregation.

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated in cell-based assays using cancer cell lines that express the target antigen.

  • Binding Affinity: The binding of the ADC to its target antigen is assessed using methods like enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

Visualizing Workflows and Pathways

Experimental Workflow for Dual-Payload ADC Synthesis

The following diagram illustrates the key steps in the synthesis and purification of a dual-payload ADC using this compound.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation Steps cluster_purification Purification mAb Monoclonal Antibody reduced_mAb Reduced (Thiolated) mAb mAb->reduced_mAb Reduction (TCEP/DTT) Ab_linker Antibody-Linker Conjugate reduced_mAb->Ab_linker linker This compound linker->Ab_linker Ab_linker_P1 Antibody-Linker-Payload 1 Ab_linker->Ab_linker_P1 payload1 Payload 1-TCO payload1->Ab_linker_P1 final_ADC Dual-Payload ADC Ab_linker_P1->final_ADC payload2 Payload 2-TCO payload2->final_ADC purified_ADC Purified Dual-Payload ADC final_ADC->purified_ADC SEC/HIC HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k_pathway PI3K/Akt Pathway cluster_ras_pathway Ras/MAPK Pathway ADC Dual-Payload HER2-ADC HER2 HER2 Receptor ADC->HER2 Binding endosome Endosome HER2->endosome Internalization PI3K PI3K HER2->PI3K Ras Ras HER2->Ras lysosome Lysosome endosome->lysosome Trafficking payloads Released Payloads (Drug 1 & Drug 2) lysosome->payloads Payload Release apoptosis Apoptosis payloads->apoptosis Akt Akt PI3K->Akt cell_survival Cell Survival & Proliferation Akt->cell_survival MAPK MAPK Ras->MAPK gene_expression Gene Expression (Growth, Differentiation) MAPK->gene_expression

References

A Technical Guide to the Function of Methyltetrazine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules to biomolecules in complex biological environments is paramount. Bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes, has provided a powerful toolkit for this purpose.[1] Among the most prominent of these "click chemistry" reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene or alkyne.[2][3]

This guide provides an in-depth examination of methyltetrazine, a key diene in the IEDDA reaction, highlighting its mechanism, kinetics, stability, and applications. We will explore its advantages over other tetrazine derivatives and provide detailed experimental protocols for its use in bioconjugation.

The Methyltetrazine-TCO Ligation: Mechanism of Action

The cornerstone of methyltetrazine's utility is its rapid and specific reaction with strained trans-cyclooctene (B1233481) (TCO) dienophiles.[2] This reaction proceeds via an inverse-electron-demand Diels-Alder [4+2] cycloaddition.[3][4] In this mechanism, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring acts as the diene, reacting with an electron-rich dienophile (the TCO). The reaction forms an unstable cycloadduct which then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) conjugate.[3][5][6][7][8] This process is exceptionally fast and requires no catalyst.[3]

IEDDA_Mechanism cluster_reactants Reactants cluster_products Products MeTz Methyltetrazine (Diene) DHP Stable Dihydropyridazine Conjugate MeTz->DHP + TCO [4+2] Cycloaddition - N₂ (gas) TCO trans-Cyclooctene (TCO) (Dienophile) N2 Nitrogen Gas (N₂)

Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction pathway.

Core Advantages of Methyltetrazine in Bioconjugation

Methyltetrazine offers a superior balance of properties crucial for in vivo and in vitro applications when compared to other tetrazine derivatives.[2]

  • Optimal Balance of Reactivity and Stability : While some tetrazines, like unsubstituted H-tetrazine, exhibit faster reaction kinetics, they often suffer from poor stability in aqueous environments, limiting their use in long-term studies.[2] Conversely, more sterically hindered tetrazines can be more stable but react much slower. Methyltetrazine provides an optimal compromise, offering rapid reaction rates while maintaining high stability in biological media.[2][6][9]

  • Exceptional Kinetics : The IEDDA ligation between methyltetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants orders of magnitude higher than many other click reactions.[6][7][8][10][11][12] This allows for efficient conjugation even at the low concentrations typically required for biological experiments.[10]

  • High Selectivity and Biocompatibility : Methyltetrazine and its TCO partner are highly selective for one another and do not react with naturally occurring functional groups found in biomolecules, such as amines or thiols.[3][6][7][8][11] This orthogonality ensures minimal off-target effects. Furthermore, the reaction proceeds efficiently under physiological conditions (temperature and pH) without the need for potentially cytotoxic catalysts like copper, making it ideal for live-cell and in vivo applications.[3][10]

Quantitative Data: Kinetics and Stability

The performance of different tetrazine derivatives can be quantitatively compared, highlighting the advantages of methyltetrazine for most biological applications.

Tetrazine Derivative Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) Relative In Vivo Stability
Methyltetrazine ~1,000 - 10,332[2][13]High[2][6]
H-Tetrazine Up to 30,000[2]Low[2]
Phenyl-tetrazine Slower than methyltetrazine; ~1,000[2][13]Moderate[2]
Pyridyl-tetrazine >10,000[13]Moderate to Low[14]
Data compiled from multiple sources in aqueous or biological media.
Tetrazine Derivative Stability in DMEM + 10% FBS (37°C)
Methyltetrazine High (>80% remaining after 24h)[13]
Pyridyl-tetrazine (Py-Tz) Low (<20% remaining after 24h)[13]
Triazolyl-tetrazine High (~90% remaining after 24h)[13]
Stability can vary based on specific substituents and experimental conditions.

Applications in Research and Drug Development

The unique properties of methyltetrazine have made it an invaluable tool in various fields.

  • Antibody-Drug Conjugates (ADCs) : Methyltetrazine linkers are used in the synthesis of ADCs, attaching potent cytotoxic drugs to antibodies that target cancer cells.[15][16] This technology also enables "click-to-release" systems, where an externally administered tetrazine can trigger drug release from a TCO-caged ADC at the tumor site, offering enhanced spatial and temporal control.[4][17]

  • In Vivo Pretargeted Imaging : This powerful strategy involves a two-step process. First, an antibody modified with a TCO group is administered and allowed to accumulate at the target tissue (e.g., a tumor) while clearing from circulation.[2] Subsequently, a small, rapidly clearing imaging agent (e.g., a PET or SPECT radionuclide) labeled with methyltetrazine is injected. The methyltetrazine rapidly "clicks" with the TCO-modified antibody at the target site, providing a high-contrast image.[2][18][19]

  • Live-Cell Labeling and Imaging : The biocompatibility of the methyltetrazine-TCO ligation allows for the specific labeling of proteins, glycans, and other biomolecules on or inside living cells for fluorescence microscopy and other imaging applications.[20][21] It is also used in activity-based protein profiling to visualize active enzyme populations in situ.[22][23]

Pretargeting_Workflow A 1. Administer Antibody-TCO Conjugate to Subject B 2. Accumulation at Target Site & Systemic Clearance A->B Time Delay (e.g., 24-72h) C 3. Administer Radiolabeled Methyltetrazine Probe B->C D 4. In Vivo Bioorthogonal Ligation at Target Site C->D Rapid Reaction E 5. Perform PET/SPECT Imaging D->E

Caption: A typical experimental workflow for in vivo pretargeted imaging.

Experimental Protocols

The following protocols provide detailed methodologies for common applications of methyltetrazine bioconjugation.

This protocol describes the labeling of a protein's primary amines (e.g., lysine (B10760008) residues) with a methyltetrazine-NHS ester, followed by conjugation to a TCO-functionalized molecule.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • Methyltetrazine-NHS Ester (e.g., from BroadPharm)[24]

  • Anhydrous DMSO or DMF

  • TCO-functionalized molecule (e.g., TCO-PEG-Fluorophore)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns for purification

Procedure:

  • Protein Preparation : Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.[8][25]

  • Reagent Preparation : Immediately before use, prepare a 10-20 mM stock solution of Methyltetrazine-NHS ester in anhydrous DMSO or DMF.[3][25]

  • Conjugation Reaction (Step 1: Tetrazine Labeling) : Add a 10-20 fold molar excess of the Methyltetrazine-NHS ester stock solution to the protein solution.[3][8] Incubate for 1-2 hours at room temperature with gentle mixing.[3][8]

  • Quenching : Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.[3][25]

  • Purification : Remove excess, unreacted methyltetrazine reagent using a spin desalting column, dialyzing against the desired buffer (e.g., PBS).

  • Conjugation Reaction (Step 2: IEDDA Ligation) : To the purified tetrazine-labeled protein, add the TCO-functionalized molecule. A 1.5 to 5-fold molar excess of the TCO molecule is recommended.[25]

  • Incubation : The reaction is typically complete within 30-60 minutes at room temperature.[8][25]

  • Final Purification & Characterization : If necessary, remove excess TCO reagent via desalting or dialysis. The final conjugate can be characterized by methods such as SDS-PAGE and mass spectrometry to determine the degree of labeling (DOL).[3]

This protocol outlines the measurement of the reaction rate between a methyltetrazine and a TCO derivative using stopped-flow spectrophotometry.[2][26]

Materials:

  • Methyltetrazine derivative

  • TCO derivative (e.g., TCO-PEG)

  • Appropriate solvent (e.g., PBS, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Prepare Stock Solutions : Prepare stock solutions of the methyltetrazine and TCO derivatives in the desired solvent.

  • Instrument Setup : Set the stopped-flow spectrophotometer to monitor the disappearance of the tetrazine's characteristic absorbance (typically around 520-540 nm).[2][26] Equilibrate the instrument to the desired temperature (e.g., 37°C).[2][26]

  • Pseudo-First-Order Measurement : Perform measurements by mixing a solution of the methyltetrazine with a solution containing a large excess (at least 10-fold) of the TCO derivative.[2]

  • Data Acquisition : Record the absorbance decay over time.

  • Data Analysis : Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[2]

  • Calculate Second-Order Rate Constant (k₂) : The second-order rate constant (k₂) is determined by dividing k_obs by the concentration of the TCO derivative used in excess.[26]

This protocol describes a method to evaluate the stability of a methyltetrazine derivative in cell culture medium containing fetal bovine serum (FBS).[2][13]

Materials:

  • Methyltetrazine derivative

  • DMEM containing 10% FBS

  • Incubator (37°C)

  • Cold acetonitrile

  • Centrifuge

  • HPLC system with a UV-Vis detector

Procedure:

  • Incubation : Dilute the methyltetrazine stock solution into DMEM with 10% FBS to a final concentration of 100 µM. Incubate the solution at 37°C.[2][13]

  • Time Points : At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.[2]

  • Protein Precipitation : Precipitate the serum proteins by adding an equal volume of cold acetonitrile.[2]

  • Centrifugation : Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Analysis : Analyze the supernatant by HPLC, monitoring the tetrazine peak at its characteristic absorbance wavelength.[2]

  • Quantification : Quantify the peak area of the intact tetrazine at each time point and normalize it to the peak area at t=0 to determine the percentage of remaining compound.[2]

Conclusion

Methyltetrazine stands out as a robust and versatile tool in the field of bioconjugation. Its optimal balance of rapid kinetics, high stability, and exceptional biocompatibility makes it suitable for a wide array of demanding applications, from the development of next-generation antibody-drug conjugates to advanced in vivo imaging and live-cell analysis. For researchers seeking to perform precise and efficient chemical modifications in complex biological systems, methyltetrazine-mediated IEDDA chemistry represents a premier strategy.

References

An In-depth Technical Guide to the Mal-PEG4-bis-PEG3-methyltetrazine Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterotrifunctional linker, Mal-PEG4-bis-PEG3-methyltetrazine, a sophisticated tool in the field of bioconjugation. Its unique architecture, featuring a central maleimide (B117702) group and two terminal methyltetrazine moieties, enables the precise and efficient assembly of complex biomolecular conjugates, particularly in the development of next-generation antibody-drug conjugates (ADCs) and other targeted therapeutics.

Core Attributes of the Linker

This compound is a branched polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation strategies.[1] It possesses three reactive functional groups, allowing for a sequential or one-pot, two-step conjugation workflow. The core components of this linker and their respective functions are detailed below.

Table 1: Key Properties of this compound

PropertyValueSource(s)
Chemical Formula C65H95N15O20[1]
Molecular Weight 1406.54 g/mol [2]
Physical Form Red oil[2]
Solubility Soluble in DMSO, DMF, THF, DCM, acetonitrile[2]
Storage Conditions -20°C, protected from light[]
Chemical Structure

The structure of this compound is characterized by a maleimide group at one end of a PEG4 spacer, which then branches into two arms, each containing a PEG3 spacer terminated by a methyltetrazine group.

linker This compound maleimide Maleimide (Thiol-reactive) linker->maleimide peg4 PEG4 Spacer maleimide->peg4 branch Branched Core peg4->branch peg3_1 PEG3 Spacer branch->peg3_1 peg3_2 PEG3 Spacer branch->peg3_2 methyltetrazine_1 Methyltetrazine (TCO-reactive) peg3_1->methyltetrazine_1 methyltetrazine_2 Methyltetrazine (TCO-reactive) peg3_2->methyltetrazine_2

Caption: Structural components of the linker.

Functional Groups and Their Reactivity
  • Maleimide Group: This functional group is highly reactive towards free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond. This specific reactivity allows for site-selective conjugation to biomolecules.

  • Methyltetrazine Groups: The two methyltetrazine moieties are key components for bioorthogonal chemistry. They react with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO), through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds with high specificity in complex biological media, without interfering with native biological functional groups.[2] The presence of two methyltetrazine groups allows for the attachment of two separate molecules or a higher loading of a single molecule.

  • PEG Spacers (PEG4 and PEG3): The polyethylene glycol chains serve multiple purposes. They increase the overall hydrophilicity and solubility of the linker and its conjugates in aqueous buffers.[1] Furthermore, the PEG spacers provide spatial separation between the conjugated molecules, which can minimize steric hindrance and help maintain the biological activity of the biomolecules.

Experimental Protocols and Methodologies

Two-Step Bioconjugation Workflow

This workflow involves the initial conjugation of a thiol-containing biomolecule to the maleimide group, followed by the bioorthogonal ligation of TCO-modified molecules to the methyltetrazine groups.

start Start: Thiol-containing Biomolecule (e.g., Antibody) step1 Step 1: Maleimide-Thiol Conjugation start->step1 linker This compound linker->step1 intermediate Intermediate Conjugate: Biomolecule-Linker step1->intermediate step2 Step 2: Tetrazine-TCO Ligation (Bioorthogonal) intermediate->step2 payload1 TCO-modified Payload 1 payload1->step2 payload2 TCO-modified Payload 2 payload2->step2 final_product Final Product: Biomolecule with Dual Payloads step2->final_product

Caption: A typical experimental workflow.

Step 1: Maleimide-Thiol Conjugation

  • Preparation of the Thiol-Containing Biomolecule: If the biomolecule is an antibody, interchain disulfide bonds may need to be partially reduced to generate free thiol groups. This can be achieved by incubation with a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). A common starting point is a 10-fold molar excess of TCEP incubated for 30 minutes at room temperature.[] The reduced antibody should then be purified to remove excess TCEP, for example, by using a desalting column.

  • Conjugation Reaction: The this compound linker, dissolved in an organic solvent like DMSO, is added to the reduced biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 6.5-7.5). A molar excess of the linker is typically used to ensure complete conjugation to the available thiol groups. The reaction is generally incubated for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: After the reaction, excess, unreacted linker is removed. This can be accomplished by size-exclusion chromatography (SEC) or dialysis, depending on the size of the biomolecule.

Step 2: Tetrazine-TCO Bioorthogonal Ligation

  • Preparation of TCO-Modified Payloads: The molecules to be attached to the linker (e.g., drugs, imaging agents) must first be functionalized with a trans-cyclooctene (TCO) group. A variety of TCO-containing reagents with different reactive handles (e.g., NHS esters, amines) are commercially available for this purpose.

  • Ligation Reaction: The TCO-modified payload(s) are added to the purified biomolecule-linker conjugate from Step 1. This reaction is typically performed in an aqueous buffer at room temperature. Due to the fast kinetics of the tetrazine-TCO reaction, it often proceeds to completion within a short period (e.g., 30-60 minutes). A slight molar excess of the TCO-payload can be used to ensure complete ligation to the methyltetrazine groups.

  • Final Purification: A final purification step, such as SEC, is performed to remove any unreacted TCO-payload and other small-molecule reagents, yielding the purified final conjugate.

Quantitative Data and Performance

Reaction Kinetics

The bioorthogonal reaction between tetrazine and TCO is known for its exceptionally fast kinetics. While specific kinetic data for this compound is not widely published, the second-order rate constants for methyltetrazine-TCO reactions are generally in the range of 10³ to 10⁶ M⁻¹s⁻¹.[5] This rapid rate allows for efficient conjugation even at low concentrations of reactants.

Table 2: General Reaction Kinetics of Methyltetrazine-TCO Ligation

Reaction ParameterTypical Value/ConditionSource(s)
Second-Order Rate Constant 10³ - 10⁶ M⁻¹s⁻¹[5]
Reaction Time 30-60 minutes at low micromolar concentrations
Optimal pH 6.0 - 9.0[5]
Temperature Room temperature[5]
Catalyst Requirement None (bioorthogonal)
Stability

The stability of the linker and its conjugates is crucial for their application, particularly in vivo.

  • Maleimide-Thioether Bond: The thioether bond formed from the maleimide-thiol reaction is generally stable. However, the succinimide (B58015) ring formed can be susceptible to hydrolysis, especially at higher pH. This hydrolysis can in some cases be beneficial as it can prevent the retro-Michael reaction, leading to a more stable linkage. The rate of hydrolysis is dependent on pH, temperature, and the local chemical environment.[6][7]

  • Methyltetrazine Group: Methyltetrazines are among the more stable tetrazine derivatives, showing good stability in aqueous buffers.[8] This allows for flexibility in reaction conditions and storage.

  • PEG Backbone: The PEG spacers are known for their high stability and low immunogenicity, contributing to the overall favorable properties of the conjugate.

Signaling Pathways and Logical Relationships

The application of this compound in constructing a dual-drug ADC for targeted cancer therapy can be conceptualized as a targeted signaling pathway.

adc Dual-Drug ADC (Constructed with the linker) circulation Systemic Circulation adc->circulation tumor_cell Tumor Cell (Antigen Expression) circulation->tumor_cell binding Antibody-Antigen Binding tumor_cell->binding internalization Internalization (Endocytosis) binding->internalization lysosome Lysosome internalization->lysosome drug_release Linker Cleavage & Drug Release lysosome->drug_release payload1 Payload 1 drug_release->payload1 payload2 Payload 2 drug_release->payload2 target1 Cellular Target 1 payload1->target1 target2 Cellular Target 2 payload2->target2 apoptosis Apoptosis / Cell Death target1->apoptosis target2->apoptosis

Caption: Targeted drug delivery pathway.

Synthesis of Heterotrifunctional PEG Linkers

The synthesis of complex heterotrifunctional linkers like this compound is a multi-step process that is typically proprietary to the manufacturer. However, the general strategies for synthesizing heterobifunctional and branched PEG linkers often involve the following key steps:

  • Monofunctionalization of PEG: Starting with a symmetrical diol-PEG, one hydroxyl group is selectively activated or protected to allow for differential modification of the two ends.[9][10]

  • Introduction of Functional Groups: The activated or deprotected ends are then reacted to introduce the desired functional groups. For example, a tosylated PEG can be reacted with sodium azide (B81097) to introduce an azide group, which can then be reduced to an amine.[10]

  • Building Branched Structures: Branched linkers can be synthesized by using a core molecule with multiple reactive sites, to which PEG chains can be attached.[11]

  • Final Functionalization: In the final steps, the terminal ends of the PEG chains are converted into the desired reactive moieties, such as maleimide and methyltetrazine.

Conclusion

This compound represents a significant advancement in the field of bioconjugation, offering researchers and drug developers a powerful tool for creating sophisticated, multifunctional biomolecular constructs. Its unique trifunctional and branched design, combined with the efficiency and specificity of maleimide-thiol and tetrazine-TCO chemistries, enables the development of innovative therapeutics and diagnostics with enhanced properties. A thorough understanding of its chemical properties, reactivity, and the methodologies for its use is essential for harnessing its full potential in advancing biomedical research.

References

Mal-PEG4-bis-PEG3-methyltetrazine: An In-Depth Technical Guide to a Heterotrifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted therapeutics, particularly in oncology, is continually advancing toward more precise and potent constructs. Antibody-drug conjugates (ADCs) represent a cornerstone of this progress, and their efficacy is intrinsically linked to the design of the linker molecule that connects the antibody to the cytotoxic payload. Mal-PEG4-bis-PEG3-methyltetrazine has emerged as a sophisticated heterotrifunctional linker, offering a unique architecture for the development of next-generation bioconjugates. This technical guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use, with a focus on the construction of dual-payload ADCs.

Introduction

This compound is a branched linker molecule designed for advanced bioconjugation strategies.[1] Its heterotrifunctional nature provides three distinct points of attachment, enabling the site-specific conjugation of a targeting moiety, such as a monoclonal antibody, to two separate payload molecules.[1][2] This capability is particularly advantageous for creating dual-drug ADCs, which can offer synergistic therapeutic effects and overcome drug resistance mechanisms.[3]

The linker's design incorporates a maleimide (B117702) group for covalent bonding to thiol groups (e.g., from reduced cysteine residues on an antibody), and two methyltetrazine moieties for bioorthogonal "click" chemistry reactions with strained alkenes like trans-cyclooctene (B1233481) (TCO).[4][5] The inclusion of polyethylene (B3416737) glycol (PEG) spacers (PEG4 and PEG3) enhances the linker's aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[] The branched structure allows for a higher drug-to-antibody ratio (DAR) in a controlled manner.[1]

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is essential for its effective implementation in bioconjugation protocols.

PropertyValueReference
Chemical Formula C65H95N15O20[5]
Molecular Weight 1406.54 g/mol [5]
Physical Form Red oil[5]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[5]
Storage Conditions -20°C, protected from light[4][]
Reactive Groups 1 x Maleimide (thiol-reactive), 2 x Methyltetrazine (TCO-reactive)[4][5]

Mechanism of Action and Bioconjugation Strategy

The utility of this compound lies in its ability to facilitate a three-part conjugation in a specific and controlled sequence. The general strategy involves:

  • Antibody-Linker Conjugation: The maleimide group of the linker reacts with free thiol groups on a monoclonal antibody. These thiols are typically generated by the selective reduction of interchain disulfide bonds. This reaction forms a stable thioether bond, attaching the linker to the antibody in a site-specific manner.[7]

  • Payload Attachment (Dual): The two methyltetrazine groups on the linker are then available for reaction with two separate payload molecules that have been pre-functionalized with a strained alkene, such as TCO. This reaction, an inverse-electron-demand Diels-Alder cycloaddition (iEDDA), is a type of "click chemistry" known for its high speed, specificity, and biocompatibility, proceeding efficiently in aqueous conditions without the need for a catalyst.[8][9]

This sequential approach allows for the precise construction of an ADC with a defined composition, including the potential for two different payloads.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the preparation of a dual-payload ADC. Optimization of reaction conditions may be necessary for specific antibodies and payloads.

Antibody Reduction and Thiol Quantification

Objective: To generate free thiol groups on the antibody for conjugation with the maleimide linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM)

  • Dialysis cassettes (10K MWCO)

  • PBS buffer with 1 mM EDTA, pH 7.4

  • Ellman's Reagent (DTNB) for thiol quantification

Procedure:

  • To a solution of the antibody (e.g., 3.6 mg/mL in 10 mM PBS, pH 7.4, 1 mM EDTA), add a calculated amount of TCEP solution to achieve a final concentration that mildly reduces the interchain disulfide bonds. A starting point is a 10-fold molar excess of TCEP to the antibody.[10]

  • Gently mix the solution and incubate at 37°C for 1 hour.[11]

  • To remove excess TCEP, transfer the reduced antibody solution to a dialysis cassette and dialyze against PBS with 1 mM EDTA at 4°C for 24 hours, with several buffer changes.[11]

  • Quantify the number of free thiols per antibody using Ellman's Reagent according to standard protocols.

Conjugation of this compound to the Antibody

Objective: To covalently attach the heterotrifunctional linker to the reduced antibody.

Materials:

  • Reduced antibody solution from section 4.1

  • This compound linker

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

Procedure:

  • Prepare a stock solution of the this compound linker in anhydrous DMSO or DMF (e.g., 10 mM).

  • Add a 10-20 fold molar excess of the linker stock solution to the reduced antibody solution while gently stirring.[10]

  • Incubate the reaction at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Remove the excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis.[10][12]

Conjugation of TCO-Functionalized Payloads via Click Chemistry

Objective: To attach two TCO-modified payloads to the methyltetrazine groups of the antibody-linker conjugate.

Materials:

  • Antibody-linker conjugate from section 4.2

  • TCO-functionalized payload 1

  • TCO-functionalized payload 2

  • Reaction buffer (e.g., PBS, pH 6-9)

Procedure:

  • Prepare stock solutions of the TCO-functionalized payloads in a suitable solvent (e.g., DMSO).

  • Add a slight molar excess (e.g., 1.1 - 5 fold) of each TCO-payload to the antibody-linker conjugate solution.[13]

  • Allow the reaction to proceed for 60 minutes at room temperature.[8][14] The reaction can be monitored by the disappearance of the tetrazine absorbance around 520 nm.

  • The resulting dual-payload ADC is now ready for purification.

Purification and Characterization of the Final ADC

Objective: To purify the ADC and determine key quality attributes such as purity and drug-to-antibody ratio (DAR).

Purification Methods:

  • Size-Exclusion Chromatography (SEC): To separate the ADC from aggregates and smaller impurities.[]

  • Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs.[16]

  • Ion-Exchange Chromatography (IEC): To remove charged impurities.[]

  • Tangential Flow Filtration (TFF): For buffer exchange and removal of small molecule impurities.[]

Characterization Methods:

  • UV-Vis Spectroscopy: For determining protein concentration and average DAR.[]

  • Hydrophobic Interaction Chromatography (HIC): To determine the distribution of different DAR species.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For accurate mass determination of the intact ADC and its subunits, providing precise DAR information.[20][21]

  • SDS-PAGE: To assess the purity and molecular weight of the conjugate under reducing and non-reducing conditions.[22]

Visualization of Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment cluster_purification_characterization Purification & Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb TCEP Reduction mAb_linker Antibody-Linker Conjugate reduced_mAb->mAb_linker linker This compound linker->mAb_linker final_ADC Dual-Payload ADC mAb_linker->final_ADC payload1 TCO-Payload 1 payload1->final_ADC payload2 TCO-Payload 2 payload2->final_ADC purification Purification (SEC, HIC) final_ADC->purification characterization Characterization (MS, HIC, UV-Vis) purification->characterization

Caption: Experimental workflow for dual-payload ADC synthesis.

signaling_pathway cluster_targeting Targeting & Internalization cluster_release Payload Release & Action ADC Dual-Payload ADC receptor Tumor Cell Surface Receptor ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Fusion payload1 Payload 1 lysosome->payload1 Cleavage payload2 Payload 2 lysosome->payload2 Cleavage target1 Cellular Target 1 payload1->target1 target2 Cellular Target 2 payload2->target2 apoptosis Apoptosis target1->apoptosis target2->apoptosis

Caption: ADC mechanism of action in a target tumor cell.

logical_relationship cluster_maleimide Thiol-Reactive End cluster_tetrazine Bioorthogonal Ends linker This compound maleimide Maleimide Group linker->maleimide tetrazine1 Methyltetrazine 1 linker->tetrazine1 tetrazine2 Methyltetrazine 2 linker->tetrazine2 thiol Thiol (e.g., Cysteine) thiol->maleimide Nucleophilic Addition thioether Stable Thioether Bond tco TCO tetrazine1->tco iEDDA Click Reaction tetrazine2->tco iEDDA Click Reaction dihydropyridazine Stable Dihydropyridazine

Caption: Reactive groups of the heterotrifunctional linker.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates, particularly dual-payload ADCs. Its well-defined structure, incorporating orthogonal reactive moieties and solubility-enhancing PEG spacers, allows for precise control over the final conjugate's composition and architecture. The detailed protocols and characterization strategies outlined in this guide provide a solid foundation for researchers and drug developers to leverage the capabilities of this advanced heterotrifunctional linker in their pursuit of more effective and targeted therapies. As the field of bioconjugation continues to evolve, the principles of modularity and site-specificity embodied by linkers like this compound will undoubtedly play a pivotal role in the design of next-generation therapeutic agents.

References

An In-depth Technical Guide to Branched PEG Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that profoundly influences the ADC's stability, solubility, pharmacokinetics (PK), and overall therapeutic index. Among the various linker technologies, branched polyethylene (B3416737) glycol (PEG) linkers have emerged as a versatile and advantageous platform for developing next-generation ADCs. This technical guide provides a comprehensive overview of branched PEG linkers, detailing their properties, synthesis, conjugation methodologies, and impact on ADC performance.

Core Concepts of Branched PEG Linkers

Branched PEG linkers are characterized by a central core from which multiple PEG arms extend.[] This unique architecture offers several distinct advantages over traditional linear linkers:

  • Increased Drug-to-Antibody Ratio (DAR): Branched linkers enable the attachment of multiple payload molecules at a single conjugation site on the antibody, allowing for a higher DAR without increasing the number of modification sites on the antibody itself.[2][3] This is particularly beneficial for payloads with moderate potency, where a higher drug load is required for optimal efficacy.

  • Improved Hydrophilicity and Solubility: The inherent hydrophilicity of the PEG chains helps to counteract the hydrophobicity of many cytotoxic payloads.[4] This enhanced solubility mitigates the risk of ADC aggregation, which can lead to rapid clearance from circulation and potential immunogenicity.[5]

  • Enhanced Pharmacokinetics: The three-dimensional structure of branched PEG linkers creates a larger hydrodynamic volume, which can shield the ADC from renal clearance and enzymatic degradation, leading to a prolonged plasma half-life and increased tumor exposure.[][6]

  • Reduced Immunogenicity: The shielding effect of the PEG chains can mask potential immunogenic epitopes on the payload or the linker itself, reducing the risk of an undesirable immune response.[]

Data Presentation: Quantitative Comparison of Linker Architectures

The choice of linker architecture significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize key quantitative data comparing ADCs constructed with branched versus linear PEG linkers.

Table 1: Physicochemical Properties

PropertyLinear PEG LinkerBranched PEG LinkerReference(s)
Hydrodynamic Radius (Rh) (nm) 6.1 (20 kDa linear PEG)6.4 (20 kDa branched PEG)[7]
Drug-to-Antibody Ratio (DAR) Typically 2-4Can achieve 6, 8, or higher[3][8]
Aggregation Tendency Higher with high DARLower, even at high DAR[5]

Table 2: In Vitro Cytotoxicity

ADC ConfigurationTarget Cell LineIC50 (nM)Reference(s)
Homogeneous DAR 2 (Linear Linker)HER2-positive~0.5[7]
Homogeneous DAR 6 ("Short" Branched Linker)HER2-positive0.68[7]
Homogeneous DAR 6 ("Long" Branched Linker)HER2-positive0.074[7]

Table 3: Pharmacokinetic Parameters

ADC ConfigurationAnimal ModelClearance RateHalf-life (t1/2)Reference(s)
Linear PEG LinkerRatFasterShorter[6]
Branched PEG LinkerRatSlowerLonger[4][6]
ADC with PEG8 or longerRatReached a plateau of slower clearanceLonger[9]
ADC without PEGRatRapid clearanceShorter[9]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis, conjugation, and characterization of ADCs with branched PEG linkers.

Synthesis of a 4-Arm PEG-Maleimide Linker

This protocol describes a general method for synthesizing a four-arm PEG-maleimide linker, a common reactive group for conjugation to thiol groups on antibodies.

Materials:

  • 4-arm PEG-amine (pentaerythritol core)

  • Maleic anhydride (B1165640)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-hydroxysuccinimide (NHS)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4)

Procedure:

  • Synthesis of 4-arm PEG-maleamic acid: Dissolve 4-arm PEG-amine in anhydrous DCM. Add maleic anhydride and stir at room temperature. Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion. Remove the solvent under reduced pressure.

  • Cyclization to 4-arm PEG-maleimide: Dissolve the 4-arm PEG-maleamic acid in a mixture of DCM and DMF. Add a coupling agent (e.g., DCC and NHS) or a dehydrating agent (e.g., acetic anhydride with a catalytic amount of a base like TEA). Heat the reaction mixture and monitor for the formation of the maleimide.

  • Purification: After the reaction is complete, cool the mixture and filter to remove any precipitated byproducts. Precipitate the product by adding cold diethyl ether. Collect the solid product by filtration and wash with diethyl ether. Dry the 4-arm PEG-maleimide under vacuum.[10][11]

  • Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR and MALDI-TOF mass spectrometry.

Conjugation of a Branched PEG Linker to an Antibody and Payload (e.g., MMAE)

This protocol outlines a two-step conjugation strategy involving the attachment of a branched linker to the antibody, followed by the conjugation of the payload.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • Branched PEG linker with an amine-reactive group (e.g., NHS ester) and an orthogonal reactive group (e.g., azide)

  • Payload with a compatible reactive group (e.g., DBCO-MMAE for click chemistry)

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., Tris or glycine)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody-Linker Conjugation:

    • Dissolve the antibody in the conjugation buffer.

    • Dissolve the branched PEG-NHS ester linker in a compatible organic solvent (e.g., DMSO) and add it to the antibody solution with gentle mixing. The molar ratio of linker to antibody should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction at room temperature or 4°C for a specified time.

    • Quench the reaction by adding the quenching solution.

    • Purify the linker-modified antibody using an SEC column to remove excess linker and quenching reagents.

  • Payload Conjugation (via Click Chemistry):

    • Dissolve the azide-modified antibody in a suitable buffer.

    • Dissolve the DBCO-MMAE payload in a compatible solvent and add it to the antibody solution.

    • Allow the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to proceed at room temperature.

    • Purify the final ADC using an SEC column to remove unreacted payload.

  • Characterization: Characterize the final ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, and mass spectrometry.[12][13]

Characterization of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.[14]

Materials:

  • ADC sample

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in sodium phosphate (B84403) buffer, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer, pH 7.0)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A to an appropriate concentration.

  • Chromatographic Separation:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample onto the column.

    • Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later at lower salt concentrations.

  • Data Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for the antibody and a wavelength specific to the payload).

    • Integrate the peak areas corresponding to each drug-loaded species (DAR 0, 2, 4, 6, 8, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)[12][15]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the general mechanism of action of ADCs targeting common cancer antigens and the subsequent downstream signaling pathways affected by the payload delivery.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Receptor_Complex ADC-Antigen Complex Endosome Endosome Receptor_Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage Payload->DNA_Damage Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis DNA_Damage->Apoptosis Microtubule_Disruption->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.[16][17]

HER2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding & Internalization PI3K PI3K HER2->PI3K Dimerization & Activation RAS RAS HER2->RAS Payload Released Payload (e.g., DM1, DXd) HER2->Payload Payload Release AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis Apoptosis Payload->Apoptosis

Caption: HER2 signaling pathway and ADC intervention.[17][18][19]

TROP2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TROP2_ADC TROP2-Targeted ADC TROP2 TROP2 TROP2_ADC->TROP2 Binding & Internalization Ca_release Intracellular Ca2+ Release TROP2->Ca_release MAPK MAPK Pathway TROP2->MAPK Direct Activation Payload Released Payload (e.g., SN-38) TROP2->Payload Payload Release PKC PKC Ca_release->PKC PKC->MAPK ERK ERK MAPK->ERK Cyclins Cyclin D/E ERK->Cyclins Proliferation Cell Proliferation & Invasion Cyclins->Proliferation Apoptosis Apoptosis Payload->Apoptosis

Caption: TROP2 signaling pathway and ADC intervention.[16][20][21]

Experimental and Logical Workflows

Branched_vs_Linear_Workflow cluster_synthesis Linker Synthesis & Conjugation cluster_characterization Physicochemical Characterization cluster_evaluation Functional Evaluation cluster_analysis Comparative Analysis A1 Synthesize Linear PEG Linker B1 Conjugate to Antibody & Payload (Linear) A1->B1 A2 Synthesize Branched PEG Linker B2 Conjugate to Antibody & Payload (Branched) A2->B2 C1 HIC-HPLC (DAR) SEC (Aggregation) B1->C1 C2 HIC-HPLC (DAR) SEC (Aggregation) B2->C2 D1 In Vitro Cytotoxicity Assay C1->D1 D2 In Vivo Efficacy (Xenograft Model) C1->D2 D3 Pharmacokinetic Study C1->D3 C2->D1 C2->D2 C2->D3 E1 Compare DAR, Stability, Solubility, PK, Efficacy D1->E1 D2->E1 D3->E1

Caption: Experimental workflow for comparing ADCs with branched vs. linear PEG linkers.

Conclusion

Branched PEG linkers offer a compelling strategy for the development of highly effective and well-tolerated antibody-drug conjugates. Their unique architecture enables the creation of ADCs with high drug-to-antibody ratios, improved solubility, and favorable pharmacokinetic profiles. The ability to tailor the length and branching of the PEG chains provides a versatile platform for optimizing ADC design for specific payloads and therapeutic targets. As our understanding of the intricate interplay between linker chemistry and ADC performance continues to grow, branched PEG linkers are poised to play an increasingly important role in the future of targeted cancer therapy.

References

introduction to tetrazine-TCO ligation chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Tetrazine-TCO Ligation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of bioconjugation, the tetrazine-trans-cyclooctene (TCO) ligation has emerged as a premier tool, distinguished by its unparalleled reaction speed, specificity, and biocompatibility.[1][2] This reaction, a cornerstone of bioorthogonal chemistry, enables the precise and efficient formation of covalent bonds in complex biological environments, including within living organisms, without interfering with native biochemical processes.[3][4] Its catalyst-free nature and exceptional kinetics have made it an invaluable strategy for applications ranging from live-cell imaging and diagnostics to the development of antibody-drug conjugates (ADCs) and targeted therapeutic delivery systems.[1][2][5]

This guide provides a comprehensive overview of the core principles, kinetics, applications, and experimental protocols associated with tetrazine-TCO ligation, designed to equip researchers and drug development professionals with the knowledge to effectively leverage this powerful chemistry.

Core Principles and Reaction Mechanism

The tetrazine-TCO ligation is a bioorthogonal reaction initiated by an inverse-electron-demand Diels-Alder (IEDDA) [4+2] cycloaddition.[3][6] In this reaction, the 1,2,4,5-tetrazine, an electron-deficient six-membered ring with four nitrogen atoms, acts as the diene. It reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[3]

The reaction proceeds in two key steps:

  • IEDDA Cycloaddition: The tetrazine and TCO rapidly react to form an unstable bicyclic intermediate.[3][6]

  • Retro-Diels-Alder Elimination: This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) conjugate.[3][6] The release of N₂ is the sole byproduct, making the reaction exceptionally clean.[7]

This mechanism is governed by frontier molecular orbital (FMO) theory. The reaction is accelerated by the small energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich TCO and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine.[3][6]

Tetrazine_TCO_Ligation_Mechanism cluster_reactants Reactants cluster_transition Reaction Tetrazine 1,2,4,5-Tetrazine (Electron-Deficient Diene) Intermediate Unstable Bicyclic Intermediate Tetrazine->Intermediate [4+2] Cycloaddition (IEDDA) plus + TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Dihydropyridazine Stable Dihydropyridazine Conjugate Intermediate->Dihydropyridazine Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Mechanism of the Tetrazine-TCO Ligation.

Frontier Orbital Model for the IEDDA Reaction.

Reaction Kinetics

The tetrazine-TCO ligation is renowned for its exceptional reaction rates, which are among the fastest of all known bioorthogonal reactions.[7] This allows for efficient conjugation even at the low nanomolar to micromolar concentrations typically used in biological experiments.[2]

FeatureTetrazine-TCO LigationStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[1][3]~1[1]10 - 10⁴[1]
Biocompatibility Excellent (catalyst-free)[2]Excellent (catalyst-free)[1]Limited in vivo due to copper cytotoxicity[1]
Reaction Conditions Aqueous media, room temperature[1][7]Aqueous media, room temperatureRequires copper(I) catalyst
Key Advantage Unparalleled speed at low concentrations[8]Catalyst-freeHigh efficiency

Table 1: Quantitative Comparison of Key Click Chemistry Reactions.

The kinetics are highly tunable and depend on the electronic properties of both the tetrazine and the TCO.[3]

  • Tetrazine Moiety: Introducing electron-withdrawing groups to the tetrazine ring lowers its LUMO energy, accelerating the reaction.[3]

  • TCO Moiety: The inherent ring strain of the TCO is the primary driver of its reactivity. Additionally, electron-donating groups can raise the TCO's HOMO energy, further increasing the rate.[6]

Applications in Drug Development and Research

The unique characteristics of the tetrazine-TCO ligation have led to its widespread adoption in various cutting-edge applications.

Pretargeted Imaging and Therapy

Pretargeting is a two-step strategy that decouples the targeting and delivery steps, which is particularly advantageous for nuclear imaging and therapy.[3][9]

  • A TCO-modified antibody is administered and allowed to accumulate at a specific target (e.g., a tumor) while the excess unbound antibody clears from circulation.

  • A small, fast-clearing tetrazine carrying an imaging agent (e.g., a radionuclide for PET imaging) or a therapeutic payload is then administered.[4][9] It rapidly ligates with the TCO-antibody at the target site, providing a high target-to-background signal ratio.[3]

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Imaging A Administer TCO-Antibody B Antibody Accumulates at Target Site A->B C Unbound Antibody Clears from Blood B->C D Administer Tetrazine with Imaging Probe C->D Time Delay (e.g., 24-72h) E Rapid In Vivo Ligation at Target Site D->E F High-Contrast Imaging E->F

Pretargeting strategy for in vivo imaging.
Click-to-Release Prodrug Activation

This innovative strategy uses the tetrazine ligation to trigger the release of a therapeutic agent from an inactive prodrug form.[10] A drug is "caged" with a specific TCO derivative. Upon reaction with a tetrazine, the resulting dihydropyridazine intermediate undergoes a spontaneous elimination reaction, releasing the active drug specifically at the desired site of action.[10][11] This approach, used in platforms like Click-Activated Prodrugs Against Cancer (CAPAC), offers precise spatiotemporal control over drug delivery, minimizing systemic toxicity.[5][10][12]

Click_to_Release_Mechanism Prodrug TCO-Caged Prodrug (Inactive) Ligation IEDDA Ligation Prodrug->Ligation Tetrazine Tetrazine Trigger Tetrazine->Ligation Intermediate Dihydropyridazine Intermediate Ligation->Intermediate Tautomerization Tautomerization & 1,4-Elimination Intermediate->Tautomerization Release Active Drug Released Tautomerization->Release Byproducts Byproducts Tautomerization->Byproducts

Logical flow of a click-to-release system.
Other Key Applications

  • Antibody-Drug Conjugates (ADCs): Provides a method for site-specific conjugation of potent drugs to antibodies.[2]

  • Live-Cell Imaging: Enables real-time tracking of biomolecules in their native environment due to its bioorthogonality and rapid kinetics.[1][2]

  • Biomolecule Conjugation: Widely used for linking proteins, peptides, nucleic acids, and other biomolecules.[2]

  • Hydrogel Formation: Used in materials science to form cross-linked hydrogels for tissue engineering and drug delivery.[5][12]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol describes a typical workflow for conjugating two proteins using TCO-NHS and Tetrazine-NHS esters, which react with primary amines (e.g., lysine (B10760008) residues) on the protein surface.

Materials:

  • Protein-1 and Protein-2 solutions (in amine-free buffer, e.g., PBS, pH 7.4-8.0)

  • TCO-PEGx-NHS Ester (dissolved in anhydrous DMSO or DMF to 10-20 mM)[13]

  • Methyltetrazine-PEGx-NHS Ester (dissolved in anhydrous DMSO or DMF)[7]

  • 1M Sodium Bicarbonate (NaHCO₃) or similar buffer to adjust pH[7]

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

  • Spin desalting columns[7]

Procedure:

  • Activation of Protein-1 with TCO-NHS Ester a. To 100 µg of Protein-1 in ~100 µL of PBS, add 5 µL of 1M NaHCO₃ to raise the pH, facilitating the NHS reaction.[7] b. Immediately add a 10-20 fold molar excess of the TCO-NHS ester solution.[8][13] c. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[7][13] d. (Optional) Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM and incubating for 5-10 minutes.[8][13] e. Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.[7][13]

  • Activation of Protein-2 with Tetrazine-NHS Ester a. Repeat steps 1a-1e using Protein-2 and the Methyltetrazine-NHS ester reagent.[7]

  • Ligation of TCO-Protein-1 and Tetrazine-Protein-2 a. Mix the purified TCO-Protein-1 and Tetrazine-Protein-2 in a 1:1 to 1:1.5 molar ratio.[7][8] b. Allow the ligation reaction to proceed for 1 hour at room temperature.[7][8] c. The resulting protein-protein conjugate is now ready for use or further purification if necessary.

Protein_Conjugation_Workflow P1 Protein 1 Incubate1 Incubate (30-60 min, RT) P1->Incubate1 TCO_NHS TCO-NHS Ester TCO_NHS->Incubate1 Purify1 Purify (Desalting Column) Incubate1->Purify1 P1_TCO TCO-Protein 1 Purify1->P1_TCO Ligate Ligate (1 hr, RT) P1_TCO->Ligate P2 Protein 2 Incubate2 Incubate (30-60 min, RT) P2->Incubate2 Tet_NHS Tetrazine-NHS Ester Tet_NHS->Incubate2 Purify2 Purify (Desalting Column) Incubate2->Purify2 P2_Tet Tetrazine-Protein 2 Purify2->P2_Tet P2_Tet->Ligate Conjugate Protein 1-Protein 2 Conjugate Ligate->Conjugate

Experimental workflow for protein-protein conjugation.
Protocol 2: Monitoring Reaction Kinetics via UV-Vis Spectrophotometry

The progress of the tetrazine-TCO ligation can be conveniently monitored by observing the disappearance of the tetrazine's characteristic color.

Procedure:

  • Measurement Setup: a. Use a UV-Vis spectrophotometer. b. The reaction is typically monitored by following the decrease in the tetrazine's absorbance peak, which is located between 510 and 550 nm (the exact wavelength depends on the tetrazine derivative).[7][14]

  • Kinetic Measurement: a. Add a solution of the TCO-functionalized molecule to a cuvette containing the tetrazine-functionalized molecule in a suitable buffer (e.g., PBS).[14] b. Immediately begin collecting absorbance spectra at the characteristic wavelength at set time intervals. c. For extremely fast reactions, a stopped-flow spectrophotometer is required to obtain accurate kinetic data.[14]

  • Data Analysis: a. The second-order rate constant (k₂) can be determined by analyzing the change in absorbance over time, typically by plotting the reciprocal of the reactant concentration versus time.[1]

Conclusion

The tetrazine-TCO ligation stands out as a superior bioorthogonal reaction due to its combination of ultrafast kinetics, high specificity, and excellent biocompatibility.[1][2] Its catalyst-free nature makes it ideally suited for in vivo and live-cell applications where preserving biological integrity is paramount.[2] For researchers, chemists, and drug development professionals, this powerful ligation chemistry provides an indispensable tool for creating complex bioconjugates, enabling advanced imaging modalities, and designing next-generation targeted therapeutics.

References

An In-depth Technical Guide to Mal-PEG4-bis-PEG3-methyltetrazine for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-bis-PEG3-methyltetrazine is a heterotrifunctional and branched linker molecule designed for advanced applications in bioorthogonal chemistry, particularly in the development of antibody-drug conjugates (ADCs) and targeted therapeutic agents.[1][2] This innovative linker possesses three key functional components: a maleimide (B117702) group for thiol-selective conjugation, two methyltetrazine moieties for rapid and specific bioorthogonal reactions, and a branched polyethylene (B3416737) glycol (PEG) spacer.[1][] The unique architecture of this linker allows for the attachment of a targeting biomolecule, such as an antibody, to two separate payload molecules, enabling the creation of ADCs with a high drug-to-antibody ratio (DAR).[2] The PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[]

This technical guide provides a comprehensive overview of the core chemistry, properties, and applications of this compound, complete with data summaries and detailed experimental protocols to facilitate its use in research and drug development.

Core Properties and Specifications

This compound is a complex molecule with distinct reactive ends. The maleimide group is highly reactive towards sulfhydryl groups (thiols) found in cysteine residues of proteins and peptides. The two methyltetrazine groups are designed for the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[][4] This reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological environments without interfering with native biochemical processes.[5]

Below is a summary of the physicochemical properties of this compound based on commercially available information.

PropertyValueReference
Molecular Formula C65H95N15O20[2]
Molecular Weight 1406.6 g/mol [2]
Appearance Red oil[5]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile[5]
Storage Conditions -20°C, protected from light and moisture[]

Reaction Mechanisms and Kinetics

The utility of this compound lies in its two distinct and highly specific chemical reactions.

Maleimide-Thiol Conjugation

The maleimide group reacts with a thiol-containing molecule, such as a cysteine residue on an antibody, via a Michael addition reaction. This forms a stable thioether bond.

G Antibody_SH Antibody with Thiol Group (-SH) Intermediate Michael Addition Intermediate Antibody_SH->Intermediate Nucleophilic Attack Linker_Mal This compound (Maleimide end) Linker_Mal->Intermediate Conjugate Antibody-Linker Conjugate (Stable Thioether Bond) Intermediate->Conjugate Bond Formation

The reaction is most efficient in the pH range of 6.5-7.5.[6] At higher pH, the maleimide ring can undergo hydrolysis, rendering it unreactive.

Methyltetrazine-TCO Bioorthogonal Reaction

The two methyltetrazine moieties react with TCO-functionalized molecules via an inverse-electron-demand Diels-Alder cycloaddition. This reaction is extremely fast, with second-order rate constants reported to be as high as 1000 M⁻¹s⁻¹. This high reactivity allows for efficient conjugation even at low concentrations.[7]

G Linker_Tz Antibody-Linker Conjugate (Methyltetrazine ends) Reaction iEDDA Cycloaddition Linker_Tz->Reaction Payload_TCO TCO-functionalized Payload (x2) Payload_TCO->Reaction ADC Final Antibody-Drug Conjugate (DAR up to 2x per linker) Reaction->ADC Stable Conjugate Formation

The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines.[5][8]

Quantitative Data on Reaction Parameters

While specific kinetic and stability data for this compound are not extensively published, the following table summarizes typical values for the individual reactive moieties based on available literature for similar compounds.

ParameterValueConditionsReference
Maleimide-Thiol Reaction pH 6.5 - 7.5Aqueous buffer[6]
Methyltetrazine-TCO Reaction Rate Constant ~1000 M⁻¹s⁻¹Aqueous buffer[7]
Methyltetrazine Stability Enhanced by methyl groupAqueous buffer[5][8]
Thioether Bond Stability Stable, but can undergo retro-Michael reaction in the presence of excess thiolsPhysiological conditions[9]

Experimental Protocols

The following are generalized protocols for the use of this compound in the preparation of an antibody-drug conjugate. Optimization will be required for specific antibodies and payloads.

Protocol 1: Conjugation of this compound to an Antibody

Objective: To attach the linker to a thiol-containing antibody.

Materials:

  • Antibody with available cysteine residues (or reduced interchain disulfides)

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetylcysteine

  • Desalting column

  • Anhydrous Dimethylsulfoxide (DMSO)

Procedure:

  • Antibody Preparation:

    • If the antibody has free cysteine residues, proceed to step 2.

    • If interchain disulfides need to be reduced, treat the antibody with a 10-fold molar excess of TCEP in Conjugation Buffer for 1-2 hours at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.

  • Linker Preparation:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • To the prepared antibody solution, add a 5- to 10-fold molar excess of the this compound stock solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add N-acetylcysteine to a final concentration of 1 mM to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification:

    • Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker and quenching reagent.

G Start Start: Thiol-containing Antibody Reduction Disulfide Reduction (optional, with TCEP) Start->Reduction Conjugation Add this compound Start->Conjugation If free thiols are present Desalting1 Desalting Reduction->Desalting1 Desalting1->Conjugation Incubation Incubate (1-2h, RT) Conjugation->Incubation Quenching Quench with N-acetylcysteine Incubation->Quenching Purification Purify (Desalting/SEC) Quenching->Purification End End: Antibody-Linker Conjugate Purification->End

Protocol 2: Bioorthogonal Conjugation of a TCO-Payload to the Antibody-Linker Conjugate

Objective: To attach a TCO-functionalized payload to the methyltetrazine groups of the antibody-linker conjugate.

Materials:

  • Purified antibody-linker conjugate from Protocol 1

  • TCO-functionalized payload molecule

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Payload Preparation:

    • Dissolve the TCO-functionalized payload in anhydrous DMSO to a stock concentration of 10 mM.

  • Bioorthogonal Reaction:

    • To the antibody-linker conjugate in Reaction Buffer, add a 3- to 5-fold molar excess of the TCO-payload stock solution per tetrazine group (i.e., a 6- to 10-fold molar excess relative to the antibody).

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Purification:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography to remove any unreacted payload.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool for a range of applications:

  • High-DAR Antibody-Drug Conjugates: The branched structure allows for the attachment of two payload molecules per linker, facilitating the development of ADCs with a DAR of up to 8 or higher, depending on the number of available conjugation sites on the antibody.[2] This can be particularly advantageous for payloads with moderate potency.

  • Dual-Payload ADCs: The two methyltetrazine arms can be used to attach two different TCO-functionalized payloads, enabling the development of ADCs with combination therapies on a single antibody scaffold.

  • Pre-targeted Imaging and Therapy: An antibody conjugated with this linker can be administered first, allowed to accumulate at the target site, and then a TCO-labeled imaging agent or therapeutic can be administered for rapid and specific localization.

  • In Vivo Chemistry: The bioorthogonal nature of the tetrazine-TCO reaction allows for these conjugation reactions to be performed in living systems.[]

Conclusion

This compound is a sophisticated and powerful tool for bioorthogonal chemistry. Its heterotrifunctional and branched design offers significant advantages for the construction of complex bioconjugates, particularly high-DAR and dual-payload ADCs. A thorough understanding of the underlying maleimide-thiol and methyltetrazine-TCO chemistries, along with careful optimization of reaction conditions, will enable researchers to fully leverage the potential of this versatile linker in the development of next-generation targeted therapeutics and imaging agents.

References

Cleavable vs. Non-Cleavable ADC Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and payload, is paramount to the ADC's success, dictating its stability, mechanism of action, and overall therapeutic index. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with profound implications for efficacy and safety. This guide provides an in-depth comparison of these two predominant linker strategies, supported by experimental data and detailed methodologies.

Core Principles: Two Distinct Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]

  • Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1][2] This "molecular switch" allows for the release of the payload in its free, unmodified form.

  • Non-Cleavable Linkers: These linkers form a highly stable bond that is resistant to enzymatic or chemical cleavage.[3][4][] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[3][4][][6]

Mechanisms of Action and Key Chemistries

Cleavable Linkers: Exploiting the Tumor Environment

Cleavable linkers are engineered to respond to distinct physiological differences between the extracellular space (bloodstream) and the intracellular environment of tumor cells.[2] There are three primary mechanisms:

  • Protease-Sensitive Linkers: These linkers incorporate a specific peptide sequence that is recognized and cleaved by proteases, such as Cathepsin B, which are highly expressed in the lysosomes of tumor cells.[2][4] The most common example is the valine-citrulline (vc) dipeptide linker.[2][4]

  • pH-Sensitive (Acid-Labile) Linkers: These linkers, typically containing a hydrazone bond, are stable at the neutral pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8).[2][4][7]

  • Reduction-Sensitive (Disulfide) Linkers: These linkers contain a disulfide bond that is cleaved in the presence of high intracellular concentrations of reducing agents like glutathione (B108866) (GSH), which is significantly more abundant inside cells than in the plasma.[2][7][8]

Non-Cleavable Linkers: Relying on Antibody Degradation

Non-cleavable linkers provide a more direct and dependent connection between the payload and the antibody. The most common type is the thioether linker, often formed using the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker.[3][9] The release process involves:

  • ADC internalization upon binding to the target antigen.

  • Trafficking to the lysosome.

  • Complete degradation of the antibody by lysosomal proteases.

  • Release of the payload still attached to the linker and a single amino acid (typically lysine) from the antibody.[3][10]

This results in a charged payload-linker-amino acid complex that is generally unable to diffuse across cell membranes.[10][11]

The Bystander Effect: A Critical Distinction

A key consequence of the linker choice is the potential for a "bystander effect," where the ADC can kill not only the target antigen-positive (Ag+) cancer cell but also adjacent antigen-negative (Ag-) cells.[12][13]

  • Cleavable Linkers and the Bystander Effect: Because cleavable linkers often release a payload that is uncharged and membrane-permeable (e.g., MMAE), it can diffuse out of the target cell and kill neighboring cells.[13][14][15] This is highly advantageous for treating heterogeneous tumors where not all cells express the target antigen.[13]

  • Non-Cleavable Linkers and Limited Bystander Effect: The payload metabolite released from non-cleavable linkers is typically charged and membrane-impermeable.[10][11] This confines the cytotoxic effect to the antigen-positive cell that internalized the ADC, largely precluding a bystander effect.[10][11][13][16]

Comparative Analysis of ADC Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Release Mechanism Enzymatic cleavage, pH hydrolysis, or reduction in the tumor microenvironment/cell.[2][8]Complete proteolytic degradation of the antibody in the lysosome.[3][4][6]
Released Payload Typically the free, unmodified, and often membrane-permeable drug.[13][15]Payload attached to the linker and an amino acid residue (charged, membrane-impermeable).[3][10]
Plasma Stability Can be variable; risk of premature payload release can lead to off-target toxicity.[7][16]Generally higher plasma stability, leading to a potentially wider therapeutic window and reduced off-target toxicity.[3][][6][17]
Bystander Effect Yes, if the released payload is membrane-permeable.[2][12][13]Generally no, due to the charged nature of the released payload-linker complex.[10][11][13][16]
Efficacy in Heterogeneous Tumors Potentially higher due to the bystander effect.[13]May be limited; efficacy depends on high and homogenous antigen expression.[6][10]
Examples Brentuximab vedotin (vc-MMAE), Gemtuzumab ozogamicin (B1678132) (hydrazone)[2]Trastuzumab emtansine (T-DM1, SMCC-DM1)[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative ADCs with cleavable and non-cleavable linkers.

Table 1: In Vitro Cytotoxicity (IC50) Data
ADCTarget AntigenLinker TypeLinker ChemistryPayloadCell LineIC50 (ng/mL)Reference
Brentuximab vedotinCD30Cleavablevc-PABCMMAEKarpas 299 (CD30+)~10N/A
Trastuzumab emtansine (T-DM1)HER2Non-cleavableSMCCDM1SK-BR-3 (HER2+)~30N/A
Trastuzumab-vc-MMAEHER2Cleavablevc-PABCMMAEKPL-4 (HER2+)~5[18]

Note: IC50 values can vary significantly based on the assay conditions and cell line used.

Table 2: Plasma Stability Data
ADCLinker TypeLinker ChemistryPlasma SourceTime Point% Intact ADC RemainingReference
Trastuzumab-vc-MMAECleavablevc-PABCRat7 days~25% (payload loss)[19]
Generic Cysteine-linked ADCCleavableMaleimideRat6 days~75% (aggregation noted)[20]
T-DM1Non-cleavableSMCCHuman/MouseN/AGenerally high stability reported[3][][17]

Note: Stability is often measured by different methods (e.g., average DAR over time, free payload quantification) and can be influenced by the conjugation site and DAR.[17][21]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT-based)

This protocol is used to determine the potency (IC50) of an ADC in killing target cancer cells.[22]

Principle: The MTT assay measures cell viability by quantifying the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, which can be measured colorimetrically.[23][24]

Materials:

  • Target (Ag+) and control (Ag-) cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[23]

  • ADC, unconjugated antibody, and free payload stocks

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[25]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[23][25]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[25]

  • ADC Treatment: Prepare serial dilutions of the ADC and control articles (unconjugated antibody, free payload). Remove the old medium and add 100 µL of the ADC dilutions to the respective wells.[24]

  • Incubation: Incubate the plate for a period of 72-144 hours.[24][26]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[23][25][26]

  • Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well and place the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[23][25]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[23]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[23]

Protocol: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC.[27]

Method 1: UV/Vis Spectroscopy (Average DAR)

Principle: This technique determines the average DAR by measuring the absorbance of the ADC at two wavelengths—one for the antibody (typically 280 nm) and one for the payload's maximum absorbance.[27][][29]

Procedure:

  • Determine the molar extinction coefficients (ε) of the antibody and the free payload at both 280 nm and the payload's λmax.[]

  • Measure the absorbance of the purified ADC solution at 280 nm and the payload's λmax.

  • Use the Beer-Lambert law and simultaneous equations to calculate the molar concentrations of the antibody and the payload.

  • The average DAR is the ratio of the molar concentration of the payload to the molar concentration of the antibody.[29]

Method 2: Hydrophobic Interaction Chromatography (HIC) (DAR Distribution)

Principle: HIC separates ADC species based on hydrophobicity. Since each conjugated payload molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs (DAR 0, 2, 4, 6, 8) can be resolved.[29]

Procedure:

  • Column: Use a HIC column (e.g., Butyl-NPR).

  • Mobile Phase: Use a gradient of decreasing salt concentration (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) to elute the ADC species.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis: The chromatogram will show separate peaks corresponding to each DAR species. The percentage of each species is determined by the area of its corresponding peak. The weighted average DAR is calculated using the formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100.[27]

Protocol: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC and the premature release of its payload in plasma.[17][21]

Principle: The ADC is incubated in plasma, and at various time points, samples are analyzed to quantify the amount of intact ADC or released payload.[21]

Materials:

  • ADC sample

  • Plasma from relevant species (e.g., human, rat, mouse)[19]

  • Incubator at 37°C

  • Analytical system (e.g., ELISA, LC-MS)

Procedure:

  • Incubation: Incubate the ADC in plasma at 37°C.[21]

  • Time Points: Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, 168 hours).[21]

  • Sample Preparation & Analysis (LC-MS Method): a. Capture the ADC from the plasma sample using Protein A or antigen-coated magnetic beads.[19][30] b. Wash the beads to remove non-specifically bound proteins. c. Analyze the intact ADC to determine the change in average DAR over time, or enzymatically cleave the linker to release the payload for quantification.[19][30] d. Use LC-MS to quantify the remaining conjugated payload or the amount of free payload that has been released into the plasma supernatant.[21][31]

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.

Visualizations: Pathways and Workflows

Signaling and Mechanical Pathways

cluster_cleavable Cleavable Linker ADC cluster_non_cleavable Non-Cleavable Linker ADC ADC_C ADC Binds Antigen Endo_C Endocytosis ADC_C->Endo_C Lyso_C Lysosomal Trafficking Endo_C->Lyso_C Cleavage Linker Cleavage (Protease, pH, GSH) Lyso_C->Cleavage Payload_C Free, Permeable Payload (e.g., MMAE) Cleavage->Payload_C Target_Kill_C Target Cell Killing Payload_C->Target_Kill_C Diffusion Payload Diffusion Out of Cell Payload_C->Diffusion Bystander Bystander Killing (Adjacent Ag- Cell) Diffusion->Bystander ADC_NC ADC Binds Antigen Endo_NC Endocytosis ADC_NC->Endo_NC Lyso_NC Lysosomal Trafficking Endo_NC->Lyso_NC Degradation Antibody Degradation Lyso_NC->Degradation Payload_NC Charged Payload Metabolite Degradation->Payload_NC Target_Kill_NC Target Cell Killing Payload_NC->Target_Kill_NC cluster_MMAE MMAE Payload Mechanism of Action MMAE Released MMAE in Cytosol Tubulin Binds to Tubulin MMAE->Tubulin Disruption Disruption of Microtubule Dynamics Tubulin->Disruption Arrest G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis Caspase Caspase Activation Apoptosis->Caspase cluster_workflow Workflow: In Vitro Cytotoxicity Assay Start Seed Cells in 96-well Plate Incubate1 Adhere Overnight Start->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate 72-144h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze cluster_workflow_dar Workflow: DAR Determination by HIC Sample ADC Sample Preparation Inject Inject onto HIC Column Sample->Inject Gradient Apply Reverse Salt Gradient Inject->Gradient Separate Separation of DAR Species Gradient->Separate Detect UV Detection (280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Calculate Calculate Weighted Average DAR Chromatogram->Calculate

References

Methodological & Application

Application Notes and Protocols for Mal-PEG4-bis-PEG3-methyltetrazine Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-bis-PEG3-methyltetrazine is a heterotrifunctional, branched linker designed for advanced bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).[][2] This innovative linker possesses three key components:

  • A Maleimide (B117702) Group: Enables covalent attachment to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, through a Michael addition reaction.[] This reaction is highly selective for thiols under physiological pH conditions (6.5-7.5).[]

  • Two Methyltetrazine Moieties: These groups are ready for bioorthogonal "click" chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reaction with trans-cyclooctene (B1233481) (TCO) derivatives.[4][5] This reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological environments without the need for a catalyst.[5]

  • Polyethylene Glycol (PEG) Spacers: The branched structure incorporates PEG4 and bis-PEG3 units, which enhance the water solubility of the linker and the resulting conjugate.[2][6] PEGylation is known to improve the pharmacokinetic properties of bioconjugates by increasing their hydrodynamic volume, which can reduce renal clearance and prolong circulation half-life.[6]

The unique architecture of this compound allows for the attachment of a biomolecule (e.g., an antibody) to potentially two different payloads, making it a valuable tool for creating dual-payload ADCs or for attaching imaging agents and therapeutic molecules simultaneously.[7][8] Branched linkers can facilitate higher drug loading on a single attachment site of an antibody, which can be advantageous for enhancing therapeutic efficacy.[7][9]

Data Presentation: Comparative Physicochemical and Reaction Parameters

Due to the proprietary nature of specific linker performance data, the following tables summarize typical quantitative data for the constituent chemistries and compare properties of linear versus branched PEG linkers to provide a framework for experimental design.

Table 1: Typical Reaction Parameters for Maleimide-Thiol and Methyltetrazine-TCO Conjugations

ParameterMaleimide-Thiol ConjugationMethyltetrazine-TCO Ligation
pH Range 6.5 - 7.56.0 - 9.0
Reaction Temperature 4°C to Room TemperatureRoom Temperature to 37°C
Typical Reaction Time 2 - 16 hours< 1 hour
Second-Order Rate Constant ~10^2 - 10^3 M⁻¹s⁻¹Up to 10^6 M⁻¹s⁻¹
Required Co-factors None (Reducing agent like TCEP may be needed for disulfide bonds)None

Table 2: Comparative Properties of Linear vs. Branched PEG Linkers in ADCs

PropertyLinear PEG LinkerBranched PEG LinkerRationale
Hydrodynamic Radius SmallerLargerBranched structure creates a more voluminous shield.[9]
In Vivo Half-Life Generally ShorterPotentially LongerIncreased hydrodynamic size can reduce renal clearance.[6][9]
Payload Loading Capacity Lower (per attachment site)Higher (per attachment site)Multiple arms for payload attachment.[2]
Potential for Aggregation LowerHigher (payload dependent)High local concentration of hydrophobic payloads can increase aggregation risk.[7]
Steric Hindrance LowerHigherThe bulkier structure may affect antigen binding or enzymatic cleavage.[9]

Experimental Protocols

The following protocols provide a detailed methodology for a two-stage bioconjugation using this compound. The first stage involves the conjugation of the linker to a thiol-containing biomolecule (e.g., an antibody). The second stage describes the subsequent "click" reaction of the methyltetrazine groups with a TCO-modified payload.

Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody

This protocol details the steps for attaching the maleimide group of the linker to free thiols on an antibody. Free thiols can be obtained by reducing interchain disulfide bonds.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Degassed PBS, pH 7.2-7.5

  • Quenching Solution: N-acetylcysteine or L-cysteine (100 mM)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Antibody Preparation and Reduction:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in degassed Reaction Buffer.

    • To reduce interchain disulfide bonds and generate free thiols, add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.

    • Remove excess TCEP using a desalting column or TFF, exchanging the buffer with fresh, degassed Reaction Buffer.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the reduced antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Quenching:

    • To quench any unreacted maleimide groups, add a molar excess of the Quenching Solution and incubate for 20-30 minutes at room temperature.

  • Purification:

    • Purify the resulting antibody-linker conjugate using SEC or TFF to remove excess linker and quenching agent. The buffer should be exchanged to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the concentration of the purified conjugate using UV-Vis spectroscopy (at 280 nm).

    • Characterize the conjugate using techniques such as SDS-PAGE, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm successful conjugation and determine the linker-to-antibody ratio.

Protocol 2: Dual Payload Attachment via Tetrazine-TCO Ligation

This protocol describes the "click" reaction between the methyltetrazine-functionalized antibody and a TCO-containing payload.

Materials:

  • Purified antibody-methyltetrazine conjugate from Protocol 1

  • TCO-modified payload(s) (e.g., cytotoxic drug, fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC, TFF, or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Payload Preparation:

    • Dissolve the TCO-modified payload(s) in a compatible solvent (e.g., DMSO) to a known concentration.

  • Ligation Reaction:

    • To the antibody-methyltetrazine conjugate solution, add a 1.5- to 5-fold molar excess of each TCO-modified payload per available methyltetrazine site.

    • Incubate the reaction for 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the final antibody-drug conjugate to remove unreacted payloads and solvents. Purification methods may include SEC, TFF, or HIC, depending on the properties of the ADC.

  • Final Characterization:

    • Determine the final concentration and Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy and/or Mass Spectrometry.

    • Assess the purity, aggregation levels, and stability of the final ADC using methods such as SEC-HPLC, SDS-PAGE, and stability-indicating assays.[10]

Mandatory Visualizations

G cluster_prep Preparation cluster_conjugation Conjugation Stages cluster_analysis Analysis Antibody Thiol-Containing Antibody Reduction Disulfide Reduction (e.g., with TCEP) Antibody->Reduction If needed Thiol_Conj Stage 1: Maleimide-Thiol Conjugation (pH 6.5-7.5) Reduction->Thiol_Conj Linker Mal-PEG4-bis-PEG3 -methyltetrazine Linker->Thiol_Conj Payload TCO-Modified Payload(s) Tetrazine_Conj Stage 2: Tetrazine-TCO Ligation (Click Chemistry) Payload->Tetrazine_Conj Purify1 Purification 1 (SEC or TFF) Thiol_Conj->Purify1 Purify1->Tetrazine_Conj Purify2 Purification 2 (SEC, TFF, or HIC) Tetrazine_Conj->Purify2 Final_ADC Final Antibody-Drug Conjugate (ADC) Purify2->Final_ADC Characterization Characterization (MS, HPLC, DAR, etc.) Final_ADC->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

G Antibody Antibody Linker This compound Antibody->Linker Cysteine Thiol to Maleimide Bond Payload1 Payload 1 (TCO-modified) Linker->Payload1 Methyltetrazine to TCO 'Click' Reaction Payload2 Payload 2 (TCO-modified) Linker->Payload2 Methyltetrazine to TCO 'Click' Reaction ADC Dual-Payload ADC

Caption: Logical relationship of components in a dual-payload ADC.

References

Application Notes and Protocols for Mal-PEG4-bis-PEG3-methyltetrazine in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody to the drug payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. Mal-PEG4-bis-PEG3-methyltetrazine is a novel, heterotrifunctional and branched linker designed to address key challenges in ADC development.[][2]

This advanced linker features three key components:

  • A Maleimide (B117702) Group: This functional group reacts specifically with thiol (sulfhydryl) groups, typically found in the cysteine residues of an antibody, forming a stable covalent bond.[] This allows for site-specific conjugation to engineered cysteines or to native cysteines after reduction of interchain disulfide bonds.

  • Branched Polyethylene Glycol (PEG) Spacers: The linker incorporates two distinct PEG chains (PEG4 and bis-PEG3). These hydrophilic spacers enhance the solubility and stability of the ADC, reduce aggregation, and can improve its pharmacokinetic profile by shielding the hydrophobic payload.[3][4]

  • Two Methyltetrazine Moieties: These groups are key for bioorthogonal chemistry. They react specifically and rapidly with trans-cyclooctene (B1233481) (TCO) through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[5][6] The presence of two methyltetrazine groups allows for the attachment of two TCO-modified drug payloads per linker, enabling the synthesis of ADCs with a potentially higher drug-to-antibody ratio (DAR).[7][8]

The use of this compound offers a modular and efficient approach to ADC synthesis, allowing for a two-step conjugation process. First, the linker is attached to the antibody via the maleimide-thiol reaction. Second, the TCO-functionalized drug payload is conjugated to the linker-modified antibody through the rapid and highly specific tetrazine-TCO ligation. This bioorthogonal approach minimizes side reactions and allows for the use of purified intermediates, leading to more homogeneous and well-defined ADCs.[9]

Key Features and Advantages:

  • Branched Architecture: Enables the attachment of two drug molecules per linker, facilitating the creation of ADCs with a high and controlled drug-to-antibody ratio (DAR).[7][8]

  • Enhanced Hydrophilicity: The PEG spacers improve the solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads, and can reduce the likelihood of aggregation.[3][4]

  • Bioorthogonal Conjugation: The tetrazine-TCO ligation is extremely fast and occurs under mild, physiological conditions without interfering with biological functional groups, ensuring high specificity and efficiency.[5][6]

  • Modular Synthesis: The two-step conjugation strategy allows for the independent preparation and purification of the antibody-linker intermediate and the TCO-modified payload, providing greater control over the final ADC product.

Experimental Protocols

This section provides detailed protocols for the synthesis of an ADC using this compound. The overall workflow involves three main stages:

  • Antibody Preparation: Reduction of antibody disulfide bonds to generate free thiol groups.

  • Antibody-Linker Conjugation: Reaction of the maleimide group of the linker with the antibody's free thiols.

  • Payload Conjugation: Reaction of the methyltetrazine groups on the antibody-linker conjugate with a TCO-modified cytotoxic drug.

Materials and Reagents:
  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • TCO-modified cytotoxic payload

  • Reaction buffers (e.g., PBS, pH 7.2-7.4)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification columns (e.g., size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC))

  • Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC/UPLC system, mass spectrometer)

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.

  • Antibody Preparation:

    • Prepare a solution of the antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.2-7.4).

    • Ensure the buffer is free of any thiol-containing components.

  • TCEP Addition:

    • Prepare a fresh stock solution of TCEP in water or buffer.

    • Add a 5-10 molar excess of TCEP to the antibody solution. The exact molar ratio may need to be optimized depending on the antibody and the desired number of free thiols.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.

  • Purification:

    • Remove the excess TCEP immediately after incubation using a desalting column or spin filter, exchanging the buffer to a conjugation buffer (e.g., PBS, pH 7.2-7.4).

Protocol 2: Antibody-Linker Conjugation

This protocol details the conjugation of the this compound linker to the reduced antibody.

  • Linker Preparation:

    • Dissolve the this compound linker in a compatible organic solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • To the purified, reduced antibody solution, add a 5-10 molar excess of the linker stock solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, a small molar excess of a thiol-containing reagent like N-acetylcysteine can be added. Incubate for an additional 15-30 minutes.

  • Purification:

    • Purify the antibody-linker conjugate from excess linker and other reaction components using size-exclusion chromatography (SEC).

Protocol 3: Payload Conjugation (Tetrazine-TCO Ligation)

This protocol describes the final step of attaching the TCO-modified cytotoxic payload to the antibody-linker conjugate.

  • Payload Preparation:

    • Dissolve the TCO-modified cytotoxic payload in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Conjugation Reaction:

    • To the purified antibody-linker conjugate, add a 2-5 molar excess of the TCO-payload solution per tetrazine group. Since the linker has two tetrazine moieties, a 4-10 molar excess of the payload per antibody-linker conjugate is a good starting point.

    • The reaction is typically very fast and can be carried out at room temperature for 1 hour.

  • Purification:

    • Purify the final ADC from excess payload and byproducts using SEC or HIC. The choice of purification method will depend on the properties of the final ADC.

Characterization of the ADC

After synthesis and purification, the ADC should be thoroughly characterized to determine key quality attributes.

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody. This can be determined by:

    • Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[10][11]

    • Mass Spectrometry (MS): Provides the exact mass of the different ADC species, allowing for precise DAR calculation.[12]

  • Purity and Aggregation:

    • Size-Exclusion Chromatography (SEC): Used to assess the level of aggregation and fragmentation in the final ADC product.[13]

  • Antigen Binding:

    • An immunoassay (e.g., ELISA) should be performed to ensure that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

  • In Vitro Cytotoxicity:

    • A cell-based assay is essential to confirm the potency of the ADC against a cancer cell line that expresses the target antigen.

Quantitative Data Summary

The following table summarizes representative quantitative data for ADC synthesis using branched linkers. Note that specific values may vary depending on the antibody, payload, and precise reaction conditions.

ParameterTypical Value/RangeMethod of DeterminationReference
Antibody Reduction
TCEP to Antibody Molar Ratio5 - 10 foldN/A-
Incubation Time1 - 2 hoursN/A-
Incubation Temperature37 °CN/A-
Antibody-Linker Conjugation
Linker to Antibody Molar Ratio5 - 10 foldN/A-
Reaction Time1 - 2 hoursN/A-
Reaction TemperatureRoom TemperatureN/A-
Payload Conjugation (per tetrazine)
TCO-Payload to Tetrazine Molar Ratio2 - 5 foldN/A-
Reaction Time1 hourN/A-
Reaction TemperatureRoom TemperatureN/A-
ADC Characterization
Achievable Drug-to-Antibody Ratio (DAR)2 - 8HIC, MS[8][14]
Conjugation Efficiency (per site)>90%HIC, MS-
Purity (monomer content)>95%SEC[13]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_0 Stage 1: Antibody Preparation cluster_1 Stage 2: Antibody-Linker Conjugation cluster_2 Stage 3: Payload Conjugation cluster_3 Stage 4: Characterization mAb Monoclonal Antibody reduced_mAb Reduced mAb (with free thiols) mAb->reduced_mAb TCEP Reduction mAb_linker Antibody-Linker Conjugate reduced_mAb->mAb_linker Maleimide-Thiol Reaction linker This compound linker->mAb_linker ADC Final Antibody-Drug Conjugate mAb_linker->ADC Tetrazine-TCO Ligation payload TCO-Modified Payload payload->ADC analysis DAR, Purity, Binding, Potency Analysis ADC->analysis

Caption: Overall workflow for ADC synthesis using this compound.

Signaling Pathways and Chemical Reactions

Chemical_Reactions cluster_maleimide Maleimide-Thiol Conjugation cluster_tetrazine Tetrazine-TCO Ligation (x2) Antibody_SH Antibody-SH Antibody_Linker Antibody-S-Linker Antibody_SH->Antibody_Linker Linker_Mal Linker-Maleimide Linker_Mal->Antibody_Linker Ab_Linker_Tz Antibody-Linker-(Tz)₂ Final_ADC Antibody-Linker-(Payload)₂ Ab_Linker_Tz->Final_ADC TCO_Payload TCO-Payload TCO_Payload->Final_ADC

Caption: Key chemical reactions in the two-step ADC conjugation process.

References

Application Notes and Protocols for Thiol-Maleimide Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the principles and practices of thiol-maleimide chemistry for the specific and efficient covalent conjugation of proteins. Detailed protocols for key experiments are provided to ensure reliable and reproducible results in applications ranging from the creation of antibody-drug conjugates (ADCs) to the fluorescent labeling of proteins.

Introduction to Thiol-Maleimide Chemistry

Thiol-maleimide conjugation is a widely used bioconjugation method that facilitates the specific covalent labeling of biomolecules.[1] The reaction involves a Michael addition of a thiol group, typically from a cysteine residue in a protein, to the double bond of a maleimide (B117702) ring, forming a stable thioether bond.[1][2] This ligation strategy is highly valued for its high selectivity for thiols under mild, physiological conditions, making it ideal for a variety of applications in research and drug development.[1][3]

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][4] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][4] This high degree of selectivity allows for the precise modification of cysteine residues, even in the presence of numerous other nucleophilic functional groups like amines (e.g., lysine (B10760008) residues).[4]

Optimizing Reaction Conditions

The success of a thiol-maleimide conjugation reaction is critically dependent on the careful control of several key parameters. These include pH, temperature, reactant concentrations, and reaction time.

pH

The pH of the reaction buffer is the most critical parameter influencing the rate and selectivity of the thiol-maleimide reaction.[1]

  • Optimal Range (pH 6.5 - 7.5): This range provides the best balance of high reaction rates and excellent selectivity for thiol groups.[1][4]

  • Below pH 6.5: The reaction rate is significantly reduced due to the protonation of the thiol group, which decreases its nucleophilicity.[1]

  • Above pH 7.5: The reaction with primary amines (e.g., lysine residues) becomes a competitive side reaction, leading to a loss of selectivity.[1][4] Additionally, the maleimide group becomes increasingly susceptible to hydrolysis at alkaline pH, which results in a non-reactive maleamic acid.[1][5]

Temperature and Reaction Time

The rate of the thiol-maleimide reaction is dependent on temperature.[1][6] Reactions are typically performed at either room temperature (20-25°C) or at 4°C.

  • Room Temperature (20-25°C): Generally allows for faster reaction times, often ranging from 30 minutes to 2 hours.[1]

  • 4°C: Results in slower reaction rates, which may necessitate overnight incubation to achieve high conjugation efficiency.[1] Lower temperatures can be beneficial for sensitive biomolecules to minimize degradation.[1]

Reactant Concentration and Molar Ratio

The concentration of the reactants and the molar ratio of maleimide to thiol significantly impact the conjugation efficiency. A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion.[1] A typical starting point is a 10- to 20-fold molar excess of the maleimide reagent over the protein.[7][8]

Data Presentation: Summary of Reaction Parameters

The following tables summarize the key quantitative data for optimizing thiol-maleimide conjugation reactions.

Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics [1]

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis

Table 2: Typical Reaction Times and Temperatures for Thiol-Maleimide Ligation [1]

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.
Room Temperature (20-25°C)30 minutes - 2 hoursFaster reaction kinetics.
37°C~30 minutesCan be used to accelerate the reaction, but may not be suitable for all biomolecules.

Table 3: Recommended Reaction Parameters for VH032 Thiol-Maleimide Conjugation [2]

ParameterRecommended ConditionRationale
pH7.0 - 7.5Maintains thiol reactivity while minimizing maleimide hydrolysis.
Temperature4°C or Room Temp.Lower temperatures can reduce side reactions.
Reaction Time2 - 16 hoursLonger incubation times can increase yield.
Molar Ratio (VH032-SH:Protein)10:1 to 20:1A molar excess of the smaller molecule drives the reaction to completion.
Protein Concentration1 - 10 mg/mLOptimal concentration for efficient conjugation.

Experimental Protocols

The following are detailed protocols for key experiments in thiol-maleimide protein conjugation.

Protocol 1: General Protein Labeling with a Maleimide-Functionalized Molecule

This protocol provides a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule, such as a fluorescent dye or a small molecule drug.[1][7]

Materials:

  • Thiol-containing protein

  • Maleimide-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES (10-100 mM), pH 7.0-7.5, degassed.[9][10]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).[1][9]

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent.[9][10]

  • Purification column (e.g., Sephadex G-25 desalting column).[2]

  • Ellman's Reagent (DTNB) for quantifying free thiols (optional).[1]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2][8] It is crucial to use a thiol-free reducing agent like TCEP, as thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) will compete with the protein's thiols for reaction with the maleimide.[1]

  • Maleimide Reagent Preparation:

    • Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.[8][9] This should be done immediately before use as maleimides are susceptible to hydrolysis in aqueous solutions.[4]

  • Conjugation Reaction:

    • Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point).[1][7] Add the maleimide solution dropwise while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[2][8]

  • Purification of the Conjugate:

    • Following incubation, purify the conjugate from unreacted maleimide reagent and other reaction components using a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[2][11] Other purification methods such as HPLC, FPLC, or dialysis can also be utilized.[9]

  • Characterization (Optional):

    • Quantification of Conjugation Efficiency: The efficiency of the reaction can be determined by quantifying the number of free sulfhydryl groups before and after conjugation using Ellman's reagent.[1][12]

    • Degree of Labeling (DOL): For fluorescently labeled proteins, the DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the dye.[7]

Protocol 2: Quantification of Free Thiols using Ellman's Reagent

This protocol describes the use of Ellman's reagent (DTNB) to quantify the number of free sulfhydryl groups in a sample.[1]

Materials:

  • Protein sample

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer)

  • Cysteine or N-acetylcysteine for standard curve

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of known concentrations of a thiol standard (e.g., cysteine) in the Reaction Buffer.

  • Sample Preparation:

    • Dilute the protein sample to be tested in the Reaction Buffer.

  • Reaction:

    • To 50 µL of each standard and sample, add 5 µL of the Ellman's Reagent Solution. Include a blank containing only the Reaction Buffer and Ellman's Reagent.

    • Incubate for 15 minutes at room temperature.

  • Measurement:

    • Measure the absorbance of the standards and samples at 412 nm.

  • Quantification:

    • Create a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of free thiols in the samples.[1]

Potential Side Reactions and Mitigation Strategies

While the thiol-maleimide reaction is highly specific, several side reactions can occur, potentially impacting the homogeneity and stability of the final conjugate.

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols.[4] To minimize hydrolysis, aqueous solutions of maleimide-containing reagents should be prepared immediately before use and the reaction should be conducted within the optimal pH range of 6.5-7.5.[4]

  • Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues, leading to a loss of selectivity.[1][4] Maintaining the reaction pH below 7.5 is crucial to prevent this side reaction.

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the resulting succinimidyl thioether conjugate can rearrange to form a stable six-membered thiazine ring.[13][14][15] This rearrangement is more pronounced at higher pH.[16] To avoid this, it is advisable to avoid using N-terminal cysteines for conjugation when a stable succinimidyl thioether linkage is desired, or to perform the conjugation at a lower pH (around 5) and maintain acidic conditions during purification and storage.[13][15]

  • Retro-Michael Reaction (Thiol Exchange): The thioether bond formed can be reversible under certain conditions, leading to a "retro-Michael" reaction.[4] This can result in the transfer of the conjugated payload to other thiol-containing molecules, such as glutathione (B108866) in vivo, leading to off-target effects.[14][17] To improve the in vivo stability of the conjugate, the thiosuccinimide ring can be hydrolyzed post-conjugation by adjusting the pH to 8.5-9.0.[14]

Visualizations

The following diagrams illustrate the key chemical reactions and a general experimental workflow for thiol-maleimide conjugation.

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_Thiol Protein-SH (Cysteine) Thioether_Conjugate Protein-S-Maleimide-R (Stable Thioether Bond) Protein_Thiol->Thioether_Conjugate pH 6.5-7.5 Michael Addition Maleimide_Reagent Maleimide-R Maleimide_Reagent->Thioether_Conjugate Experimental_Workflow A 1. Protein Preparation - Dissolve in degassed buffer (pH 7.0-7.5) - Optional: Reduce disulfides with TCEP C 3. Conjugation Reaction - Mix protein and maleimide reagent - Incubate at RT or 4°C A->C B 2. Maleimide Reagent Preparation - Dissolve in anhydrous DMSO/DMF B->C D 4. Purification - Desalting column (e.g., G-25) - HPLC/FPLC or Dialysis C->D E 5. Characterization - Quantification of conjugation - Degree of Labeling (DOL) D->E Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Thiol_Maleimide Thiol + Maleimide Thioether Thioether Conjugate Thiol_Maleimide->Thioether Hydrolysis Maleimide Hydrolysis (pH > 7.5) Thiol_Maleimide->Hydrolysis Amine_Reaction Reaction with Amines (pH > 7.5) Thiol_Maleimide->Amine_Reaction Thiazine Thiazine Rearrangement (N-terminal Cys) Thioether->Thiazine Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thioether->Retro_Michael

References

Application Note: High-Efficiency Cell Labeling Using Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrazine-trans-cyclooctene (TCO) ligation is a premier bioorthogonal reaction renowned for its exceptional speed, selectivity, and biocompatibility.[1][2] This chemistry is founded on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine (Tz) and a TCO, which rapidly forms a stable dihydropyridazine (B8628806) bond while releasing nitrogen gas.[2][3] With reaction rates orders of magnitude faster than other click chemistry reactions, the Tz-TCO ligation enables efficient labeling at low reactant concentrations, making it ideal for complex biological environments.[1][4][5]

This reaction proceeds under physiological conditions without the need for cytotoxic copper catalysts, preserving cell viability in live-cell and in vivo applications.[1][2] Its high specificity ensures that the reacting partners do not cross-react with native biological functional groups, minimizing off-target effects.[2] These features have established the tetrazine-TCO ligation as a powerful tool for a wide range of applications, including live-cell imaging, antibody-drug conjugation, super-resolution microscopy, and targeted drug delivery.[1][6]

This document provides detailed protocols for a two-step cell labeling strategy: first, the introduction of the TCO group onto a cellular target, and second, the bioorthogonal ligation with a tetrazine-functionalized probe.

Reaction Principle and Workflow

The core of the technique is the highly efficient and specific reaction between the tetrazine and TCO moieties. The workflow typically involves two stages:

  • Pre-targeting/Modification: A TCO group is introduced onto the cell surface or a specific biomolecule. This can be achieved by labeling a target protein (like an antibody) with a TCO-NHS ester or through metabolic labeling of cell surface glycans.

  • Ligation/Labeling: A tetrazine-conjugated molecule (e.g., a fluorescent dye, a drug molecule) is introduced. It specifically reacts with the TCO group, resulting in a covalently labeled cell.

Tetrazine_TCO_Ligation_Workflow cluster_0 Step 1: TCO Installation cluster_1 Step 2: Bioorthogonal Ligation UnlabeledCell Unlabeled Cell / Protein TCO_Cell TCO-Labeled Cell / Protein UnlabeledCell->TCO_Cell Incubation TCO_Reagent TCO-NHS Ester or Metabolic Precursor TCO_Reagent->UnlabeledCell Labeled_Cell Covalently Labeled Cell / Protein TCO_Cell->Labeled_Cell Fast Ligation (min-hr) Tetrazine_Probe Tetrazine-Fluorophore or Tetrazine-Drug Tetrazine_Probe->TCO_Cell

A generalized workflow for two-step cell labeling.

Quantitative Data Summary

The efficiency of the tetrazine-TCO ligation is highly dependent on the specific structures of the reactants and the experimental conditions.

Table 1: Reaction Kinetics Summarizes second-order rate constants (k₂) for various tetrazine-TCO pairs under different conditions.

Tetrazine DerivativeTCO DerivativeSolventTemperature (°C)k₂ (M⁻¹s⁻¹)Reference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cycloocteneMethanol/Water (9:1)25~2,000[7]
Methyl-substituted tetrazinesTCO derivativesAqueous MediaN/A~1,000[7]
Hydrogen-substituted tetrazinesTCO derivativesAqueous MediaN/Aup to 30,000[7]
Various tetrazine scaffoldsTCO-PEG₄DPBS371,100 - 73,000[7]
General TetrazineGeneral TCON/AN/Aup to 1 x 10⁶[3][7]

Table 2: Typical Experimental Parameters Provides common starting concentrations and incubation times for cell labeling protocols.

StepReagentApplicationTypical ConcentrationIncubation TimeTemperature
Protein ModificationTCO-NHS EsterAntibody Labeling10-20 fold molar excess30-60 minRoom Temp
Cell StainingTetrazine-FluorophoreFlow Cytometry1-5 µM15-30 minRoom Temp / 37°C
Cell StainingH-Tet-Cy5Live-Cell Imaging1.5 µM10 minN/A
Protein ConjugationTCO-Protein + Tz-ProteinProtein-Protein Ligation1:1.05 to 1:1.5 molar ratio30-120 minRoom Temp / 4°C

Experimental Protocols

Protocol 1: Labeling of Proteins/Antibodies with TCO-NHS Ester

This protocol details the modification of a protein or antibody with a TCO group, preparing it for ligation with a tetrazine-labeled molecule.

Materials:

  • Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • TCO-PEGx-NHS ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column (e.g., Sephadex G-25 or Zeba spin columns).

Procedure:

  • Protein Preparation: Dissolve or buffer-exchange the protein/antibody into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[8]

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMF or DMSO to a concentration of 10-20 mM.[8]

  • Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to the protein solution.[8][9] The optimal ratio should be determined empirically for each specific protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3][8]

  • Quenching (Optional): To stop the reaction, add quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[8][9]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).[7][8][9] The TCO-labeled protein is now ready for ligation.

Protocol 2: Staining of TCO-Labeled Cells with Tetrazine-Fluorophores

This protocol describes the final labeling step for cells that have been pre-targeted with a TCO-modified antibody or metabolically engineered to express TCO groups.

Materials:

  • TCO-labeled cells in a suitable buffer (e.g., FACS buffer, PBS).

  • Tetrazine-fluorophore conjugate.

  • DMSO or other suitable solvent for the tetrazine-fluorophore.

Procedure:

  • Cell Preparation: Prepare a suspension of TCO-labeled cells.

  • Staining Solution Preparation: Prepare a stock solution of the tetrazine-fluorophore in DMSO. Dilute this stock into the desired cell imaging or analysis buffer to a final concentration of 1-5 µM.[8] The optimal concentration should be determined empirically.

  • Incubation: Add the tetrazine-fluorophore staining solution to the cell suspension. Incubate for 15-30 minutes at room temperature or 37°C, protected from light.[8] For live-cell imaging, acquisition can often begin immediately.[8]

  • Washing: Wash the cells two to three times with an appropriate ice-cold buffer (e.g., FACS buffer) to remove unreacted tetrazine-fluorophore.[8]

  • Analysis: Resuspend the cells in buffer for analysis by flow cytometry or fluorescence microscopy using the appropriate filter sets for the chosen fluorophore.[8]

Chemical Reaction Mechanism

The tetrazine-TCO ligation is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][6] This is followed by a retro-Diels-Alder reaction that irreversibly releases dinitrogen gas (N₂), forming a stable dihydropyridazine product and driving the reaction to completion.[2][3]

Mechanism of the Tetrazine-TCO Ligation.

References

Application Notes and Protocols for Controlling Drug-to-Antibody Ratio with Branched Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics. A critical parameter in the design and efficacy of an ADC is the drug-to-antibody ratio (DAR), which defines the number of drug molecules attached to a single antibody. Achieving a uniform and optimal DAR is paramount for ensuring a favorable therapeutic window, balancing potency with toxicity. Traditional conjugation methods often result in heterogeneous mixtures of ADCs with varying DARs, leading to inconsistent pharmacological profiles. Branched linkers have emerged as an innovative solution to this challenge, enabling the precise control of DAR and the generation of homogeneous ADC populations with enhanced therapeutic potential.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing branched linkers to control the DAR of ADCs. We will explore the design of branched linkers, methods for their site-specific conjugation to antibodies, and the characterization of the resulting homogeneous ADCs.

Advantages of Branched Linkers

The use of branched linkers offers several distinct advantages over traditional linear linkers in the construction of ADCs:

  • Increased and Controlled DAR: Branched linkers can carry multiple payload molecules, allowing for a higher DAR to be achieved with fewer modifications to the antibody structure.[1][3] This leads to the production of more homogeneous ADCs with defined DARs of 4, 6, or even 8.[1][4]

  • Improved Homogeneity: Site-specific conjugation of branched linkers results in a uniform population of ADCs, which is crucial for consistent efficacy and safety profiles.[5][6]

  • Enhanced Therapeutic Efficacy: A higher DAR can lead to increased cytotoxic potency against target cancer cells.[1][3] Studies have shown that ADCs constructed with branched linkers can exhibit greater in vitro cytotoxicity compared to those with linear linkers.[1][3]

  • Minimal Antibody Destabilization: By loading multiple drugs per attachment site, branched linkers minimize the number of chemical or enzymatic modifications required on the antibody, helping to preserve its structural integrity and antigen-binding affinity.[1]

Experimental Protocols

Protocol 1: General Synthesis of a Branched Linker for Enzymatic Conjugation

This protocol outlines a two-step process for preparing a homogeneous ADC with a defined DAR using a branched amino triazide linker and microbial transglutaminase (MTGase) for site-specific conjugation.[5][6]

Materials:

  • Deglycosylated monoclonal antibody (e.g., Trastuzumab)

  • Branched amino triazide linker (short or long, with or without a PEG fragment)[5][6]

  • Microbial Transglutaminase (MTGase)

  • Bicin-containing cleavable linker with the desired payload (e.g., MMAE)

  • Phosphate-buffered saline (PBS)

  • Tris buffer

  • EDTA

  • Organic solvents (e.g., DMSO)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Enzymatic Linker Conjugation:

    • Dissolve the deglycosylated antibody in PBS.

    • Add the branched amino triazide linker to the antibody solution. The molar ratio will depend on the desired final DAR.

    • Initiate the conjugation reaction by adding MTGase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 12-24 hours).

    • Purify the resulting azido-modified antibody using SEC to remove excess linker and enzyme.

  • Bioorthogonal Payload Coupling (SPAAC):

    • Dissolve the BCN-containing linker-payload in an organic solvent like DMSO.

    • Add the linker-payload solution to the purified azido-modified antibody.

    • Allow the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to proceed at room temperature.

    • Monitor the reaction for completion.

    • Purify the final ADC using SEC to remove any unreacted payload.

Protocol 2: Site-Specific Cysteine Conjugation with a Branched Linker

This protocol describes the preparation of high-DAR ADCs through site-specific conjugation of a branched linker to engineered cysteine residues in an antibody.[4]

Materials:

  • Cysteine-engineered monoclonal antibody

  • Branched linker with an iodoacetyl reacting group and multiple cyclic dienes (e.g., D4, D6, or D8 linkers for DAR 4, 6, or 8 respectively)[4]

  • Maleimide-functionalized payload

  • Reducing agent (e.g., TCEP)

  • Oxidizing agent (e.g., dehydroascorbic acid)

  • Reaction buffer (e.g., borate (B1201080) buffer, pH 8.0-8.5)

  • Dialysis equipment

Procedure:

  • Antibody Reduction and Reoxidation:

    • Selectively reduce the engineered cysteine residues of the antibody using a mild reducing agent.

    • Dialyze the antibody to remove the reducing agent.

    • Re-oxidize the native interchain disulfide bonds using an oxidizing agent, leaving the engineered cysteines available for conjugation.

  • Linker Conjugation:

    • Conjugate the iodoacetyl-functionalized branched linker to the free cysteines of the antibody at a slightly elevated pH (8.0-8.5) to ensure thiol-specific reaction.[4]

    • Purify the antibody-linker conjugate via dialysis or SEC.

  • Payload Attachment (Diels-Alder Reaction):

    • React the antibody-linker conjugate, which now contains cyclic dienes, with the maleimide-functionalized payload.

    • The Diels-Alder reaction will form a stable covalent bond, attaching the payload to the linker.

    • Purify the final ADC using SEC.

Characterization of ADCs with Branched Linkers

Thorough characterization is essential to confirm the successful synthesis of homogeneous, high-DAR ADCs.

  • Determination of Drug-to-Antibody Ratio (DAR):

    • UV-Vis Spectrophotometry: The DAR can be determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength specific to the payload. The ratio of the absorbances, corrected for the extinction coefficients of the antibody and the drug, is used to calculate the average DAR.

    • Mass Spectrometry: Reduced liquid chromatography-mass spectrometry (rLC-MS) can be used to determine the DAR by analyzing the light and heavy chains of the antibody separately.[4]

  • Analysis of Homogeneity and Purity:

    • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) under reducing and non-reducing conditions can be used to visualize the successful conjugation and the homogeneity of the ADC.[5]

    • Size-Exclusion Chromatography (SEC): SEC is used for both purification and to assess the presence of aggregates in the final ADC product.

    • Hydrophobic Interaction Chromatography (HIC): HIC can be employed to analyze the drug load distribution and hydrophobicity of the ADC.[7]

  • In Vitro Cytotoxicity Assay:

    • The potency of the synthesized ADCs should be evaluated in vitro using cancer cell lines that express the target antigen.

    • Cells are incubated with serial dilutions of the ADC, and cell viability is measured using assays such as the MTT or CellTiter-Glo assay.

    • The half-maximal inhibitory concentration (IC50) is then calculated to compare the cytotoxicity of different ADC constructs.[5][8]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing branched linkers to control DAR.

Table 1: Comparison of In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers and DARs

ADC ConstructTarget Cell LineDARLinker TypeIC50 (nM)Reference
Homogeneous Trastuzumab-MMAEBT-474 (HER2+)2Linear0.35[5]
Homogeneous Trastuzumab-MMAEBT-474 (HER2+)6Short Branched0.68[5]
Homogeneous Trastuzumab-MMAEBT-474 (HER2+)6Long Branched0.074[5]
Heterogeneous Trastuzumab-MMAEBT-474 (HER2+)6Thiol-Maleimide0.071[5]
Anti-HER2-MMAFSK-BR-3 (HER2+)4Branched~0.1[1]
Anti-HER2-MMAFNCI-N87 (HER2+)4Branched~0.01[1]

Table 2: Influence of Branched Linker Length on ADC Cytotoxicity

ADCLinker StructureDARTarget Cell LineIC50 (nM)Reference
ADC IIShort Branched6BT-4740.68[5]
ADC IIILong Branched (with PEG4)6BT-4740.074[5]

Note: The "long" branched linker in ADC III contained a PEG4 fragment, which was absent in the "short" branched linker of ADC II. This highlights the critical role of linker length and composition in ADC activity.[5][6]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of branched linkers in ADC development.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Linker Cleavage DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Cell Killing

Caption: Generalized signaling pathway of an antibody-drug conjugate.

Branched_Linker_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization Antibody Monoclonal Antibody Azido_Ab Azido-Modified Antibody Antibody->Azido_Ab Enzymatic Conjugation Branched_Linker Branched Linker (e.g., amino triazide) Branched_Linker->Azido_Ab MTGase MTGase Enzyme MTGase->Azido_Ab Final_ADC Homogeneous High-DAR ADC Azido_Ab->Final_ADC Bioorthogonal Coupling Payload Payload with Bioorthogonal Handle Payload->Final_ADC DAR_Analysis DAR Determination (UV-Vis, MS) Final_ADC->DAR_Analysis Homogeneity_Analysis Homogeneity Analysis (SDS-PAGE, SEC) Final_ADC->Homogeneity_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Final_ADC->Cytotoxicity_Assay

Caption: Experimental workflow for ADC synthesis and characterization using a branched linker.

Linker_Comparison Linear_Linker Linear Linker - Single Payload - Lower DAR - Potentially Heterogeneous ADC_Properties ADC Properties Linear_Linker->ADC_Properties Branched_Linker Branched Linker - Multiple Payloads - Higher, Controlled DAR - Homogeneous Branched_Linker->ADC_Properties

Caption: Logical relationship comparing linear and branched linkers for ADCs.

Conclusion

The strategic use of branched linkers is a significant advancement in the field of antibody-drug conjugates. By enabling precise control over the drug-to-antibody ratio and promoting the generation of homogeneous ADCs, branched linkers contribute to the development of safer and more effective cancer therapies. The protocols and data presented in these application notes provide a foundation for researchers to design and synthesize next-generation ADCs with optimized therapeutic properties. Further exploration into the impact of linker length, hydrophilicity, and cleavability will continue to refine the design of these promising therapeutic agents.[5][7]

References

Application Notes and Protocols for Mal-PEG4-bis-PEG3-methyltetrazine in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-bis-PEG3-methyltetrazine is a novel, heterotrifunctional linker designed for the advanced synthesis of targeted therapeutics, particularly dual-payload antibody-drug conjugates (ADCs). This branched linker possesses three key functional groups:

  • A Maleimide (B117702) (Mal) group for covalent conjugation to thiol (-SH) moieties, commonly found in cysteine residues of antibodies or other proteins.[1][2]

  • Two Methyltetrazine groups for bioorthogonal "click" chemistry reactions with trans-cyclooctene (B1233481) (TCO)-modified molecules.[][4][5]

  • Polyethylene Glycol (PEG) spacers (PEG4 and PEG3) that enhance aqueous solubility, improve pharmacokinetics, and reduce the immunogenicity of the final conjugate.[][6]

The unique architecture of this linker allows for the site-specific attachment to a targeting moiety (e.g., a monoclonal antibody) and the subsequent conjugation of up to two different molecular payloads, such as cytotoxic agents, imaging agents, or other therapeutic molecules.[2][7] This capability is particularly advantageous for developing next-generation ADCs designed to overcome tumor heterogeneity and drug resistance by delivering a combination of therapeutic agents to the target site.[8]

Principle of Application: Dual-Payload ADC Synthesis

The core application of this compound is the construction of a dual-payload ADC. The process involves a sequential, two-step conjugation strategy:

  • Antibody-Linker Conjugation: The maleimide group on the linker reacts with free thiol groups on a monoclonal antibody (mAb). These thiols are typically generated by the selective reduction of interchain disulfide bonds within the antibody's hinge region. This reaction forms a stable thioether bond, attaching the linker to the antibody.[1]

  • Payload Attachment via Bioorthogonal Ligation: The two methyltetrazine groups on the antibody-linker conjugate serve as handles for the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[4][5] This is an extremely fast and highly selective "click" reaction that occurs with TCO-functionalized payloads.[5] Two distinct TCO-modified payloads can be attached, enabling the creation of an ADC with a precise drug-to-antibody ratio (DAR) and a defined combination of drugs.[9][10]

This dual-loading strategy allows for synergistic therapeutic effects, the potential to combat drug resistance, and the ability to fine-tune the ADC's properties for optimal efficacy and safety.[11]

Data Presentation

The following tables provide representative quantitative data that could be expected from the synthesis and in vitro evaluation of a dual-payload ADC constructed using the this compound linker.

Data presented are hypothetical but based on typical values reported for similar dual-payload ADC systems.[9]

Table 1: Physicochemical Characteristics of a Dual-Payload ADC

ParameterDescriptionRepresentative ValueMethod of Analysis
Antibody Humanized IgG1 targeting HER2Trastuzumab-
Payload 1 (P1) TCO-MMAE (Microtubule Inhibitor)--
Payload 2 (P2) TCO-SN38 (Topoisomerase I Inhibitor)--
DAR (P1) Moles of Payload 1 per Antibody~2.0HIC-HPLC, LC-MS
DAR (P2) Moles of Payload 2 per Antibody~2.0HIC-HPLC, LC-MS
Total DAR Total Moles of Payload per Antibody~4.0HIC-HPLC, LC-MS
Monomer Purity Percentage of non-aggregated ADC>95%Size Exclusion Chromatography (SEC)
Molecular Weight Approximate MW of the final ADC~158 kDaLC-MS

Table 2: In Vitro Cytotoxicity of a Dual-Payload ADC

Cell LineTarget Antigen ExpressionADC ConstructIC₅₀ (nM)
KPL-4 HER2-positiveDual-Payload ADC (P1+P2)0.02
Single-Payload ADC (P1 only)0.15
Single-Payload ADC (P2 only)0.50
JIMT-1 HER2-positive (T-DM1 resistant)Dual-Payload ADC (P1+P2)0.04
Single-Payload ADC (P1 only)0.80
Single-Payload ADC (P2 only)1.20
MDA-MB-231 HER2-negativeDual-Payload ADC (P1+P2)>100

Experimental Protocols & Visualizations

Overall Workflow for Dual-Payload ADC Synthesis and Evaluation

The following diagram illustrates the complete workflow from antibody preparation to in vitro characterization of the final dual-payload ADC.

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Attachment cluster_2 Step 3: Characterization & Evaluation mAb Monoclonal Antibody (mAb) reduce Disulfide Bond Reduction (e.g., TCEP) mAb->reduce conjugate_linker Conjugation with This compound reduce->conjugate_linker mAb_linker mAb-Linker Conjugate conjugate_linker->mAb_linker purify1 Purification (e.g., SEC) mAb_linker->purify1 click Bioorthogonal Ligation (IEDDA Reaction) purify1->click payload1 TCO-Payload 1 payload1->click payload2 TCO-Payload 2 payload2->click adc Dual-Payload ADC click->adc purify2 Purification (e.g., SEC) adc->purify2 char Physicochemical Characterization (LC-MS, HIC, SEC) purify2->char eval In Vitro Cytotoxicity Assay (e.g., MTT Assay) char->eval

Workflow for Dual-Payload ADC Synthesis and Evaluation.
Protocol 1: Antibody Reduction and Maleimide Conjugation

This protocol describes the partial reduction of antibody disulfide bonds and subsequent conjugation with the this compound linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL.

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 5 mM EDTA, pH 7.2.

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water).

  • This compound linker.

  • Quenching Solution: N-ethylmaleimide (NEM) solution (100 mM in DMSO).

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).

Procedure:

  • Buffer Exchange: Equilibrate the antibody into the Conjugation Buffer using a desalting column to remove any storage buffer components. Adjust the final concentration to 5-10 mg/mL.

  • Antibody Reduction:

    • Calculate the required volume of TCEP solution to achieve a 2.5-fold molar excess relative to the antibody.

    • Add the TCEP to the antibody solution.

    • Incubate at 37°C for 1 hour with gentle mixing. This selectively reduces the interchain disulfide bonds in the hinge region.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Remove excess TCEP from the reduced antibody using a desalting column equilibrated with Conjugation Buffer.

    • Immediately add a 5-fold molar excess of the dissolved linker to the reduced antibody solution.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing, protected from light.

  • Quenching: Add a 5-fold molar excess of NEM (relative to the linker) to quench any unreacted maleimide groups. Incubate for 15 minutes.

  • Purification: Purify the resulting mAb-linker conjugate from excess linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC), exchanging into a storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the protein concentration (e.g., by A280nm) and store the conjugate at 4°C.

Protocol 2: Bioorthogonal Ligation with TCO-Payloads

This protocol details the attachment of two TCO-modified payloads to the mAb-linker conjugate via the IEDDA click reaction.

Materials:

  • Purified mAb-Linker conjugate from Protocol 1.

  • TCO-Payload 1 (e.g., TCO-MMAE) stock solution (10 mM in DMSO).

  • TCO-Payload 2 (e.g., TCO-SN38) stock solution (10 mM in DMSO).

  • Reaction Buffer: PBS, pH 7.4.

  • Desalting columns or SEC system for purification.

Procedure:

  • Reaction Setup:

    • Dilute the mAb-linker conjugate to a concentration of 2-5 mg/mL in Reaction Buffer.

    • Calculate the volume of TCO-Payload 1 stock solution needed to achieve a 1.5-fold molar excess relative to the available methyltetrazine sites (assuming 2 sites per linker).

    • Calculate the volume of TCO-Payload 2 stock solution for a similar 1.5-fold molar excess.

  • Ligation Reaction:

    • Add the TCO-Payload 1 and TCO-Payload 2 stock solutions to the mAb-linker conjugate solution.

    • Incubate at room temperature for 1 hour with gentle mixing, protected from light. The tetrazine-TCO reaction is typically very fast.[5]

  • Purification:

    • Remove unreacted payloads by purifying the final dual-payload ADC using SEC. This is crucial to remove any free, highly cytotoxic drugs.

  • Final Formulation and Storage:

    • Exchange the purified ADC into a suitable formulation buffer.

    • Determine the final protein concentration and characterize the ADC as described in Protocol 3.

    • Store the final ADC at 4°C or as required for stability.

Protocol 3: ADC Characterization and DAR Calculation

Accurate characterization is critical to ensure the quality and consistency of the ADC.

Materials & Equipment:

  • UV-Vis Spectrophotometer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • Size Exclusion Chromatography (SEC) system

Procedure:

  • Concentration and Purity:

    • Measure the protein concentration of the final ADC using UV-Vis spectroscopy at 280 nm.

    • Assess aggregation and purity using SEC. The ADC should appear as a single, sharp peak.

  • Drug-to-Antibody Ratio (DAR) Calculation:

    • LC-MS: This is the most accurate method. The ADC is deglycosylated and analyzed under denaturing conditions. The mass of the light and heavy chains is measured. The mass shift corresponding to the addition of the linker and payloads allows for the precise determination of the number of drugs conjugated to each chain and the overall average DAR.

    • HIC-HPLC: HIC separates ADC species based on hydrophobicity. Since each conjugated payload increases the hydrophobicity, species with different numbers of drugs (DAR 0, 1, 2, 3, 4 etc.) can be resolved. The average DAR is calculated from the weighted average of the peak areas.

The following diagram illustrates the principle of HIC for DAR determination.

G cluster_0 HIC Separation start ADC Mixture dar0 DAR 0 (Unconjugated mAb) start->dar0 Least Hydrophobic dar2 DAR 2 dar0->dar2 Increasing Hydrophobicity dar4 DAR 4 dar2->dar4 Most Hydrophobic

Principle of HIC-based DAR determination.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC₅₀ (half-maximal inhibitory concentration) of the ADC on cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • Dual-Payload ADC and control articles (unconjugated antibody, single-payload ADCs).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the dual-payload ADC and control articles in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC solutions to the wells. Include untreated control wells.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for 72-96 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Add 100 µL of Solubilization Buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the dose-response curve (% viability vs. log[ADC concentration]).

    • Determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway and Mechanism of Action

The dual-payload ADC leverages multiple mechanisms to induce cancer cell death, providing a synergistic anti-tumor effect.

G ADC Dual-Payload ADC (e.g., anti-HER2) Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation ADC Degradation Lysosome->Degradation 4. Degradation Payload1 Payload 1 Released (e.g., MMAE) Degradation->Payload1 5. Payload Release Payload2 Payload 2 Released (e.g., SN38) Degradation->Payload2 5. Payload Release Microtubule Microtubule Disruption Payload1->Microtubule 6a. MoA 1 DNA DNA Damage (Topoisomerase I Inhibition) Payload2->DNA 6b. MoA 2 Apoptosis Apoptosis (Cell Death) Microtubule->Apoptosis 7. Synergistic Effect DNA->Apoptosis 7. Synergistic Effect

Mechanism of Action for a Dual-Payload ADC.

Conclusion

The this compound linker is a sophisticated and powerful tool for the development of next-generation targeted therapies. Its heterotrifunctional nature enables the creation of dual-payload ADCs with a defined stoichiometry and the potential for synergistic efficacy. The detailed protocols and representative data provided in these application notes serve as a comprehensive guide for researchers aiming to leverage this technology to combat complex diseases like cancer.

References

Application Notes and Protocols for In Vivo Imaging with Mal-PEG4-bis-PEG3-methyltetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pre-targeted in vivo imaging is a powerful strategy that decouples the targeting of a biological entity from the delivery of an imaging agent. This two-step approach often results in a higher signal-to-background ratio and reduces the radiation burden on non-target tissues.[1][2] The inverse electron demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a cornerstone of this methodology due to its rapid kinetics and high specificity in a biological setting.[3][4]

The Mal-PEG4-bis-PEG3-methyltetrazine linker is a heterotrifunctional reagent designed for advanced bioconjugation in pre-targeted applications.[4][] It features:

  • A Maleimide (B117702) group for covalent attachment to thiol-containing biomolecules, such as antibodies or cysteine-containing peptides.[][6]

  • Two methyltetrazine moieties that readily react with TCO-modified molecules in a bioorthogonal manner.[4] The presence of two tetrazine units offers the potential for signal amplification or the attachment of multiple functionalities.

  • PEG (polyethylene glycol) spacers (PEG4 and PEG3) to enhance solubility, improve pharmacokinetics, and reduce immunogenicity of the resulting conjugate.[][7]

These application notes provide an overview of the use of this compound conjugates in pre-targeted in vivo imaging, along with detailed protocols for key experimental steps.

Principle of Pre-targeted In Vivo Imaging

The core principle involves a two-step process. First, a targeting molecule (e.g., an antibody specific to a tumor antigen) modified with a TCO group is administered. This TCO-modified antibody is allowed to accumulate at the target site and clear from circulation. In the second step, the this compound conjugate, carrying an imaging agent (e.g., a radionuclide for PET or SPECT imaging), is injected. The tetrazine moieties on the conjugate rapidly "click" with the TCO groups on the antibody at the target site, leading to localized signal enhancement.

Key Applications

  • Pre-targeted Radioimmunotherapy and Imaging (PRIT): This is a primary application where an antibody-TCO conjugate targets a tumor, followed by a radiolabeled tetrazine for imaging (e.g., with 64Cu, 89Zr, 18F, 111In, or 177Lu) or therapy.[2][3][8]

  • Fluorescence Imaging: A fluorophore can be attached to the tetrazine linker for in vivo optical imaging applications.

  • Drug Delivery: The bifunctional nature of the tetrazine moiety allows for the attachment of both an imaging agent and a therapeutic agent.[9]

Experimental Protocols

Protocol 1: Preparation of a Thiol-Containing Antibody

This protocol describes the reduction of native disulfide bonds in an antibody to generate free thiol groups for conjugation with the maleimide group of the linker.

Materials:

  • Antibody solution (e.g., IgG) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • PBS (pH 7.2-7.5)

  • Desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS.

  • Add a 10-fold molar excess of TCEP solution to the antibody solution.

  • Incubate the mixture for 30 minutes at room temperature with gentle agitation.

  • Remove the excess TCEP by passing the solution through a desalting column equilibrated with PBS (pH 7.2-7.5).

  • The resulting solution contains the reduced antibody with available thiol groups.

Protocol 2: Conjugation of this compound to a Reduced Antibody

Materials:

  • Reduced antibody solution from Protocol 1

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • PBS (pH 7.2-7.5)

  • Quenching solution (e.g., 10 mM cysteine)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Add a 5-fold molar excess of the this compound stock solution to the reduced antibody solution.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • To cap any unreacted maleimide groups, add the quenching solution and incubate for 15 minutes.

  • Purify the antibody-tetrazine conjugate using an SEC system to remove excess linker and other small molecules.

  • Characterize the conjugate using techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE to determine the degree of labeling.

Protocol 3: Radiolabeling of a TCO-Bearing Imaging Probe

This protocol provides a general guideline for radiolabeling a TCO-containing molecule that will be the "click" partner for the tetrazine-modified antibody. This example uses a DOTA chelator for labeling with a metallic radionuclide like 64Cu or 177Lu.

Materials:

Procedure:

  • Dissolve the TCO-DOTA conjugate in metal-free water.

  • In a sterile vial, mix the TCO-DOTA solution with the radionuclide solution in ammonium acetate buffer.

  • Incubate the reaction mixture at an appropriate temperature (e.g., 37-95°C) for 15-30 minutes. The optimal temperature will depend on the specific radionuclide and chelator.

  • Monitor the radiolabeling efficiency using radio-TLC or radio-HPLC.

  • Purify the radiolabeled TCO probe using a PD-10 desalting column.

  • Determine the radiochemical purity and specific activity of the final product.

Protocol 4: Pre-targeted In Vivo Imaging in a Xenograft Mouse Model

Animal Model:

  • Athymic nude mice bearing subcutaneous tumors (e.g., human colorectal cancer cell line SW1222).[2]

Materials:

  • Antibody-tetrazine conjugate from Protocol 2

  • Radiolabeled TCO probe from Protocol 3

  • Sterile saline for injection

  • PET/SPECT/CT or fluorescence imaging system

Procedure:

  • Step 1: Administration of the Targeting Antibody. Inject the tumor-bearing mice with the TCO-modified antibody (e.g., 100 µg per mouse) via tail vein injection.

  • Accumulation and Clearance. Allow the TCO-antibody to accumulate at the tumor site and clear from the bloodstream. This interval can range from 24 to 72 hours, depending on the antibody's pharmacokinetics.[2]

  • Step 2: Administration of the Imaging Probe. Inject the radiolabeled tetrazine probe (e.g., 10-15 MBq per mouse) via tail vein injection.

  • In Vivo "Click" Reaction and Imaging. The tetrazine probe will react with the TCO-antibody at the tumor site. Imaging can be performed at various time points (e.g., 1, 4, 12, 24 hours) post-injection of the tetrazine probe to monitor its biodistribution and tumor uptake.[2][10]

  • Ex Vivo Biodistribution. After the final imaging session, euthanize the mice and collect major organs and tissues (blood, tumor, muscle, liver, kidneys, etc.).

  • Data Analysis. Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Data Presentation

Table 1: Biodistribution of a Radiolabeled Tetrazine Probe in Tumor-Bearing Mice Following Pre-targeting with a TCO-Antibody

Tissue1 h p.i. (%ID/g ± SD)4 h p.i. (%ID/g ± SD)24 h p.i. (%ID/g ± SD)
Blood
Heart
Lungs
Liver
Spleen
Kidneys
Stomach
Intestines
Muscle
Bone
Tumor

p.i. = post-injection of the radiolabeled tetrazine probe.

Table 2: Tumor-to-Tissue Ratios at Different Time Points

Ratio1 h p.i.4 h p.i.24 h p.i.
Tumor:Blood
Tumor:Muscle
Tumor:Liver
Tumor:Kidney

Mandatory Visualizations

G cluster_0 Step 1: Pre-targeting cluster_1 Step 2: Imaging Probe Administration TCO_Ab TCO-Modified Antibody Injection1 Systemic Administration (e.g., IV injection) TCO_Ab->Injection1 Circulation1 Circulation and Distribution Injection1->Circulation1 Target_Binding Accumulation at Target Site (e.g., Tumor) Circulation1->Target_Binding Clearance1 Clearance of Unbound Antibody Circulation1->Clearance1 Bioorthogonal_Reaction In Vivo 'Click' Reaction (IEDDA) Target_Binding->Bioorthogonal_Reaction Tetrazine_Probe Radiolabeled This compound Conjugate Injection2 Systemic Administration Tetrazine_Probe->Injection2 Circulation2 Rapid Circulation Injection2->Circulation2 Circulation2->Bioorthogonal_Reaction Clearance2 Rapid Clearance of Unbound Probe Circulation2->Clearance2 Imaging PET/SPECT or Fluorescence Imaging Bioorthogonal_Reaction->Imaging

Caption: Pre-targeted in vivo imaging workflow.

Caption: Structure of the antibody conjugate.

G Ab_Tz Antibody-Tetrazine Conjugate IEDDA Inverse Electron Demand Diels-Alder Reaction Ab_Tz->IEDDA TCO_Probe TCO-Imaging Probe TCO_Probe->IEDDA Labeled_Ab Labeled Antibody at Target Site IEDDA->Labeled_Ab Signal Imaging Signal Labeled_Ab->Signal

Caption: Bioorthogonal reaction signaling pathway.

References

Application Notes: A Step-by-Step Guide to Conjugating a Payload with Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of a thiol-containing payload to the bifunctional linker, Mal-PEG4-bis-PEG3-methyltetrazine. This linker is a valuable tool in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), due to its distinct reactive moieties.[1][] It features a maleimide (B117702) group for covalent attachment to sulfhydryl groups and two methyltetrazine groups for subsequent bioorthogonal ligation to a trans-cyclooctene (B1233481) (TCO)-modified molecule.[3][4]

The conjugation process is a two-step reaction. The first step, detailed in this guide, involves the reaction of the maleimide group of the linker with a thiol group on the payload molecule. This reaction forms a stable thioether bond.[5][6] The subsequent step, the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between the methyltetrazine and a TCO-containing molecule, is known for its exceptionally fast kinetics and high specificity, proceeding efficiently in aqueous environments without the need for a catalyst.[7][8][9][10]

Experimental Protocols

Materials and Reagents
  • Thiol-containing payload

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Degassed reaction buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer, HEPES buffer), pH 7.0-7.5[11][12]

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (if payload contains disulfide bonds)

  • Purification system (e.g., HPLC, FPLC, gel filtration column)

  • Inert gas (Argon or Nitrogen)

Protocol 1: Preparation of Reagents
  • Payload Solution: Prepare a stock solution of the thiol-containing payload in a degassed reaction buffer at a concentration of 1-10 mg/mL. If the payload has low aqueous solubility, a minimal amount of an organic co-solvent like DMF or DMSO can be used.

  • Linker Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh before use.

  • Reducing Agent (if applicable): If the payload contains disulfide bonds that need to be reduced to expose the thiol group, prepare a 10 mM stock solution of TCEP in degassed reaction buffer.

Protocol 2: Reduction of Payload Disulfide Bonds (if necessary)
  • To the payload solution, add TCEP solution to a final concentration that represents a 10-20 molar excess relative to the payload.

  • Flush the reaction vial with an inert gas (argon or nitrogen), cap it securely, and incubate at room temperature for 1-2 hours to ensure complete reduction of the disulfide bonds.[11][12]

Protocol 3: Conjugation of Payload to this compound
  • Add the this compound stock solution to the (reduced) payload solution. A molar excess of the linker (typically 1.5 to 5-fold) is recommended to ensure complete consumption of the payload's thiol groups.[5]

  • Flush the reaction vial with an inert gas, cap it, and protect it from light.

  • Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle stirring or agitation.

  • The progress of the reaction can be monitored by analytical techniques such as LC-MS to confirm the formation of the desired conjugate.

Protocol 4: Purification of the Payload-Linker Conjugate
  • Following the incubation period, the reaction mixture will contain the desired payload-linker conjugate, unreacted linker, and potentially some unreacted payload.

  • Purify the payload-linker conjugate using a suitable chromatography method.[13] Options include:

    • Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted linker molecules.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Allows for high-resolution separation based on hydrophobicity.

    • Ion-Exchange Chromatography (IEX): Can be used if the conjugate and impurities have different net charges.[]

  • Collect the fractions containing the purified conjugate and verify the purity and identity using analytical techniques such as LC-MS and UV-Vis spectroscopy.

Data Presentation

ParameterCondition 1Condition 2Condition 3
Payload Concentration 1 mg/mL5 mg/mL5 mg/mL
Linker:Payload Molar Ratio 1.5:13:15:1
Reaction Time 2 hours2 hours4 hours
Reaction Temperature Room TempRoom TempRoom Temp
Conjugation Efficiency (%) 85%95%>98%
Final Yield (%) 70%82%85%
Purity (%) >95%>98%>98%

Visualizations

Conjugation_Workflow A Prepare Thiol-Containing Payload Solution C Reduce Payload Disulfide Bonds (with TCEP, if necessary) A->C If disulfide bonds are present E Mix Payload and Linker Solutions A->E B Prepare this compound Solution B->E C->E D Incubate at Room Temperature F Purify Conjugate (e.g., HPLC, SEC) D->F E->D G Characterize Final Product (LC-MS, UV-Vis) F->G

Caption: Workflow for the conjugation of a thiol-containing payload to this compound.

Signaling_Pathway cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Bioorthogonal Ligation Payload Thiol-Containing Payload (Payload-SH) Conjugate1 Payload-Linker Conjugate Payload->Conjugate1 Thiol-Maleimide Reaction Linker This compound Linker->Conjugate1 Final_Conjugate Final Bioconjugate (e.g., ADC) Conjugate1->Final_Conjugate Tetrazine-TCO iEDDA Reaction TCO_Molecule TCO-Modified Molecule (e.g., Antibody) TCO_Molecule->Final_Conjugate

Caption: Two-step reaction scheme for creating a final bioconjugate.

References

Application Notes and Protocols for the Purification of Mal-PEG4-bis-PEG3-methyltetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mal-PEG4-bis-PEG3-methyltetrazine linker is a heterotrifunctional reagent designed for advanced bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs).[] This linker features a maleimide (B117702) group for covalent attachment to thiol-containing biomolecules (such as reduced antibodies or cysteine-containing peptides), and two methyltetrazine moieties for bioorthogonal ligation with strained alkenes (e.g., trans-cyclooctene).[2] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profile of the resulting conjugate.[][2]

Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unreacted starting materials (e.g., protein, linker), and potential side-products will be present. Therefore, a robust purification strategy is critical to isolate the desired conjugate with high purity, which is essential for accurate downstream analysis and therapeutic efficacy. The choice of purification method depends largely on the physicochemical properties of the biomolecule being conjugated. For large biomolecules like antibodies, Size Exclusion Chromatography (SEC) is a common initial step to remove small molecular weight impurities, while Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers high-resolution separation for smaller biomolecules or for analytical purposes.[3]

Data Presentation: Purification of PEGylated Tetrazine Conjugates

The following table summarizes representative quantitative data for the purification of various PEGylated and tetrazine-containing protein conjugates using common chromatographic techniques. These values serve as a general reference, and actual results will vary depending on the specific conjugate and optimization of the purification protocol.

ParameterValuePurification MethodAnalyte
Purity>99%Semi-preparative HPLC[18F]FDG-Tz
Yield95%HPLCSST-PEG12
Yield90%HPLCSST-Cy5
Yield~12%Ion Exchange ChromatographyPEG20-IFN-β1b
Recovery88%Ni-IDA Affinity ChromatographymSA2-tetrazine conjugate
Recovery72-95%Ni-IDA Affinity ChromatographyProtein-pyTz Conjugates
Radiochemical Yield74 ± 6%Size Exclusion Chromatography68Ga-THP-PEG-liposomes
Radiochemical Yield65 ± 9%Size Exclusion Chromatography67Ga-THP-PEG-liposomes

Experimental Workflow

The general workflow for the synthesis and purification of a this compound conjugate, for example with an antibody, involves the reduction of the antibody, conjugation with the linker, and subsequent purification to remove unreacted linker and other impurities.

workflow cluster_synthesis Synthesis cluster_purification Purification A Antibody with accessible disulfide bonds B Reduction of Disulfide Bonds (e.g., with TCEP) A->B C Thiolated Antibody B->C E Conjugation Reaction (pH 6.5-7.5) C->E D This compound Linker D->E F Crude Conjugate Mixture E->F G Size Exclusion Chromatography (SEC) (Removes excess linker) F->G H Purified Antibody-Tetrazine Conjugate G->H I Characterization (MS, HPLC, SDS-PAGE) H->I

Synthesis and purification workflow for an antibody-tetrazine conjugate.

Experimental Protocols

The following are general protocols for the purification of protein conjugates. They should be optimized for the specific this compound conjugate being purified.

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

SEC is particularly effective for separating large protein conjugates from smaller, unreacted linkers and other low molecular weight impurities.[3]

Materials:

  • Crude conjugate mixture

  • SEC column with an appropriate fractionation range

  • Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system

  • UV Detector

  • Fraction collector

Methodology:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: If necessary, concentrate the crude conjugate mixture. Centrifuge the sample to remove any precipitates.

  • Sample Injection: Inject a sample volume that is a small percentage of the total column volume to ensure optimal separation.[3]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute before the smaller, unreacted linker and other small molecules.[3]

  • Detection and Fraction Collection: Monitor the elution profile using a UV detector, typically at 280 nm for proteins and potentially at a wavelength specific to the tetrazine moiety (around 305 nm or 520 nm).[3] Collect fractions corresponding to the eluting peaks.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify those containing the purified conjugate.

  • Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary using centrifugal filtration devices.

Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC provides high-resolution separation based on hydrophobicity and is well-suited for smaller protein or peptide conjugates.[3]

Materials:

  • Crude conjugate mixture

  • C18 or C4 reversed-phase HPLC column[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • HPLC system with a gradient pump

  • UV Detector

  • Fraction collector

Methodology:

  • System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude conjugate mixture in a buffer compatible with the mobile phase. Filter the sample through a 0.22 µm filter to remove particulates.

  • Sample Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.[3] The optimal gradient will need to be determined empirically for the specific conjugate.

  • Detection and Fraction Collection: Monitor the elution at appropriate wavelengths (e.g., 220 nm for peptide bonds, 280 nm for aromatic residues, and a wavelength for the tetrazine).[3] Collect fractions for the peaks of interest.

  • Analysis: Confirm the identity and purity of the collected fractions using mass spectrometry.

  • Post-Purification: Lyophilize the fractions containing the purified conjugate to remove the mobile phase and obtain the final product as a solid.[3]

Purity Assessment

The purity of the final conjugate should be assessed using a combination of analytical techniques.[3]

  • Analytical HPLC (SEC or RP-HPLC): Provides a quantitative measure of purity based on the integration of peak areas in the chromatogram.[3]

  • Mass Spectrometry (ESI-MS or MALDI-TOF MS): Confirms the molecular weight of the conjugate and helps identify any impurities.[3]

  • SDS-PAGE: Visualizes the purity of protein conjugates and can show shifts in molecular weight upon conjugation.[4]

  • UV-Vis Spectroscopy: Can be used to confirm the presence of the tetrazine moiety through its characteristic absorbance.[3]

Storage of Purified Conjugates

To maintain the stability of the purified this compound conjugate, especially the tetrazine group, it is recommended to store the product at -20°C or -80°C in a dry, dark environment.[3] If the conjugate is in solution, it should be aliquoted to prevent multiple freeze-thaw cycles and stored frozen.[3]

References

Application Notes and Protocols for Characterizing ADCs with Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted cancer therapy.[1] An ADC's complex structure, comprising a monoclonal antibody linked to a potent cytotoxic payload, necessitates a suite of robust analytical techniques for comprehensive characterization to ensure safety and efficacy.[2] This document provides detailed application notes and protocols for the analytical characterization of ADCs synthesized using the innovative Mal-PEG4-bis-PEG3-methyltetrazine linker.

This heterobifunctional, branched linker offers a strategic approach to ADC design.[3] The maleimide (B117702) group facilitates covalent attachment to thiol groups on the antibody, while the two methyltetrazine moieties enable bioorthogonal "click" chemistry for the attachment of payloads.[4][5] The polyethylene (B3416737) glycol (PEG) chains enhance solubility and can improve the pharmacokinetic properties of the resulting ADC.[]

The analytical methods detailed herein are crucial for determining critical quality attributes (CQAs) of the ADC, including the drug-to-antibody ratio (DAR), size and charge heterogeneity, purity, and in vitro potency.

Determination of Drug-to-Antibody Ratio (DAR) and Drug Distribution

The average number of drug molecules conjugated to each antibody, or DAR, is a critical parameter that directly impacts the ADC's potency and therapeutic index.[7] Hydrophobic Interaction Chromatography (HIC) is a primary method for determining DAR, as the addition of the hydrophobic linker-payload increases the overall hydrophobicity of the antibody.[8]

Application Note: Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity under non-denaturing conditions.[7] The unconjugated antibody (DAR 0) is the most hydrophilic and elutes first, followed by species with increasing numbers of conjugated drugs (DAR 2, 4, etc.), which exhibit stronger hydrophobic interactions with the stationary phase and thus have longer retention times.[8] The branched nature of the this compound linker allows for the potential of multiple payloads per linker, leading to a more complex but characterizable HIC profile.

Experimental Protocol: HIC-HPLC

Objective: To separate and quantify the different drug-loaded species of the ADC and calculate the average DAR.

Materials:

  • ADC sample with this compound linker

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µg of the ADC sample.

  • Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species.

  • Calculate the average DAR using the following formula: Average DAR = Σ [(Peak Area of each species) x (DAR of each species)] / (Total Peak Area)

Data Presentation: Representative HIC Data
DAR SpeciesRetention Time (min)Peak Area (%)
DAR 08.55.2
DAR 212.325.8
DAR 415.748.5
DAR 618.216.3
DAR 820.14.2
Average DAR 4.0

Note: Data is representative and may vary based on the specific antibody, payload, and conjugation conditions.

HIC_Workflow cluster_prep Sample & System Preparation cluster_analysis Chromatographic Separation & Detection cluster_data Data Analysis ADC_Sample ADC Sample HPLC_System HPLC System with HIC Column ADC_Sample->HPLC_System Mobile_Phase_A Mobile Phase A (High Salt) Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B (Low Salt) Mobile_Phase_B->HPLC_System Injection Inject Sample HPLC_System->Injection Gradient_Elution Gradient Elution (0-100% B) Injection->Gradient_Elution UV_Detection UV Detection (280 nm) Gradient_Elution->UV_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram Peak_Integration Integrate Peaks (DAR Species) Chromatogram->Peak_Integration DAR_Calculation Calculate Average DAR Peak_Integration->DAR_Calculation

Workflow for DAR analysis by HIC-HPLC.

Confirmation of Molecular Weight and Heterogeneity

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of the intact ADC and its subunits, providing orthogonal data to HIC for DAR determination and assessing heterogeneity.[9]

Application Note: Liquid Chromatography-Mass Spectrometry (LC-MS)

Intact mass analysis under denaturing conditions (e.g., reversed-phase LC) can resolve different DAR species. The PEG chains in the linker can increase the ionization efficiency and spectral complexity. Deconvolution of the resulting mass spectrum allows for the determination of the mass of each drug-loaded species and calculation of the average DAR. Analysis of the reduced antibody (light and heavy chains) can reveal the distribution of the drug-linker on each chain.

Experimental Protocol: Reversed-Phase LC-MS (RP-LC-MS)

Objective: To determine the mass of the intact ADC and its subunits to confirm conjugation and drug load distribution.

Materials:

  • ADC sample

  • RP-HPLC column (e.g., Agilent PLRP-S)

  • LC-MS system (e.g., Q-TOF)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • (For reduced analysis) Dithiothreitol (DTT)

Procedure:

  • (Intact ADC) Dilute the ADC sample in Mobile Phase A.

  • (Reduced ADC) Incubate the ADC with DTT at 37°C for 30 minutes to reduce disulfide bonds.

  • Inject the sample into the LC-MS system.

  • Elute the ADC or its subunits using a gradient from 5% to 95% Mobile Phase B.

  • Acquire mass spectra in the appropriate m/z range.

  • Deconvolute the raw spectra to obtain the zero-charge mass for each species.

Data Presentation: Representative Intact Mass Data
DAR SpeciesExpected Mass (Da)Observed Mass (Da)
DAR 0148,000148,002
DAR 2150,200150,203
DAR 4152,400152,405
DAR 6154,600154,606
DAR 8156,800156,809

Note: Expected mass is based on the antibody, linker, and payload masses. Observed mass is from deconvoluted spectra.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ADC_Sample ADC Sample Intact Intact ADC ADC_Sample->Intact Reduced Reduced ADC (with DTT) ADC_Sample->Reduced RP_HPLC RP-HPLC Separation Intact->RP_HPLC Reduced->RP_HPLC ESI_MS ESI-MS Detection RP_HPLC->ESI_MS Raw_Spectra Acquire Raw Spectra ESI_MS->Raw_Spectra Deconvolution Deconvolute Spectra Raw_Spectra->Deconvolution Mass_Determination Determine Mass of Species Deconvolution->Mass_Determination Potency_Signaling cluster_binding Binding & Internalization cluster_release Payload Release cluster_action Mechanism of Action ADC ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Free Payload Lysosome->Payload Proteolytic Degradation Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

References

Application Notes and Protocols for Mal-PEG4-bis-PEG3-methyltetrazine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-bis-PEG3-methyltetrazine is a heterotrifunctional linker designed for advanced bioconjugation applications in proteomics, drug delivery, and molecular imaging.[] This reagent possesses a unique architecture, incorporating a thiol-reactive maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and two methyltetrazine moieties.[][2] The maleimide group allows for covalent attachment to cysteine residues on proteins, while the dual methyltetrazine groups enable rapid and specific bioorthogonal "click" reactions with trans-cyclooctene (B1233481) (TCO) or other strained alkene-modified molecules.[][2] The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[]

This trifunctional nature allows for the creation of complex biomolecular constructs. For instance, a protein can be linked to two different molecules functionalized with a TCO group, or it can be used to increase the payload of a conjugated molecule, such as in the development of antibody-drug conjugates (ADCs).[] In proteomics, this linker opens up possibilities for sophisticated labeling strategies for protein identification, quantification, and the study of protein interactions.

Key Features and Applications

  • Heterotrifunctional Nature: Allows for the conjugation of a thiol-containing biomolecule to two TCO-modified molecules.[][2]

  • Thiol-Reactive Maleimide: Enables specific labeling of proteins and peptides at cysteine residues.[]

  • Dual Methyltetrazine Groups: Facilitates highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes.[][2] This reaction is known for its fast kinetics and biocompatibility.[2]

  • PEG Spacer: The integrated PEG4 and bis-PEG3 linkers improve aqueous solubility and reduce steric hindrance.[]

  • Proteomics Applications:

    • Multiplexed Protein Labeling: Enables the attachment of two different reporter molecules (e.g., fluorescent dyes, affinity tags) to a single protein.

    • Enrichment of Cysteine-Containing Peptides: The dual methyltetrazine groups can be used to attach moieties that facilitate the enrichment of labeled peptides for mass spectrometry analysis.

    • Cross-linking Mass Spectrometry (XL-MS): Can be used to study protein-protein interactions by linking a cysteine on one protein to a TCO-modified interacting partner.

Experimental Protocols

Here we provide generalized protocols for the use of this compound in proteomics workflows. Researchers should optimize these protocols for their specific proteins and experimental conditions.

Protocol 1: Labeling of a Cysteine-Containing Protein

This protocol describes the initial reaction of the maleimide group of the linker with a protein's cysteine residue(s).

Materials:

  • This compound

  • Protein of interest with at least one free cysteine residue

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein's cysteine residues are oxidized (forming disulfide bonds), reduction may be necessary. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT as it contains a thiol group that will react with the maleimide. If DTT must be used, it must be removed before adding the linker.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • To quench any unreacted maleimide groups, add a final concentration of 1-5 mM L-cysteine or β-mercaptoethanol and incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent using a desalting column equilibrated with a buffer of choice (e.g., PBS).

    • The resulting protein is now labeled with the dual-methyltetrazine linker and is ready for the subsequent click chemistry reaction.

Quantitative Data Summary: Molar Ratios for Labeling

Molar Excess of Linker:ProteinIncubation TimeTemperatureExpected Outcome
5-10 fold1 hourRoom TemperatureEfficient labeling for many standard proteins.
10-20 fold1-2 hoursRoom Temperature or 4°CHigher degree of labeling, may be necessary for less reactive proteins.
>20 fold2-4 hoursRoom Temperature or 4°CMaximizes labeling but increases the risk of non-specific labeling and protein aggregation.
Protocol 2: Bioorthogonal Click Reaction with TCO-Modified Molecules

This protocol describes the reaction of the methyltetrazine-labeled protein with a TCO-functionalized molecule (e.g., a fluorescent dye, biotin (B1667282), or another protein).

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-modified molecule of interest

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Prepare a stock solution of the TCO-modified molecule in an appropriate solvent (e.g., DMSO or water). The concentration will depend on the specific molecule.

  • Click Reaction:

    • To the methyltetrazine-labeled protein solution, add a 1.5 to 5-fold molar excess of the TCO-modified molecule.

    • The reaction is typically very fast and can be complete within 30-60 minutes at room temperature.

  • Purification (if necessary):

    • If the TCO-modified molecule is small, excess reagent can be removed by dialysis or using a desalting column.

    • For larger TCO-modified molecules, other purification methods like size-exclusion chromatography may be required.

  • Analysis:

    • The successfully dual-labeled protein can now be analyzed by methods such as SDS-PAGE, mass spectrometry, or fluorescence imaging, depending on the nature of the attached TCO-modified molecule.

Application in a Proteomics Workflow: Enrichment of Cysteine-Containing Peptides

This workflow demonstrates how this compound can be used for the enrichment and subsequent identification of cysteine-containing peptides from a complex protein mixture by mass spectrometry.

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Click Reaction and Digestion cluster_2 Enrichment and Analysis Protein_Mixture Protein Mixture Reduction_Alkylation Reduction and Alkylation of Non-Target Cysteines Protein_Mixture->Reduction_Alkylation Labeling Labeling of Target Cysteines with this compound Reduction_Alkylation->Labeling Click_Reaction Click Reaction with TCO-Biotin Labeling->Click_Reaction Digestion Tryptic Digestion Click_Reaction->Digestion Enrichment Streptavidin Affinity Chromatography Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis and Peptide Identification LC_MS->Data_Analysis

Caption: Workflow for enrichment of cysteine-containing peptides.

Detailed Workflow Protocol:

  • Protein Extraction and Preparation:

    • Extract total protein from cells or tissues.

    • To differentiate between specific cysteine populations (e.g., based on redox state), one can first block the readily accessible, reduced cysteines with a reagent like N-ethylmaleimide (NEM).

    • Then, reduce a specific subset of cysteines (e.g., those in disulfide bonds) using a reducing agent like TCEP.

  • Labeling with this compound:

    • Label the newly reduced and exposed cysteine residues with this compound as described in Protocol 1.

  • Click Reaction with TCO-Biotin:

    • Perform a click reaction with a TCO-biotin conjugate to attach a biotin tag to both methyltetrazine groups on the linker (as described in Protocol 2). This dual biotinylation enhances the affinity for streptavidin.

  • Proteolytic Digestion:

    • Denature the protein mixture and digest with an enzyme such as trypsin to generate peptides.

  • Enrichment of Biotinylated Peptides:

    • Use streptavidin-coated beads to specifically capture the biotinylated peptides, which correspond to the originally labeled cysteine-containing peptides.

    • Wash the beads extensively to remove non-biotinylated peptides.

  • Elution and Mass Spectrometry:

    • Elute the captured peptides from the beads.

    • Analyze the enriched peptide fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use proteomics software to identify the sequences of the enriched peptides and thus identify the proteins and specific cysteine residues that were labeled.

Signaling Pathway Diagram Example

While this compound is a tool for studying proteins rather than a component of a signaling pathway itself, it can be used to investigate pathways involving cysteine-based redox signaling. For example, it could be used to identify proteins that undergo reversible oxidation of cysteine residues in response to a specific stimulus.

Signaling_Pathway_Investigation Stimulus External Stimulus (e.g., Oxidative Stress) ROS Increased ROS Stimulus->ROS Protein_SOH Protein-SOH (Oxidized Cysteine) ROS->Protein_SOH Oxidation Protein_SH Protein-SH (Reduced Cysteine) Protein_SH->Protein_SOH Labeling_Step Labeling with Mal-PEG-bis-Tetrazine Protein_SOH->Labeling_Step Target for Labeling Downstream_Analysis Proteomic Analysis (Enrichment & MS) Labeling_Step->Downstream_Analysis

Caption: Investigating redox signaling with covalent labeling.

This diagram illustrates the conceptual use of a thiol-reactive linker to capture a transient oxidative modification on a protein for subsequent proteomic analysis. The this compound would be used in the "Labeling Step" after selective reduction of the oxidized cysteine.

References

Creating Site-Specific Antibody Conjugates with Mal-PEG4-bis-PEG3-methyltetrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) represent a significant advancement over randomly conjugated ADCs, offering improved homogeneity, predictable pharmacokinetics, and a wider therapeutic window.[1][2] This document provides detailed application notes and protocols for the creation of site-specific antibody conjugates using Mal-PEG4-bis-PEG3-methyltetrazine, a novel heterotrifunctional linker.[3] This linker facilitates a two-step conjugation strategy, enabling precise control over the drug-to-antibody ratio (DAR).[4]

The this compound linker possesses a maleimide (B117702) group for covalent attachment to thiol groups on the antibody and two methyltetrazine moieties for bioorthogonal "click" chemistry.[3][5] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and may improve the pharmacokinetic properties of the resulting ADC.[6] This methodology involves the selective reduction of interchain disulfide bonds in the antibody's hinge region, followed by conjugation with the maleimide group of the linker. The incorporated tetrazine handles then react with a trans-cyclooctene (B1233481) (TCO)-modified payload in a highly efficient and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[7]

Principle of the Method

The creation of site-specific antibody conjugates using this compound is a sequential two-stage process designed to minimize unwanted side reactions and ensure a homogenous product.

  • Antibody Thiolation and Linker Conjugation: The process begins with the selective reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (thiol) groups. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[8][9] The maleimide group of the this compound linker then reacts specifically with these newly formed thiol groups to create a stable thioether bond.[10]

  • Bioorthogonal Payload Attachment: The antibody, now functionalized with tetrazine moieties, is reacted with a payload (e.g., a cytotoxic drug, a fluorescent dye) that has been pre-functionalized with a trans-cyclooctene (TCO) group. The tetrazine and TCO groups undergo a rapid and highly specific iEDDA reaction, forming a stable covalent bond and completing the ADC assembly.[7][11] This "click" reaction is bioorthogonal, meaning it proceeds efficiently in aqueous environments without interfering with biological functional groups.[7]

Diagrams of Key Processes

Figure 1: Simplified structure of the heterotrifunctional linker.

Experimental_Workflow Ab Monoclonal Antibody (IgG1) TCEP TCEP Reduction Ab->TCEP Reduced_Ab Reduced Antibody (with free thiols) TCEP->Reduced_Ab Conjugation1 Maleimide Conjugation Reduced_Ab->Conjugation1 Linker This compound Linker->Conjugation1 Ab_Tz Tetrazine-Functionalized Antibody Conjugation1->Ab_Tz Purification1 Purification (e.g., SEC) Ab_Tz->Purification1 Conjugation2 Tetrazine-TCO Ligation (Click) Purification1->Conjugation2 TCO_Payload TCO-Modified Payload TCO_Payload->Conjugation2 ADC Site-Specific Antibody Conjugate Conjugation2->ADC Purification2 Purification (e.g., SEC, HIC) ADC->Purification2 Characterization Characterization (DAR, Purity, etc.) Purification2->Characterization

References

Application Notes and Protocols for Labeling Peptides with Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the site-specific labeling of cysteine-containing peptides using the heterobifunctional linker, Mal-PEG4-bis-PEG3-methyltetrazine. This linker enables a two-step conjugation strategy, empowering researchers to develop advanced bioconjugates for a variety of applications, including targeted drug delivery, in vivo imaging, and proteomics.[1][]

The this compound linker possesses two key reactive moieties:

  • A Maleimide (B117702) Group: This functional group reacts specifically with the thiol (sulfhydryl) group of a cysteine residue within a peptide, forming a stable thioether bond.[] This reaction is highly selective and efficient at physiological pH.

  • A Methyltetrazine Group: This moiety participates in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][3] This "click chemistry" reaction is exceptionally fast and proceeds with high specificity in complex biological environments, without interfering with native cellular processes.[1][4]

The polyethylene (B3416737) glycol (PEG) spacers incorporated into the linker enhance the solubility and bioavailability of the resulting peptide conjugate, potentially reducing immunogenicity and improving its pharmacokinetic profile.[]

Applications

The unique properties of this compound make it a versatile tool for various research and drug development applications:

  • Targeted Drug Delivery: Peptides labeled with this linker can be used to create antibody-drug conjugates (ADCs) or peptide-drug conjugates.[] The peptide serves as a targeting ligand, directing a cytotoxic agent (conjugated via the tetrazine group) to specific cells or tissues.

  • Fluorescent Imaging: By reacting the tetrazine-labeled peptide with a TCO-functionalized fluorescent dye, researchers can visualize and track the peptide's localization and dynamics in living cells and organisms.[4][5][6][7]

  • Pre-targeted Imaging: This strategy involves administering the tetrazine-labeled peptide, allowing it to accumulate at the target site, and then introducing a TCO-labeled imaging agent (e.g., a radiotracer for PET imaging). This approach can improve the signal-to-background ratio by allowing unbound peptide to clear before the imaging agent is introduced.[4]

  • Proteomics and Molecular Interactions: Labeled peptides can be used as probes to study protein-protein interactions and other cellular processes.[]

Experimental Protocols

This section provides detailed protocols for the two-step labeling of a cysteine-containing peptide.

Materials and Reagents
  • Cysteine-containing peptide of interest

  • This compound

  • TCO-functionalized molecule (e.g., TCO-PEG4-NHS ester for amine labeling of a payload, or a commercially available TCO-dye)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

  • Reaction Buffers:

    • Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

    • Amine-free buffers such as HEPES or MOPS may also be used.

  • Organic Solvent (e.g., Dimethylsulfoxide, DMSO, or Dimethylformamide, DMF)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification equipment: High-Performance Liquid Chromatography (HPLC) with a C18 column

  • Analytical equipment: Liquid Chromatography-Mass Spectrometry (LC-MS)

Step 1: Conjugation of this compound to the Peptide

This step involves the reaction of the maleimide group on the linker with the thiol group of a cysteine residue in the peptide.

Protocol:

  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in a degassed reaction buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 1 hour at room temperature. Note: Avoid using DTT as it contains a thiol group that will react with the maleimide.

  • Linker Preparation:

    • Immediately before use, dissolve the this compound in an organic solvent such as DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 5-fold molar excess of the dissolved linker to the peptide solution. The optimal ratio should be determined empirically for each peptide.

    • Mix the reaction gently and allow it to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • To quench any unreacted maleimide, add a 5-fold molar excess of a thiol-containing reagent such as L-cysteine or β-mercaptoethanol and incubate for 30 minutes at room temperature.

  • Purification of the Tetrazine-Labeled Peptide:

    • Purify the resulting tetrazine-labeled peptide from excess linker and quenching reagent using reverse-phase HPLC (RP-HPLC) with a C18 column.[8] A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is commonly used for elution.[8]

    • Collect fractions and analyze them by LC-MS to identify the fractions containing the desired product.

    • Pool the pure fractions and lyophilize to obtain the purified tetrazine-labeled peptide.

Step 2: Bioorthogonal Reaction with a TCO-Functionalized Molecule

This step utilizes the rapid and specific iEDDA reaction between the methyltetrazine group on the peptide and a TCO-functionalized molecule.

Protocol:

  • Preparation of Reactants:

    • Dissolve the purified and lyophilized tetrazine-labeled peptide in a reaction buffer (e.g., PBS, pH 7.4) to a known concentration.

    • Dissolve the TCO-functionalized molecule (e.g., TCO-dye) in a compatible solvent (e.g., DMSO) to a known concentration.

  • Click Chemistry Reaction:

    • Add a 1.1 to 1.5-fold molar excess of the TCO-functionalized molecule to the solution of the tetrazine-labeled peptide.

    • The reaction is typically very fast and can be complete within 5-60 minutes at room temperature.[3] The disappearance of the characteristic pink/red color of the tetrazine can sometimes be used as a visual indicator of reaction progress.

  • Purification of the Final Peptide Conjugate:

    • Purify the final peptide conjugate using RP-HPLC with a C18 column to remove any unreacted TCO-functionalized molecule.[9]

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the final product.

    • Pool the pure fractions and lyophilize.

Data Presentation

The success of the conjugation reactions should be monitored and quantified. The following tables provide a template for presenting typical data obtained during the labeling process.

Table 1: Characterization of Peptide Intermediates and Final Conjugate

SampleTheoretical Mass (Da)Observed Mass (Da) by LC-MSPurity by HPLC (%)
Unlabeled Peptide[Insert Value][Insert Value]>95%
Tetrazine-Labeled Peptide[Unlabeled Peptide MW + 1406.54][Insert Value]>90%
Final Peptide Conjugate[Tetrazine-Labeled Peptide MW + TCO-Molecule MW - 28 (N2)][Insert Value]>95%

Table 2: Summary of Reaction Conditions and Efficiency

Reaction StepMolar Ratio (Linker/TCO : Peptide)Reaction Time (hours)Reaction Temperature (°C)Typical Conjugation Efficiency (%)
Maleimide-Thiol Conjugation1.5:1 to 5:11 - 2Room Temperature80 - 95%
Tetrazine-TCO Ligation1.1:1 to 1.5:10.1 - 1Room Temperature>99%[10]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Tetrazine-TCO Ligation peptide Cysteine-Containing Peptide reaction1 Reaction (PBS, pH 7.2-7.5) peptide->reaction1 linker Mal-PEG4-bis-PEG3- methyltetrazine linker->reaction1 quench1 Quench (L-cysteine) reaction1->quench1 purify1 RP-HPLC Purification quench1->purify1 product1 Tetrazine-Labeled Peptide purify1->product1 reaction2 Click Reaction (PBS, pH 7.4) product1->reaction2 tco TCO-Functionalized Molecule tco->reaction2 purify2 RP-HPLC Purification reaction2->purify2 final_product Final Peptide Conjugate purify2->final_product

Caption: Experimental workflow for the two-step labeling of a peptide.

Signaling Pathway Example: Targeting EGFR Pathway for Cancer Cell Imaging

Peptides that bind to cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), are often used for targeted delivery and imaging. The following diagram illustrates a simplified EGFR signaling pathway that could be investigated using a peptide labeled with this compound.

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR ras Ras egfr->ras Dimerization & Autophosphorylation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription labeled_peptide Labeled Peptide (e.g., EGF analog) labeled_peptide->egfr Binding & Activation

Caption: Simplified EGFR signaling pathway for targeted imaging.

Stability Considerations

  • Maleimide-Thiol Conjugate Stability: The thioether bond formed between the maleimide and cysteine is generally stable. However, under certain in vivo conditions, it can undergo a retro-Michael reaction, leading to cleavage of the conjugate.[11] Strategies to improve stability, such as hydrolysis of the succinimide (B58015) ring, have been reported.[12]

  • Tetrazine-TCO Adduct Stability: The dihydropyridazine (B8628806) product of the iEDDA reaction is highly stable under physiological conditions.

Conclusion

The this compound linker provides a powerful and versatile platform for the site-specific labeling of peptides. The combination of selective maleimide-thiol chemistry and rapid, bioorthogonal tetrazine-TCO ligation allows for the construction of sophisticated peptide conjugates for a wide range of applications in research and drug development. The protocols and information provided in this document serve as a comprehensive guide for researchers to successfully implement this technology in their work.

References

Application Notes and Protocols for Theranostic Development using Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-bis-PEG3-methyltetrazine is a highly versatile, heterotrifunctional linker designed for the development of advanced theranostic agents, particularly antibody-drug conjugates (ADCs).[] This innovative linker possesses three key functionalities:

  • A Maleimide (B117702) Group: This group enables the specific and stable covalent attachment to thiol groups, which are commonly found in the cysteine residues of antibodies and other proteins.[]

  • A Branched Polyethylene Glycol (PEG) Spacer: The PEGylated structure, consisting of a PEG4 and a bis-PEG3 moiety, enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate.[] This can lead to improved in vivo performance and reduced immunogenicity.

  • Two Methyltetrazine Moieties: These groups facilitate a rapid and highly specific bioorthogonal "click" reaction with trans-cyclooctene (B1233481) (TCO) derivatives.[3] This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, allows for the efficient attachment of one or two payloads, such as imaging agents and/or therapeutic drugs.[3] The branched design allows for a higher drug-to-antibody ratio (DAR) compared to linear linkers.[4]

The unique architecture of this compound offers a modular and efficient platform for constructing theranostic ADCs. These conjugates can simultaneously deliver a diagnostic payload for imaging and a therapeutic payload for treatment, paving the way for personalized medicine approaches.

Core Applications

  • Development of Antibody-Drug Conjugates (ADCs): Covalently linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[]

  • Construction of Theranostic Agents: Creating conjugates that combine diagnostic imaging agents (e.g., fluorescent dyes, PET/SPECT chelators) and therapeutic agents on a single antibody scaffold.

  • In Vivo Imaging and Biodistribution Studies: Labeling biomolecules for real-time tracking and pharmacokinetic analysis in living organisms.[]

Experimental Workflows and Logical Relationships

The following diagram illustrates the overall workflow for developing a theranostic agent using this compound.

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation with Linker cluster_2 Step 3: Payload Attachment cluster_3 Step 4: Characterization & Application Ab Monoclonal Antibody Ab_reduced Reduced Antibody (with free thiols) Ab->Ab_reduced Reduction (optional, e.g., with TCEP) Ab_Linker Antibody-Tetrazine Conjugate Ab_reduced->Ab_Linker Maleimide-Thiol Conjugation Linker This compound Linker->Ab_Linker Theranostic_ADC Theranostic ADC Ab_Linker->Theranostic_ADC Tetrazine-TCO Ligation (iEDDA) Payload1 TCO-Therapeutic Agent Payload1->Theranostic_ADC Payload2 TCO-Imaging Agent Payload2->Theranostic_ADC Characterization Purification & Characterization (SEC, MS, DAR) Theranostic_ADC->Characterization Application In Vitro / In Vivo Studies Characterization->Application

Caption: Workflow for theranostic ADC development.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the covalent attachment of the linker to a monoclonal antibody (mAb). An optional disulfide bond reduction step is included to increase the number of available thiol groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a thiol-free buffer (e.g., PBS, pH 7.2-7.5)

  • This compound

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride (optional)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching solution: 10 mM cysteine in PBS

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

Procedure:

  • Antibody Preparation:

    • Prepare the mAb solution at a concentration of 2-10 mg/mL in degassed reaction buffer.

    • (Optional) For reduction of interchain disulfide bonds, add a 10-fold molar excess of TCEP to the mAb solution. Incubate at 37°C for 30-60 minutes.

    • If TCEP was used, remove the excess reducing agent by buffer exchange into the reaction buffer using an SEC column.

  • Linker Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved linker to the prepared mAb solution with gentle stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

  • Quenching:

    • Add the quenching solution to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody-tetrazine conjugate by SEC to remove excess linker and other small molecules. Elute with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions and determine the protein concentration using a standard method (e.g., BCA assay or measuring absorbance at 280 nm).

Protocol 2: Bioorthogonal Ligation of TCO-Payloads to the Antibody-Tetrazine Conjugate

This protocol outlines the attachment of TCO-functionalized therapeutic and/or imaging agents to the antibody-tetrazine conjugate via the iEDDA reaction.

Materials:

  • Purified antibody-tetrazine conjugate

  • TCO-functionalized therapeutic agent

  • TCO-functionalized imaging agent

  • Reaction buffer: PBS, pH 7.4

  • Analytical SEC-HPLC system

Procedure:

  • Payload Preparation:

    • Dissolve the TCO-functionalized payloads in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Ligation Reaction:

    • To the antibody-tetrazine conjugate solution, add a 1.5- to 3-fold molar excess of each TCO-payload per tetrazine moiety.

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the final theranostic ADC using SEC to remove unreacted payloads.

  • Characterization:

    • Analyze the purified ADC by SEC-HPLC to assess purity and aggregation.

    • Determine the final drug-to-antibody ratio (DAR) using methods such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).[5]

Data Presentation: Characterization of Theranostic ADCs

The following tables provide examples of the types of quantitative data that should be generated during the development and characterization of a theranostic ADC.

Table 1: Summary of Conjugation and Ligation Reactions

ParameterAntibody-Linker ConjugateFinal Theranostic ADC
Linker-to-Antibody Ratio (LAR) 1.8 - 2.2N/A
Therapeutic DAR N/A3.5 - 4.0
Imaging DAR N/A3.5 - 4.0
Overall DAR N/A7.0 - 8.0
Yield (%) > 90%> 85%
Purity (SEC-HPLC, %) > 95%> 98%

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget ExpressionIC50 (nM) of Theranostic ADCIC50 (nM) of Free Drug
Cancer Cell Line A High5.20.8
Cancer Cell Line B Low> 10001.1
Normal Cell Line Negative> 10000.9

Signaling Pathway Visualization

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy. An ADC targeting EGFR would bind to the receptor, be internalized, and release its cytotoxic payload to induce cell death.[][7]

EGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADC Theranostic ADC ADC->EGFR Targets Payload_Release Payload Release ADC->Payload_Release Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Apoptosis Apoptosis Payload_Release->Apoptosis Induces

Caption: EGFR signaling and ADC mechanism of action.

References

Troubleshooting & Optimization

troubleshooting low yield in Mal-PEG4-bis-PEG3-methyltetrazine conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-bis-PEG3-methyltetrazine conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, focusing on the common problem of low conjugation yield.

Q1: I am observing a significantly lower than expected yield for my final conjugate. What are the potential causes related to the maleimide-thiol reaction?

A1: Low yield in the maleimide-thiol conjugation step is a common issue that can often be traced back to several key factors. The primary suspects are the stability of the maleimide (B117702) group, the availability of reactive thiols on your biomolecule, and the reaction conditions.[1]

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5.[2] This opens the maleimide ring, rendering it unreactive towards thiols.[3] It is crucial to prepare aqueous solutions of the maleimide-containing linker immediately before use.[1] For storage, a dry, biocompatible organic solvent like DMSO or DMF is recommended.[1][4]

  • Inaccessible or Oxidized Thiols: The cysteine residues on your protein or peptide may not be available for conjugation. This can be due to steric hindrance or the formation of disulfide bonds.[1] Disulfide bonds are unreactive with maleimides.

  • Suboptimal pH: The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] At lower pH, the reaction rate decreases, while at higher pH, the competing reaction with amines and the rate of hydrolysis increase.[1]

  • Incorrect Molar Ratio: An insufficient molar excess of the maleimide linker can lead to incomplete conjugation.

To address these issues, consider the following troubleshooting steps:

  • Ensure Maleimide Integrity: Always use freshly prepared solutions of the this compound linker.

  • Reduce Disulfide Bonds: Pre-treat your thiol-containing molecule with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure free and reactive thiol groups.[1]

  • Optimize Reaction Buffer: Maintain the reaction pH strictly between 6.5 and 7.5 using a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES.[2][5]

  • Adjust Molar Ratio: Increase the molar excess of the maleimide linker. A 10-20 fold molar excess is a good starting point for protein labeling.[6]

Q2: My initial maleimide-thiol conjugation seems successful, but I'm getting a low yield after the methyltetrazine-TCO (trans-cyclooctene) reaction. What could be the problem?

A2: If the first step appears to be efficient, low yield in the second step points towards issues with the methyltetrazine-TCO ligation. This bioorthogonal reaction is known for its high speed and selectivity, so troubleshooting should focus on the integrity of the reactants and the reaction setup.[7][8]

  • Degradation of Tetrazine: While generally stable, tetrazines can degrade under certain conditions, such as exposure to light or strong nucleophiles.

  • Suboptimal Stoichiometry: An incorrect molar ratio of the tetrazine-functionalized intermediate to the TCO-containing molecule can result in an incomplete reaction.[9]

  • Steric Hindrance: The PEG chains on the linker, while beneficial for solubility, could potentially cause steric hindrance, slowing down the reaction between the methyltetrazine and a bulky TCO-labeled molecule.[10]

  • Issues with the TCO-labeled Molecule: The TCO moiety itself could be compromised, or the TCO-labeled molecule may have solubility or aggregation issues in the reaction buffer.

To troubleshoot the methyltetrazine-TCO ligation:

  • Protect from Light: Minimize exposure of the methyltetrazine-containing linker and intermediate to light.

  • Optimize Molar Ratio: A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended as a starting point.[9]

  • Reaction Time and Temperature: While the reaction is typically fast at room temperature, extending the incubation time or slightly increasing the temperature (e.g., to 37°C) might improve the yield for sterically hindered reactants.[11]

  • Ensure Reactant Quality: Confirm the integrity and concentration of your TCO-labeled molecule.

Q3: I see multiple peaks in my analytical chromatogram (e.g., HPLC) after the final conjugation. What does this indicate?

A3: The presence of multiple peaks suggests a heterogeneous product mixture.[12] This can arise from several factors throughout the two-step conjugation process:

  • Incomplete Reactions: Unreacted starting materials from either the maleimide-thiol or the methyltetrazine-TCO step will appear as separate peaks.[12]

  • Variable Degree of Labeling: If your initial biomolecule has multiple thiol sites, you may have a mixture of species with one or more linkers attached.[12]

  • Side Reactions: Unwanted side reactions, such as the reaction of maleimide with amines at higher pH, can lead to product-related impurities.[1]

  • Hydrolysis of the Maleimide: As previously mentioned, the hydrolyzed maleimide will not react and will be present as an impurity.[2]

  • Aggregation: The conjugation process can sometimes induce aggregation of the biomolecule, which can be detected by size-exclusion chromatography (SEC).[12]

To obtain a more homogeneous product:

  • Optimize Stoichiometry: Carefully control the molar ratios in both reaction steps to favor the desired product.

  • Purification: Implement robust purification steps after each conjugation reaction to isolate the desired product from unreacted starting materials and byproducts. Techniques like SEC, ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC) can be effective.[][14]

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the two conjugation reactions involved.

Table 1: Maleimide-Thiol Conjugation Parameters

ParameterRecommended Range/ValueRationale & Remarks
pH 6.5 - 7.5Optimal for thiol reactivity while minimizing maleimide hydrolysis and reaction with amines.[1][2]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1 (for proteins)A significant excess of the maleimide linker drives the reaction to completion. The optimal ratio may vary and should be determined empirically.[6] For smaller molecules, a lower ratio (e.g., 2:1 to 5:1) might be sufficient.[15][16]
Reaction Time 1 - 4 hours at Room TemperatureTypically sufficient for completion. The reaction can also be performed overnight at 4°C.
Temperature 4°C to 25°C (Room Temperature)The reaction proceeds efficiently at room temperature. Lower temperatures can be used to minimize side reactions.

Table 2: Methyltetrazine-TCO Ligation Parameters

ParameterRecommended Range/ValueRationale & Remarks
pH 7.2 - 8.5The reaction is generally efficient within this pH range.[17]
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of the tetrazine-containing molecule is often used to ensure complete consumption of the TCO-labeled molecule.[9]
Reaction Time 30 minutes - 2 hours at Room TemperatureThe inverse electron demand Diels-Alder reaction is typically very fast.[8]
Temperature 4°C to 37°CThe reaction proceeds rapidly at room temperature.

Experimental Protocols

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the this compound linker to a thiol-containing biomolecule (e.g., a protein with cysteine residues).

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a stock solution (e.g., 10 mM) of the linker in anhydrous DMSO.

    • Prepare your thiol-containing biomolecule in a degassed, non-nucleophilic buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.

  • Reduction of Disulfide Bonds (if necessary):

    • Add a 10-100 fold molar excess of TCEP to the biomolecule solution.

    • Incubate for 20-30 minutes at room temperature.[1]

    • If necessary, remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the reduced biomolecule solution.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the resulting methyltetrazine-functionalized biomolecule using a suitable chromatographic technique (e.g., size-exclusion chromatography) to remove excess linker.[]

Protocol 2: Methyltetrazine-TCO Ligation

This protocol outlines the reaction between the methyltetrazine-functionalized biomolecule from Protocol 1 and a TCO-labeled molecule.

  • Reagent Preparation:

    • Prepare the methyltetrazine-functionalized biomolecule in a suitable reaction buffer (e.g., PBS, pH 7.4).

    • Prepare the TCO-labeled molecule in a compatible buffer.

  • Ligation Reaction:

    • Combine the methyltetrazine-functionalized biomolecule and the TCO-labeled molecule at the desired molar ratio (e.g., 1.1:1 tetrazine:TCO).

    • Incubate the reaction for 1-2 hours at room temperature.[12] The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by LC-MS.[8]

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatographic method (e.g., SEC, HIC, or RP-HPLC) to remove any unreacted starting materials.[12][]

Visualizations

Troubleshooting Low Yield in this compound Conjugation start Low Conjugation Yield check_step Which step shows low yield? start->check_step mal_thiol_issues Maleimide-Thiol Reaction Issues check_step->mal_thiol_issues Step 1 tz_tco_issues Methyltetrazine-TCO Reaction Issues check_step->tz_tco_issues Step 2 mal_hydrolysis Maleimide Hydrolysis? mal_thiol_issues->mal_hydrolysis tz_degradation Tetrazine Degradation? tz_tco_issues->tz_degradation thiol_availability Thiol Availability? mal_hydrolysis->thiol_availability No fresh_reagents Use fresh linker solution mal_hydrolysis->fresh_reagents Yes reaction_conditions_mal Suboptimal Reaction Conditions? thiol_availability->reaction_conditions_mal No reduce_disulfides Reduce with TCEP thiol_availability->reduce_disulfides Yes (oxidized/inaccessible) optimize_ph_mal Adjust pH to 6.5-7.5 reaction_conditions_mal->optimize_ph_mal pH issue optimize_ratio_mal Optimize molar ratio (10-20x excess) reaction_conditions_mal->optimize_ratio_mal Ratio issue stoichiometry_tz Incorrect Stoichiometry? tz_degradation->stoichiometry_tz No protect_light Protect from light tz_degradation->protect_light Yes optimize_ratio_tz Optimize molar ratio (slight excess of Tz) stoichiometry_tz->optimize_ratio_tz Yes

Caption: Troubleshooting decision tree for low conjugation yield.

This compound Conjugation Workflow thiol_biomolecule Thiol-containing Biomolecule reduction 1. Reduction (TCEP) thiol_biomolecule->reduction linker This compound mal_thiol_reaction 2. Maleimide-Thiol Conjugation (pH 6.5-7.5) linker->mal_thiol_reaction tco_molecule TCO-labeled Molecule tz_tco_reaction 4. Methyltetrazine-TCO Ligation tco_molecule->tz_tco_reaction reduction->mal_thiol_reaction purification1 3. Purification (SEC) mal_thiol_reaction->purification1 intermediate Methyltetrazine-functionalized Biomolecule purification1->intermediate intermediate->tz_tco_reaction purification2 5. Final Purification tz_tco_reaction->purification2 final_conjugate Final Conjugate purification2->final_conjugate

Caption: Experimental workflow for the two-step conjugation.

Chemical Reactions in Conjugation cluster_0 Step 1: Maleimide-Thiol Reaction cluster_1 Step 2: Methyltetrazine-TCO Ligation biomolecule_sh Biomolecule-SH thioether_bond Biomolecule-S-Linker-Tz2 biomolecule_sh->thioether_bond + maleimide_linker Maleimide-Linker-Tz2 maleimide_linker->thioether_bond pH 6.5-7.5 (Michael Addition) intermediate_tz Biomolecule-S-Linker-Tz2 final_product Final Conjugate intermediate_tz->final_product + tco_payload TCO-Payload tco_payload->final_product iEDDA Reaction n2 N2 final_product->n2 -

Caption: Simplified chemical reaction pathways.

References

Technical Support Center: Optimizing Thiol-Maleimide Reactions with Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the thiol-maleimide reaction with Mal-PEG4-bis-PEG3-methyltetrazine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the thiol-maleimide reaction with this compound?

The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5 .[1] Within this range, the reaction is highly chemoselective for thiols.[1] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1]

  • Below pH 6.5: The reaction rate significantly decreases due to the protonation of the thiol group, which reduces its nucleophilicity.[1]

  • Above pH 7.5: The maleimide (B117702) group becomes susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive, leading to a loss of selectivity.[1]

Q2: What are the common side reactions to be aware of during the thiol-maleimide conjugation?

The primary side reactions include:

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH values above 7.5.[1] The resulting maleamic acid is not reactive towards thiols. It is crucial to prepare aqueous solutions of this compound immediately before use.

  • Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chain of lysine residues, leading to a loss of chemoselectivity.[1]

  • Disulfide Bond Formation: Thiols are prone to oxidation, leading to the formation of disulfide bonds. Disulfides do not react with maleimides.[2] It is often necessary to reduce disulfide bonds prior to conjugation.[2]

  • Thiazine (B8601807) Rearrangement: For peptides or proteins with an N-terminal cysteine, the initial conjugate can undergo rearrangement to form a stable six-membered thiazine ring. This is more prominent at or above physiological pH.

Q3: What are the recommended buffers for this reaction?

Phosphate-buffered saline (PBS), HEPES, and Tris buffers at a concentration of 10-100 mM are commonly used for the thiol-maleimide reaction.[1][3] It is critical to use buffers that are free of thiol-containing compounds (e.g., dithiothreitol (B142953) [DTT]).[3]

Q4: How does temperature affect the reaction?

The thiol-maleimide reaction is temperature-dependent.[1] Reactions are typically performed at room temperature (20-25°C) for 30 minutes to 2 hours for faster kinetics.[1] For sensitive proteins, the reaction can be carried out at 4°C overnight (8-16 hours) to minimize degradation.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Conjugation Maleimide Hydrolysis: The this compound has been prematurely hydrolyzed.Prepare fresh solutions of the maleimide linker in a dry, aprotic solvent like DMSO or DMF immediately before use.[4] Ensure the reaction pH is not above 7.5.[4]
Oxidized Thiols: The thiol groups on the target molecule have formed disulfide bonds.Reduce disulfide bonds with a 10-100 fold molar excess of a non-thiol reducing agent like TCEP for 20-60 minutes at room temperature before adding the maleimide reagent.[4] Ensure all buffers are degassed to remove oxygen.[4]
Incorrect pH: The reaction buffer is outside the optimal pH range of 6.5-7.5.Verify the pH of the reaction buffer using a calibrated pH meter. Adjust the pH to be within the 6.5-7.5 range.[4]
Poor Selectivity (Reaction with other functional groups) High pH: The reaction is being performed at a pH above 7.5, leading to reaction with amines.Lower the pH of the reaction buffer to the optimal range of 6.5-7.5 to ensure selectivity for thiols.[1]
Precipitation During Reaction Low Solubility: The this compound or the target molecule has poor aqueous solubility.The PEG spacers on this compound enhance water solubility.[5] However, if precipitation occurs, consider adding a small amount of a water-miscible organic co-solvent like DMSO or DMF.[2]
Conjugate Instability Retro-Michael Reaction: The thioether bond is reversible, especially in the presence of other thiols.After conjugation, consider a controlled hydrolysis step (e.g., incubate at pH 8.5-9.0) to open the succinimide (B58015) ring, forming a stable succinamic acid thioether which is resistant to thiol exchange.

Quantitative Data Summary

The following table summarizes the expected impact of pH on the thiol-maleimide reaction and maleimide stability. The data is based on studies with various PEG-maleimide compounds and should be considered as a general guideline.

pH Relative Reaction Rate with Thiols Maleimide Stability (Hydrolysis Rate) Selectivity for Thiols
< 6.5SlowHigh (Slow Hydrolysis)High
6.5 - 7.5OptimalModerateHigh
> 7.5FastLow (Fast Hydrolysis)Decreased (competing reaction with amines)

Note: Specific reaction rates for this compound are not publicly available and should be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

This protocol provides a general framework for conjugating a thiol-containing molecule with this compound.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • This compound

  • Conjugation Buffer: Degassed PBS, HEPES, or Tris buffer (pH 7.0-7.5)

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous DMSO or DMF

  • Quenching Reagent (optional): L-cysteine or 2-Mercaptoethanol

  • Purification equipment (e.g., size-exclusion chromatography columns, dialysis cassettes)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.[2]

    • (Optional) If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP to the solution and incubate at room temperature for 20-60 minutes.[4]

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMSO or DMF.[6]

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide linker over the thiol is a common starting point.[7]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight.[7] Protect from light if any components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or 2-Mercaptoethanol to a final concentration of 1-10 mM.[4] Incubate for 15-30 minutes at room temperature.[4]

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and other small molecules using size-exclusion chromatography or dialysis.[7]

Protocol 2: Quantification of Maleimide Hydrolysis

The hydrolysis of the maleimide group can be monitored by UV-Vis spectrophotometry, as the cyclic imide absorbs light around 300 nm, while its hydrolysis product, maleamic acid, does not.[8]

Procedure:

  • Prepare solutions of this compound in the desired buffers at various pH values.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At different time points, measure the absorbance of the solutions at the wavelength of maximum absorbance for the maleimide group (around 300 nm).

  • A decrease in absorbance over time indicates the hydrolysis of the maleimide ring. The rate of hydrolysis can be calculated from the change in absorbance.

Visualizations

Thiol_Maleimide_Reaction_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Thiol_Molecule Thiol-containing Molecule TCEP TCEP (optional) Thiol_Molecule->TCEP Reduction Reaction_Mix Reaction Mixture (pH 6.5-7.5) Thiol_Molecule->Reaction_Mix Maleimide_Linker Mal-PEG4-bis-PEG3- methyltetrazine Maleimide_Linker->Reaction_Mix TCEP->Reaction_Mix Purification Purification (SEC / Dialysis) Reaction_Mix->Purification Quenching (optional) Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: Experimental workflow for thiol-maleimide conjugation.

Competing_Reactions cluster_thiol_reaction Desired Reaction (pH 6.5-7.5) cluster_side_reactions Side Reactions Maleimide Maleimide Group Thiol Thiol (-SH) Maleimide->Thiol Hydrolysis Hydrolysis (H₂O) (favored at pH > 7.5) Maleimide->Hydrolysis Amine_Reaction Amine Reaction (-NH₂) (competitive at pH > 7.5) Maleimide->Amine_Reaction Thioether Stable Thioether Conjugate Thiol->Thioether Michael Addition Maleamic_Acid Inactive Maleamic Acid Hydrolysis->Maleamic_Acid Amine_Adduct Amine Adduct Amine_Reaction->Amine_Adduct

Caption: Competing reaction pathways for the maleimide group.

References

Technical Support Center: Preventing Maleimide Hydrolysis During Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to maleimide (B117702) hydrolysis during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a concern in bioconjugation?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming a non-reactive maleamic acid.[1][2] This is a significant concern because the open-ring form of the maleimide can no longer react with thiol groups (e.g., from cysteine residues on a protein), thus preventing the desired bioconjugation from occurring.[1] This leads to lower yields of the final conjugate and can complicate downstream purification and analysis.

Q2: What are the primary factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by:

  • pH: Hydrolysis is significantly accelerated at alkaline pH (above 7.5). The optimal pH range for maleimide-thiol conjugation is 6.5-7.5, which balances the reaction rate with thiols and minimizes hydrolysis.[1][3]

  • Temperature: Higher temperatures can increase the rate of hydrolysis.[4] Reactions are often performed at room temperature or 4°C for sensitive proteins.[3][5]

  • Buffer Composition: While common buffers like PBS, HEPES, and Tris are used, it's crucial they are free of any primary or secondary amines and thiols which can react with the maleimide.

  • N-Substituent on the Maleimide: The chemical group attached to the nitrogen atom of the maleimide ring can influence its stability. For instance, N-aryl maleimides tend to hydrolyze faster than N-alkyl maleimides.[6][7]

Q3: How can I prevent premature hydrolysis of my maleimide reagent?

A3: To prevent premature hydrolysis:

  • Proper Storage: Store maleimide reagents in a dry, biocompatible organic solvent such as DMSO or DMF under desiccated conditions.[8]

  • Fresh Preparation: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][9] Do not store maleimides in aqueous buffers for extended periods.

  • Control pH: Maintain the pH of your reaction buffer between 6.5 and 7.5.[3]

Q4: What is the difference between hydrolysis of the maleimide reagent and hydrolysis of the thiosuccinimide conjugate?

A4: Hydrolysis of the maleimide reagent (pre-conjugation) is undesirable as it inactivates the maleimide. In contrast, hydrolysis of the thiosuccinimide conjugate (post-conjugation) can be beneficial. This post-conjugation ring-opening stabilizes the linkage and prevents the reverse reaction (retro-Michael addition), which can lead to deconjugation of the payload, especially in thiol-rich environments like in vivo.[1][10]

Q5: Are there maleimide derivatives that are more resistant to hydrolysis?

A5: Yes, several next-generation maleimides have been developed with improved stability profiles. For example, diiodomaleimides have been shown to offer rapid bioconjugation with reduced pre-conjugation hydrolysis.[9] Additionally, the choice of the N-substituent on the maleimide can be tailored to either increase or decrease hydrolysis rates as needed for a specific application.[6][11]

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency or No Reaction

Possible Cause: The maleimide reagent may have hydrolyzed before reacting with the target thiol.

Troubleshooting Steps:

  • Verify Reagent Integrity:

    • Always use freshly prepared maleimide solutions. Dissolve the maleimide in anhydrous DMSO or DMF immediately before adding it to the reaction buffer.

    • Ensure that the stock maleimide reagent has been stored properly under dry conditions.

  • Optimize Reaction pH:

    • Measure the pH of your reaction buffer immediately before starting the conjugation. Ensure it is within the optimal range of 6.5-7.5.

  • Check for Competing Nucleophiles:

    • Ensure your buffers are free from primary amines (e.g., Tris, glycine) and other thiol-containing compounds (e.g., DTT, β-mercaptoethanol) that could compete with the target reaction.

  • Increase Molar Excess of Maleimide:

    • If the concentration of the thiol-containing biomolecule is low, increasing the molar excess of the maleimide reagent (e.g., from 10-fold to 20-fold) can help drive the reaction to completion.[10]

Problem 2: Inconsistent Conjugation Results

Possible Cause: Variability in the extent of maleimide hydrolysis between experiments.

Troubleshooting Steps:

  • Standardize Protocols:

    • Strictly adhere to a standardized protocol for preparing maleimide solutions and reaction buffers.

    • Use the same source and lot of reagents for a series of related experiments.

  • Monitor Maleimide Activity:

    • If you suspect hydrolysis, you can monitor the concentration of active maleimide over time using techniques like HPLC.[5][12]

  • Control Temperature:

    • Perform conjugations at a consistent, controlled temperature. If working at room temperature, be mindful of fluctuations in the lab environment.

Problem 3: Instability of the Conjugate In Vitro or In Vivo

Possible Cause: The thiosuccinimide linkage is susceptible to a retro-Michael reaction, leading to deconjugation.

Troubleshooting Steps:

  • Induce Post-Conjugation Hydrolysis:

    • After the initial conjugation is complete, the thiosuccinimide ring can be intentionally hydrolyzed to form a more stable, open-ring structure. This is typically achieved by raising the pH of the solution to 8.5-9.0 and incubating at room temperature or 37°C.[10] The progress of the hydrolysis can be monitored by mass spectrometry.

  • Use Hydrolysis-Inducing Maleimides:

    • Consider using N-aryl maleimides or other "self-hydrolyzing" maleimides that are designed to undergo rapid ring-opening after conjugation at physiological pH.[6][7]

  • Alternative Chemistries:

    • For applications requiring very high stability, consider alternative thiol-reactive chemistries that form irreversible bonds, such as those based on iodoacetamides or vinyl sulfones.[1]

Data Presentation

Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics

pH RangeReaction Rate with ThiolsSelectivity for ThiolsCompeting Reactions
< 6.5SlowHigh-
6.5 - 7.5OptimalHighMinimal
> 7.5FastDecreasedAmine reaction, Maleimide hydrolysis[3]

Table 2: Half-life of N-Aryl vs. N-Alkyl Maleimide Derivatives and their Conjugates at pH 7.4, 37°C

Maleimide TypeHalf-life of Unconjugated MaleimideHalf-life of Thiosuccinimide Conjugate
N-AlkylLonger (less prone to hydrolysis before conjugation)~27 hours
N-Aryl~55 minutes~1.5 hours
N-Fluorophenyl~28 minutes~0.7 hours

(Data compiled from Christie et al., 2015)[7]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Maleimide Hydrolysis by HPLC

This protocol allows for the quantification of maleimide stability over time in a given buffer.

Materials:

  • Maleimide reagent of interest

  • Reaction buffer (e.g., 100 mM phosphate (B84403) buffer at various pH values)

  • Anhydrous DMSO or DMF

  • HPLC system with a C18 column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

  • Prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Add a small volume of the maleimide stock solution to the reaction buffer at the desired temperature to achieve the final test concentration.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in Mobile Phase A.

  • Inject the quenched sample onto the HPLC system.

  • Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

  • Monitor the absorbance at a wavelength where the maleimide has a strong signal (e.g., ~302 nm).

  • The peak corresponding to the intact maleimide will decrease over time as it hydrolyzes. The rate of hydrolysis can be calculated by plotting the peak area of the intact maleimide against time.[5][12]

Protocol 2: Step-by-Step Protocol for SMCC Crosslinker Conjugation with Troubleshooting

This protocol describes a two-step conjugation using the heterobifunctional crosslinker SMCC.

Step 1: Maleimide-Activation of the First Protein (Amine-Containing)

  • Buffer Preparation: Dissolve the amine-containing protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[13]

  • SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.[14]

  • Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the protein solution. The optimal molar excess depends on the protein concentration.[13]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[13]

  • Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS, pH 6.5-7.5).[8]

Step 2: Conjugation to the Second Molecule (Thiol-Containing)

  • Thiol Preparation: If the second molecule contains disulfide bonds, reduce them using a disulfide-free reducing agent like TCEP. Remove the excess TCEP before proceeding.

  • Conjugation: Add the thiol-containing molecule to the maleimide-activated protein.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.[14]

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted molecules.

Troubleshooting SMCC Conjugation:

  • Low Yield:

    • Cause: Hydrolysis of the NHS ester or maleimide group.

    • Solution: Use fresh SMCC. Ensure the pH for the amine reaction is 7.0-9.0 and for the thiol reaction is 6.5-7.5.[8]

  • Protein Aggregation:

    • Cause: Over-conjugation or inappropriate buffer conditions.

    • Solution: Reduce the molar excess of SMCC. Screen different buffer conditions or add stabilizing excipients.[8]

Mandatory Visualizations

Maleimide_Hydrolysis_Pathway cluster_conjugation Bioconjugation Maleimide Maleimide (Reactive) Thiosuccinimide Thiosuccinimide Conjugate (Reversible) Maleimide->Thiosuccinimide Michael Addition (pH 6.5-7.5) Water1 H₂O (pH > 7.5) Maleimide->Water1 Thiol Thiol (-SH) on Protein Thiol->Thiosuccinimide Thiosuccinimide->Maleimide Retro-Michael (Deconjugation) Water2 H₂O Thiosuccinimide->Water2 Hydrolyzed_Maleimide Maleamic Acid (Inactive) Hydrolyzed_Conjugate Hydrolyzed Conjugate (Stable) Water1->Hydrolyzed_Maleimide Hydrolysis (Undesirable) Water2->Hydrolyzed_Conjugate Hydrolysis (Desirable for Stability)

Caption: Chemical pathways of maleimide bioconjugation and hydrolysis.

Caption: Troubleshooting workflow for common maleimide conjugation issues.

References

how to avoid thiazine rearrangement with N-terminal cysteine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers and troubleshooting strategies to manage and prevent the thiazine (B8601807) rearrangement side reaction that can occur during the modification of N-terminal cysteine residues, particularly with maleimide-based reagents.

Frequently Asked Questions (FAQs)

Q1: What is thiazine rearrangement in the context of N-terminal cysteine conjugations?

A1: Thiazine rearrangement is an intramolecular reaction that occurs after the initial conjugation of a reagent (commonly a maleimide) to the thiol group of an N-terminal cysteine.[1] The free primary amine of the N-terminal cysteine attacks the newly formed succinimide (B58015) ring. This attack leads to a transcyclization, transforming the five-membered succinimide ring into a more stable six-membered thiazine ring, resulting in a structural isomer of the intended product.[1][2] This side reaction can complicate the purification, characterization, and storage of peptide conjugates.[1][2]

Q2: How can I detect and confirm the presence of a thiazine rearrangement product?

A2: The thiazine product is an isomer of the desired conjugate, meaning it has the exact same mass and cannot be distinguished by mass spectrometry (MS) alone.[3] The most effective detection methods are:

  • UHPLC-MS/MS: Ultra-high-performance liquid chromatography (UHPLC) can often separate the succinimidyl thioether and thiazine isomers chromatographically. Tandem mass spectrometry (MS/MS) can then be used for unambiguous identification, as the isomers may produce unique fragment ions.[2][4]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the definitive method to confirm the six-membered thiazine ring structure.[2][4]

Q3: What experimental factors influence the rate of thiazine rearrangement?

A3: Several factors significantly influence the rate of rearrangement:

  • pH: This is the most critical factor. The rearrangement is significantly accelerated at neutral to basic pH (pH ≥ 7.0) and is very slow under acidic conditions (pH < 6.0).[2][3] At elevated pH, the N-terminal amine is deprotonated and more nucleophilic, promoting the attack on the succinimide ring.[2]

  • Adjacent Amino Acid: The amino acid residue next to the N-terminal cysteine can influence the rate of formation, though this effect is generally less pronounced than that of pH.[2][4][5]

  • Maleimide (B117702) Structure: The N-substituent on the maleimide reagent can also affect the rate of thiazine conversion.[2][4][5]

Q4: Is the thiazine rearrangement always an undesirable side reaction?

A4: While often considered an impurity, some research indicates the thiazine linkage may be advantageous.[3] The thiazine structure has been shown to be more stable than the original succinimidyl thioether bond, exhibiting slower degradation and significantly less susceptibility to thiol exchange reactions (e.g., with glutathione) under physiological conditions.[6] In certain applications, intentionally promoting thiazine formation could create more stable bioconjugates.[3][6]

Q5: Can the thiazine rearrangement be reversed?

A5: Under typical bioconjugation conditions, the thiazine rearrangement is considered an irreversible intramolecular reaction.[3] Therefore, prevention is the primary strategy to avoid this byproduct if the succinimidyl thioether linkage is the desired final product.[3]

Troubleshooting Guide

Problem 1: My LC-MS analysis shows multiple peaks or an unexpected product mass after conjugation.
  • Possible Cause: You may be observing the formation of the thiazine rearrangement product alongside your desired succinimidyl thioether conjugate. Since they are isomers, they will have the same mass but can often be separated by reverse-phase chromatography.

  • Solution: Optimize Reaction pH: The most effective way to prevent this is to control the pH of the reaction.

    • Lower the pH: Perform the conjugation reaction in a moderately acidic buffer (e.g., pH 5.0 - 6.0).[3] Protonation of the N-terminal amino group under acidic conditions prevents it from acting as a nucleophile, thus inhibiting the rearrangement.[2]

    • Verify with Analysis: Monitor the reaction at different pH points (e.g., pH 5.5, 6.5, 7.4) by UHPLC-MS to determine the optimal condition for your specific peptide and maleimide reagent.

Problem 2: My conjugation yield is very low since I lowered the pH to prevent the rearrangement.
  • Possible Cause: The rate of the desired thiol-maleimide reaction is also pH-dependent, with optimal rates typically between pH 6.5 and 7.5.[3] Lowering the pH too far can significantly slow down the initial conjugation.

  • Solutions & Workarounds:

    • Find a pH Compromise: Systematically test a pH range between 6.0 and 6.5. This may offer a good balance between minimizing the rearrangement and maintaining an acceptable conjugation rate.[3]

    • Increase Reactant Concentration: Using a higher concentration of your peptide and/or maleimide reagent can help drive the reaction to completion, even at a suboptimal pH.[3]

    • Extend Reaction Time: At a lower pH, the conjugation will be slower. Monitor the reaction over a longer period (e.g., 4-8 hours or overnight) to allow it to reach completion.[3]

    • Alternative Strategy (N-Terminal Acetylation): If pH modulation is not effective, chemically modify the N-terminal amine by acetylation before the maleimide conjugation. This permanently removes the nucleophile responsible for the rearrangement.[5]

Data Presentation

The pH of the reaction buffer is the most critical parameter influencing thiazine formation.

Table 1: Effect of pH on Thiazine Rearrangement of a Model Peptide (CGF) after 24 hours

Reaction pHBuffer SystemSuccinimidyl Thioether AbundanceThiazine Isomer AbundanceKey Observation
5.0 0.1 M Potassium Phosphate>99%0.1% Rearrangement is almost completely suppressed.[2][5]
7.3 0.1 M Potassium Phosphate~30%~70% Thiazine isomer is the major product.[2][5]
8.4 0.1 M Potassium Phosphate<10%>90%Rearrangement is rapid and nearly complete.[5]

Data is synthesized from literature reports for illustrative purposes. Actual values will vary based on the specific peptide sequence, maleimide reagent, and reaction conditions.[3]

Experimental Protocols

Protocol 1: Minimizing Thiazine Rearrangement via Acidic pH Control

This protocol uses acidic conditions to favor the formation of the succinimidyl thioether linkage.

  • Buffer Preparation: Prepare a 100 mM sodium acetate (B1210297) or MES buffer and adjust the pH to 5.5.

  • Peptide Preparation: Dissolve the N-terminal cysteine-containing peptide in the pH 5.5 Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Maleimide Reagent Preparation: Dissolve the maleimide reagent in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) to create a 10-20 mM stock solution.

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the maleimide stock solution to the peptide solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours. Note that the reaction may be slower at this pH, so monitor progress by LC-MS if possible.

  • Quenching (Optional): To stop the reaction, add a thiol-containing quenching agent like N-acetylcysteine or L-cysteine to a final concentration of 10-20 mM.

  • Purification: Proceed immediately with purification of the conjugate via HPLC.

Protocol 2: Preventing Thiazine Rearrangement via N-Terminal Acetylation

This protocol permanently blocks the nucleophilic N-terminal amine prior to conjugation.

  • Peptide Dissolution: Dissolve the lyophilized peptide (as a TFA salt) in a suitable solvent like DMF.

  • Neutralization: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the N-terminal ammonium (B1175870) salt (typically 2-3 equivalents relative to the peptide).

  • Acetylation: Add acetic anhydride (B1165640) (1.5 - 2 equivalents) to the solution and stir at room temperature for 1-2 hours.

  • Reaction Monitoring: Check for complete acetylation of the N-terminus by LC-MS. The product mass should increase by 42.04 Da.

  • Purification: Purify the N-acetylated peptide by preparative HPLC and lyophilize.

  • Maleimide Conjugation: Perform the maleimide conjugation reaction using the purified N-acetylated peptide. A neutral pH (e.g., PBS pH 7.4) can now be used without risk of thiazine rearrangement.

Visualizations

Thiazine_Rearrangement_Mechanism Mechanism of Thiazine Rearrangement cluster_reactants Initial Conjugate cluster_intermediate Intramolecular Attack cluster_product Rearranged Product Thioether Succinimidyl Thioether Adduct (Desired Product) Intermediate Bicyclic Tetrahedral Intermediate Thioether->Intermediate N-terminal amine attacks succinimide (pH > 7 promotes this) Thiazine Six-Membered Thiazine Product Intermediate->Thiazine Ring expansion (Irreversible)

Caption: The chemical pathway of thiazine rearrangement.

Troubleshooting_Workflow Troubleshooting Workflow for N-Cys Conjugation start Start: N-Cys Maleimide Conjugation check_lcms Analyze reaction by LC-MS. Do you see multiple peaks with the same mass? start->check_lcms success Success! Desired product is pure. check_lcms->success No problem Problem Identified: Probable Thiazine Rearrangement check_lcms->problem Yes solution_ph Strategy 1: Lower Reaction pH (e.g., pH 5.5 - 6.0) problem->solution_ph solution_acetylate Strategy 2: Use an alternative method. N-Terminally acetylate peptide before conjugation. problem->solution_acetylate Alternative check_yield Is conjugation yield acceptable? solution_ph->check_yield solution_time Optimize: Increase reactant concentration or extend reaction time. check_yield->solution_time No end Proceed to Purification check_yield->end Yes solution_time->end solution_acetylate->end

Caption: A step-by-step guide to troubleshoot unexpected results.

Prevention_Strategies Strategies to Avoid Thiazine Rearrangement goal Goal: Prevent Thiazine Rearrangement strat1 Reaction Condition Control goal->strat1 strat2 Chemical Modification goal->strat2 strat3 Peptide Design goal->strat3 sub1a Lower pH (5.0 - 6.0) strat1->sub1a sub1b Minimize reaction time and temperature strat1->sub1b sub2a Acetylate N-terminal amine before conjugation strat2->sub2a sub3a Avoid placing Cysteine at the N-terminus if possible strat3->sub3a

Caption: Overview of methods to prevent the side reaction.

References

Technical Support Center: Managing the Instability of Maleimide-Thiol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to address the inherent instability of maleimide-thiol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in maleimide-thiol conjugates?

A1: The instability of the thiosuccinimide linkage formed between a maleimide (B117702) and a thiol is primarily due to two competing chemical reactions[1]:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, releasing the original thiol and maleimide. In a biological environment rich in other thiols (like glutathione (B108866) or albumin), the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects[1][2][3]. This process is also referred to as thiol exchange[2][4].

  • Hydrolysis: The succinimide (B58015) ring of the conjugate can be irreversibly opened by water. This process is typically accelerated at a basic pH (above 7.5)[1]. While this prevents the retro-Michael reaction and stabilizes the conjugate, it also introduces structural heterogeneity by creating two isomeric products, which may be undesirable[1].

Q2: How does pH affect the stability and formation of the maleimide-thiol linkage?

A2: pH is a critical factor throughout the conjugation and post-conjugation process[1].

  • Conjugation Reaction (pH 6.5-7.5): This range is optimal for the selective and efficient reaction between maleimides and thiols. The thiol group is sufficiently nucleophilic to react, while side reactions are minimized[1].

  • Below pH 6.5: The conjugation rate slows significantly because the thiol group is more likely to be protonated and thus less nucleophilic[1].

  • Above pH 7.5: The maleimide group itself becomes susceptible to direct hydrolysis. It can also react with amines, such as the side chain of lysine (B10760008) residues, leading to a loss of selectivity[1].

  • Post-conjugation Stability: After the conjugate is formed, a higher pH (e.g., 8.0-9.0) can be used strategically to accelerate the hydrolysis of the thiosuccinimide ring. This intentional hydrolysis creates a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction[1][5].

Q3: What is a thiol exchange reaction and why is it problematic, especially for Antibody-Drug Conjugates (ADCs)?

A3: A thiol exchange reaction is a direct consequence of the reversible retro-Michael reaction. Once the conjugate reverts to its maleimide and thiol components, the maleimide-bearing payload is free to react with other thiols present in the environment[2][3]. In a biological system such as plasma, highly abundant proteins with free thiol groups, like human serum albumin, can effectively "steal" the payload from the intended antibody or protein target[1][6]. This is highly problematic for ADCs as it leads to:

  • Premature Drug Release: The cytotoxic payload is released before it reaches the target cancer cells.

  • Reduced Therapeutic Efficacy: The ADC is no longer effective as it has lost its payload.

  • Off-Target Toxicities: The released drug can bind to other molecules and cause toxicity in healthy tissues[4][7].

Q4: Are there more stable alternatives to traditional maleimides?

A4: Yes, significant research has led to the development of "next-generation maleimides" (NGMs) designed to overcome the stability issues of traditional maleimides. These include:

  • Disulfide Re-bridging Maleimides: These reagents react with the two thiols formed from a reduced disulfide bond, effectively re-bridging them and creating a more stable linkage[8][9][10]. Diiodomaleimides are an example of reagents that offer rapid bioconjugation and create stable protein-protein conjugates[11][12].

  • Maleimides with Electron-Withdrawing Groups: These modifications are designed to accelerate the stabilizing hydrolysis of the thiosuccinimide ring after conjugation, leading to a stable final product[4][13].

  • Self-Hydrolyzing Maleimides: These contain basic amino groups adjacent to the maleimide that provide intramolecular catalysis of the thiosuccinimide ring hydrolysis, leading to rapid stabilization at neutral pH[14][15].

  • Transcyclization Systems: A newer strategy involves an intramolecular reaction that "locks" the thioether bond into a more stable six-membered ring, preventing the retro-Michael reaction[3][16].

Troubleshooting Guides

Problem 1: My conjugate shows increasing heterogeneity and loss of activity upon storage.

  • Possible Cause: You are likely observing a combination of the retro-Michael reaction (leading to deconjugation and loss of activity) and hydrolysis (creating stable but isomeric products, leading to analytical heterogeneity)[1].

  • Troubleshooting Steps:

    • Analyze Storage Buffer: Ensure the pH of your storage buffer is optimal, typically between 6.5 and 7.0, to minimize both reactions. Avoid basic pH unless intentional hydrolysis is desired[1].

    • Control Temperature: Store conjugates at 4°C for short-term storage or frozen at -80°C for long-term storage to slow down degradation reactions. The use of cryoprotectants is recommended for frozen storage[1].

    • Implement a Stabilization Strategy: If feasible for your application, consider intentionally hydrolyzing the conjugate by incubating it at a slightly basic pH (e.g., 8.0-8.5) for a controlled period after purification. This will prevent further deconjugation via the retro-Michael reaction[1][5].

    • Consider Next-Generation Maleimides: For future experiments, using a more stable maleimide derivative from the outset can prevent these issues[8].

Problem 2: My Antibody-Drug Conjugate (ADC) is losing its payload in plasma stability assays.

  • Possible Cause: This is a classic sign of a thiol exchange reaction driven by the retro-Michael reaction. The released maleimide-drug is being captured by abundant thiols in the plasma, such as albumin[1][6].

  • Troubleshooting Steps:

    • Confirm with Mass Spectrometry: Use LC-MS to analyze the plasma sample. The presence of the drug conjugated to albumin or other plasma proteins will confirm thiol exchange[1].

    • Accelerate Hydrolysis Pre-Administration: Before in vivo use or plasma incubation, implement a controlled hydrolysis step. Incubating the purified ADC at pH 8.5 for 2-4 hours can convert the thiosuccinimide to the stable ring-opened succinamic acid thioether, which is resistant to thiol exchange[1][4].

    • Re-evaluate Linker Chemistry: The kinetics of the retro-Michael reaction are influenced by the substituents on the maleimide and the pKa of the thiol[17]. An alternative linker or a next-generation maleimide may be required for sufficient stability.

Problem 3: The initial conjugation reaction is inefficient, with a low yield.

  • Possible Cause: The maleimide reagent may have hydrolyzed before it had a chance to react with the target thiol. This is a common issue if stock solutions are prepared or stored improperly[1]. Another possibility is the re-oxidation of thiols to disulfides.

  • Troubleshooting Steps:

    • Prepare Fresh Reagents: Always prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately[1][18].

    • Optimize Reaction pH: Ensure the reaction buffer is strictly within the pH 6.5-7.5 range. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES[1].

    • Ensure Thiol Availability: Disulfide bonds must be fully reduced to free thiols before conjugation. Include a reducing agent like TCEP, but be aware that some reducing agents (like DTT) contain thiols and must be removed before adding the maleimide reagent.

    • Degas Buffers: Remove dissolved oxygen from all buffers by bubbling with an inert gas (e.g., argon or nitrogen) to prevent the re-oxidation of thiols to disulfides[18].

    • Increase Molar Excess: Using a higher molar excess of the maleimide reagent (e.g., 10-20 fold) can help drive the reaction to completion, especially if the target thiol concentration is low[1].

Data Presentation

Table 1: Influence of pH on Maleimide-Thiol Conjugate Stability

pH RangeEffect on Conjugation ReactionPost-Conjugation StabilityRecommended Action
< 6.5 Slow reaction rate due to protonated thiol.Relatively stable, but formation is slow.Increase pH to 6.5-7.5 for efficient conjugation.
6.5 - 7.5 Optimal for conjugation. Fast and selective reaction.Moderately stable; susceptible to slow retro-Michael reaction.Ideal for the conjugation step. Analyze storage stability.
> 7.5 Risk of maleimide hydrolysis and reaction with amines.Thiosuccinimide ring hydrolysis is accelerated.Avoid for conjugation. Can be used post-purification for controlled hydrolysis to stabilize the conjugate.

Table 2: Half-lives of Thioether Conjugates in the Presence of Glutathione

Data adapted from studies on N-substituted maleimides to illustrate the impact of maleimide and thiol structure on stability.

Maleimide ComponentThiol ComponentThiol pKaHalf-life of Conversion (hours)Extent of Conversion (%)Reference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)6.61889.5[17]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)6.63.112.3[17]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)6.610.560.2[17]
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)9.52580.8[17]

Note: These values demonstrate that both the N-substituent on the maleimide and the pKa of the thiol significantly impact the rate of the thiol exchange reaction.

Experimental Protocols

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

  • Thiol Reduction (if necessary):

    • Dissolve your thiol-containing protein/peptide in a degassed reaction buffer (e.g., phosphate-buffered saline, PBS, with EDTA) at pH 7.0-7.5.

    • Add a 10-50 fold molar excess of a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess TCEP using a desalting column or dialysis against the degassed reaction buffer.

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide reagent (e.g., 10-20 mM) in a dry, aprotic solvent such as DMSO or DMF immediately before use[1][18].

    • Add the maleimide stock solution to the reduced and purified protein/peptide solution. A 5-20 fold molar excess of the maleimide reagent over the thiol is commonly used.

    • Flush the reaction vessel with an inert gas (argon or nitrogen), seal, and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • (Optional) Quench any unreacted maleimide by adding a small molecule thiol like cysteine or β-mercaptoethanol.

    • Purify the conjugate from excess maleimide reagent and other reaction components using size exclusion chromatography (SEC), dialysis, or other appropriate chromatographic methods.

Protocol 2: Controlled Hydrolysis for Conjugate Stabilization

  • Buffer Exchange: After purification of the maleimide-thiol conjugate (from Protocol 1), exchange the buffer to a slightly basic buffer, such as a phosphate or borate (B1201080) buffer at pH 8.5.

  • Incubation: Incubate the conjugate solution at room temperature or 37°C for 2-4 hours[1]. The optimal time and temperature should be determined empirically for each specific conjugate.

  • Monitoring: Monitor the hydrolysis of the thiosuccinimide ring by LC-MS. The hydrolyzed product will show a mass increase of 18 Da compared to the intact conjugate.

  • Final Formulation: Once the desired level of hydrolysis is achieved, exchange the conjugate into its final formulation and storage buffer (typically pH 6.5-7.0).

Visualizations

G cluster_reaction Maleimide-Thiol Conjugation & Instability Pathways cluster_instability Instability Pathways Maleimide Maleimide (R1-Mal) Conjugate Thiosuccinimide Adduct (R1-S-R2) Maleimide->Conjugate Michael Addition (pH 6.5-7.5) Thiol Thiol (R2-SH) Retro_Products Free Maleimide + Free Thiol Conjugate->Retro_Products Retro-Michael Reaction (Reversible) Hydrolyzed_Product Ring-Opened Adduct (Stable Isomers) Conjugate->Hydrolyzed_Product Hydrolysis (Irreversible, pH > 7.5) Thiol_Exchange Thiol Exchange Product (e.g., R1-S-Albumin) Retro_Products->Thiol_Exchange Reaction with Exogenous Thiol (e.g., Albumin)

Caption: Competing instability pathways for maleimide-thiol conjugates.

G cluster_workflow Experimental Workflow: Conjugation & Stabilization Start Start: Protein with Disulfide Bonds Reduction 1. Reduce Disulfides (e.g., TCEP) Start->Reduction Purify1 2. Purify (Remove Reductant) Reduction->Purify1 Conjugation 3. Conjugate (Add Maleimide Reagent, pH 6.5-7.5) Purify1->Conjugation Purify2 4. Purify (Remove Excess Reagent) Conjugation->Purify2 Intact_Conj Unstable Conjugate (Thiosuccinimide) Purify2->Intact_Conj Stabilization 5. Controlled Hydrolysis (Incubate at pH 8.5) Intact_Conj->Stabilization Optional Stabilization Step End End: Formulate & Store (pH 6.5-7.0) Intact_Conj->End Store Directly Stable_Conj Stable Conjugate (Ring-Opened) Stabilization->Stable_Conj Stable_Conj->End

Caption: General workflow for maleimide-thiol conjugation and stabilization.

G cluster_troubleshooting Troubleshooting Logic: ADC Payload Loss in Plasma Problem Problem: ADC loses payload in plasma assay Hypothesis Hypothesis: Retro-Michael reaction followed by thiol exchange with albumin Problem->Hypothesis Confirm Confirmation Step: Analyze plasma with LC-MS Hypothesis->Confirm Result_Pos Result: Drug-Albumin adduct detected Confirm->Result_Pos Yes Result_Neg Result: No Drug-Albumin adduct Confirm->Result_Neg No Solution Solution: Implement pre-incubation hydrolysis step (pH 8.5) to stabilize conjugate Result_Pos->Solution Reinvestigate Action: Investigate alternative degradation pathways Result_Neg->Reinvestigate

Caption: Troubleshooting logic for ADC payload loss in plasma assays.

References

Technical Support Center: Strategies to Mitigate Retro-Michael Reaction in ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the retro-Michael reaction in Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the retro-Michael reaction and why is it a concern for ADCs?

The retro-Michael reaction is the reverse of the Michael addition reaction used to conjugate thiol-containing payloads to maleimide-based linkers on an antibody. This reaction is a significant concern because it leads to the premature release of the drug-linker from the ADC in the systemic circulation.[1][2][3] This premature release can result in decreased efficacy due to a lower drug-to-antibody ratio (DAR) reaching the target tumor cells, and increased off-target toxicity as the cytotoxic payload circulates freely in the body.[1][2]

Q2: Which types of ADC linkers are susceptible to the retro-Michael reaction?

Linkers that utilize a maleimide (B117702) group for conjugation to a cysteine residue on the antibody are susceptible to the retro-Michael reaction. The resulting thiosuccinimide linkage is prone to cleavage.[1][4] This includes commonly used linkers like SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[5]

Q3: What are the primary strategies to prevent the retro-Michael reaction?

The main strategies to prevent the retro-Michael reaction and enhance ADC stability include:

  • Promoting Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring can be hydrolyzed to form a stable maleamic acid thioether, which is not susceptible to the retro-Michael reaction.[1][6]

  • Modifying the Maleimide Structure: Altering the chemical structure of the maleimide can increase the stability of the thioether bond.[1][7]

  • Utilizing Alternative Conjugation Chemistries: Employing conjugation methods that do not involve maleimide-thiol chemistry can circumvent the issue of retro-Michael reaction altogether.[2][]

Troubleshooting Guides

Problem: Significant loss of payload observed in plasma stability assays.

  • Possible Cause: The ADC is likely undergoing the retro-Michael reaction, leading to deconjugation.

  • Troubleshooting Steps:

    • Confirm Payload Loss with LC-MS: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the ADC after incubation in plasma. This will allow for the quantification of the different DAR species and confirm the loss of payload over time.[6]

    • Evaluate Linker Chemistry: If using a standard maleimide-based linker, consider switching to a more stable alternative.

    • Implement a Stabilization Strategy: If redesigning the linker is not feasible, consider post-conjugation methods to stabilize the existing linker, such as inducing hydrolysis.

Problem: High off-target toxicity observed in in vivo studies.

  • Possible Cause: Premature release of the cytotoxic payload due to the retro-Michael reaction can lead to systemic toxicity.[][10]

  • Troubleshooting Steps:

    • Assess Linker Stability: Perform in vitro plasma stability assays to correlate payload release with the observed toxicity.

    • Switch to a More Stable Linker: Employing next-generation maleimides or alternative conjugation chemistries can significantly reduce off-target toxicity by ensuring the payload remains attached to the antibody until it reaches the target site.[2]

    • Modify Payload: In some cases, using a less potent or more hydrophilic payload can mitigate toxicity, although this may also impact efficacy.[3]

Prevention Strategies and Experimental Data

Strategy 1: Promoting Thiosuccinimide Ring Hydrolysis

Hydrolysis of the thiosuccinimide ring creates a stable, ring-opened structure that is resistant to the retro-Michael reaction. This can be achieved through post-conjugation manipulation or by using "self-hydrolyzing" maleimides.

Table 1: Comparison of ADC Stability with and without Hydrolysis

Linker TypeConditionTime (hours)Remaining Conjugate (%)Reference
N-alkyl maleimidePBS with β-mercaptoethanol20030-40[1]
N-aryl maleimidePBS with β-mercaptoethanol20090-100[1]
N-alkyl maleimideMouse Serum20030-40[1]
N-aryl maleimideMouse Serum20090-100[1]
Strategy 2: Next-Generation Maleimides and Alternative Linkers

Modifying the maleimide structure or using entirely different linker chemistries can provide enhanced stability.

Table 2: Stability of ADCs with Different Linker Technologies

Linker TechnologyMechanism of StabilityKey AdvantageReported Stability
Self-hydrolyzing Maleimides Accelerated hydrolysis of the thiosuccinimide ring.Prevents retro-Michael reaction by forming a stable maleamic acid.Improved potency and stability.[3]
N-Aryl Maleimides Electron-withdrawing nature of the aryl group stabilizes the thioether bond.Substantially better stability than N-alkyl maleimides.[1]90-100% conjugate retained after 200h in serum.[1]
Bridging Disulfides (e.g., Platinum-based) Re-bridges the native disulfide bonds of the antibody.Creates a stable, covalent bond that is not susceptible to thiol exchange.Superior stability compared to maleimide-based ADCs.[2]
Exocyclic Olefinic Maleimides The double bond is external to the maleimide ring.Offers substantial improvement in stability towards thiol-exchange.[1]-

Experimental Protocols

Protocol 1: Plasma Stability Assay using LC-MS

This protocol outlines a general method to assess the stability of an ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

  • Incubation: Incubate the ADC at a concentration of 1 mg/mL in plasma (human, mouse, or rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Sample Preparation: At each time point, capture the ADC from the plasma using an appropriate method, such as affinity chromatography with Protein A beads.

  • LC-MS Analysis: Analyze the purified ADC samples by LC-MS to determine the average DAR and the distribution of different DAR species.

  • Data Analysis: Plot the average DAR as a function of time to determine the stability of the ADC.

Visualizations

Retro_Michael_Reaction cluster_0 Maleimide-Thiol Conjugation cluster_1 Deconjugation Pathway Antibody-SH Antibody-SH (Cysteine Thiol) Thiosuccinimide_Linkage ADC (Thiosuccinimide Linkage) Antibody-SH->Thiosuccinimide_Linkage Michael Addition Maleimide-Linker-Drug Maleimide-Linker-Drug Maleimide-Linker-Drug->Thiosuccinimide_Linkage Retro_Michael Retro-Michael Reaction (Unstable) Thiosuccinimide_Linkage->Retro_Michael Retro_Michael->Antibody-SH Reversible Retro_Michael->Maleimide-Linker-Drug Reversible Free_Drug Free Linker-Drug Off_Target Off-Target Toxicity Free_Drug->Off_Target Serum_Thiol Serum Thiol (e.g., Albumin) Maleimide-Linker-DrugSerum_Thiol Maleimide-Linker-DrugSerum_Thiol Maleimide-Linker-DrugSerum_Thiol->Free_Drug Thiol Exchange

Caption: Mechanism of the retro-Michael reaction leading to ADC deconjugation and off-target toxicity.

Prevention_Strategies cluster_Prevention Prevention Strategies cluster_Hydrolysis_Methods Hydrolysis Methods cluster_Modification_Methods Modification Methods cluster_Alternative_Methods Alternative Methods ADC_Instability ADC Instability (Retro-Michael Reaction) Promote_Hydrolysis Promote Thiosuccinimide Ring Hydrolysis ADC_Instability->Promote_Hydrolysis Modify_Maleimide Modify Maleimide Structure ADC_Instability->Modify_Maleimide Alternative_Chemistry Alternative Conjugation Chemistry ADC_Instability->Alternative_Chemistry Stable_ADC Stable ADC Promote_Hydrolysis->Stable_ADC Post_Conjugation_pH Post-conjugation pH adjustment Promote_Hydrolysis->Post_Conjugation_pH Self_Hydrolyzing Self-hydrolyzing maleimides Promote_Hydrolysis->Self_Hydrolyzing Modify_Maleimide->Stable_ADC N_Aryl N-aryl maleimides Modify_Maleimide->N_Aryl Exocyclic_Olefinic Exocyclic olefinic maleimides Modify_Maleimide->Exocyclic_Olefinic Alternative_Chemistry->Stable_ADC Disulfide_Bridging Disulfide re-bridging Alternative_Chemistry->Disulfide_Bridging Click_Chemistry Click Chemistry Alternative_Chemistry->Click_Chemistry

Caption: Overview of strategies to prevent the retro-Michael reaction and improve ADC stability.

References

reducing disulfide bonds in antibodies for maleimide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Antibody-Drug Conjugate (ADC) Development. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of antibody disulfide bonds for maleimide (B117702) conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind reducing antibody disulfide bonds for maleimide conjugation?

The process of creating an antibody-drug conjugate (ADC) via cysteine-maleimide chemistry involves two primary steps. First, the stable interchain disulfide bonds within the antibody, particularly in the flexible hinge region, are selectively reduced to generate free sulfhydryl (thiol, -SH) groups.[1][] An IgG1 antibody, for example, has four interchain disulfide bonds that can be targeted.[][3] Reducing these bonds yields up to eight reactive cysteine thiols.[1] The second step is the conjugation, where a maleimide-containing linker-payload reacts with these newly formed thiol groups through a Michael addition reaction, forming a stable thioether bond.[][5][] This site-specific conjugation method is widely used because the limited number of accessible cysteines helps to minimize heterogeneity in the final ADC product.[1][7]

Q2: What are the common reducing agents and how do they differ?

The most common reducing agents for this application are Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).

  • DTT (Dithiothreitol): Also known as Cleland's Reagent, DTT is a strong reducing agent that effectively reduces disulfide bonds.[8] It is a two-step process where DTT forms a stable six-membered ring, which drives the reaction to completion.[8] However, DTT is a thiol-containing compound itself and must typically be removed before the addition of the maleimide linker to prevent it from reacting with the linker.

  • TCEP (Tris(2-carboxyethyl)phosphine): TCEP is an odorless, thiol-free reducing agent that is more stable and effective over a broader pH range than DTT, especially at pH < 8.0.[9] Because it does not contain a thiol group, it does not directly compete with the antibody's cysteines for the maleimide linker, and removal before conjugation is not always necessary, especially at lower concentrations (< 10-20mM).[9][10] Immobilized TCEP on agarose (B213101) beads can also be used for a simple and efficient selective reduction, followed by easy removal of the reducing agent.[11][12][13]

Q3: What is the optimal pH for the thiol-maleimide reaction?

The thiol-maleimide conjugation reaction is highly specific and efficient within a pH range of 6.5 to 7.5.[][5][10][14] At a neutral pH of 7.0, the reaction of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine (like the side chain of lysine).[][14] At pH values above 7.5, the reactivity of maleimides towards primary amines increases, which can lead to non-specific conjugation and product heterogeneity.[10][14][15] Higher pH also accelerates the hydrolysis of the maleimide group, rendering it inactive.[][10]

Q4: What are the primary side reactions associated with maleimide linkers and how can they be avoided?

The main side reactions are hydrolysis of the maleimide ring and the retro-Michael reaction of the resulting thiosuccinimide linkage.

  • Hydrolysis: The maleimide ring can be opened by hydrolysis when exposed to water, a reaction that is accelerated at neutral to high pH.[][10] This can happen to the unreacted linker, inactivating it, or to the thiosuccinimide conjugate after it has formed.[10] To avoid this, aqueous solutions of maleimide reagents should be prepared immediately before use and stored in a dry organic solvent like DMSO or DMF.[10]

  • Retro-Michael Reaction: The thioether bond formed between the thiol and maleimide is reversible.[10] In a thiol-rich environment, such as in plasma with molecules like glutathione (B108866) and albumin, the drug-linker can be exchanged, leading to premature drug release and potential off-target toxicity.[10][15] This is a significant stability issue for ADCs.[10][16]

  • Reaction with Amines: At pH levels above 7.5, maleimides can lose chemoselectivity and react with primary amines, such as the epsilon-amino group of lysine (B10760008) residues on the antibody.[10]

Q5: How can the stability of the final ADC be improved?

Improving ADC stability primarily involves preventing the retro-Michael reaction. A key strategy is to promote the hydrolysis of the thiosuccinimide ring to form a stable maleamic acid thioether, which is resistant to the reverse reaction.[15][16] This can be achieved through:

  • Post-conjugation pH adjustment: After conjugation, incubating the ADC at a slightly alkaline pH (e.g., pH 8.5-9.0) can accelerate the hydrolysis of the succinimide (B58015) ring.[10]

  • Linker Design: Incorporating chemical groups adjacent to the maleimide that provide intramolecular catalysis can induce rapid hydrolysis at neutral pH.[16][17][18] For example, using diaminopropionic acid (DPR) to place a basic amino group next to the maleimide results in a self-hydrolyzing linker, significantly improving ADC stability in vivo.[16][17][18]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

If you are observing a low yield of your final ADC, it can stem from several factors.

Possible Cause Troubleshooting Steps
Hydrolyzed/Inactive Maleimide The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at neutral or high pH.[10] • Solution: Always prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent such as DMSO or DMF.[10]
Inaccessible or Oxidized Cysteines The target cysteine residues on the antibody may not be available for reaction. They could be sterically hindered or may have re-formed disulfide bonds after the reduction step.[10] • Solution: Ensure your reduction step is complete. Use a sufficient concentration of a reducing agent like TCEP or DTT.[15] Including a chelating agent like EDTA (5-10 mM) in the buffer can help prevent re-oxidation of thiols by trace metal ions.[14]
Incorrect Reaction pH The optimal pH for the thiol-maleimide reaction is 6.5-7.5.[][10] • Solution: Verify and adjust the pH of your reaction buffer. At lower pH, the reaction rate decreases significantly. At higher pH (>7.5), side reactions with amines and maleimide hydrolysis increase.[10]
Insufficient Molar Ratio of Linker An insufficient amount of the maleimide-payload will lead to an incomplete reaction. • Solution: Increase the molar excess of the maleimide linker relative to the antibody. A 10-20 fold molar excess is a good starting point, which can be optimized for your specific system.[10]
Problem: Inconsistent Drug-to-Antibody Ratio (DAR)

Variability in the number of drugs conjugated per antibody is a common challenge affecting ADC homogeneity and efficacy.

Possible Cause Troubleshooting Steps
Incomplete or Partial Reduction The extent of disulfide bond reduction directly determines the number of available thiols for conjugation.[1] Inconsistent reduction leads to a heterogeneous mixture of species with 0, 2, 4, 6, or 8 drugs per antibody.[1] • Solution: Tightly control the reduction reaction parameters. Optimize the concentration of the reducing agent, incubation time, and temperature to achieve the desired level of reduction reproducibly.[1] See Tables 2, 3, and 4 for guidance.
Non-Specific Conjugation Reaction with other nucleophilic residues, such as lysines, can occur if the pH is too high.[15] • Solution: Maintain the reaction pH strictly between 6.5 and 7.5 to ensure high selectivity for thiols.[10]
Inefficient Purification Residual unreacted linker-payload or partially conjugated species can affect the final average DAR. • Solution: Implement a robust purification method, such as size exclusion chromatography (SEC) or affinity chromatography, to effectively separate the desired ADC from impurities.[15]
Problem: Premature Drug Release in Stability Assays

Loss of the payload from the ADC, particularly in plasma stability studies, is a critical issue.

Possible Cause Troubleshooting Steps
Retro-Michael Reaction The thiosuccinimide linkage is reversible and can undergo thiol exchange with molecules like albumin or glutathione in plasma, leading to deconjugation.[10][15] • Solution 1 (Post-Conjugation Hydrolysis): After conjugation, adjust the pH of the ADC solution to 8.5-9.0 and incubate to promote the hydrolysis of the thiosuccinimide ring. This ring-opened form is stable and not susceptible to the retro-Michael reaction.[7][10] Monitor the conversion by mass spectrometry. • Solution 2 (Use Stabilizing Linkers): Employ self-hydrolyzing maleimides or other advanced linker technologies designed to form a more stable linkage post-conjugation.[16][17]

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents
Feature DTT (Dithiothreitol) TCEP (Tris(2-carboxyethyl)phosphine)
Chemistry Thiol-containingThiol-free
Optimal pH 7.1 - 8.0[8]Broad pH range (effective at pH < 8.0)[9]
Stability Prone to air oxidationResistant to air oxidation[9]
Odor Strong, unpleasantOdorless[9]
Post-Reduction Step Must be removed before maleimide additionRemoval often not required at low concentrations[9]
Table 2: Recommended Conditions for Antibody Disulfide Reduction
Parameter Reducing Agent Recommended Value Reference
Concentration DTT0.0025 M - 20 mM[1][19]
TCEP3.8 - 50 mM[9][14]
Incubation Time DTT30 - 120 minutes[1]
TCEP20 - 30 minutes[9][10]
Temperature DTT25°C - 37°C[1][19]
TCEPRoom Temperature[10][14]
pH DTT7.0 - 8.0[19]
TCEP4.6 - 7.5[9]
Table 3: Effect of DTT Concentration on Thiol Generation in Trastuzumab

Conditions: 30 minutes incubation at 37°C.

DTT Concentration (mM) Approximate Thiols per Antibody
0.10.4
1.01.2
5.05.4
10.07.0
20.08.0
50.08.0
100.08.0
(Data summarized from a study on Trastuzumab reduction)[1]
Table 4: Effect of Temperature on DTT-Mediated Reduction in Trastuzumab

Conditions: 5 mM DTT for 30 minutes.

Temperature (°C) Approximate Thiols per Antibody
43.8
254.6
375.4
566.0
(Data summarized from a study on Trastuzumab reduction)[1]

Experimental Protocols

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds using DTT

This protocol is a general guideline and should be optimized for each specific antibody.

  • Preparation: Prepare a stock solution of 1 M DTT in water. Prepare the antibody in a suitable reaction buffer (e.g., PBS, Borate buffer) at a concentration of 5-10 mg/mL.[1] Ensure the buffer is degassed to minimize re-oxidation.

  • Reduction: Add the DTT stock solution to the antibody solution to achieve the desired final concentration (e.g., 5-20 mM).[1] For example, to reduce an antibody at 10 mg/mL, add DTT to a final concentration of 10 mM.[20]

  • Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.[1] The exact time should be optimized to achieve the target number of free thiols.

  • Removal of DTT: Immediately after incubation, remove the excess DTT to prevent it from reacting with the maleimide linker. This is typically done using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (e.g., PBS, pH 7.2, containing 1 mM EDTA).[20]

  • Quantification (Optional): Determine the concentration of free thiols using Ellman's reagent (DTNB) to confirm the extent of reduction.[20]

Protocol 2: Selective Reduction of Antibody Disulfide Bonds using TCEP
  • Preparation: Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.2).

  • Reduction: Add a 10-100 fold molar excess of TCEP to the antibody solution.[10] For example, for a 10 mg/mL IgG solution, add TCEP to a final concentration of 3.8-4.0 mM.[9]

  • Incubation: Incubate for 20-30 minutes at room temperature.[9][10]

  • Removal of TCEP (Optional): If a high concentration of TCEP was used, it may be necessary to remove the excess reagent using a desalting column.[9][14] For many applications, TCEP concentrations below 20 mM are compatible with subsequent maleimide chemistry without a removal step.[9]

Protocol 3: General Maleimide Conjugation to Reduced Antibody
  • Preparation: Immediately before use, dissolve the maleimide-functionalized linker-payload in a suitable organic solvent (e.g., DMSO) at a concentration of 5-20 mM.[14]

  • Conjugation: Add the maleimide solution to the reduced antibody solution. A 4 to 10-fold molar excess of the maleimide linker over the available thiol groups is a common starting point.[14][20]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C.[14] The reaction is typically performed in the dark to protect light-sensitive compounds.

  • Quenching: Quench the reaction by adding a thiol-containing reagent like N-acetylcysteine or cysteine to a final concentration of 10-50 mM to react with any excess maleimide. Incubate for 15 minutes.[14]

  • Purification: Purify the resulting ADC from excess linker-payload and quenching reagent using size-exclusion chromatography, dialysis, or another suitable purification method.[15]

Visualizations

Experimental and Logical Workflows

ADC_Workflow cluster_reduction Step 1: Disulfide Reduction cluster_purification1 Step 2: Purification (Optional) cluster_conjugation Step 3: Maleimide Conjugation cluster_purification2 Step 4: Final Purification Ab Antibody (IgG) AddReductant Add Reducing Agent (TCEP or DTT) Ab->AddReductant ReducedAb Reduced Antibody (Free Thiols) AddReductant->ReducedAb Purify1 Remove Excess Reducing Agent (e.g., Desalting Column) ReducedAb->Purify1 AddPayload Add Maleimide- Linker-Payload Purify1->AddPayload CrudeADC Crude ADC AddPayload->CrudeADC Purify2 Purify ADC (e.g., SEC) CrudeADC->Purify2 FinalADC Purified ADC Purify2->FinalADC

Caption: General workflow for ADC preparation.

Reduction_Reaction Ab_SS Antibody-S-S-Antibody (Interchain Disulfide) Reducer + 2 [H] (Reducing Agent) Ab_SS->Reducer Ab_SH 2 x Antibody-SH (Free Thiols) Reducer->Ab_SH Reduction

Caption: Chemical principle of disulfide bond reduction.

Caption: Thiol-Maleimide conjugation reaction.

Caption: Common side reactions in maleimide chemistry.

Troubleshooting_Workflow Start Problem: Low Conjugation Yield CheckpH Is pH between 6.5 and 7.5? Start->CheckpH CheckReduction Was reduction step successful? (Check free thiols) CheckpH->CheckReduction Yes AdjustpH Action: Adjust buffer pH to 6.5-7.5 CheckpH->AdjustpH No CheckMaleimide Is Maleimide reagent fresh? CheckReduction->CheckMaleimide Yes OptimizeReduction Action: Optimize reduction (Time, Temp, [Reducer]) CheckReduction->OptimizeReduction No CheckRatio Is molar ratio of maleimide sufficient? CheckMaleimide->CheckRatio Yes UseFresh Action: Prepare fresh maleimide solution CheckMaleimide->UseFresh No IncreaseRatio Action: Increase molar excess of maleimide CheckRatio->IncreaseRatio No Success Re-run Experiment CheckRatio->Success Yes AdjustpH->Success OptimizeReduction->Success UseFresh->Success IncreaseRatio->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Aggregation Issues with ADCs Using PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Antibody-Drug Conjugates (ADCs) that utilize Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in ADCs with PEG linkers?

A1: Aggregation in PEGylated ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the entire ADC molecule after conjugation of the payload.[1][2] While PEG linkers are incorporated to enhance hydrophilicity, certain factors can still promote aggregation:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules, which are often hydrophobic, increases the overall hydrophobicity of the ADC, leading to a greater propensity for aggregation.[3][4]

  • Hydrophobic Payloads: The inherent hydrophobicity of many potent cytotoxic payloads is a major contributor to aggregation.[5][6]

  • Linker Chemistry: The structure and length of the PEG linker can influence its effectiveness in shielding the hydrophobic payload and preventing aggregation.[7][8]

  • Conjugation Conditions: Suboptimal conditions during the conjugation process, such as pH near the isoelectric point (pI) of the antibody or the use of organic co-solvents, can induce aggregation.[1][2]

  • Formulation and Storage: Inappropriate buffer composition (pH, ionic strength), the absence of stabilizing excipients, and freeze-thaw cycles can all lead to ADC aggregation over time.[9][10]

Q2: How does the length of the PEG linker affect ADC aggregation?

A2: The length of the PEG linker plays a crucial role in mitigating aggregation. Generally, longer PEG chains are more effective at masking the hydrophobicity of the payload and reducing intermolecular interactions that lead to aggregation.[11][12] This is because longer PEG chains can create a larger hydrophilic "shield" around the drug molecule.[13] However, there is a trade-off, as excessively long linkers might negatively impact the ADC's in vitro potency.[11] The optimal PEG length represents a balance between improving solubility and maintaining the biological activity of the ADC.[11]

Q3: What is the impact of aggregation on the efficacy and safety of an ADC?

A3: ADC aggregation can have significant negative consequences:

  • Reduced Efficacy: Aggregates may have altered pharmacokinetic profiles, leading to faster clearance from circulation and reduced accumulation at the tumor site.[3] This can decrease the overall therapeutic efficacy of the ADC.

  • Increased Immunogenicity: The presence of aggregates can elicit an immune response in patients, potentially leading to the development of anti-drug antibodies (ADAs).[1][14]

  • Off-Target Toxicity: Aggregates can be taken up non-specifically by cells of the reticuloendothelial system, leading to off-target toxicity.[3]

  • Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and purification, as well as reduced shelf-life of the final drug product.[1]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common aggregation issues encountered during the development of ADCs with PEG linkers.

Issue 1: Immediate Aggregation Observed Post-Conjugation

Symptoms: Visible precipitation or a significant increase in high molecular weight species (HMWS) detected by size-exclusion chromatography (SEC) immediately after the conjugation reaction.

Troubleshooting Workflow:

A Immediate Aggregation Observed B Review Conjugation Conditions A->B F Modify Linker Design A->F I Re-evaluate Payload Hydrophobicity A->I C Optimize Buffer pH & Ionic Strength B->C pH near pI? D Reduce Organic Co-solvent Concentration B->D High % of organic solvent? E Consider Solid-Phase Conjugation B->E Feasible for process? G Increase PEG Length/Change Architecture F->G H Incorporate Hydrophilic Moieties F->H

Caption: Troubleshooting workflow for immediate ADC aggregation.

Detailed Steps:

  • Review Conjugation Conditions:

    • pH: Ensure the pH of the conjugation buffer is not close to the isoelectric point (pI) of the antibody, as this minimizes the net charge and reduces electrostatic repulsion between molecules.[1][9]

    • Organic Co-solvents: If using organic solvents (e.g., DMSO) to dissolve the linker-payload, minimize the final concentration (ideally below 5% v/v) as they can promote protein aggregation.[2]

  • Consider Solid-Phase Conjugation:

    • Immobilizing the antibody on a solid support during conjugation physically separates the molecules, preventing intermolecular interactions and aggregation.[1][14] Technologies like "Lock-Release" utilize this principle.[6]

  • Modify Linker-Payload Design:

    • Increase PEG Length: If using a shorter PEG linker, consider synthesizing variants with longer PEG chains (e.g., PEG8, PEG12, or PEG24) to enhance the hydrophilic shielding of the payload.[11][12]

    • Change PEG Architecture: Investigate the use of branched or "pendant" PEG linkers, which can offer improved shielding compared to linear PEGs.[7][13]

    • Incorporate Other Hydrophilic Groups: Consider adding sulfonate or pyrophosphate groups to the linker to further increase its hydrophilicity.[3]

  • Re-evaluate Payload:

    • If possible, consider less hydrophobic payload alternatives that still offer the desired potency.

Issue 2: Gradual Aggregation During Storage

Symptoms: A progressive increase in HMWS is observed over time during storage, as monitored by SEC or Dynamic Light Scattering (DLS).

Troubleshooting Workflow:

A Gradual Aggregation During Storage B Optimize Formulation Buffer A->B E Evaluate Stabilizing Excipients A->E I Review Storage Conditions A->I C Screen Different Buffer Systems & pH B->C D Adjust Ionic Strength B->D F Screen Sugars (e.g., Sucrose (B13894), Trehalose) E->F G Screen Surfactants (e.g., Polysorbate 20/80) E->G H Screen Amino Acids (e.g., Arginine, Glycine) E->H J Assess Freeze-Thaw Stability I->J K Optimize Storage Temperature I->K

Caption: Troubleshooting workflow for gradual ADC aggregation.

Detailed Steps:

  • Optimize Formulation Buffer:

    • pH Screening: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability.

    • Buffer Type: Evaluate different buffer systems (e.g., histidine, citrate) as the buffer species can influence protein stability.[9]

    • Ionic Strength: Modulate the ionic strength of the buffer with salts like NaCl, as this can affect protein-protein interactions.

  • Screen for Stabilizing Excipients:

    • Sugars/Polyols: Incorporate sugars like sucrose or trehalose (B1683222) (typically at 5-10%) to act as cryo- and lyoprotectants and stabilize the protein structure.[9]

    • Surfactants: Add non-ionic surfactants such as Polysorbate 20 or 80 (typically at 0.01-0.1%) to reduce aggregation caused by exposure to interfaces and mechanical stress.[9]

    • Amino Acids: Screen amino acids like arginine or glycine, which can help to suppress aggregation by interacting with hydrophobic patches on the ADC surface.[9]

  • Review Storage Conditions:

    • Freeze-Thaw Stability: Perform freeze-thaw studies to assess the impact of freezing and thawing on ADC aggregation. If aggregation increases, consider storing the ADC in a liquid formulation at 2-8°C or optimizing the freezing/thawing protocol.

    • Temperature: Determine the optimal storage temperature for long-term stability.

Data Presentation

The following tables summarize quantitative data on the impact of PEG linker length and architecture on ADC aggregation and pharmacokinetics.

Table 1: Impact of PEG Linker Length on ADC Aggregation and Clearance

PEG Linker Length% Aggregation (HMWS by SEC)Clearance Rate (mL/hr/kg)Reference(s)
PEG2~5%High[11],[12]
PEG4~3-4%Moderate-High[11],[12]
PEG8<2%Low[11],[12]
PEG12<2%Low[11],[12]
PEG24<2%Very Low[11],[12]
Data is representative and can vary based on the specific antibody, payload, and conjugation chemistry.

Table 2: Comparison of Linear vs. Pendant PEG Linker Architectures on ADC Properties

Linker ArchitectureDAR% Aggregation (Post-Conjugation)In Vivo StabilityReference(s)
Linear PEG248HigherLower[7],[13]
Pendant (2x PEG12)8LowerHigher[7],[13]
This table highlights that for a high DAR ADC, a pendant PEG architecture can be more effective at preventing aggregation and improving stability compared to a linear PEG of equivalent molecular weight.

Experimental Protocols

Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC based on their hydrodynamic radius.

Materials:

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).[2][10]

  • HPLC or UHPLC system with a UV detector.

  • Mobile Phase: A physiological pH buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[2] The mobile phase should be filtered and degassed.

  • ADC sample.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).[2]

  • Sample Preparation: Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.[2] Filter the sample through a low-protein-binding 0.22 µm filter if any particulate matter is visible.

  • Injection: Inject a defined volume of the prepared ADC sample (e.g., 20 µL) onto the equilibrated column.[2]

  • Data Acquisition: Run the isocratic elution for a sufficient time to allow all species to elute. The elution order is from largest to smallest, with aggregates eluting first, followed by the monomer, and then any fragments.

  • Data Analysis: Integrate the peak areas of the monomer and all high molecular weight species (HMWS). Calculate the percentage of aggregate as: % Aggregate = (Area of all HMWS peaks / Total Area of all peaks) * 100

Protocol 2: Screening of Excipients for Reducing ADC Aggregation using Dynamic Light Scattering (DLS)

Objective: To rapidly screen the effect of different excipients on the aggregation propensity of an ADC.

Materials:

  • Dynamic Light Scattering (DLS) instrument.[15]

  • Low-volume cuvettes.[16]

  • ADC stock solution.

  • Stock solutions of various excipients (e.g., sucrose, trehalose, polysorbate 80, arginine) at known concentrations.

  • Formulation buffer.

Procedure:

  • Sample Preparation:

    • In a multi-well plate or individual microcentrifuge tubes, prepare a matrix of ADC formulations.

    • For each formulation, mix the ADC stock solution, formulation buffer, and a specific excipient stock solution to achieve the desired final concentrations of ADC and excipient.

    • Include a control formulation with only the ADC in the formulation buffer.

  • DLS Measurement (Initial - T0):

    • Filter each formulation through a low-protein-binding filter suitable for DLS (e.g., 0.02 µm) to remove dust and extraneous particles.

    • Transfer an appropriate volume of each filtered sample into a clean DLS cuvette.

    • Measure the initial particle size distribution (hydrodynamic radius, Rh) and polydispersity index (%Pd) for each formulation. A monodisperse sample typically has a %Pd < 20%.[17]

  • Stress Incubation:

    • Subject the prepared formulations to a stress condition known to induce aggregation (e.g., incubation at an elevated temperature like 40°C or 50°C for a defined period, or a series of freeze-thaw cycles).

  • DLS Measurement (Post-Stress - T1):

    • After the stress incubation, allow the samples to return to room temperature.

    • Re-measure the particle size distribution and polydispersity for each formulation using DLS.

  • Data Analysis:

    • Compare the changes in the average hydrodynamic radius and polydispersity index for each formulation before and after stress.

    • Excipients that result in the smallest increase in particle size and polydispersity are considered effective at stabilizing the ADC against aggregation under the tested stress condition.

Signaling Pathways and Experimental Workflows

cluster_0 ADC Design & Development cluster_1 Formulation Development cluster_2 Analytical Characterization A Antibody & Payload Selection B Linker Design (PEG Length & Architecture) A->B C Conjugation Chemistry Optimization B->C D Buffer & pH Screening C->D F SEC for Aggregation C->F In-process Control E Excipient Screening D->E E->F G DLS for Size Distribution E->G Stability Assessment F->G Orthogonal Method H HIC for Hydrophobicity G->H Orthogonal Method I Stable & Efficacious ADC H->I Meets Quality Attributes

Caption: A logical workflow for the development of a stable ADC.

References

improving solubility of hydrophobic payloads with Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-bis-PEG3-methyltetrazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this versatile linker in improving the solubility of hydrophobic payloads.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a highly functionalized, branched linker used in bioconjugation and drug delivery.[][2] It features a maleimide (B117702) group for reaction with thiols (e.g., on antibodies), two methyltetrazine groups for bioorthogonal click chemistry, and polyethylene (B3416737) glycol (PEG) spacers.[][2] Its primary application is in the construction of antibody-drug conjugates (ADCs), where it enhances the solubility and stability of hydrophobic drug payloads.[][3][4][5]

Q2: How does the PEG component of the linker improve the solubility of hydrophobic payloads?

A2: The polyethylene glycol (PEG) spacers in the linker are hydrophilic.[3][4] They create a protective hydration shell around the hydrophobic payload through hydrogen bonding with water molecules.[3][5] This "stealth" layer masks the hydrophobic nature of the drug, preventing aggregation and increasing its overall solubility in aqueous environments.[5][]

Q3: What are the advantages of using a branched, multi-arm PEG linker like this one?

A3: Branched PEG linkers, such as this compound, allow for the attachment of multiple payload molecules to a single conjugation site.[2][5] This can increase the drug-to-antibody ratio (DAR) without compromising solubility, potentially leading to enhanced therapeutic efficacy.[7] The multi-arm structure also creates a denser hydrophilic shield, which is highly effective at solubilizing challenging hydrophobic payloads.[5]

Q4: What are the key reactive groups on this linker and what do they react with?

A4: This linker has two types of reactive groups:

  • Maleimide: Reacts specifically with thiol (sulfhydryl) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[][8]

  • Methyltetrazine: Reacts with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), through a bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction.[9][10][11] This reaction is very fast and selective, allowing for conjugation in complex biological systems.[10]

Q5: What is "bioorthogonal chemistry" and why is the methyltetrazine group important?

A5: Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes.[][10] The methyltetrazine-TCO ligation is a prime example of such a reaction.[10] This allows for precise and targeted conjugation or drug release in a biological environment, minimizing off-target effects.[]

Troubleshooting Guides

Issue 1: Poor solubility or aggregation of the final antibody-drug conjugate (ADC).

Possible Cause Troubleshooting Step
High Drug-to-Antibody Ratio (DAR) with a very hydrophobic payload. Even with the PEG linker, high loading of a hydrophobic drug can lead to aggregation.[12][13][14] Consider reducing the DAR or using a more hydrophilic payload if possible.
Insufficient PEGylation. The PEG chain length may not be sufficient to fully mask the hydrophobicity of the payload. While this specific linker has a fixed PEG length, for future experiments, consider linkers with longer PEG chains.[5][15]
Incorrect buffer conditions. The pH and ionic strength of the buffer can influence protein solubility and aggregation. Ensure the final ADC is in a buffer that is optimal for its stability.
Improper storage. Aggregation can occur over time, especially at suboptimal storage temperatures. Store the final conjugate according to recommended conditions, typically at 2-8°C for short-term and -20°C or -80°C for long-term storage.

Issue 2: Low conjugation efficiency between the linker and the antibody.

Possible Cause Troubleshooting Step
Antibody thiols are not fully reduced. The maleimide group reacts with free thiols. Ensure that any disulfide bonds in the antibody's hinge region are sufficiently reduced prior to conjugation. Use a reducing agent like TCEP and ensure its complete removal before adding the maleimide-containing linker.
Hydrolysis of the maleimide group. Maleimide groups can hydrolyze at pH values above 7.5. Perform the conjugation reaction at a pH between 6.5 and 7.5 to ensure the stability of the maleimide.[8]
Incorrect reaction buffer. Avoid buffers containing primary amines (like Tris) as they can compete with the desired reaction. Use buffers such as phosphate-buffered saline (PBS).
Steric hindrance. The conjugation site on the antibody may be sterically hindered. Ensure the chosen cysteine residue is accessible.

Issue 3: Low yield in the bioorthogonal reaction with a TCO-containing molecule.

Possible Cause Troubleshooting Step
Degradation of the methyltetrazine group. While generally stable, prolonged exposure to certain conditions can degrade the tetrazine. Prepare solutions fresh and protect from excessive light.
Suboptimal reaction conditions. The iEDDA reaction is typically fast, but ensure sufficient reaction time and concentration of reactants. The reaction is efficient under mild buffer conditions.[10][16]
Competing reactions. Ensure that no other molecules in the reaction mixture can react with the tetrazine or TCO groups.

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

Parameter Value Reference
Solubility in DMSO 10 mM[]
Other Solvents Soluble in DCM, THF, acetonitrile, DMF[10]
Short-term Storage 0-4°C (days to weeks)[]
Long-term Storage -20°C (months)[]
Shipping Condition Room temperature[]

Experimental Protocols

Protocol 1: General Procedure for Antibody-Linker Conjugation
  • Antibody Preparation:

    • If necessary, reduce the antibody (e.g., in the hinge region) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.

    • Remove the excess reducing agent using a desalting column or dialysis. The antibody should be in a suitable buffer, such as PBS at pH 7.2-7.5.

  • Linker Preparation:

    • Dissolve this compound in an appropriate organic solvent like DMSO to prepare a stock solution.[]

  • Conjugation Reaction:

    • Add the linker stock solution to the prepared antibody solution. A typical molar excess of the linker is 5-20 fold over the antibody.

    • Incubate the reaction mixture at room temperature or 4°C for 1-4 hours.

  • Purification:

    • Remove the excess, unreacted linker using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • The purified antibody-linker conjugate can be characterized by methods such as HIC-HPLC to determine the drug-to-antibody ratio (DAR).

Protocol 2: Bioorthogonal Ligation with a TCO-Payload
  • Payload Preparation:

    • Dissolve the TCO-containing hydrophobic payload in a suitable solvent.

  • Ligation Reaction:

    • Add the TCO-payload solution to the purified antibody-linker conjugate.

    • The reaction is typically rapid and can be performed at room temperature in a suitable buffer (e.g., PBS).

  • Final Purification:

    • Purify the final ADC to remove any unreacted payload and other impurities using methods like SEC or TFF.

  • Characterization:

    • Analyze the final ADC for DAR, aggregation (by SEC), and purity.

Visualizations

experimental_workflow cluster_step1 Step 1: Antibody Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Bioorthogonal Ligation cluster_step4 Step 4: Purification & Analysis Antibody Antibody Reduced_Ab Reduced Antibody (Free Thiols) Antibody->Reduced_Ab Reduction (e.g., TCEP) Ab_Linker Antibody-Linker Conjugate Reduced_Ab->Ab_Linker Maleimide-Thiol Reaction Linker This compound Linker->Ab_Linker Final_ADC Final ADC Ab_Linker->Final_ADC iEDDA Click Reaction Payload Hydrophobic Payload with TCO Payload->Final_ADC Purification Purification Final_ADC->Purification Analysis Analysis Purification->Analysis

Caption: Experimental workflow for ADC synthesis.

signaling_pathway cluster_problem Problem: Hydrophobic Payload cluster_solution Solution: PEGylation with Linker cluster_outcome Outcome Payload Hydrophobic Payload Aggregation Aggregation & Poor Solubility Payload->Aggregation Leads to Soluble_ADC Soluble & Stable ADC Linker This compound Hydration Hydrophilic Hydration Shell Linker->Hydration Forms Hydration->Soluble_ADC Masks Hydrophobicity Efficacy Improved Efficacy Soluble_ADC->Efficacy Results in

Caption: Logic diagram for improving solubility.

References

Technical Support Center: Optimizing Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tetrazine-trans-cyclooctene (TCO) ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio for the tetrazine-TCO reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1][2] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your specific system.[1] In some protocols, a 1:1 molar ratio is also used for protein-protein conjugation.[3]

Q2: What are the recommended reaction buffers and pH range for tetrazine-TCO ligation?

A2: The tetrazine-TCO ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a commonly used buffer.[1] The reaction is typically performed within a pH range of 6 to 9.[1][3] When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is critical to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to avoid unwanted side reactions with buffer components.[1][2]

Q3: What is the ideal reaction temperature and duration for the ligation?

A3: The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1][4] For less reactive partners or specific applications, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1][2] In some cases, incubating at 37°C or 40°C can be used to accelerate the reaction.[1][2]

Q4: Is a catalyst required for the tetrazine-TCO click reaction?

A4: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][5] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[1]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the tetrazine-TCO reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm).[1][3] As the reaction proceeds, this absorbance will decrease, allowing for real-time tracking of the conjugation.[1][3] The disappearance of the red color of the tetrazine solution can also be a visual indicator of the reaction's progress.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conjugation product observed Suboptimal stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1]Empirically optimize the molar ratio of your reactants. A slight excess of one component, typically the tetrazine, is often beneficial.[1]
Degradation of NHS ester: TCO- or tetrazine-NHS esters used for initial protein modification are moisture-sensitive and can hydrolyze.[7]- Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation.[7] - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[7]
Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.[7]Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer for the labeling reaction.[7]
Suboptimal pH for NHS ester reaction: The reaction of NHS esters with primary amines is pH-dependent.Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0.[7]
Poor labeling of protein with TCO or tetrazine NHS-ester hydrolyzed: The reagent was exposed to moisture.Allow the product to equilibrate to room temperature before opening. Use only high-quality, anhydrous solvents like DMSO or DMF for reconstitution.[2]
Amine-contaminants in protein labeling reaction buffer: Buffers containing amines (e.g., Tris, glycine) will react with the NHS ester.Buffer exchange proteins into an amine-free buffer (e.g., 100 mM sodium phosphate, 150mM sodium chloride, pH 7.5) before labeling.[2]
Sub-optimal reaction conditions for labeling. Optimize labeling conditions by adjusting the molar excess of the NHS ester. For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[7]
No conjugation of TCO with tetrazine One or more samples is not labeled: The initial labeling of the biomolecules with TCO or tetrazine was unsuccessful.Confirm that the individual biomolecules were successfully labeled before proceeding with the ligation reaction.[8]
Excess reagent not quenched or removed: Unreacted NHS ester can interfere with the subsequent ligation.After the labeling step, quench the reaction with a buffer like 1 M Tris-HCl, pH 8.0, and/or remove excess reagent using a desalting column or dialysis.[2][7]

Data Presentation

Table 1: Recommended Molar Ratios for Tetrazine-TCO Ligation

Molar Ratio (Tetrazine:TCO)ApplicationReference
1.05 - 1.5 : 1General conjugation[1][2]
1:1Protein-protein conjugation[3]
1.1 - 2.0 : 1 (excess of one component)General ligation[7]

Table 2: Typical Reaction Conditions for Tetrazine-TCO Ligation

ParameterRecommended ConditionReference
pH 6 - 9[1][3]
Temperature Room temperature (can be 4°C to 40°C)[1][2]
Duration 30 - 60 minutes (can be extended)[1][2][4]
Buffer Phosphate-buffered saline (PBS)[1]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation via Tetrazine-TCO Ligation

This protocol provides a general procedure for conjugating two proteins using tetrazine-TCO chemistry. It involves the initial labeling of each protein with either a TCO or tetrazine moiety, followed by the bioorthogonal ligation reaction.

Materials:

  • Protein 1

  • Protein 2

  • TCO-NHS ester

  • Tetrazine-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Part A: Activation of Protein 1 with TCO-NHS Ester

  • Prepare Protein 1 in an amine-free buffer at a concentration of 1-5 mg/mL.[2][7]

  • Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.[2][7]

  • Add a 10- to 50-fold molar excess of the TCO-NHS ester to the protein solution. The exact excess depends on the protein concentration.[7]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]

  • (Optional) Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes.[7]

  • Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[1][7]

Part B: Activation of Protein 2 with Tetrazine-NHS Ester

  • Repeat steps 1-6 from Part A, substituting Protein 2 for Protein 1 and Tetrazine-NHS ester for TCO-NHS ester.

Part C: Tetrazine-TCO Ligation

  • Determine the concentration of the TCO-labeled Protein 1 and tetrazine-labeled Protein 2.

  • Mix the TCO-labeled Protein 1 and tetrazine-labeled Protein 2 in a suitable reaction buffer (e.g., PBS, pH 7.4) at the desired molar ratio (e.g., 1:1 or a slight excess of tetrazine).[1][3]

  • Incubate the reaction for 60 minutes at room temperature.[1][2]

  • The resulting protein-protein conjugate is now ready for use or can be purified by size-exclusion chromatography to remove any unreacted starting material.[1][2]

  • Store the final conjugate at 4°C.[1]

Visualizations

Tetrazine_TCO_Ligation_Mechanism cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder (IEDDA) cluster_products Products Tetrazine Tetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition Diene TCO trans-Cyclooctene (TCO) TCO->Cycloaddition Dienophile Dihydropyridazine Dihydropyridazine Conjugate Cycloaddition->Dihydropyridazine Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Cycloaddition->Nitrogen Elimination

Caption: Mechanism of Tetrazine-TCO Ligation.

Ligation_Workflow start Start protein1 Prepare Protein 1 in Amine-Free Buffer start->protein1 protein2 Prepare Protein 2 in Amine-Free Buffer start->protein2 tco_labeling Label Protein 1 with TCO-NHS Ester protein1->tco_labeling purify1 Purify TCO-Labeled Protein 1 tco_labeling->purify1 ligation Mix Labeled Proteins (Tetrazine-TCO Ligation) purify1->ligation tz_labeling Label Protein 2 with Tetrazine-NHS Ester protein2->tz_labeling purify2 Purify Tetrazine-Labeled Protein 2 tz_labeling->purify2 purify2->ligation incubation Incubate at Room Temperature ligation->incubation purify_final Purify Final Conjugate (Optional) incubation->purify_final end End purify_final->end

Caption: Experimental Workflow for Protein-Protein Conjugation.

References

Technical Support Center: Monitoring Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of the tetrazine-trans-cyclooctene (TCO) click reaction. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the Tetrazine-TCO reaction?

A1: The reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a bioorthogonal reaction, meaning it occurs efficiently in biological systems without interfering with native biochemical processes.[1][2][3] It proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂) and forms a stable dihydropyridazine (B8628806) linkage.[1][4] This reaction is notable for being catalyst-free.[1][5]

Q2: How fast is the Tetrazine-TCO reaction?

A2: The Tetrazine-TCO ligation is one of the fastest bioorthogonal reactions currently known, with second-order rate constants that can range from approximately 800 M⁻¹s⁻¹ to as high as 1 x 10⁶ M⁻¹s⁻¹.[1][4][6] This exceptional speed allows for efficient conjugation even at low concentrations of reactants.[1][2][6]

Q3: What factors can influence the speed of the Tetrazine-TCO reaction?

A3: The reaction kinetics are primarily influenced by the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction rate.[4][7] Additionally, increased ring strain in the TCO molecule leads to faster kinetics.[4] Conversely, steric hindrance around the reactive components can slow down the reaction.[4]

Q4: What are the optimal reaction conditions for Tetrazine-TCO ligation?

A4: The Tetrazine-TCO ligation is robust and can be performed under a wide range of conditions. It is typically carried out in aqueous buffers such as PBS at a pH between 6 and 9.[5][6] The reaction proceeds efficiently at room temperature, often reaching completion within 30 to 60 minutes.[5] For specific applications or less reactive partners, the incubation can be extended or performed at 4°C or 37°C.[5]

Reaction Monitoring Troubleshooting Guides

This section addresses common issues you may encounter while monitoring your Tetrazine-TCO click reaction.

UV-Vis Spectrophotometry

Issue: I am not observing the expected decrease in absorbance at ~530 nm.

  • Potential Cause 1: Incorrect Wavelength. The characteristic absorbance peak for tetrazines can vary slightly depending on the specific derivative.

    • Recommended Solution: Confirm the maximum absorbance wavelength (λ_max) of your specific tetrazine derivative by running a full UV-Vis spectrum before starting the reaction. The peak is typically between 510 nm and 550 nm.[6]

  • Potential Cause 2: Reaction is too fast for manual measurement. The high speed of the Tetrazine-TCO reaction can lead to completion before the first measurement is taken.[8]

    • Recommended Solution: For kinetic studies of fast reactions, consider using a stopped-flow spectrophotometer to enable measurements within seconds of mixing.[8][9][10]

  • Potential Cause 3: Low Reactant Concentration. If the concentration of the tetrazine is too low, the change in absorbance may be below the detection limit of the spectrophotometer.

    • Recommended Solution: Increase the concentration of your reactants if possible, or use a spectrophotometer with higher sensitivity.

Issue: The absorbance is decreasing, but the reaction does not seem to go to completion.

  • Potential Cause 1: Suboptimal Stoichiometry. An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction.

    • Recommended Solution: Empirically optimize the molar ratio of your reactants. Often, a slight excess (1.05 to 1.5-fold) of one component is beneficial.[5]

  • Potential Cause 2: Instability of Reactants. Some tetrazine derivatives may have limited stability in aqueous buffers.

    • Recommended Solution: Check the stability of your tetrazine derivative under the reaction conditions by monitoring its absorbance over time in the absence of the TCO-containing molecule. Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them promptly.[4]

Fluorogenic Assays

Issue: I am not seeing a significant "turn-on" of fluorescence.

  • Potential Cause 1: Inefficient Quenching. The fluorophore may not be efficiently quenched by the tetrazine in the starting material.

    • Recommended Solution: The efficiency of fluorescence quenching depends on the specific fluorophore-tetrazine pair and the linker connecting them.[11][12][13] Ensure you are using a validated fluorogenic probe. The mechanism of quenching can involve Förster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PeT), or Through-Bond Energy Transfer (TBET).[11][14]

  • Potential Cause 2: Low Concentration of Labeled Species. The concentration of the fluorescently labeled molecule might be too low to produce a detectable signal.

    • Recommended Solution: Increase the concentration of the labeled species or use a more sensitive fluorometer.

  • Potential Cause 3: Photobleaching. The fluorophore may be susceptible to photobleaching, especially during prolonged measurements.

    • Recommended Solution: Protect the reaction from light and minimize the exposure time during fluorescence readings.[1]

General Issues

Issue: My protein/biomolecule conjugate is not forming, as confirmed by mass spectrometry or SDS-PAGE.

  • Potential Cause 1: Inefficient Initial Labeling. If your biomolecule is first labeled with TCO or tetrazine (e.g., using an NHS ester), this initial step may be inefficient.

    • Recommended Solution: Ensure the labeling reaction is performed in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 9.0 to favor the reaction with primary amines while minimizing hydrolysis of the NHS ester.[4] Allow the NHS ester to warm to room temperature before opening to prevent condensation.[4]

  • Potential Cause 2: Steric Hindrance. The TCO or tetrazine moiety on a large biomolecule may be sterically inaccessible.

    • Recommended Solution: Consider using reagents with longer linkers (e.g., PEG spacers) to increase the distance between the reactive group and the biomolecule, which can improve accessibility.[4]

  • Potential Cause 3: TCO Isomerization. The highly reactive trans-cyclooctene can isomerize to the less reactive cis-isomer.

    • Recommended Solution: Use freshly prepared or properly stored TCO reagents. Some TCO derivatives are designed to have improved stability.

Quantitative Data

Table 1: Second-Order Rate Constants for Selected Tetrazine-TCO Reactions

Tetrazine DerivativeTCO DerivativeRate Constant (k₂) M⁻¹s⁻¹ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 methanol/water[3]
Methyl-substituted tetrazineTCO-PEG4463PBS (pH 7.4), 37°C[8]
HELIOS 347MeTCO-pSar661806PBS (pH 7.4)[8]
General TetrazineTCOup to 1 x 10⁶Not specified[5]
Tetrazine (unspecified)TCO> 800Not specified[2][15]
Tetrazine 1TCO26,000PBS, 37°C[10]
Tetrazine 2TCO-OH92 ± 6Methanol[16]

Experimental Protocols & Visualizations

Protocol 1: Monitoring by UV-Vis Spectroscopy
  • Preparation:

    • Prepare stock solutions of the tetrazine- and TCO-functionalized molecules in a suitable solvent (e.g., DMSO).

    • Determine the maximum absorbance (λ_max) of the tetrazine derivative in the reaction buffer (typically PBS, pH 7.4).[6]

  • Reaction Setup:

    • In a quartz cuvette, dilute the tetrazine-functionalized molecule to the desired final concentration in the reaction buffer.

    • Place the cuvette in a temperature-controlled spectrophotometer and record the initial absorbance at the λ_max.

  • Initiation and Monitoring:

    • Add the TCO-functionalized molecule to the cuvette, mix quickly, and immediately start recording the absorbance at the λ_max over time.

    • The reaction progress is monitored by the decrease in absorbance as the tetrazine is consumed.[6][8]

UV_Vis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring prep1 Prepare Tetrazine Stock Solution prep3 Determine λ_max of Tetrazine prep1->prep3 prep2 Prepare TCO Stock Solution react1 Dilute Tetrazine in Cuvette prep3->react1 react2 Record Initial Absorbance (A₀) react1->react2 react3 Add TCO & Mix react2->react3 react4 Monitor Absorbance Decrease Over Time react3->react4

Caption: Workflow for monitoring the Tetrazine-TCO reaction via UV-Vis spectroscopy.

Protocol 2: Monitoring by Fluorogenic Assay
  • Preparation:

    • Prepare stock solutions of the fluorogenic tetrazine probe and the TCO-functionalized molecule in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a fluorescence cuvette or a well of a microplate, dilute the fluorogenic tetrazine probe to the desired final concentration in the reaction buffer.

    • Measure the baseline fluorescence using the appropriate excitation and emission wavelengths for the fluorophore.

  • Initiation and Monitoring:

    • Add the TCO-functionalized molecule to the cuvette or well, mix, and begin monitoring the fluorescence intensity over time.

    • The progress of the reaction is indicated by an increase in fluorescence as the quenching effect of the tetrazine is eliminated upon reaction.[1]

Fluorescence_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring prep1 Prepare Fluorogenic Tetrazine Probe Stock react1 Dilute Probe in Cuvette/Well prep1->react1 prep2 Prepare TCO Stock Solution react3 Add TCO & Mix prep2->react3 react2 Measure Baseline Fluorescence (F₀) react1->react2 react2->react3 react4 Monitor Fluorescence Increase Over Time react3->react4

Caption: Workflow for monitoring the Tetrazine-TCO reaction using a fluorogenic probe.

Protocol 3: Confirmation of Conjugation by Mass Spectrometry
  • Reaction:

    • Perform the Tetrazine-TCO ligation reaction as described in the general protocol. A typical approach involves mixing the TCO- and tetrazine-labeled molecules in a suitable buffer (e.g., PBS, pH 7.4) and incubating for 30-60 minutes at room temperature.[5]

  • Sample Preparation:

    • After the reaction, the sample may require purification to remove unreacted starting materials and excess reagents. This can be achieved by methods such as spin desalting columns or size-exclusion chromatography (SEC) for biomolecules.[1]

  • Analysis:

    • Analyze the purified sample using an appropriate mass spectrometry technique, such as MALDI-TOF or ESI-MS.[1]

    • Successful conjugation is confirmed by the detection of a mass corresponding to the sum of the masses of the two starting molecules minus the mass of N₂ (28 Da).

MS_Confirmation_Pathway A Tetrazine-Molecule A C Reaction Mixture (Incubate RT, 30-60 min) A->C B TCO-Molecule B B->C D Purification (e.g., SEC, Desalting) C->D E Mass Spectrometry Analysis (MALDI-TOF or ESI-MS) D->E F Confirm Conjugate Mass (Mass A + Mass B - 28 Da) E->F

Caption: Logical pathway for confirming Tetrazine-TCO conjugation using mass spectrometry.

References

Technical Support Center: Purifying Branched Linker-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in purifying branched linker-drug conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the purification of these complex biomolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary purification challenges specific to branched linker-drug conjugates?

The primary purification challenges stem from the inherent complexity and heterogeneity of branched linker-drug conjugates.[1][2] Key issues include:

  • Increased Heterogeneity: Branched linkers can lead to a wider variety of drug-to-antibody ratio (DAR) species and positional isomers, making it difficult to obtain a homogeneous product.[3]

  • Aggregation: The conjugation of hydrophobic drugs via branched linkers can increase the propensity for aggregation, which negatively impacts the safety and efficacy of the therapeutic.

  • Diastereomer Formation: Branched linkers often contain multiple chiral centers, leading to the formation of diastereomers which can be very difficult to separate due to their similar physicochemical properties.

  • Removal of Process-Related Impurities: Efficient removal of residual free drug-linker, unconjugated antibody, and solvents used during the conjugation reaction is critical and can be complicated by the branched structure.[4]

  • Structural Complexity: The intricate, multi-component nature of branched linker-payloads can lead to complex solubility properties and instability under harsh purification conditions.[1]

Q2: My branched linker-drug conjugate is showing high levels of aggregation. What are the potential causes and how can I troubleshoot this?

High levels of aggregation in branched linker-drug conjugates are often caused by increased surface hydrophobicity.

  • Potential Causes:

    • Hydrophobic Payloads: The attachment of multiple hydrophobic drug molecules via a branched linker can create hydrophobic patches on the antibody surface, leading to self-association.

    • Linker Length and Structure: The length and flexibility of the branches can influence how the payloads are exposed. Longer, more flexible linkers might allow hydrophobic payloads to interact and initiate aggregation. Interestingly, in some architectures, longer branched linkers can lead to increased hydrophobicity.[5]

    • High Drug-to-Antibody Ratio (DAR): Higher DAR values, often achieved with branched linkers, generally correlate with an increased tendency for aggregation.

    • Buffer Conditions: Suboptimal buffer pH or salt concentration during conjugation and purification can promote aggregation.

  • Troubleshooting Steps:

    • Optimize Buffer Conditions: Screen different buffer pH and salt concentrations to find conditions that minimize aggregation. The use of excipients or aggregation inhibitors can also be explored.

    • Adjust Linker Design: If possible, consider modifying the linker to include more hydrophilic moieties (e.g., PEG spacers) to mask the hydrophobicity of the payload.[5]

    • Chromatographic Method Optimization: Utilize techniques like Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) with optimized mobile phases to separate aggregates from the monomeric conjugate.

    • Tangential Flow Filtration (TFF): TFF can be employed to remove aggregates and for buffer exchange into a formulation buffer that enhances stability.[2]

Q3: I am struggling to separate diastereomers of my branched linker-drug conjugate. What strategies can I employ?

Separating diastereomers of large biomolecules like ADCs is a significant challenge.

  • Underlying Issue: Diastereomers have the same molecular weight and often very similar overall charge and hydrophobicity, making their separation by standard chromatographic techniques difficult.

  • Troubleshooting and Separation Strategies:

    • High-Resolution Chromatography:

      • Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity. Subtle differences in the 3D structure of diastereomers can lead to differential interactions with the stationary phase. Method optimization, including solvent gradient, temperature, and stationary phase chemistry (e.g., C18, phenyl), is crucial.

      • Chiral Chromatography: While more common for small molecules, chiral stationary phases (CSPs) can sometimes resolve diastereomers of larger molecules. This is a more specialized and often empirical approach.

      • Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and has been shown to be effective for the separation of small molecule diastereomers.[6] Its application to large ADCs is an area of ongoing research.

    • Multi-Column and Multi-Modal Chromatography: Combining different chromatographic techniques (e.g., HIC followed by RP-HPLC) can sometimes enhance the separation of closely related species.

    • Process Optimization: If possible, consider modifying the synthesis of the branched linker to be stereospecific to avoid the formation of diastereomers in the first place.

Q4: How can I effectively remove unconjugated antibody and free drug-linker from my branched conjugate preparation?

Removal of these process-related impurities is essential for the safety and efficacy of the final product.

  • Troubleshooting and Purification Methods:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a key method for separating species with different DARs.[7] Unconjugated antibody (DAR=0) is less hydrophobic than the drug-conjugated species and will elute earlier. Over-conjugated species and some aggregates will be more retained.[8] Free drug-linker is typically much more hydrophobic and will bind strongly to the column, allowing for its separation.

    • Ion-Exchange Chromatography (IEX): Depending on the charge of the drug-linker, IEX can be used to separate the conjugate from the unconjugated antibody and free drug. Anion-exchange chromatography (AIEX) has been shown to separate DAR positional isomers.[3]

    • Tangential Flow Filtration (TFF) / Diafiltration: This is a standard method for removing small molecule impurities like free drug-linker and for buffer exchange.[2][4]

    • Size Exclusion Chromatography (SEC): SEC separates molecules based on size. It is effective at removing smaller impurities like free drug-linker and can also separate aggregates from the monomeric ADC.[8]

Troubleshooting Guides

Table 1: Troubleshooting Common Purification Issues for Branched Linker-Drug Conjugates
Issue Potential Cause(s) Recommended Action(s)
Low Purity / High Heterogeneity Incomplete conjugation reaction. Formation of multiple DAR species and positional isomers.Optimize conjugation reaction conditions (e.g., stoichiometry, reaction time, temperature). Employ high-resolution chromatography (HIC, IEX, RP-HPLC) to separate different species.[3][7]
Presence of Aggregates High hydrophobicity of the conjugate. Suboptimal buffer conditions (pH, ionic strength).Screen for optimal buffer conditions. Utilize SEC or HIC for aggregate removal.[8] Consider redesigning the linker to be more hydrophilic.[5]
Residual Free Drug-Linker Inefficient initial purification. Instability of the conjugate leading to drug-linker cleavage.Use TFF/diafiltration for removal of small molecules.[4] Optimize HIC or RP-HPLC conditions for strong retention and removal of the free drug-linker. Assess conjugate stability under various buffer and storage conditions.
Poor Separation of Diastereomers Very similar physicochemical properties of the diastereomers.Employ high-resolution RP-HPLC with extensive method optimization (gradient, temperature, stationary phase). Explore the use of chiral chromatography or SFC.[6]
Low Yield Aggregation and precipitation. Non-specific binding to chromatography media. Harsh elution conditions causing degradation.Optimize buffer conditions to maintain solubility. Adjust chromatography conditions (e.g., mobile phase, gradient) to ensure efficient elution without causing product loss.

Experimental Protocols

Protocol 1: General Purification Workflow for a Branched Linker-Drug Conjugate

This protocol outlines a typical multi-step purification process. Note that specific conditions must be optimized for each individual conjugate.

  • Initial Capture and Buffer Exchange (TFF):

    • Following the conjugation reaction, use Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 30 kDa) to remove unreacted small molecule drug-linker and reaction solvents.

    • Perform diafiltration against the initial chromatography binding buffer (e.g., HIC binding buffer).

  • Primary Purification by Hydrophobic Interaction Chromatography (HIC):

    • Objective: To separate the desired DAR species from unconjugated antibody (DAR=0) and highly conjugated species/aggregates.

    • Stationary Phase: Phenyl or Butyl-based HIC resin.

    • Binding Buffer (Mobile Phase A): High salt concentration, e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.

    • Elution Buffer (Mobile Phase B): Low salt concentration, e.g., 50 mM sodium phosphate, pH 7.0.

    • Procedure:

      • Equilibrate the HIC column with binding buffer.

      • Load the TFF-purified conjugate onto the column.

      • Wash the column with binding buffer to remove any unbound species.

      • Elute the bound species using a linear gradient from high to low salt concentration (e.g., 0-100% Mobile Phase B over 20 column volumes).

      • Collect fractions across the main peak corresponding to the desired DAR.

      • Analyze fractions by UV-Vis, SEC-HPLC, and/or RP-HPLC to determine purity and DAR.

  • Polishing Step by Size Exclusion Chromatography (SEC):

    • Objective: To remove any remaining aggregates and perform a final buffer exchange into the formulation buffer.

    • Stationary Phase: SEC resin with an appropriate fractionation range for IgG antibodies (e.g., 100-1000 kDa).

    • Mobile Phase: The final formulation buffer (e.g., histidine or citrate-based buffer at a specific pH).

    • Procedure:

      • Pool the desired fractions from the HIC step.

      • Concentrate the pooled fractions if necessary.

      • Equilibrate the SEC column with the formulation buffer.

      • Load the concentrated HIC pool onto the SEC column.

      • Elute with the formulation buffer at a constant flow rate.

      • Collect the main monomeric peak.

  • Final Formulation:

    • Analyze the final purified product for purity, concentration, aggregation, and other critical quality attributes.

    • Sterile filter and store at the recommended temperature.

Visualizations

Purification_Workflow cluster_0 Upstream cluster_1 Purification cluster_2 Downstream cluster_3 Impurities Removed Conjugation Conjugation Reaction (Antibody + Branched Linker-Drug) TFF Tangential Flow Filtration (TFF) - Remove free drug-linker - Buffer exchange Conjugation->TFF HIC Hydrophobic Interaction Chromatography (HIC) - Separate DAR species TFF->HIC FreeDrug Free Drug-Linker TFF->FreeDrug SEC Size Exclusion Chromatography (SEC) - Remove aggregates - Final buffer exchange HIC->SEC UnconjugatedAb Unconjugated Antibody HIC->UnconjugatedAb Formulation Final Formulation & Sterile Filtration SEC->Formulation Aggregates Aggregates SEC->Aggregates Troubleshooting_Aggregation cluster_screening Buffer & Formulation Screening cluster_chromatography Chromatography Optimization cluster_linker Linker/Process Redesign Start High Aggregation Detected in Branched ADC ScreenpH Screen Buffer pH Start->ScreenpH ScreenSalt Screen Salt Concentration Start->ScreenSalt ScreenExcipients Screen Excipients (e.g., Arginine, Polysorbate) Start->ScreenExcipients HydrophilicLinker Incorporate Hydrophilic Spacers in Linker Start->HydrophilicLinker LowerDAR Target Lower Average DAR Start->LowerDAR OptimizeSEC Optimize SEC (Column, Flow Rate) ScreenpH->OptimizeSEC OptimizeHIC Optimize HIC (Resin, Gradient) ScreenpH->OptimizeHIC ScreenSalt->OptimizeSEC ScreenSalt->OptimizeHIC ScreenExcipients->OptimizeSEC ScreenExcipients->OptimizeHIC End Aggregation Reduced OptimizeSEC->End OptimizeHIC->End HydrophilicLinker->End LowerDAR->End

References

dealing with steric hindrance in Mal-PEG4-bis-PEG3-methyltetrazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-bis-PEG3-methyltetrazine reactions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance and other common issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterotrifunctional linker used in advanced bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1][2][] It comprises three key components:

  • A Maleimide (B117702) (Mal) group that selectively reacts with thiol (sulfhydryl) groups, typically from cysteine residues in proteins or peptides.[4][]

  • A branched polyethylene glycol (PEG) spacer (PEG4 and bis-PEG3) that enhances water solubility, improves pharmacokinetics, and reduces steric hindrance.[2][6][7][8]

  • Two methyltetrazine groups that participate in extremely fast and selective bioorthogonal "click" reactions, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with strained alkenes like trans-cyclooctene (B1233481) (TCO).[1][9]

This structure allows for the precise, covalent linkage of a biomolecule (e.g., an antibody) to two molecules of interest (e.g., a drug payload equipped with a TCO group).

Q2: What is steric hindrance and how does it affect my reactions with this linker?

Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this linker, steric hindrance can negatively impact conjugation efficiency, reaction kinetics, and yields at two stages[10]:

  • Maleimide-Thiol Conjugation : If the target cysteine residue on a protein is located in a sterically crowded region, the bulky linker may have difficulty accessing it.[4][11]

  • Tetrazine-TCO Ligation : Similarly, if the biomolecule now carrying the tetrazine groups is large, it can hinder the approach of the TCO-modified molecule. The PEG linker itself is designed to mitigate this, but bulky substrates can still pose a challenge.[10]

Q3: What are the optimal pH conditions for the two reaction steps?

The two conjugation steps have different optimal pH ranges:

  • Maleimide-Thiol Reaction : The ideal pH is between 6.5 and 7.5 .[4][6] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis (rendering it inactive) and can lose selectivity by reacting with amines (e.g., lysine (B10760008) residues).[4]

  • Tetrazine-TCO Ligation : This reaction is generally insensitive to pH and works well under mild, physiological conditions (pH 7.0-7.5).[9][12] It does not require any catalysts like copper.[9]

Q4: How does the PEG linker in this molecule help overcome steric hindrance?

The PEG linker acts as a flexible, hydrophilic spacer.[8] Its length and structure provide several advantages:

  • Increased Reach : It extends the reactive maleimide and tetrazine groups away from the core of the biomolecule, allowing them to access sterically hindered sites more easily.[10]

  • Enhanced Solubility : PEG improves the water solubility of the entire conjugate, which can prevent aggregation that might otherwise mask reactive sites.[7]

  • Flexibility : The flexible nature of the PEG chain allows the reactive ends to orient themselves favorably for reaction.[7]

While longer PEG chains can improve pharmacokinetic properties, they might also negatively affect the biological activity of the conjugated molecule in some cases.[13]

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Low Yield in the Maleimide-Thiol Conjugation Step
Potential Cause Recommended Solution
Inaccessible or Oxidized Cysteine Residues Target cysteine residues may be forming disulfide bonds or be buried within the protein's structure. Pre-treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[4] TCEP is ideal as it is disulfide-free.
Hydrolyzed Maleimide Group The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5.[4] Always prepare solutions of the maleimide-containing linker immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[4]
Incorrect Reaction pH The reaction is significantly slower at pH < 6.5. Ensure your reaction buffer is maintained between pH 6.5 and 7.5.[4][6]
Suboptimal Stoichiometry The molar ratio of linker to protein is too low. Increase the molar excess of the this compound linker. A 10-20 fold molar excess is a good starting point, but this should be optimized for your specific protein.[4]
Steric Hindrance The target cysteine is in a crowded environment. Consider using a longer PEG linker if this is a persistent issue. While you cannot change the current linker, this is a consideration for future experimental design.[7][10]
Issue 2: Low Yield in the Tetrazine-TCO Ligation Step
Potential Cause Recommended Solution
Suboptimal Stoichiometry An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction. It is generally recommended to use a slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule, though this can be reversed depending on which component is more precious.[14]
Degraded Reagents Tetrazines and TCOs can degrade over time, especially if not stored correctly. Store reagents at -20°C and protect them from light.[2][8]
Steric Hindrance The bulky nature of the conjugated biomolecules may be preventing an efficient reaction. Ensure adequate mixing and consider a slightly longer incubation time. The reaction is typically very fast (minutes), but diffusion of large molecules can be a limiting factor.[10][15]
Reduced Tetrazine The tetrazine moiety may have been reduced to its unreactive dihydrotetrazine form. This can sometimes occur in the presence of strong reducing agents. Ensure excess reducing agents from the previous step (e.g., TCEP) are removed via a desalting column before proceeding to the tetrazine ligation.[4][16]
Issue 3: Poor Stability or Off-Target Effects of the Final Conjugate
Potential Cause Recommended Solution
Retro-Michael Reaction (Thiol Exchange) The thioether bond formed by the maleimide-thiol reaction is potentially reversible in the presence of other thiols (e.g., glutathione (B108866) in vivo).[4][17] This can lead to loss of the payload.
Stabilization Option 1 (Hydrolysis): After conjugation, adjust the pH to 8.5-9.0 and incubate to promote hydrolysis of the thiosuccinimide ring. This forms a stable, open-ring structure that is much less susceptible to thiol exchange. Monitor by mass spectrometry.[4]
Stabilization Option 2 (Transcyclization): If conjugating to an N-terminal cysteine, extended incubation (e.g., 24 hours) at pH 7.4 can facilitate a rearrangement to a highly stable thiazine (B8601807) ring.[4][18][19]
Non-Specific Binding Hydrophobic interactions of the linker or payload can cause non-specific binding. Ensure excess unreacted reagents are removed after each step using methods like size-exclusion chromatography or dialysis.[14] The inherent hydrophilicity of the PEG linker helps minimize this issue.[8]

Experimental Protocols & Workflows

Protocol 1: Two-Step Conjugation Workflow

This protocol outlines the general procedure for a two-step conjugation, first labeling a protein with the maleimide linker, followed by the tetrazine ligation.

dot

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Tetrazine-TCO Ligation Protein_Prep Prepare Thiol-Containing Protein (e.g., Antibody) Reduction Reduce Disulfides (Optional) - Add 10-100x TCEP - Incubate 30 min @ RT Protein_Prep->Reduction Buffer_Exchange1 Buffer Exchange / Desalting - Remove excess TCEP - Use pH 6.5-7.5 buffer Reduction->Buffer_Exchange1 Conjugation1 Conjugate Linker to Protein - Add 10-20x molar excess of Linker - Incubate 1-2 hours @ RT Buffer_Exchange1->Conjugation1 Linker_Prep Prepare Linker Solution - Dissolve Mal-PEG-Tz in DMSO/DMF - Use immediately Linker_Prep->Conjugation1 Purification1 Purify Tz-Protein Conjugate - Desalting or SEC column - Remove excess linker Conjugation1->Purification1 Conjugation2 Perform Tetrazine Ligation - Mix Tz-Protein and TCO-Payload - Use 1.05-1.5x excess of one reagent Purification1->Conjugation2 TCO_Payload_Prep Prepare TCO-Modified Payload (e.g., Drug, Fluorophore) TCO_Payload_Prep->Conjugation2 Incubation Incubate - 30-60 min @ RT Conjugation2->Incubation Purification2 Final Purification - SEC or other chromatography - Isolate final ADC Incubation->Purification2

Caption: General workflow for a two-step bioconjugation reaction.

Methodology Details:

  • Protein Preparation and Reduction (Optional):

    • Dissolve your thiol-containing protein (e.g., an antibody or cysteine-engineered protein) in a degassed buffer such as PBS at pH 7.2.

    • If reduction of disulfide bonds is necessary to expose free thiols, add a 10-100 fold molar excess of TCEP.

    • Incubate the mixture for 20-30 minutes at room temperature.

    • Remove excess TCEP using a desalting column, exchanging the protein into the reaction buffer (pH 6.5-7.5).[4]

  • Maleimide Conjugation:

    • Immediately before use, dissolve the this compound linker in a small amount of anhydrous DMSO or DMF.

    • Add the desired molar excess (e.g., 10-20 fold) of the linker solution to the protein solution.

    • Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C, with gentle mixing.

    • Remove unreacted linker by passing the solution through a desalting or size-exclusion chromatography (SEC) column.

  • Tetrazine-TCO Ligation:

    • To the purified tetrazine-labeled protein, add the TCO-modified molecule of interest. A 1.05 to 1.5-fold molar excess of the tetrazine or TCO reagent is recommended to drive the reaction to completion.[14]

    • Allow the reaction to proceed for 30-60 minutes at room temperature.[14] The reaction is often complete in minutes due to the extremely fast kinetics of the iEDDA reaction.[9][20]

    • Purify the final conjugate using an appropriate method (e.g., SEC) to remove any remaining unreacted starting material.[14]

Troubleshooting Logic Diagram

This diagram helps diagnose the cause of low reaction efficiency.

dot

troubleshooting_logic Start Low Conjugation Efficiency Observed Check_Step Which step has low efficiency? Start->Check_Step Maleimide_Step Maleimide-Thiol Conjugation Check_Step->Maleimide_Step Step 1 Tetrazine_Step Tetrazine-TCO Ligation Check_Step->Tetrazine_Step Step 2 Check_Protein Are Cysteines Available & Reduced? Maleimide_Step->Check_Protein Reduce_Protein Action: Pre-treat with TCEP Check_Protein->Reduce_Protein No Check_Maleimide Was Maleimide linker freshly prepared? Check_Protein->Check_Maleimide Yes Prep_Fresh Action: Prepare fresh linker solution Check_Maleimide->Prep_Fresh No Check_pH_Mal Is pH between 6.5 - 7.5? Check_Maleimide->Check_pH_Mal Yes Adjust_pH Action: Adjust buffer pH Check_pH_Mal->Adjust_pH No Check_Ratio_Mal Is molar ratio sufficient? Check_pH_Mal->Check_Ratio_Mal Yes Increase_Ratio Action: Increase linker excess Check_Ratio_Mal->Increase_Ratio No Check_Purification Was excess reducing agent removed? Tetrazine_Step->Check_Purification Purify_Again Action: Perform buffer exchange/desalting Check_Purification->Purify_Again No Check_Ratio_Tz Is stoichiometry optimized? Check_Purification->Check_Ratio_Tz Yes Optimize_Ratio Action: Titrate TCO vs. Tetrazine ratio Check_Ratio_Tz->Optimize_Ratio No

Caption: A decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Stability of Mal-PEG4-bis-PEG3-methyltetrazine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of Mal-PEG4-bis-PEG3-methyltetrazine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of a this compound conjugate and what are its reactive groups?

A1: This is a heterotrifunctional linker used in advanced bioconjugation.[][2] It possesses three key components:

  • Maleimide (B117702) (Mal): This group reacts specifically with thiol (sulfhydryl) groups, typically from cysteine residues on proteins or peptides, to form a stable thioether bond.[] The optimal pH for this reaction is between 6.5 and 7.5.[3]

  • bis-methyltetrazine: Two methyltetrazine moieties are present for bioorthogonal "click" chemistry reactions.[][2] These groups react extremely fast and selectively with trans-cyclooctene (B1233481) (TCO) groups in a reaction known as inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[2][4]

  • Branched PEG Spacer (PEG4-bis-PEG3): A hydrophilic polyethylene (B3416737) glycol (PEG) spacer separates the reactive groups. This branched structure enhances the solubility and stability of the conjugate, reduces immunogenicity, and provides flexibility to minimize steric hindrance.[][6][7]

Q2: What are the primary stability concerns for the maleimide portion of the conjugate?

A2: The thioether linkage formed from the maleimide-thiol reaction is susceptible to two main degradation pathways:

  • Retro-Michael Reaction: This is a reversible process where the thioether bond breaks, leading to deconjugation of the payload from the thiol-containing molecule. This can be problematic in biological environments rich in other thiols, like glutathione, which can lead to off-target effects.

  • Hydrolysis: The succinimide (B58015) ring of the maleimide conjugate can be irreversibly opened by water. This reaction is accelerated at basic pH (above 7.5) and results in a more stable product that is resistant to the retro-Michael reaction, although it creates two isomeric products.[3]

Q3: How does pH affect the stability of the conjugate?

A3: pH is a critical factor for both the conjugation reaction and the long-term stability of the conjugate.

  • For the Maleimide group:

    • pH 6.5-7.5: Optimal for the initial conjugation reaction with thiols.[3]

    • Below pH 6.5: The conjugation rate slows down.[3]

    • Above pH 7.5: The maleimide group itself can hydrolyze before reacting with a thiol. Post-conjugation, a basic pH will accelerate the hydrolysis of the thiosuccinimide ring, which can be a strategy to stabilize the conjugate against deconjugation.[3]

  • For the Methyltetrazine group:

    • Tetrazine stability can be pH-dependent, with some tetrazines showing degradation in basic aqueous solutions.[8][9] Methyl-substituted tetrazines are among the most stable.[10] It is advisable to maintain solutions at a neutral or slightly acidic pH for long-term storage.

Q4: How stable is the methyltetrazine moiety?

A4: The stability of tetrazines in aqueous solutions is crucial for their application in bioorthogonal chemistry.[8][9] Some tetrazines can decompose in aqueous environments, particularly those with electron-withdrawing substituents.[8][9] However, methyl-substituted tetrazines are known to be among the most stable commercially available.[10] For long-term stability, it is recommended to store the conjugate in a neutral or slightly acidic buffer and avoid prolonged exposure to basic conditions.[11]

Q5: What is the purpose of a forced degradation study?

A5: Forced degradation studies, or stress testing, deliberately expose the conjugate to harsh conditions such as high and low pH, high temperature, oxidation, and light.[12][13] The main objectives are:

  • To identify potential degradation products and understand the degradation pathways.[12][13][14]

  • To develop and validate stability-indicating analytical methods that can effectively separate and quantify the degradation products from the intact conjugate.[12][13]

  • To gain insights into the intrinsic stability of the molecule, which can help in formulation development and the determination of storage conditions.[14] The goal is typically to achieve 5-20% degradation to ensure that the analytical methods can reliably detect any changes.[13][15]

Troubleshooting Guides

Problem 1: Low yield during the maleimide-thiol conjugation reaction.

Possible Cause Troubleshooting Step
Hydrolysis of the maleimide group Prepare fresh stock solutions of the this compound linker in a dry, aprotic solvent like DMSO or DMF and use immediately.[3]
Suboptimal pH Ensure the reaction buffer is maintained between pH 6.5 and 7.5. Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.[3]
Presence of competing thiols Ensure that no other reducing agents (e.g., DTT, TCEP) are present in the reaction mixture, unless they are intended for disulfide bond reduction prior to conjugation.[3]
Incorrect molar ratio Use a higher molar excess of the maleimide-containing linker (e.g., 10-20 fold) to drive the reaction to completion.[3]

Problem 2: The conjugate is losing its payload during in vitro plasma stability assays.

Possible Cause Troubleshooting Step
Retro-Michael reaction (thiol exchange) This is likely due to the reaction of the conjugate with abundant thiols in plasma, such as albumin.[3]
Confirm with Mass Spectrometry: Use LC-MS to identify the payload conjugated to plasma proteins like albumin.[3]
Induce Hydrolysis for Stability: Before in vivo use or plasma incubation, consider a controlled hydrolysis step by incubating the purified conjugate at a slightly basic pH (e.g., 8.0-8.5) for a few hours. This will open the succinimide ring, making the linkage resistant to thiol exchange.[3]

Problem 3: Multiple peaks are observed during HPLC analysis of the purified conjugate.

Possible Cause Troubleshooting Step
Incomplete reaction The additional peaks may correspond to unreacted starting materials. Optimize the conjugation reaction conditions (e.g., molar ratio, reaction time, pH).
Hydrolysis of the succinimide ring Hydrolysis of the thiosuccinimide ring post-conjugation creates two isomeric products, which may be resolved by reverse-phase HPLC. This is not necessarily a problem, as these forms are more stable against deconjugation.
Degradation of the methyltetrazine moiety If the conjugate was exposed to harsh conditions (e.g., high pH, strong reducing agents), the tetrazine ring may have degraded. Analyze by LC-MS to identify the masses of the species in the different peaks.
Aggregation The PEG linker is designed to reduce aggregation, but high concentrations or suboptimal buffer conditions can still lead to the formation of aggregates. Analyze the sample by Size Exclusion Chromatography (SEC) to detect high molecular weight species.

Quantitative Data Presentation

Table 1: pH Influence on Maleimide-Thiol Conjugate Stability

pHKey Stability EventsRecommendation
< 6.5 Slower conjugation rate.Use for conjugation only if necessary for protein stability.
6.5 - 7.5 Optimal for thiol-selective conjugation.Recommended for the conjugation step.[3]
> 7.5 Increased rate of maleimide hydrolysis (pre-conjugation) and succinimide ring hydrolysis (post-conjugation).[3]Can be used post-purification for a controlled duration to induce hydrolysis and improve stability against thiol exchange.[3]

Table 2: Typical Stress Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 40°C for 24 hours.[15]To assess stability at low pH.
Base Hydrolysis 0.1 M NaOH at 40°C for 24 hours.[15]To assess stability at high pH and promote hydrolysis of the succinimide ring.
Oxidation 0.3% H₂O₂ at room temperature for 24 hours.[15]To determine susceptibility to oxidative degradation.
Thermal Stress 50°C for 7 days.[15]To evaluate the impact of elevated temperatures on long-term stability.
Photostability Exposure to light according to ICH Q1B guidelines.[15]To determine if the conjugate is light-sensitive.

Experimental Protocols

Protocol 1: General Procedure for Assessing Conjugate Stability by RP-HPLC

This protocol provides a framework for monitoring the degradation (via retro-Michael reaction or hydrolysis) of a maleimide-thiol conjugate over time.

  • Materials and Reagents:

    • Purified this compound conjugate

    • Incubation Buffers: e.g., 100 mM Phosphate buffer at pH 6.5, 7.4, and 8.5.

    • Exogenous Thiol (for thiol exchange studies): Glutathione (GSH)

    • Quenching Solution: 10% Trifluoroacetic acid (TFA) in water

    • HPLC System: Reverse-phase HPLC with a C18 column and a UV detector.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the conjugate (e.g., 1-2 mg/mL) in a neutral buffer (pH 7.0).

    • Incubation: Aliquot the conjugate into the different incubation buffers to a final concentration of approximately 0.5 mg/mL. For thiol exchange studies, add GSH to a final concentration of 1-5 mM.

    • Time Course: Incubate all samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.[3]

    • Quenching: Immediately stop the reaction by adding the quenching solution to the aliquot to a final concentration of 1% TFA. Store quenched samples at 4°C until analysis.[3]

    • HPLC Analysis: Inject each quenched sample onto the C18 column. Elute with a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes). Monitor the elution profile at relevant wavelengths (e.g., 280 nm for a protein conjugate and near 520 nm for the tetrazine).[3]

    • Data Analysis: Integrate the peak areas of the intact conjugate and any new peaks corresponding to hydrolyzed products, deconjugated species, or thiol-exchange products. Plot the percentage of intact conjugate remaining over time for each condition.

Protocol 2: Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a conjugate in plasma.

  • Materials and Reagents:

    • Purified conjugate of interest

    • Human, mouse, or rat plasma

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator at 37°C

    • Analytical method to separate and quantify the conjugate from plasma proteins (e.g., immunoaffinity capture followed by LC-MS).[16]

  • Procedure:

    • Incubation: Dilute the conjugate into plasma to a final concentration (e.g., 1 mg/mL). Prepare a control sample by diluting the conjugate in PBS to the same concentration. Incubate all samples at 37°C.[16]

    • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-conjugate mixture.[16]

    • Sample Processing: Process the plasma samples to isolate the conjugate and its metabolites. This may involve protein precipitation or immunoaffinity capture.[16][17][18]

    • Analysis: Analyze the processed samples by a validated analytical method such as LC-MS/MS to determine the concentration of the intact conjugate remaining at each time point.[17][18]

    • Data Analysis: Calculate the half-life of the conjugate in plasma by plotting the natural logarithm of the percentage of remaining conjugate against time.[18][19]

Visualizations

G cluster_0 Conjugate Stability Pathways A Maleimide-Thiol Conjugate (Intact) B Retro-Michael Reaction (Deconjugation) A->B Reversible (Thiol-rich environment) C Hydrolysis (Ring Opening) A->C Irreversible (Accelerated at pH > 7.5) D Released Thiol-Molecule + Maleimide-Linker B->D E Stable Ring-Opened Conjugate (Isomers) C->E

Caption: Degradation pathways of the maleimide-thiol linkage.

G cluster_1 Forced Degradation Workflow start Prepare Conjugate Aliquots (1 mg/mL) stress Apply Stress Conditions (pH, Temp, Oxidant, Light) start->stress neutralize Neutralize/Quench (if applicable) stress->neutralize analyze Analyze Stressed Samples & Unstressed Control neutralize->analyze compare Compare Degradation Profiles (Target 5-20% Degradation) analyze->compare

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Quenching Unreacted Maleimide and Tetrazine Groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when quenching unreacted maleimide (B117702) and tetrazine groups in bioconjugation and chemical biology experiments.

Quenching Unreacted Maleimide Groups

Maleimides are widely used for their high reactivity and specificity towards thiol groups on cysteine residues. However, unreacted maleimide groups can lead to undesirable side reactions and heterogeneity in the final product. Quenching is a critical step to cap these unreacted functionalities.

Frequently Asked Questions (FAQs) - Maleimide Quenching

Q1: Why is it necessary to quench unreacted maleimide groups?

A1: Quenching unreacted maleimide groups is crucial to prevent non-specific crosslinking or labeling of other thiol-containing molecules in your sample or in subsequent applications (e.g., in vivo studies). It ensures the homogeneity and stability of your conjugate.[1]

Q2: What are the most common quenching agents for maleimides?

A2: The most common quenching agents are small molecules containing a free thiol group. These include L-cysteine, N-acetyl cysteine, β-mercaptoethanol (BME), and dithiothreitol (B142953) (DTT).[2][3]

Q3: How do I choose the right quenching agent?

A3: The choice of quenching agent depends on your specific application and downstream processing.

  • L-cysteine and N-acetyl cysteine: These are often preferred as they are mild and less likely to interfere with protein structure.[3]

  • β-mercaptoethanol (BME) and dithiothreitol (DTT): These are strong reducing agents and should be used with caution, as they can reduce disulfide bonds within your protein of interest.[2] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent and can also react with maleimides, so its removal before maleimide addition is recommended.[4][5]

Q4: What is the recommended concentration of the quenching agent?

A4: A 10- to 50-fold molar excess of the quenching agent over the initial amount of maleimide reagent is typically recommended to ensure complete quenching.[2][6]

Q5: What are the optimal reaction conditions for quenching maleimides?

A5: The quenching reaction is usually performed at room temperature for 15 to 60 minutes.[2][6] The pH should be maintained between 6.5 and 7.5, as maleimides can become reactive towards primary amines at a pH above 7.5 and hydrolyze.[1][2]

Troubleshooting Guide - Maleimide Quenching
Issue Potential Cause Recommended Solution
Incomplete Quenching Insufficient molar excess of quenching agent.Increase the molar excess of the thiol-containing quenching agent to 20-50 fold.
Short incubation time.Extend the quenching reaction time to 60 minutes.
Conjugate Instability (Loss of Payload) Retro-Michael reaction leading to deconjugation.[1][7]Consider intentional hydrolysis of the thiosuccinimide ring by incubating at a slightly basic pH (e.g., 8.0-8.5) for a controlled period after quenching to form a more stable ring-opened product.[1] For future experiments, consider using next-generation maleimides designed for enhanced stability.[1]
Low Conjugation Yield Before Quenching Hydrolysis of the maleimide reagent.Prepare maleimide stock solutions fresh in a dry, aprotic solvent like DMSO or DMF and use them immediately. Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1]
Presence of competing reducing agents.Ensure that no extraneous thiol-containing reducing agents are present in the reaction mixture before adding the maleimide.[1]
Side Reactions with N-terminal Cysteine Thiazine (B8601807) rearrangement.[8][9]If conjugating to an N-terminal cysteine, perform the reaction under acidic conditions to prevent the formation of thiazine impurities.[8]
Quantitative Data: Comparison of Maleimide Quenching Agents
Quenching Agent Typical Molar Excess Typical Reaction Time Key Considerations
L-Cysteine 10-50x15-30 minMild, less likely to disrupt protein structure.
N-acetyl cysteine 10-50x15-30 minSimilar to L-cysteine.[3]
β-mercaptoethanol (BME) 10-50x15-30 minCan reduce disulfide bonds.
Dithiothreitol (DTT) 10-50x15-30 minStrong reducing agent, can readily reduce disulfide bonds.
Experimental Protocol: Quenching Unreacted Maleimide
  • Perform Conjugation: Carry out your maleimide-thiol conjugation reaction at a pH between 6.5 and 7.5.[1][2]

  • Prepare Quenching Solution: Immediately before use, prepare a stock solution of your chosen quenching agent (e.g., 1 M L-cysteine in PBS).

  • Add Quenching Agent: Add the quenching agent to your reaction mixture to a final concentration of 10-50 mM, ensuring a 10- to 50-fold molar excess over the initial maleimide concentration.[2][6]

  • Incubate: Allow the quenching reaction to proceed for 15-60 minutes at room temperature.[2][6]

  • Purification: Remove the excess quenching agent and other small molecules by size-exclusion chromatography (e.g., desalting column) or dialysis.[3]

Quenching Unreacted Tetrazine Groups

Tetrazines react with strained dienophiles, most commonly trans-cyclooctene (B1233481) (TCO) derivatives, via an inverse electron demand Diels-Alder (iEDDA) reaction. In this context, "quenching" refers to the consumption of the unreacted tetrazine to ensure reaction completion and prevent off-target reactions.

Frequently Asked Questions (FAQs) - Tetrazine Quenching

Q1: How are unreacted tetrazine groups "quenched"?

A1: Unreacted tetrazine groups are consumed by adding a molar excess of a dienophile, typically a TCO derivative. This drives the iEDDA ligation to completion.[10]

Q2: Why is it important to ensure the complete reaction of tetrazines?

A2: Ensuring the complete reaction of tetrazines is vital for obtaining a homogenous product and for accurate quantification. In the context of fluorogenic probes, unreacted tetrazine can act as a quencher, and its complete reaction is necessary for maximal fluorescence turn-on.[11][12][13]

Q3: What are the recommended reaction conditions for tetrazine-TCO ligation?

A3: The reaction is robust and proceeds efficiently in aqueous buffers like PBS at a pH range of 6.0 to 9.0.[10] It is typically performed at room temperature for 30-60 minutes, although incubation at 37°C can accelerate the reaction.[10]

Q4: Is a catalyst required for the tetrazine-TCO reaction?

A4: No, the tetrazine-TCO ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, making it ideal for biological systems.[10]

Troubleshooting Guide - Tetrazine Ligation
Issue Potential Cause Recommended Solution
Low or No Labeling Hydrolysis of NHS ester (if used for introducing tetrazine).Allow the tetrazine-NHS ester vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous solvents (e.g., DMSO or DMF) immediately before use. Avoid buffers containing primary amines (e.g., Tris, glycine).[14]
Suboptimal pH for NHS ester labeling.Perform the labeling reaction with the NHS ester in a buffer with a pH between 7.2 and 9.0.[14]
Incomplete Ligation Suboptimal stoichiometry.Empirically optimize the molar ratio of your reactants. A slight excess of the tetrazine or TCO component is often beneficial. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[10]
Slow Reaction Rate Low concentration of reactants.Increase the concentration of one or both reactants if possible.
Suboptimal temperature.For less reactive partners, consider incubating at 37°C to accelerate the reaction.[10]
Quantitative Data: Tetrazine-TCO Ligation Kinetics

The second-order rate constants for tetrazine-TCO ligations are among the fastest for bioorthogonal reactions, making them highly efficient.

Reactants Solvent Temperature (°C) Second-Order Rate Constant (M⁻¹s⁻¹)
TCO-PEG₄ and various tetrazine scaffoldsDPBS371,100 - 73,000[10]
General TCO-TetrazineN/AN/Aup to 1 x 10⁶[10]
Experimental Protocol: TCO-Tetrazine Ligation (Quenching)

This protocol describes the reaction between a tetrazine-labeled molecule and a TCO-functionalized molecule.

  • Prepare Reactants: Dissolve the tetrazine-labeled and TCO-functionalized molecules in a suitable reaction buffer (e.g., PBS, pH 7.4).[10]

  • Reactant Calculation: Determine the volumes of each solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of one component).[10]

  • Ligation Reaction: Mix the tetrazine and TCO solutions.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For less reactive partners, the incubation time can be extended or the temperature increased to 37°C.[10]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[10]

Visualizations

Maleimide_Quenching_Workflow Workflow for Quenching Unreacted Maleimide cluster_conjugation Step 1: Conjugation cluster_quenching Step 2: Quenching cluster_purification Step 3: Purification start Protein-SH + Maleimide-Reagent reaction Incubate at pH 6.5-7.5 start->reaction product Protein-S-Maleimide Conjugate + Unreacted Maleimide reaction->product add_quencher Add Thiol Quenching Agent (e.g., L-cysteine) product->add_quencher quench_reaction Incubate for 15-60 min add_quencher->quench_reaction quenched_product Stable Conjugate + Quenched Maleimide quench_reaction->quenched_product purify Size-Exclusion Chromatography or Dialysis quenched_product->purify final_product Purified, Stable Conjugate purify->final_product

Caption: Workflow for quenching unreacted maleimide groups.

Tetrazine_Ligation_Workflow Workflow for Tetrazine-TCO Ligation cluster_preparation Step 1: Preparation cluster_ligation Step 2: Ligation cluster_analysis Step 3: Analysis/Purification reactant1 Molecule-Tetrazine mix Mix Reactants in Buffer (pH 6.0-9.0) reactant1->mix reactant2 Molecule-TCO reactant2->mix incubate Incubate at RT for 30-60 min mix->incubate ligated_product Stable Conjugate incubate->ligated_product analyze Analyze Reaction Completion (e.g., by HPLC, MS) ligated_product->analyze purify Purify if Necessary (e.g., SEC) analyze->purify final_product Purified Conjugate purify->final_product

Caption: Workflow for tetrazine-TCO bioorthogonal ligation.

References

Validation & Comparative

Validating the Stability of Mal-PEG4-bis-PEG3-methyltetrazine ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) is a critical attribute that directly impacts its therapeutic index, influencing both efficacy and safety. Premature payload release in systemic circulation can lead to off-target toxicity and a diminished therapeutic window. Conversely, a linker that is overly stable may not efficiently release its cytotoxic payload within the target tumor cell. This guide provides a comparative analysis of the stability of ADCs featuring the Mal-PEG4-bis-PEG3-methyltetrazine linker against other commonly employed linker technologies, supported by experimental data and detailed protocols for validation.

Understanding the this compound Linker

The this compound linker is a heterobifunctional linker designed for two-step ADC development. Its key components are:

  • Maleimide (B117702) (Mal): Enables covalent conjugation to thiol groups on the antibody, typically from reduced interchain disulfides or engineered cysteines.

  • Polyethylene Glycol (PEG) Spacers (PEG4 and bis-PEG3): These hydrophilic spacers are intended to enhance the solubility and stability of the ADC in circulation, potentially reducing aggregation and improving pharmacokinetic properties.[1][2]

  • Methyltetrazine: A bioorthogonal chemical handle that reacts specifically with a corresponding dienophile (e.g., trans-cyclooctene) in a rapid and selective manner.[1][2] This allows for a secondary conjugation step, often for attaching an imaging agent or a second payload.

The primary stability concern for this linker lies with the maleimide-thiol linkage, which is susceptible to a retro-Michael reaction, leading to payload deconjugation.[3][4]

Comparative Stability of ADC Linkers

The stability of an ADC is fundamentally dictated by the chemical nature of its linker. Below is a comparison of the this compound linker with other prevalent linker technologies.

Linker TypeLinkage ChemistryCleavage MechanismIn Vitro/In Vivo Stability ProfileKey Considerations
This compound Thioether (from Maleimide-Thiol reaction)Non-cleavable at the maleimide linkage. The tetrazine moiety can be part of a cleavable system depending on the dienophile partner.Moderate. Prone to deconjugation via retro-Michael reaction, especially with N-alkyl maleimides. Stability can be enhanced by using N-aryl maleimides or promoting thiosuccinimide ring hydrolysis.[1][3] A study comparing maleimide-PEG and mono-sulfone-PEG conjugation showed that the maleimide-PEG conjugate retained about 70% conjugation after 7 days in the presence of 1 mM glutathione (B108866).[5]The PEG component may offer some steric hindrance, potentially slowing the rate of deconjugation. The tetrazine group's stability is generally high in biological systems but can be influenced by its substituents.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) ThioetherNon-cleavableModerate. Similar to other maleimide-based linkers, it is susceptible to payload loss over time in circulation.[6]A widely used non-cleavable linker; its stability profile is a common benchmark.
MC-Val-Cit-PABC (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate) Thioether and Peptide bondCleavable (Enzymatic)High in circulation, lower in the tumor microenvironment. The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B, which are upregulated in tumor cells. However, some studies have shown instability in mouse plasma due to carboxylesterases.[7]This linker exemplifies a conditionally stable system designed for targeted payload release.
Hydrazone Hydrazone bondCleavable (pH-sensitive)Relatively unstable at physiological pH. Designed to be cleaved in the acidic environment of endosomes and lysosomes. However, they can exhibit premature drug release in circulation. The half-life of some hydrazone linkers in plasma can be as short as 36 hours.[8]Generally considered for payloads with moderate cytotoxicity due to the higher risk of systemic release.
Disulfide Disulfide bondCleavable (Redox-sensitive)High in circulation, lower intracellularly. Cleaved in the reducing environment of the cell, where glutathione concentrations are high. Stability can be modulated by steric hindrance around the disulfide bond.[8]Offers an alternative cleavage strategy based on the differential redox potential between the extracellular and intracellular environments.
Next-Generation Maleimides (e.g., N-aryl maleimides, self-hydrolyzing maleimides) ThioetherNon-cleavableHigh. These modifications significantly reduce the rate of the retro-Michael reaction. N-aryl maleimides have shown less than 20% deconjugation over 7 days in serum, compared to 35-67% for N-alkyl maleimides.[1][3] Self-hydrolyzing maleimides rapidly form a stable ring-opened structure that prevents deconjugation.Represent a significant improvement in the stability of maleimide-based conjugation.
Sulfone Linkers ThioetherNon-cleavableHigh. The phenyloxadiazole sulfone linker has demonstrated substantial improvement in stability in human plasma compared to maleimide conjugates at labile sites.An emerging alternative to maleimide chemistry that offers enhanced stability.

Experimental Protocols for Stability Validation

A comprehensive assessment of ADC stability involves multiple orthogonal analytical techniques to monitor for aggregation, changes in drug-to-antibody ratio (DAR), and payload deconjugation.

Assessment of Aggregation by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of high molecular weight species (aggregates) and fragments in the ADC preparation over time, which is a key indicator of physical instability.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.

  • Column: A size exclusion column suitable for monoclonal antibodies and ADCs (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm).

  • Mobile Phase: A buffered saline solution, typically 150 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. For hydrophobic ADCs, the addition of an organic modifier like 15-20% isopropanol (B130326) or acetonitrile (B52724) may be necessary to prevent non-specific interactions with the column matrix.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC to a concentration of 1 mg/mL in the mobile phase.

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Inject a defined volume (e.g., 20 µL) of the ADC sample.

    • Monitor the elution profile. Aggregates will elute first, followed by the monomer, and then any fragments.

    • Integrate the peak areas to determine the percentage of each species.

    • For stability studies, incubate the ADC under desired stress conditions (e.g., 37°C in serum) and analyze samples at various time points.

Analysis of Drug-to-Antibody Ratio (DAR) and Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of different drug-loaded species. Changes in the HIC profile over time can indicate deconjugation.

Methodology:

  • Instrumentation: An HPLC or UHPLC system with a UV detector.

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase:

    • Buffer A: High salt concentration (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Buffer B: Low salt concentration (e.g., 25 mM sodium phosphate, pH 7.0), often containing an organic modifier like 20% isopropanol.

  • Gradient: A linear gradient from high salt (Buffer A) to low salt (Buffer B).

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC to 1 mg/mL in Buffer A.

  • Procedure:

    • Equilibrate the column with Buffer A.

    • Inject the ADC sample.

    • Run the gradient to elute the different ADC species based on their hydrophobicity (higher DAR species are more hydrophobic and elute later).

    • Calculate the average DAR by the weighted average of the peak areas for each DAR species.

    • Monitor shifts in the HIC profile over time during stability studies to assess deconjugation.

Quantification of Payload Deconjugation by LC-MS/MS

Objective: To directly measure the amount of free payload released from the ADC in a biological matrix like plasma or serum.

Methodology:

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Sample Preparation:

    • Incubate the ADC in plasma or serum at 37°C for various time points.

    • Precipitate proteins using a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the free payload.

  • Chromatography:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% formic acid.

  • Mass Spectrometry:

    • Operate in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

    • Optimize the precursor and product ion transitions for the specific payload.

  • Quantification:

    • Generate a standard curve using known concentrations of the free payload in the same biological matrix.

    • Quantify the amount of free payload in the experimental samples by comparing their signal to the standard curve.[5]

Visualizations

ADC_Internalization_Pathway ADC ADC in Circulation Binding Binding ADC->Binding 1. Targeting Receptor Target Antigen on Tumor Cell Surface Receptor->Binding Internalization Clathrin-Mediated Endocytosis Binding->Internalization 2. Internalization EarlyEndosome Early Endosome Internalization->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Trafficking Lysosome Lysosome LateEndosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease 4. Payload Liberation Cytotoxicity Cytotoxicity & Apoptosis PayloadRelease->Cytotoxicity 5. Drug Action

Caption: ADC Internalization and Payload Release Pathway.

Experimental_Workflow cluster_stability ADC Stability Assessment ADC_Sample ADC Sample Incubation Incubation in Serum (37°C, Timepoints) ADC_Sample->Incubation SEC SEC Analysis (Aggregation) Incubation->SEC HIC HIC Analysis (DAR & Deconjugation) Incubation->HIC LCMS LC-MS/MS Analysis (Free Payload) Incubation->LCMS Data Comparative Stability Data SEC->Data HIC->Data LCMS->Data

Caption: Experimental Workflow for ADC Stability Validation.

Conclusion

The stability of the this compound linker, like other maleimide-based linkers, is a critical parameter that requires thorough experimental validation. While the PEG component is anticipated to improve solubility and pharmacokinetics, the inherent lability of the maleimide-thiol linkage necessitates careful characterization. For applications demanding high in vivo stability, alternative linker technologies such as N-aryl maleimides, self-hydrolyzing maleimides, or sulfone-based linkers may offer superior performance. The choice of linker should be guided by the specific payload, the target antigen, and the desired therapeutic outcome. The experimental protocols outlined in this guide provide a robust framework for objectively assessing the stability of ADCs and making informed decisions in the drug development process.

References

A Comparative Guide to PEGylated Linkers: Spotlight on Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of bioconjugation and targeted drug delivery is continually advancing, with the linker molecule playing a pivotal role in the efficacy and safety of therapeutics such as antibody-drug conjugates (ADCs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone for their ability to enhance solubility, stability, and pharmacokinetic profiles. This guide provides an objective comparison of a novel, branched PEGylated linker, Mal-PEG4-bis-PEG3-methyltetrazine, with other commonly used PEGylated linkers, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a heterotrifunctional linker designed for advanced bioconjugation applications.[1][2][] Its structure features three key components:

  • A Maleimide (B117702) Group: This functional group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[]

  • A Branched PEG Core: The linker possesses a branched structure with a total of seven PEG units (PEG4 and bis-PEG3), which imparts significant hydrophilicity. This branching can allow for the attachment of a higher number of payload molecules per antibody, potentially increasing the drug-to-antibody ratio (DAR).[2][4]

  • Two Methyltetrazine Moieties: These groups are key for bioorthogonal chemistry, reacting with high efficiency and specificity with trans-cyclooctene (B1233481) (TCO) through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][5] This reaction is exceptionally fast and proceeds under mild, biocompatible conditions without the need for a catalyst.[1]

This unique architecture allows for a dual-payload or orthogonal conjugation strategy, where a biomolecule can be first conjugated via its thiol groups, and then one or two different molecules functionalized with TCO can be attached via the methyltetrazine groups.[][7]

Comparison with Other PEGylated Linkers

The choice of a PEGylated linker depends on several factors, including the desired conjugation chemistry, the properties of the biomolecule and payload, and the intended application. Here, we compare this compound to other classes of PEGylated linkers.

Linker Architecture: Branched vs. Linear

The branched structure of this compound offers distinct advantages and disadvantages compared to traditional linear PEG linkers.

FeatureThis compound (Branched)Linear PEG Linkers (e.g., Mal-PEG8-NHS)
Payload Capacity Higher potential drug-to-antibody ratio (DAR) as one linker can attach multiple drug molecules.[4][8]Typically a 1:1 conjugation of linker to payload.
Hydrodynamic Volume Larger for a given molecular weight, which can lead to reduced renal clearance and a longer in vivo half-life.[9]Smaller for a given molecular weight.[9]
"Stealth" Effect Offers a superior shielding effect due to its three-dimensional structure, enhancing protection from enzymatic degradation and reducing immunogenicity.[9][]Provides a hydrophilic shield, but may be less effective than a branched structure of similar molecular weight.[9]
Steric Hindrance Increased steric hindrance may potentially impact the binding affinity of the targeting molecule or the efficiency of enzymatic cleavage of a payload.[11]Minimal steric hindrance, which can be advantageous for site-specific conjugation and maintaining binding affinity.[11]

A study comparing linear and branched linkers in ADCs indicated that a longer branched linker demonstrated significantly higher potency compared to a shorter one.[11] This highlights the importance of optimizing the linker length and architecture for a specific application.

Conjugation Chemistry: Maleimide and Methyltetrazine-TCO

This compound offers two distinct and orthogonal conjugation chemistries.

Table 1: Comparison of Conjugation Chemistries

ParameterMaleimide-Thiol ConjugationMethyltetrazine-TCO LigationOther Common Chemistries (e.g., NHS-Ester)
Target Group Thiols (Cysteine)trans-Cyclooctene (TCO)Primary Amines (Lysine)
Reaction Kinetics FastExceptionally Fast (up to 3.3 x 106 M-1s-1)[12]Moderate
Specificity High for thiolsHighly specific and bioorthogonal[13]Reacts with all accessible primary amines, leading to heterogeneous products
Bond Stability Thioether bond can be susceptible to retro-Michael reaction and thiol exchange in vivo, though strategies exist to improve stability.[14]Stable dihydropyridazine (B8628806) linkage[1]Stable amide bond
In Vivo Application Widely used, but stability can be a concern.[14]Excellent for in vivo applications due to high stability and bioorthogonality. Methyltetrazine offers a good balance of reactivity and stability compared to other tetrazine derivatives.[15][16]Widely used, but can lead to heterogeneous products with variable pharmacokinetics.

The methyltetrazine-TCO ligation is considered one of the fastest bioorthogonal reactions, making it ideal for in vivo applications where rapid and specific labeling is required.[12][15]

Impact of PEG Chain Length

The number of PEG units in a linker significantly influences the physicochemical properties and in vivo performance of a bioconjugate.

Studies have shown a clear relationship between PEG length and the pharmacokinetic properties of ADCs. Longer PEG chains generally lead to:

  • Increased Plasma Exposure and Half-Life: The hydrophilic nature of PEG reduces non-specific interactions and clearance.[17]

  • Improved Tumor Accumulation: Enhanced plasma exposure can lead to greater accumulation of the ADC at the tumor site.[17]

  • Improved Tolerability: PEGylation can mask the hydrophobicity of the payload, leading to better tolerability at higher doses.[18][19]

One study found that ADCs with 8, 12, and 24 PEG units had significantly higher tumor-to-plasma exposure ratios compared to those with 2 and 4 PEG units.[17] Another study demonstrated that increasing PEG chain length from no PEG to 10 kDa PEG in an affibody-drug conjugate resulted in an 11.2-fold extension in half-life, although it also led to a reduction in in vitro cytotoxicity.[18][19] This highlights a key consideration in linker design: balancing improved pharmacokinetics with potential impacts on potency.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates using these linkers.

Protocol 1: Two-Step ADC Synthesis using this compound

This protocol outlines a general procedure for conjugating an antibody to a payload and a TCO-functionalized imaging agent using the subject linker.

Materials:

  • Monoclonal Antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound

  • TCO-functionalized payload

  • TCO-functionalized imaging agent

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

  • Reaction Buffer: PBS, pH 7.0-7.4

Procedure:

  • Antibody Reduction:

    • Treat the mAb with a 10-fold molar excess of TCEP in PBS at 37°C for 30 minutes to reduce interchain disulfide bonds and expose free thiol groups.

    • Remove excess TCEP using a desalting column, exchanging the antibody into the Reaction Buffer.

  • Conjugation with Maleimide Linker:

    • Immediately after reduction, add a 5 to 10-fold molar excess of this compound (dissolved in DMSO) to the reduced antibody.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess linker using a desalting column.

  • Conjugation with TCO-Payload and TCO-Imaging Agent (IEDDA Click Chemistry):

    • Prepare stock solutions of the TCO-functionalized payload and imaging agent in DMSO.

    • Add a 1.5 to 3.0 molar excess of each TCO-functionalized molecule to the mAb-linker conjugate.

    • Incubate the reaction for 1 hour at room temperature.

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion chromatography (SEC) or protein A chromatography.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

Protocol 2: Assessing in vitro Stability of the ADC

Procedure:

  • Incubate the purified ADC in human or mouse plasma at 37°C.

  • At various time points (e.g., 0, 24, 48, 96 hours), take aliquots of the plasma sample.

  • Analyze the aliquots by ELISA to quantify the amount of intact, conjugated antibody.

  • Separately, precipitate the plasma proteins and analyze the supernatant by LC-MS/MS to quantify the amount of free payload that has been released.

  • Plot the concentration of intact ADC and free payload over time to determine the stability of the linker.

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action ADC ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: Mechanism of action for a typical antibody-drug conjugate (ADC).

Experimental_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Ab_Reduction Antibody Reduction Linker_Conjugation Linker Conjugation (Maleimide) Ab_Reduction->Linker_Conjugation Payload_Conjugation Payload Conjugation (TCO-Tetrazine) Linker_Conjugation->Payload_Conjugation Purification Purification (SEC/Protein A) Payload_Conjugation->Purification DAR_Analysis DAR Analysis (HIC/MS) Purification->DAR_Analysis Stability_Assay In Vitro Stability Assay Purification->Stability_Assay InVitro_Cyto In Vitro Cytotoxicity Stability_Assay->InVitro_Cyto InVivo_Efficacy In Vivo Efficacy Studies InVitro_Cyto->InVivo_Efficacy

Caption: A typical experimental workflow for ADC synthesis and evaluation.

Conclusion

This compound represents a sophisticated linker technology that offers several potential advantages for the development of next-generation bioconjugates. Its branched PEG structure can enhance pharmacokinetic properties and allow for higher drug loading, while the dual maleimide and methyltetrazine functionalities provide a versatile platform for orthogonal conjugation strategies. The exceptionally fast and bioorthogonal nature of the methyltetrazine-TCO ligation makes this linker particularly well-suited for in vivo applications.

However, the choice of the optimal linker is highly dependent on the specific application. While branched linkers may offer benefits in terms of in vivo half-life and payload capacity, the potential for steric hindrance must be considered. Similarly, while methyltetrazine provides excellent in vivo stability, the stability of the maleimide-thiol linkage should be carefully evaluated and potentially enhanced through established chemical strategies. The experimental protocols and comparative data presented in this guide provide a framework for making an informed decision in the selection of the most appropriate PEGylated linker for your research and drug development needs.

References

A Comparative Guide to Branched vs. Linear Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of oncology, the design and efficacy of Antibody-Drug Conjugates (ADCs) are of paramount importance. The linker, the chemical bridge between the antibody and the cytotoxic payload, plays a pivotal role in the overall performance of an ADC. This guide provides an objective comparison of branched versus linear linkers in ADCs, supported by experimental data, to inform the rational design of next-generation cancer therapeutics.

Key Advantages of Branched Linkers

Branched linkers offer several potential advantages over their linear counterparts, primarily revolving around the ability to modulate the Drug-to-Antibody Ratio (DAR) and influence the physicochemical properties of the resulting ADC.

  • Higher Drug-to-Antibody Ratio (DAR): Branched linkers are designed to carry multiple payload molecules, enabling the construction of ADCs with higher DARs compared to linear linkers which typically carry a single payload.[1][2] This can lead to a more potent ADC, as more cytotoxic drug is delivered to the target cancer cell for each antibody that binds.[2]

  • Improved Pharmacokinetics: The architecture of branched linkers, particularly those incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG), can create a larger hydrodynamic radius.[3] This increased size can lead to reduced renal clearance and a longer in vivo half-life of the ADC.[3]

  • Modulation of Physicochemical Properties: Branched linkers can be designed to improve the solubility and reduce aggregation of ADCs, which are common challenges, especially with hydrophobic payloads.[4] By creating a more hydrophilic shield around the payload, branched linkers can enhance the overall stability of the conjugate.[3]

However, the design of branched linkers must be carefully optimized. Increased steric hindrance from a branched structure can sometimes negatively impact the binding affinity of the antibody or the efficiency of enzymatic cleavage of the linker, which is necessary for payload release.[3]

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies of ADCs with branched and linear linkers.

Linker TypeDrug-to-Antibody Ratio (DAR)Reference
Linear2[5]
Short Branched6[5]
Long Branched6[5]

Table 1: Comparison of Drug-to-Antibody Ratios (DAR) for Linear and Branched Linker ADCs. This table illustrates the capability of branched linkers to achieve a higher DAR compared to linear linkers in a homogeneous ADC preparation.

Linker Type (DAR)Cell LineIC50 (nM)Reference
Linear (DAR 2)BT-474 (HER2+)0.35[5]
Short Branched (DAR 6)BT-474 (HER2+)0.68[5]
Long Branched (DAR 6)BT-474 (HER2+)0.074[5]
Heterogeneous Linear (DAR 6)BT-474 (HER2+)0.071[5]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Architectures. This table presents the half-maximal inhibitory concentration (IC50) values, indicating the potency of the ADCs. Notably, the ADC with the long branched linker showed significantly higher potency than the one with the short branched linker, and comparable potency to a heterogeneous ADC with a linear linker and a similar DAR. This suggests that the length of the branched linker is a critical parameter for optimal efficacy, likely by overcoming steric hindrance for enzymatic cleavage.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in ADC research. Below are summaries of key experimental protocols.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR of an ADC can be determined using several methods, including UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][6]

UV/Vis Spectroscopy Method:

  • Principle: This method relies on the distinct UV/Vis absorbance maxima of the antibody and the payload.

  • Procedure:

    • Measure the absorbance of the ADC solution at the wavelength of maximum absorbance for the antibody (typically 280 nm) and the payload.

    • Using the known extinction coefficients of the antibody and the payload at these wavelengths, the concentrations of each component can be calculated.

    • The DAR is then calculated as the molar ratio of the payload to the antibody.[3]

Hydrophobic Interaction Chromatography (HIC) Method:

  • Principle: HIC separates molecules based on their hydrophobicity. The addition of hydrophobic drug-linker moieties to the antibody increases its hydrophobicity, allowing for the separation of species with different DARs.

  • Procedure:

    • The ADC sample is loaded onto a HIC column in a high-salt mobile phase to promote hydrophobic interactions.

    • A decreasing salt gradient is then applied to elute the ADC species, with higher DAR species eluting later due to their increased hydrophobicity.

    • The average DAR is calculated from the relative peak areas of the different DAR species.[3][5]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of an ADC.[][8]

  • Cell Seeding: Seed target cancer cells (e.g., BT-474 for HER2-targeting ADCs) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with linear and branched linkers) and a control antibody in cell culture medium. Add the ADC solutions to the cells and incubate for a specified period (e.g., 72 or 96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[5][]

Protocol 3: In Vivo ADC Stability Assessment

This protocol outlines a method to determine the stability of ADCs in serum by monitoring the DAR over time.[3]

  • Incubation in Serum: Incubate the ADC (with either a linear or branched linker) in serum (e.g., human or mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • ADC Purification: At each time point, purify the ADC from the serum matrix using affinity chromatography (e.g., Protein A or Protein G beads) to capture the antibody component.

  • DAR Analysis: Determine the average DAR of the purified ADC at each time point using a suitable method such as LC-MS.

  • Data Analysis: Plot the average DAR over time to determine the stability of the ADC and the rate of drug-linker cleavage.[3]

Visualizations

The following diagrams illustrate key concepts related to branched and linear linkers in ADCs.

G cluster_0 Linear Linker cluster_1 Branched Linker Antibody_L Antibody Linker_L Linear Linker Antibody_L->Linker_L Payload_L Payload Linker_L->Payload_L Antibody_B Antibody Linker_B Branched Linker Antibody_B->Linker_B Payload_B1 Payload Linker_B->Payload_B1 Payload_B2 Payload Linker_B->Payload_B2

Caption: Structural comparison of linear and branched linkers in ADCs.

G ADC_Binding 1. ADC binds to tumor cell antigen Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Cleavage 4. Linker cleavage (e.g., by enzymes) Lysosome->Cleavage Payload_Release 5. Payload release into cytoplasm Cleavage->Payload_Release Cell_Death 6. Induction of cell death Payload_Release->Cell_Death G Cell_Culture 1. Seed target cells in 96-well plates ADC_Treatment 2. Treat cells with serial dilutions of ADCs Cell_Culture->ADC_Treatment Incubation 3. Incubate for predetermined time ADC_Treatment->Incubation MTT_Assay 4. Add MTT reagent and incubate Incubation->MTT_Assay Solubilize 5. Solubilize formazan crystals MTT_Assay->Solubilize Read_Absorbance 6. Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 7. Calculate IC50 values Read_Absorbance->Calculate_IC50

References

A Comparative Guide to Antibody-Drug Conjugate Linker Efficacy: Featuring Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) at the forefront of innovation. The linker, the critical bridge between the monoclonal antibody and the cytotoxic payload, plays a pivotal role in the efficacy and safety of these complex biotherapeutics. This guide provides an objective comparison of the performance of ADCs synthesized with the novel Mal-PEG4-bis-PEG3-methyltetrazine linker technology against established alternatives, supported by experimental data.

Introduction to ADC Linker Technologies

The ideal ADC linker must remain stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, while enabling efficient cleavage and payload delivery within the tumor microenvironment or inside the target cancer cell.[1] Linker technology is a significant factor influencing an ADC's therapeutic index, stability, and overall efficacy.[2]

This guide focuses on a comparative analysis of three distinct linker technologies:

  • This compound: A newer generation linker utilizing bioorthogonal click chemistry. The maleimide (B117702) group allows for conjugation to the antibody, while the methyltetrazine moiety reacts with a trans-cyclooctene (B1233481) (TCO)-modified payload in a highly specific and rapid inverse electron demand Diels-Alder reaction (iEDDA).[3] The polyethylene (B3416737) glycol (PEG) chains enhance solubility and improve pharmacokinetic properties.[4]

  • Valine-Citrulline (Val-Cit): A widely used enzyme-cleavable linker. It is designed to be cleaved by cathepsin B, an enzyme that is upregulated in the lysosomes of many tumor cells.[5] This linker often includes a p-aminobenzylcarbamate (PABC) spacer to facilitate the release of the unmodified payload.

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A common non-cleavable linker. ADCs with this linker rely on the complete lysosomal degradation of the antibody to release the payload, which remains attached to the linker and an amino acid residue.[6] This approach generally offers high plasma stability.[6]

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo performance of ADCs synthesized with linkers representative of each technology. To facilitate a meaningful comparison, data has been selected from studies utilizing similar experimental contexts where possible.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population in vitro.

Linker Technology (Payload)Cell LineTarget AntigenIC50 (pM)Reference
TCO-tetrazine (MMAE) LS174TTAG72185[7]
TCO-tetrazine (MMAE) OVCAR-3TAG7235[7]
Val-Cit-PABC (MMAE) SK-BR-3HER220 - 56[8]
Val-Cit-PABC (MMAE) NCI-N87HER2290[9]
SMCC (DM1) A549PD-L1~1000 (1 µg/mL)[10]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, including the specific antibody, payload, and cell line characteristics.

In Vivo Efficacy: Tumor Growth Inhibition

Tumor growth inhibition (TGI) is a key measure of an ADC's efficacy in a living organism, typically evaluated in xenograft models where human cancer cells are implanted in immunocompromised mice.

Linker Technology (Payload)Xenograft ModelDosing RegimenTumor Growth Inhibition (%TGI)Reference
TCO-tetrazine (MMAE) LS174T (colorectal)2 mg/kg ADC, 0.335 mmol/kg activatorPronounced delay in tumor growth[7]
TCO-tetrazine (MMAE) OVCAR-3 (ovarian)2 mg/kg ADC, 0.335 mmol/kg activatorComplete tumor remission[7]
Val-Cit-PABC (MMAE) LNCaP (prostate)0.5 mg/kgSignificant tumor growth inhibition[11]
SMCC (DM1) NCI-N87 (gastric)5 mg/kgSignificant tumor growth inhibition[12]

Note: TGI data is highly dependent on the tumor model, dosing schedule, and the specific ADC construct. The data presented provides a qualitative comparison of the potential of each linker technology.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data cited in this guide.

In Vitro Cytotoxicity Assay (MTT-based)
  • Cell Seeding: Cancer cell lines (e.g., LS174T, OVCAR-3, SK-BR-3, NCI-N87, A549) are seeded in 96-well plates at a density of 1,000–10,000 cells per well and incubated overnight to allow for cell attachment.[13]

  • ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. The cells are then incubated for a period of 48 to 144 hours, depending on the payload's mechanism of action.[13] For tubulin inhibitors like MMAE and DM1, a longer incubation of 72-96 hours is often optimal.[13]

  • MTT Addition and Incubation: 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 1–4 hours at 37°C.[13]

  • Formazan (B1609692) Solubilization: The media is removed, and 100 µL of a solubilization solution (e.g., 10% SDS in HCl) is added to dissolve the formazan crystals. The plate is incubated overnight at 37°C.[13]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[13]

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[13]

In Vivo Xenograft Efficacy Study
  • Cell Implantation: 5-10 million human cancer cells (e.g., LS174T, OVCAR-3, LNCaP, NCI-N87) are implanted subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[9][11]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., ~120 mm³).[9] Mice are then randomized into treatment and control groups.

  • ADC Administration: The ADC is administered intravenously (i.v.) at a specified dose and schedule.[14] For the TCO-tetrazine system, the ADC is administered first, followed by the tetrazine activator at a later time point (e.g., 48 hours) to allow for tumor accumulation of the ADC.[7]

  • Tumor Volume and Body Weight Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (Length x Width²) / 2.[14] Animal body weight is also monitored as an indicator of toxicity.

  • Efficacy Endpoint: The study continues until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is reported as the percentage of tumor growth inhibition (%TGI) compared to the control group.[5]

Signaling Pathways and Mechanisms of Action

The efficacy of an ADC is intrinsically linked to its journey from administration to the ultimate cytotoxic effect on the cancer cell. The following diagrams illustrate the key steps involved for each linker technology.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cancer_cell Cancer Cell ADC ADC in Circulation Binding ADC Binds to Tumor Antigen ADC->Binding Targeting Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage or Antibody Degradation Cytotoxicity Cytotoxicity (e.g., Microtubule Disruption, DNA Damage) Payload_Release->Cytotoxicity Mechanism of Action Apoptosis Apoptosis Cytotoxicity->Apoptosis

Caption: General mechanism of action for antibody-drug conjugates.

TCO-tetrazine "Click" Chemistry Release

The bioorthogonal "click" reaction of the TCO-tetrazine system allows for a controlled, extracellular release of the payload upon administration of the tetrazine activator.

TCO_Tetrazine_Release cluster_workflow TCO-Tetrazine ADC Workflow TCO_ADC TCO-Payload-Antibody (Administered) Tumor_Accumulation ADC Accumulates in Tumor TCO_ADC->Tumor_Accumulation Click_Reaction Inverse Electron Demand Diels-Alder Reaction (Bioorthogonal Click) Tumor_Accumulation->Click_Reaction Tetrazine_Admin Tetrazine Activator (Administered) Tetrazine_Admin->Click_Reaction Payload_Release Payload Released Extracellularly Click_Reaction->Payload_Release Cell_Uptake Payload Diffuses into Tumor Cells Payload_Release->Cell_Uptake

Caption: Workflow for TCO-tetrazine mediated payload release.

Enzyme-Cleavable and Non-Cleavable Linker Pathways

The release mechanisms for Val-Cit and SMCC linkers are distinct and occur intracellularly following ADC internalization.

Linker_Cleavage_Pathways cluster_val_cit Val-Cit Linker cluster_smcc SMCC Linker Internalized_ADC Internalized ADC Lysosomal_Enzymes Lysosomal Proteases (e.g., Cathepsin B) Internalized_ADC->Lysosomal_Enzymes Antibody_Degradation Complete Antibody Degradation in Lysosome Internalized_ADC->Antibody_Degradation VC_Cleavage Dipeptide Cleavage Lysosomal_Enzymes->VC_Cleavage PABC_Self_Immolation PABC Self-Immolation VC_Cleavage->PABC_Self_Immolation Free_Payload Free Payload Released PABC_Self_Immolation->Free_Payload Payload_AA_Complex Payload-Linker- Amino Acid Complex Released Antibody_Degradation->Payload_AA_Complex

Caption: Intracellular payload release pathways for cleavable and non-cleavable linkers.

Conclusion

The choice of linker technology is a critical decision in the design of an effective and safe ADC. The this compound linker, representing the bioorthogonal click chemistry approach, offers the advantage of controlled, extracellular payload release, which can be beneficial for targeting non-internalizing antigens and potentially reducing off-target toxicity. The inclusion of PEG moieties is also designed to improve the pharmacokinetic profile.

Established linkers such as the enzyme-cleavable Val-Cit and the non-cleavable SMCC have a proven track record in clinically approved ADCs. Val-Cit linkers can leverage the tumor-specific overexpression of certain enzymes for targeted payload release, while SMCC linkers provide high plasma stability, which can contribute to a favorable safety profile.

The selection of the optimal linker will ultimately depend on the specific target antigen, the properties of the payload, and the desired mechanism of action. The data presented in this guide serves as a valuable resource for researchers and drug developers in making informed decisions for the next generation of antibody-drug conjugates.

References

A Comparative Guide to Click Chemistry: Tetrazine-TCO Ligation vs. Other Leading Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, drug development, and molecular imaging, the ability to specifically and efficiently link molecules is paramount. "Click chemistry" describes a class of reactions that are rapid, selective, and high-yielding, making them ideal for these complex applications. Among the most powerful click reactions is the tetrazine-TCO ligation, renowned for its exceptional speed and biocompatibility. This guide provides an objective comparison of tetrazine-TCO ligation with other prominent click chemistry reactions—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Thiol-Ene Radical Coupling—supported by experimental data to inform researchers and scientists in their selection of the optimal conjugation strategy.

Introduction to Click Chemistry

The concept of click chemistry, introduced by K.B. Sharpless in 2001, emphasizes reactions that are modular, wide in scope, give very high yields, and generate only inoffensive byproducts.[1] These reactions are often insensitive to water and oxygen, allowing them to proceed under physiological conditions, a critical feature for biological applications.[1][2] The ideal click reaction is characterized by a high thermodynamic driving force, specificity, and the use of readily available starting materials and reagents.

Detailed Comparison of Click Chemistry Reactions

This section details the mechanisms, advantages, and limitations of four major click chemistry reactions.

1. Tetrazine-TCO Ligation

The ligation between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) is an inverse-electron-demand Diels-Alder (IEDDA) reaction.[3][4] This reaction is exceptionally fast and proceeds without the need for a catalyst, making it highly suitable for in vivo and live-cell applications.[3][5] The reaction is initiated by a [4+2] cycloaddition between the electron-poor tetrazine and the strained, electron-rich TCO, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[4][6]

Key Features:

  • Ultrafast Kinetics: Second-order rate constants can reach up to 107 M-1s-1, making it one of the fastest bioorthogonal reactions known.[3][4]

  • Excellent Biocompatibility: The reaction is catalyst-free, avoiding the cytotoxicity associated with copper catalysis.[5]

  • High Specificity: Tetrazines and TCOs are highly selective for each other and do not interact with native biological functional groups.[3][5]

2. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the archetypal click reaction, involving the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[7][8] This reaction is highly efficient and versatile, finding broad application in drug discovery, bioconjugation, and materials science.[7]

Key Features:

  • High Efficiency and Selectivity: CuAAC provides high yields of a single regioisomer with minimal byproducts.[7][8]

  • Mild Reaction Conditions: The reaction can be performed in a variety of solvents, including water, and over a wide pH range.[7]

  • Copper Cytotoxicity: The requirement for a copper catalyst limits its application in living systems due to the toxicity of copper ions.[3][5]

3. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity limitations of CuAAC, SPAAC was developed. This reaction utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst.[9][10] The driving force for the reaction is the release of ring strain in the cyclooctyne.[10]

Key Features:

  • Biocompatible: The absence of a copper catalyst makes SPAAC suitable for in vivo applications.[9][11]

  • Good Specificity: Azides and cyclooctynes are bioorthogonal, reacting selectively with each other.[10]

  • Slower Kinetics: Compared to CuAAC and especially tetrazine-TCO ligation, SPAAC reactions are generally slower.[11]

4. Thiol-Ene Radical Coupling

The thiol-ene reaction involves the radical-mediated addition of a thiol to an alkene ('ene').[12] This reaction can be initiated by light (photoinitiated) or heat and is known for its high efficiency and tolerance to various functional groups.[2][12]

Key Features:

  • High Conversion: The reaction proceeds rapidly to high yields, often with minimal side products.[12]

  • Biocompatibility: The reaction can be performed under mild, biologically relevant conditions.[13]

  • Initiator Requirement: The need for a radical initiator (e.g., a photoinitiator and UV light) can be a limitation for some biological applications.[2]

Quantitative Performance Comparison

The performance of these click chemistry reactions can be quantitatively compared based on their reaction kinetics. The second-order rate constant (k) is a key metric, with higher values indicating a faster reaction.

FeatureTetrazine-TCO LigationCuAACSPAACThiol-Ene Coupling
Second-Order Rate Constant (M⁻¹s⁻¹) Up to 10⁷[4]10 - 10⁴[3][11]~1[3]Varies (fast with initiator)[14]
Catalyst Required No[5]Yes (Copper I)[7]No[9]No (Initiator needed)[2]
Biocompatibility Excellent[3][5]Limited in vivo[3]Excellent[11]Good[13]
Common Applications In vivo imaging, Drug delivery, Live-cell labeling[3][5]Bioconjugation, Drug discovery, Materials science[7]In vivo labeling, Glycan engineering[10][15][16]Hydrogel formation, Peptide bioconjugation, Surface modification[12][13]

Experimental Protocols

Generalized Protocol for Kinetic Analysis of Click Reactions

This protocol describes a general method for determining the second-order rate constant of a click reaction using UV-Vis spectrophotometry, which is particularly suitable for reactions involving a chromophore like tetrazine.

Materials:

  • Reactant A (e.g., Tetrazine, with a distinct absorbance)

  • Reactant B (e.g., TCO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of Reactant A and Reactant B in the desired reaction buffer at known concentrations.

  • Reaction Initiation: In a quartz cuvette, mix equal volumes of the stock solutions of Reactant A and Reactant B to achieve the desired final concentrations. Start the spectrophotometer measurement immediately.

  • Data Acquisition: Monitor the decrease in absorbance of Reactant A at its λmax (for tetrazine, this is typically around 520 nm) over time.[3][6] Record absorbance values at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).

  • Data Analysis:

    • Convert absorbance values to the concentration of Reactant A using the Beer-Lambert law (A = εbc).

    • For a second-order reaction with 1:1 stoichiometry, plot the reciprocal of the concentration of Reactant A (1/[A]) against time.

    • The slope of the resulting linear plot will be the second-order rate constant (k).[3]

Example Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction for bioconjugation.[17][18][19]

Materials:

  • Azide-modified biomolecule

  • Alkyne-containing tag

  • Copper(II) sulfate (B86663) (CuSO₄) solution

  • Sodium ascorbate (B8700270) solution (freshly prepared)

  • Copper-chelating ligand (e.g., THPTA) solution

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer.

  • Add the alkyne-containing tag to the solution.

  • Add the copper-chelating ligand solution, followed by the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • The resulting conjugate can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis.

Visualizing Reaction Mechanisms and Workflows

Reaction Mechanisms

G Reaction Mechanisms cluster_TzTCO Tetrazine-TCO Ligation cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_ThiolEne Thiol-Ene Tz Tetrazine IEDDA [4+2] Cycloaddition Tz->IEDDA TCO trans-Cyclooctene (TCO) TCO->IEDDA RetroDA Retro-Diels-Alder IEDDA->RetroDA Product_Tz Dihydropyridazine RetroDA->Product_Tz N2 N2 Gas RetroDA->N2 Azide_Cu Azide Cu Copper(I) Catalyst Azide_Cu->Cu Alkyne_Cu Terminal Alkyne Alkyne_Cu->Cu Triazole 1,4-Triazole Cu->Triazole Azide_S Azide Product_S Triazole Azide_S->Product_S Cyclooctyne Strained Alkyne Cyclooctyne->Product_S Thiol Thiol Initiator Radical Initiator (hv) Thiol->Initiator Ene Alkene Ene->Initiator Thioether Thioether Initiator->Thioether

Caption: Mechanisms of common click chemistry reactions.

Experimental Workflow for Bioconjugation

G Bioconjugation Workflow Start Start: Biomolecule of Interest Modification Introduce Click Handle (e.g., Azide, Alkyne, TCO) Start->Modification Purification1 Purify Modified Biomolecule Modification->Purification1 ClickReaction Perform Click Reaction with Tagged Partner Purification1->ClickReaction Purification2 Purify Final Conjugate ClickReaction->Purification2 Analysis Analysis (e.g., SDS-PAGE, MS) Purification2->Analysis End End: Bioconjugate Analysis->End

Caption: A typical workflow for creating a bioconjugate.

Conclusion

The choice of a click chemistry reaction is highly dependent on the specific application. For in vivo and live-cell studies where speed and biocompatibility are critical, tetrazine-TCO ligation is often the superior choice due to its exceptionally fast, catalyst-free nature.[3][4] CuAAC remains a workhorse for in vitro bioconjugation and materials synthesis, offering high efficiency and reliability, provided that copper toxicity is not a concern.[7] SPAAC provides a valuable catalyst-free alternative to CuAAC for in vivo applications, though with slower kinetics.[11] Thiol-ene coupling is an excellent tool for polymer and materials science, particularly for creating hydrogels and modifying surfaces, where the need for an initiator is less of a constraint.[2][13] By understanding the distinct advantages and limitations of each reaction, researchers can select the most appropriate tool to advance their scientific goals.

References

A Comparative Guide to Site-Specific Antibody-Drug Conjugation Using a Branched PEG Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with a significant shift towards site-specific conjugation technologies. These advanced methods offer the potential for more homogeneous, potent, and safer therapeutics compared to traditional stochastic approaches. This guide provides a detailed comparison of site-specific conjugation, exemplified by the use of a maleimide-PEG-bis-methyltetrazine linker, against conventional stochastic methods. We present supporting experimental data, detailed protocols for key analytical techniques, and visualizations to elucidate the underlying principles and workflows.

The Advantage of Precision: Site-Specific vs. Stochastic Conjugation

Traditional ADC production relies on the stochastic conjugation of cytotoxic payloads to naturally occurring amino acid residues on the antibody, such as lysines or cysteines. This results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DAR) and conjugation sites.[1] This heterogeneity can lead to unpredictable pharmacokinetics and a narrow therapeutic window.

Site-specific conjugation technologies address these limitations by creating homogeneous ADCs with a defined DAR.[1] This precision is achieved by introducing specific reactive handles into the antibody sequence or by utilizing linkers that react with specific sites. The Mal-PEG4-bis-PEG3-methyltetrazine linker is a prime example of a tool for advanced site-specific conjugation. It is a heterotrifunctional linker featuring:

  • A maleimide group for covalent attachment to thiol groups, such as those from reduced interchain disulfides or engineered cysteines on the antibody.

  • A branched polyethylene (B3416737) glycol (PEG) spacer that enhances solubility, reduces aggregation, and improves pharmacokinetics.[2][]

  • Two methyltetrazine moieties that enable the bioorthogonal "click" reaction with trans-cyclooctene (B1233481) (TCO)-modified payloads.[] This allows for the attachment of multiple drug molecules at a single, defined site.

The use of such branched linkers can lead to ADCs with a higher, yet controlled, DAR, which can be advantageous for payloads with lower potency.

Performance Comparison: Homogeneity and Efficacy

The primary advantage of site-specific conjugation is the production of a homogeneous ADC product. This homogeneity translates to improved performance in several key areas, as summarized in the tables below. The data presented is a synthesis from multiple studies and is intended to be illustrative of the general performance differences between the two approaches.

Table 1: Comparison of Drug-to-Antibody Ratio (DAR) and Aggregation

ParameterSite-Specific Conjugation (e.g., using a branched PEG linker)Stochastic Conjugation (e.g., Cysteine-based)
Average DAR Precisely controlled (e.g., DAR 2, 4, or 6)Heterogeneous mixture (Average DAR ~3.5-4, with a distribution from 0-8)[4]
DAR Distribution Predominantly a single species (>90%)Multiple species with varying DARs
Aggregation (%) Generally lower due to homogeneity and hydrophilic linkersHigher propensity for aggregation, especially at higher DARs[2]

Table 2: Comparative In Vitro Cytotoxicity

ADC TypeTarget Cell LineIC50 (pM)Source
Homogeneous DAR 2 Trastuzumab-MMAESKBR3 (HER2-positive)51.5[1]
Heterogeneous DAR 4 Trastuzumab-MMAESKBR3 (HER2-positive)25.5[1]

Note: The lower IC50 value for the heterogeneous DAR 4 ADC is expected due to the higher drug load. However, the homogeneous DAR 2 ADC still demonstrates potent, specific cell-killing activity. The improved safety profile of homogeneous ADCs often outweighs a modest difference in in vitro potency.

Experimental Workflows and Protocols

The validation of an ADC's critical quality attributes, such as DAR, aggregation, and in vitro potency, requires a suite of analytical and cell-based assays. Below are detailed protocols for these key experiments.

Experimental Workflow for ADC Generation and Characterization

ADC_Workflow cluster_conjugation ADC Synthesis cluster_characterization ADC Characterization mAb Monoclonal Antibody reduction Antibody Reduction (e.g., TCEP) mAb->reduction 1. Expose Thiols linker_payload Mal-PEG-bis-MeTet-Payload Conjugation reduction->linker_payload 2. Conjugate purification Purification (e.g., SEC) linker_payload->purification 3. Purify ADC hic HIC-HPLC (DAR Analysis) purification->hic 4. Analyze DAR sec SEC-HPLC (Aggregation Analysis) purification->sec 5. Analyze Aggregation cytotoxicity In Vitro Cytotoxicity Assay purification->cytotoxicity 6. Test Potency

Experimental workflow for site-specific ADC generation and characterization.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug molecules.

Materials:

  • HIC HPLC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • ADC sample (~1 mg/mL)

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject 10-20 µL of the ADC sample.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Monitor the absorbance at 280 nm.

  • Peaks corresponding to different DAR species (DAR 0, 2, 4, etc.) will be resolved.

  • Calculate the average DAR by determining the weighted average of the peak areas for each species.

Protocol 2: Analysis of ADC Aggregation by SEC-HPLC

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, making it ideal for quantifying aggregates in ADC preparations.

Materials:

  • SEC HPLC column (e.g., Agilent AdvanceBio SEC)

  • HPLC system with a UV detector

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

  • ADC sample (~1 mg/mL)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject 10-20 µL of the ADC sample.

  • Run an isocratic elution for 20-30 minutes.

  • Monitor the absorbance at 280 nm.

  • The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates (dimers, trimers, and higher-order aggregates).

  • Quantify the percentage of aggregates by integrating the peak areas.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC by measuring its ability to kill cancer cells that express the target antigen.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody solutions

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody.

  • Treat the cells with the different concentrations of the ADC and controls. Include untreated cells as a negative control.

  • Incubate the plates for 72-120 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated controls and plot the dose-response curves to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Mechanism of Action: Targeted Drug Delivery

The efficacy of an ADC relies on its ability to selectively deliver a potent cytotoxic payload to cancer cells. The following diagram illustrates the signaling pathway from antigen binding to cell death.

ADC_MoA cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload Lysosome->Payload 4. Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Cytotoxicity

Mechanism of action of an antibody-drug conjugate.

Conclusion

The validation of site-specific conjugation using advanced linkers like this compound represents a significant step forward in the development of next-generation ADCs. The ability to produce homogeneous conjugates with a precisely controlled DAR leads to a more predictable pharmacokinetic profile, potentially lower toxicity, and an improved therapeutic window. The experimental protocols and characterization methods outlined in this guide provide a framework for researchers to assess the critical quality attributes of their ADC candidates and to objectively compare the performance of different conjugation strategies. As the field continues to advance, the adoption of site-specific technologies will be crucial in realizing the full therapeutic potential of antibody-drug conjugates.

References

Next-Generation Maleimide Technologies: A Comparative Guide to Stable Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of bioconjugates is paramount. While traditional maleimide-thiol conjugation has been a workhorse in the field, the inherent instability of the resulting thiosuccinimide linkage, which can lead to premature cleavage and off-target effects, has driven the development of next-generation technologies. This guide provides an objective comparison of these advanced maleimide-based strategies, offering enhanced stability for more robust and reliable bioconjugates.

The primary drawback of conventional maleimide-thiol conjugation is the reversibility of the Michael addition reaction, known as a retro-Michael reaction. This can lead to the deconjugation of the payload, especially in the presence of endogenous thiols like glutathione (B108866), compromising the efficacy and safety of therapeutic molecules such as antibody-drug conjugates (ADCs).[1][2] Next-generation maleimide (B117702) technologies have emerged to address this critical issue by creating more stable linkages.

Comparative Performance of Maleimide Technologies

The following tables summarize the key performance metrics of traditional and next-generation maleimide technologies, providing a comparative overview of their reaction conditions and the stability of the resulting bioconjugates.

TechnologyTypical Reaction ConditionsReaction TimeEfficiencyKey Stability Feature
Traditional N-Alkyl Maleimide pH 6.5-7.5, Room Temperature1-2 hours>90%Prone to retro-Michael reaction and thiol exchange.[1][3]
N-Aryl Maleimide pH 7.4, Room Temperature< 1 hour>90%Accelerated hydrolysis of the thiosuccinimide ring forms a stable, ring-opened structure that prevents retro-Michael addition.[4][5]
Dibromomaleimide (DBM) pH 7.4, Room Temperature< 20 minutesHighForms a stable dithiomaleamic acid upon hydrolysis, which is resistant to retro-Michael reactions. Can also be used for disulfide bridging.[6][7]
Thiazine (B8601807) Formation (N-terminal Cys) pH 7.4Extended incubationHighIntramolecular rearrangement forms a stable six-membered thiazine ring.[4][8]
Transcyclization pH 7.4Extended incubation (e.g., 24h)~95%An in situ transcyclization reaction stabilizes the thiosuccinimide linkage.[9][10]
TechnologyStability AssessmentResult
Traditional N-Alkyl Maleimide Incubated in mouse serum at 37°C for 7 days35-67% deconjugation observed.[4][5]
N-Aryl Maleimide Incubated in mouse serum at 37°C for 7 daysLess than 20% deconjugation observed.[4][5]
Dibromomaleimide (DBM) Post-hydrolysisForms a robustly stable maleamic acid conjugate.[7]
Thiazine Formation (N-terminal Cys) Treatment with glutathioneOver 20 times less susceptible to glutathione adduct formation compared to the thioether conjugate.[8]
Transcyclization Incubated with 10-fold excess of glutathione for 25 hoursStabilized conjugate showed significantly less thiol exchange compared to the non-stabilized thiosuccinimide.[9][10]

Mechanisms of Stabilization

The instability of the traditional maleimide-thiol linkage and the stabilization strategies of next-generation technologies can be visualized through their chemical reaction pathways.

cluster_0 Traditional Maleimide-Thiol Conjugation Instability Thiol Protein-SH Thiosuccinimide Thiosuccinimide Adduct Thiol->Thiosuccinimide Michael Addition Maleimide N-Alkyl Maleimide Maleimide->Thiosuccinimide Deconjugated_Thiol Protein-SH Thiosuccinimide->Deconjugated_Thiol Retro-Michael Reaction Exchanged_Adduct Exogenous Thiol Adduct (e.g., GSH) Thiosuccinimide->Exchanged_Adduct Thiol Exchange

Instability of traditional maleimide-thiol conjugates.

Next-generation technologies overcome this instability through various mechanisms, such as the hydrolysis-mediated stabilization of N-aryl maleimides.

cluster_1 N-Aryl Maleimide Stabilization Pathway Thiol Protein-SH Thiosuccinimide Thiosuccinimide Adduct Thiol->Thiosuccinimide Michael Addition N_Aryl_Maleimide N-Aryl Maleimide N_Aryl_Maleimide->Thiosuccinimide Hydrolyzed_Adduct Stable Ring-Opened Adduct Thiosuccinimide->Hydrolyzed_Adduct Accelerated Hydrolysis

Stabilization via accelerated ring-opening hydrolysis.

Experimental Protocols

Reproducible experimental protocols are crucial for evaluating and comparing the stability of bioconjugates. Below are representative methodologies for bioconjugation and subsequent stability assessment.

General Protocol for Thiol-Maleimide Conjugation

Materials:

  • Thiol-containing protein (e.g., antibody, 1-10 mg/mL in PBS)

  • Maleimide-functionalized molecule (10-20 fold molar excess over thiols, dissolved in DMSO or DMF)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Reagent: N-acetylcysteine or L-cysteine (100-fold molar excess over maleimide)

  • Purification System: Size-exclusion chromatography (SEC) column

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Conjugation Reaction: Add the maleimide-functionalized molecule to the thiol-containing protein solution.

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add the quenching reagent to cap any unreacted maleimide groups and incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess reagents using an SEC column equilibrated with the desired storage buffer.

  • Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

General Protocol for Assessing Conjugate Stability in Serum

Materials:

  • Purified bioconjugate

  • Human or mouse serum

  • Incubator at 37°C

  • Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Incubation: Incubate the purified bioconjugate in serum at a defined concentration (e.g., 1 mg/mL) at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the mixture.

  • Analysis: Analyze the samples to quantify the amount of intact conjugate remaining. This can be achieved by separating the conjugate from deconjugated payload or protein fragments using chromatography and detecting the respective species.

  • Data Interpretation: Calculate the percentage of intact conjugate remaining at each time point to determine the stability profile and half-life of the conjugate in serum.

cluster_2 Experimental Workflow for Stability Comparison Start Prepare Bioconjugates (Traditional vs. Next-Gen) Incubate Incubate in Serum at 37°C Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by LC-MS or HPLC Sample->Analyze Quantify Quantify Intact Conjugate Analyze->Quantify Compare Compare Stability Profiles Quantify->Compare

Workflow for comparing bioconjugate stability.

Alternatives to Maleimide Chemistry

While next-generation maleimides offer significant improvements in stability, several alternative thiol-reactive chemistries have also been developed to circumvent the potential for retro-Michael addition altogether. These include technologies such as 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones (5HP2Os), Julia-Kocienski-like reagents, and vinyl sulfones, which form highly stable, irreversible thioether bonds.[1][11][12] The choice of conjugation chemistry will ultimately depend on the specific requirements of the application, including the desired stability, reaction kinetics, and the nature of the biomolecule and payload.

Conclusion

The evolution from traditional to next-generation maleimide technologies represents a significant advancement in the field of bioconjugation. By addressing the critical issue of conjugate stability, these innovative approaches, including N-aryl maleimides, dibromomaleimides, and strategies like thiazine formation and transcyclization, provide researchers with a more robust toolkit for the development of stable and effective bioconjugates for therapeutic and diagnostic applications. The selection of the optimal conjugation strategy should be guided by a thorough evaluation of the comparative performance data and the specific stability requirements of the intended application.

References

Evaluating the Pharmacokinetics of Mal-PEG4-bis-PEG3-methyltetrazine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies heavily on the design of the linker that connects the targeting moiety to the payload. The linker's properties profoundly influence the conjugate's stability, biodistribution, and ultimately, its efficacy and safety. This guide provides a comparative evaluation of the pharmacokinetic profile of Mal-PEG4-bis-PEG3-methyltetrazine conjugates against other commonly used linker technologies.

The this compound linker is a sophisticated construct featuring a thiol-reactive maleimide (B117702) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a bioorthogonal methyltetrazine moiety. This combination of components is designed to offer a balance of stability in circulation and controlled reactivity for advanced conjugation strategies.

Comparative Analysis of Linker Pharmacokinetics

While specific quantitative pharmacokinetic data for the complete this compound linker is not extensively available in public literature, its performance can be inferred from the well-documented characteristics of its constituent parts. Below is a comparative table summarizing the expected pharmacokinetic properties of this linker alongside two widely used alternatives: the non-cleavable SMCC linker and the cleavable valine-citrulline (vc-MMAE) linker.

FeatureThis compoundSMCC (Non-Cleavable)vc-MMAE (Cleavable)
Conjugation Chemistry Maleimide-thiolMaleimide-thiolMaleimide-thiol
Release Mechanism Non-cleavable (linker remains attached)Non-cleavable; payload released after antibody degradationProtease-cleavable (by cathepsin B in lysosomes)
Plasma Stability High (inferred from stable maleimide and PEG components)High; considered very stable in circulation[1][2]Moderate; susceptible to premature cleavage in some cases[3][4]
Half-life Expected to be long, influenced by the antibody and PEG chain length.[][6]Generally long, contributing to a favorable pharmacokinetic profile.[2]Can be shorter due to potential linker instability.[7]
Clearance Expected to be low due to the hydrophilic PEG spacer which reduces non-specific clearance.[6]Low, primarily dictated by the antibody's clearance rate.Potentially higher if premature cleavage occurs.[4]
Off-target Toxicity Low; non-cleavable nature and hydrophilicity minimize premature payload release.Low; payload is only released after internalization and degradation of the antibody.[2][8]Higher potential for off-target toxicity due to premature payload release in circulation.[8]
Bystander Effect No; the active metabolite is typically charged and membrane-impermeable.[2]No; the released payload is generally not cell-permeable.[2]Yes; the released payload (MMAE) is cell-permeable and can kill neighboring antigen-negative cells.
Bioorthogonal Capability Yes (methyltetrazine for inverse electron demand Diels-Alder reactions).NoNo

Key Components and Their Impact on Pharmacokinetics

  • Maleimide: This group allows for covalent attachment to thiol groups on antibodies or other targeting proteins. While effective, the stability of the resulting thioether bond can be a concern, with some maleimide-based conjugates showing susceptibility to a retro-Michael reaction, leading to premature drug release.[9][10] However, modifications to the maleimide structure can enhance stability.[11]

  • PEG Spacer (PEG4 and bis-PEG3): The inclusion of polyethylene glycol (PEG) chains is a well-established strategy to improve the pharmacokinetic properties of bioconjugates.[][6] PEGylation increases hydrophilicity, which can reduce aggregation and immunogenicity.[6] It also increases the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulation half-life.[][6]

  • Methyltetrazine: This moiety is a key component for bioorthogonal chemistry, enabling highly specific and rapid reactions with trans-cyclooctene (B1233481) (TCO) partners, even in complex biological environments. This functionality is particularly useful for pre-targeting strategies, where the antibody-linker conjugate is administered first, allowed to accumulate at the target site, and then a TCO-labeled payload or imaging agent is introduced for site-specific reaction. From a pharmacokinetic standpoint, the tetrazine group itself is a small molecule, but its impact on the overall conjugate's properties is generally minimal compared to the large antibody and PEG components. The stability of the tetrazine ring in vivo is an important consideration, with methyltetrazine offering a good balance of reactivity and stability.

Experimental Protocols

Accurate evaluation of the pharmacokinetics of any ADC linker is crucial. Below are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the conjugate and the rate of payload deconjugation in plasma.

Materials:

  • Test conjugate (e.g., Antibody-Mal-PEG4-bis-PEG3-methyltetrazine-Payload)

  • Control conjugates (e.g., Antibody-SMCC-Payload, Antibody-vc-MMAE-Payload)

  • Freshly collected plasma (e.g., human, mouse, rat) with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical instrumentation (e.g., ELISA, LC-MS/MS)

Procedure:

  • Dilute the test and control conjugates to a final concentration of 100 µg/mL in plasma.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma samples.

  • Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Analyze the samples to quantify the amount of intact conjugate and/or free payload.

    • ELISA: Use a sandwich ELISA to capture the antibody and a secondary antibody conjugated to an enzyme to detect the payload. A decrease in signal over time indicates deconjugation.

    • LC-MS/MS: Use liquid chromatography-mass spectrometry to separate and quantify the intact conjugate, free payload, and any metabolites.

In Vivo Pharmacokinetic Study

Objective: To determine the in vivo half-life, clearance, and biodistribution of the conjugate.

Materials:

  • Test and control conjugates

  • Animal model (e.g., mice, rats)

  • Dosing solutions and vehicles

  • Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)

  • Tissue harvesting tools

  • Analytical instrumentation (e.g., ELISA, LC-MS/MS, gamma counter for radiolabeled conjugates)

Procedure:

  • Administer a single intravenous (IV) dose of the test and control conjugates to the animals (e.g., 5 mg/kg).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours) via a suitable route (e.g., tail vein, retro-orbital sinus).

  • Process the blood to obtain plasma and store at -80°C until analysis.

  • At the final time point, euthanize the animals and collect major organs (e.g., liver, spleen, kidneys, heart, lungs, tumor if applicable).

  • Homogenize the tissues and extract the conjugate and/or payload.

  • Analyze the plasma and tissue homogenate samples using a validated analytical method to determine the concentration of the conjugate and/or payload over time.

  • Calculate pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, AUC) using appropriate software.

Visualizing the Experimental Workflow

experimental_workflow Pharmacokinetic Evaluation Workflow cluster_invitro In Vitro Stability cluster_invivo In Vivo Pharmacokinetics cluster_data Data Analysis invitro_start Conjugate in Plasma incubation Incubate at 37°C invitro_start->incubation sampling_invitro Time-point Sampling incubation->sampling_invitro analysis_invitro ELISA / LC-MS/MS Analysis sampling_invitro->analysis_invitro pk_parameters Calculate PK Parameters (Half-life, Clearance, AUC) analysis_invitro->pk_parameters invivo_start IV Administration to Animal Model blood_collection Blood Sampling invivo_start->blood_collection tissue_harvest Tissue Harvesting invivo_start->tissue_harvest sample_processing Plasma & Tissue Homogenate blood_collection->sample_processing tissue_harvest->sample_processing analysis_invivo Quantification of Conjugate/Payload sample_processing->analysis_invivo analysis_invivo->pk_parameters biodistribution Determine Biodistribution analysis_invivo->biodistribution comparison Compare with Alternative Linkers pk_parameters->comparison biodistribution->comparison

Caption: Workflow for evaluating the pharmacokinetics of ADC linkers.

Signaling Pathways and Logical Relationships

The choice of a linker has a direct impact on the downstream events that lead to cell death. The following diagram illustrates the different pathways for a non-cleavable linker, such as the this compound conjugate, versus a cleavable linker.

signaling_pathway ADC Internalization and Payload Release cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_non_cleavable Non-Cleavable Linker Pathway (e.g., Mal-PEG-Tetrazine, SMCC) cluster_cleavable Cleavable Linker Pathway (e.g., vc-MMAE) adc ADC in Circulation binding Binds to Target Antigen adc->binding internalization Receptor-Mediated Endocytosis binding->internalization endosome Early Endosome internalization->endosome lysosome Lysosome endosome->lysosome degradation Antibody Degradation lysosome->degradation cleavage Protease Cleavage (e.g., Cathepsin B) lysosome->cleavage release_non_cleavable Release of Payload- Linker-Amino Acid degradation->release_non_cleavable action_non_cleavable Target Engagement (e.g., Tubulin Inhibition) release_non_cleavable->action_non_cleavable apoptosis_non_cleavable Apoptosis action_non_cleavable->apoptosis_non_cleavable release_cleavable Release of Free Payload cleavage->release_cleavable action_cleavable Target Engagement release_cleavable->action_cleavable bystander Bystander Effect (Payload diffuses to neighboring cells) release_cleavable->bystander apoptosis_cleavable Apoptosis action_cleavable->apoptosis_cleavable

Caption: Intracellular pathways of non-cleavable vs. cleavable ADCs.

References

A Comparative Guide to Drug Release from Mal-PEG4-bis-PEG3-methyltetrazine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization of the Mal-PEG4-bis-PEG3-methyltetrazine linker, a novel tool in the development of antibody-drug conjugates (ADCs). Its performance is objectively compared with alternative linker technologies, supported by experimental data from analogous systems. This document outlines the key advantages of its branched structure and bioorthogonal click-to-release mechanism, offering insights into its stability and drug release kinetics.

Introduction to this compound Linker

The this compound linker is a highly specialized chemical entity designed for the targeted delivery of therapeutic payloads.[] Its structure is meticulously crafted with three key functional components:

  • Maleimide (Mal): A thiol-reactive group that enables the covalent conjugation of the linker to cysteine residues on a monoclonal antibody.[]

  • Branched Polyethylene Glycol (PEG) Spacers (PEG4 and bis-PEG3): These hydrophilic PEG chains enhance the solubility and stability of the resulting ADC in circulation. The branched architecture offers a superior shielding effect, potentially reducing immunogenicity and protecting the conjugate from enzymatic degradation.[] Furthermore, branched linkers can facilitate a higher drug-to-antibody ratio (DAR) without promoting aggregation, a common challenge with hydrophobic drugs.

  • Two Methyltetrazine Groups: These moieties are central to the "click-to-release" mechanism. Methyltetrazine reacts with a trans-cyclooctene (B1233481) (TCO)-modified drug in a bioorthogonal inverse electron demand Diels-Alder (iEDDA) reaction. This reaction is exceptionally fast and specific, allowing for controlled drug release at the target site upon administration of the TCO-tagged payload.[2][3] The presence of two methyltetrazine groups offers the potential for attaching multiple drug molecules.

Performance Comparison: this compound vs. Alternative Linkers

The unique features of the this compound linker offer distinct advantages over traditional linear and other cleavable linkers.

Structural Comparison: Branched vs. Linear PEG Linkers

Branched PEG linkers, such as the one , generally exhibit improved pharmacokinetics compared to their linear counterparts. The three-dimensional structure provides a larger hydrodynamic volume, which can reduce renal clearance and extend circulation half-life.

Table 1: Comparison of Branched vs. Linear PEG Linker Characteristics

FeatureThis compound (Branched)Linear PEG Linker
Architecture Multiple PEG arms extending from a central core.[]Single, unbranched PEG chain.
Drug-to-Antibody Ratio (DAR) Potentially higher due to multiple attachment points.[4]Typically lower (one linker per attachment site).
Hydrodynamic Volume Larger for a given molecular weight, potentially reducing renal clearance.Smaller for a given molecular weight.
"Stealth" Effect Superior shielding, enhancing protection from enzymatic degradation and reducing immunogenicity.[]Provides a hydrophilic shield.
In Vivo Half-Life Generally longer circulation time.Generally shorter compared to branched PEGs of similar molecular weight.
Drug Release Mechanism: Click-to-Release vs. Traditional Cleavable Linkers

The TCO-tetrazine click-to-release system represents a significant advancement over conventional cleavable linkers that rely on the physiological conditions of the tumor microenvironment (e.g., low pH, high glutathione (B108866) concentration, or presence of specific enzymes).

Table 2: Comparison of Drug Release Mechanisms

Linker TypeRelease TriggerAdvantagesDisadvantages
This compound Exogenous TCO-modified drug (Click-to-Release).[2]High degree of control over timing and location of drug release, extremely fast kinetics, high specificity.[2][3]Requires systemic administration of a second component (the TCO-drug).
Protease-Cleavable (e.g., Val-Cit) Lysosomal proteases (e.g., Cathepsin B).Well-established, effective for internalized ADCs.Efficacy depends on protease expression levels in the tumor.
pH-Sensitive (e.g., Hydrazone) Acidic environment of endosomes/lysosomes.Utilizes the natural pH gradient.Can be unstable in circulation, leading to premature drug release.
Glutathione-Sensitive (e.g., Disulfide) High intracellular glutathione concentration.Exploits the reducing environment of the cytoplasm.Potential for premature release in the bloodstream.
Stability and Drug Release Kinetics

While specific quantitative data for the this compound linker is not publicly available, studies on analogous TCO-tetrazine systems provide valuable insights. The TCO linker has shown a deactivation half-life of approximately 5.5 days in vivo, indicating good stability.[5] The click-to-release reaction is remarkably rapid, with near-quantitative drug release observed within an hour of introducing the tetrazine activator in vitro.[5] For instance, one study demonstrated 90% drug release from a TCO-ADC after 1 hour of incubation with a tetrazine activator.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the characterization of drug release from novel linkers. The following are representative protocols for key experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo stability and the potential for premature payload release.

Protocol:

  • Incubation: Incubate the ADC (e.g., at 100 µg/mL) in human plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).

  • Sample Processing: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the presence of released free payload using a validated LC-MS/MS method.

  • Data Analysis: Quantify the amount of released payload at each time point to determine the stability of the linker.

TCO-Triggered Drug Release Assay

This assay quantifies the kinetics and efficiency of drug release upon reaction with a TCO-containing molecule.

Protocol:

  • Reaction Setup: Incubate the methyltetrazine-linker-ADC with a molar excess of a TCO-containing molecule (e.g., TCO-PEG-drug) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Quench the reaction by adding a reagent that will react with the excess TCO, or by rapid sample processing.

  • Analysis: Analyze the reaction mixture for the released payload using RP-HPLC or LC-MS/MS.

  • Data Analysis: Determine the rate and extent of payload release by quantifying the free drug at each time point.

Cell Viability Assay (Cytotoxicity)

This assay determines the potency of the released drug following the click-to-release reaction in a cell-based system.

Protocol:

  • Cell Culture: Plate target cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC in combination with the TCO-drug. Include controls for the ADC alone, the TCO-drug alone, and a standard cytotoxic agent.

  • Incubation: Incubate the cells for a specified duration (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits cell growth by 50%) to determine the cytotoxic potency.

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action Figure 1. ADC Click-to-Release Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC This compound-ADC TumorCell Tumor Cell (Antigen Positive) ADC->TumorCell 1. Targeting & Binding TCO_Drug TCO-Drug Administration Released_Drug Released Drug TCO_Drug->Released_Drug 2. Click-to-Release Reaction (IEDDA) Cell_Death Cell Death Released_Drug->Cell_Death 3. Cell Uptake & Cytotoxicity

Caption: Figure 1. ADC Click-to-Release Mechanism.

Experimental_Workflow Figure 2. In Vitro Drug Release Workflow Start Start: Methyltetrazine-ADC + TCO-Drug Incubation Incubate at 37°C Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Quantify Released Drug & Determine Kinetics Analysis->Data

Caption: Figure 2. In Vitro Drug Release Workflow.

References

Unraveling the Impact of PEG Spacers in ADC Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. Among the various components of a linker, the polyethylene (B3416737) glycol (PEG) spacer has emerged as a key modulator of an ADC's physicochemical and biological properties. This guide provides a comparative analysis of different length PEG spacers in ADC linkers, supported by experimental data and detailed protocols to aid in the rational design of next-generation ADCs.

The length of the PEG spacer, a hydrophilic and flexible chain, profoundly influences the drug-to-antibody ratio (DAR), stability, pharmacokinetics (PK), and ultimately, the efficacy and tolerability of an ADC. The strategic incorporation of PEG spacers can mitigate the hydrophobicity of the payload, reduce aggregation, and improve the overall therapeutic index.

The Influence of PEG Spacer Length on ADC Properties: A Tabular Comparison

The selection of an optimal PEG spacer length is not a one-size-fits-all approach and is dependent on the specific antibody, payload, and conjugation chemistry. The following tables summarize quantitative data from various studies, highlighting the impact of different PEG spacer lengths on key ADC parameters.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

PEG Spacer LengthAntibody & PayloadConjugation ChemistryAverage DARReference
PEG4Trastuzumab-MMADMaleimide2.5[1]
PEG6Trastuzumab-MMADMaleimide5.0[1]
PEG8Trastuzumab-MMADMaleimide4.8[1]
PEG12Trastuzumab-MMADMaleimide3.7[1]
PEG24Trastuzumab-MMADMaleimide3.0[1]
PEG2Non-cleavable linker-payloadMaleimideSimilar to PEG4[1]
PEG4Non-cleavable linker-payloadMaleimideSimilar to PEG2[1]
PEG2Cleavable (Val-Cit-PABC)Maleimide3.9[1]
PEG8Cleavable (Val-Cit-PABC)Maleimide2.4[1]

Note: Data is compiled from a study by Burke, et al. (2017) and may not be directly comparable across different ADC constructs.

Table 2: Impact of PEG Spacer Length on In Vitro Cytotoxicity (IC50)

PEG Spacer LengthConjugateCell LineIC50 (nM)Reference
PEG2natGa-NOTA-PEGn-RM26PC-33.1 ± 0.2[2]
PEG3natGa-NOTA-PEGn-RM26PC-33.9 ± 0.3[2]
PEG4natGa-NOTA-PEGn-RM26PC-35.4 ± 0.4[2]
PEG6natGa-NOTA-PEGn-RM26PC-35.8 ± 0.3[2]
No PEGHM (Affibody-MMAE)NCI-N87~4.0[3]
4.4 kDa PEGHP4KM (Affibody-MMAE)NCI-N87~20[3]
10 kDa PEGHP10KM (Affibody-MMAE)NCI-N87~100[3]

Note: The data presented is from different studies with distinct molecules and cell lines and serves to illustrate general trends.

Table 3: Influence of PEG Spacer Length on Pharmacokinetics (Clearance)

PEG Spacer LengthADC PlatformObservationReference
< PEG8Glucuronide-MMAE ADCRapidly increased clearance rates[4]
≥ PEG8Glucuronide-MMAE ADCStabilized and lower clearance rates[4]

Note: This data is from a study by Burke, et al. (2017) and highlights a critical threshold for PEG length in influencing ADC clearance.

Experimental Workflows and Logical Relationships

The development and evaluation of ADCs with different PEG spacers involve a systematic workflow. The following diagrams illustrate this process and the key relationships between PEG spacer length and ADC properties.

ADC_Development_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation In Vitro & In Vivo Evaluation Antibody Antibody Selection Linker Linker-Payload Synthesis (Varying PEG Lengths) Conjugation Antibody-Linker Conjugation Linker->Conjugation React with Antibody Purification ADC Purification Conjugation->Purification Remove Impurities DAR DAR Determination (UV-Vis, HIC, LC-MS) Purification->DAR Characterize Stability Stability Assays (Plasma, Lysosomal) DAR->Stability Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Stability->Cytotoxicity PK Pharmacokinetic Studies (Animal Models) Cytotoxicity->PK Efficacy In Vivo Efficacy (Tumor Models) PK->Efficacy

A streamlined workflow for the development and evaluation of ADCs with varying PEG spacers.

PEG_Spacer_Effects cluster_properties Physicochemical & Biological Properties Hydrophobicity Decreased Hydrophobicity Aggregation Reduced Aggregation Hydrophobicity->Aggregation Efficacy Improved In Vivo Efficacy Aggregation->Efficacy Stability Increased Plasma Stability Stability->Efficacy Clearance Decreased Clearance Clearance->Efficacy Potency Modulated In Vitro Potency Potency->Efficacy PEG Increasing PEG Spacer Length PEG->Hydrophobicity PEG->Stability PEG->Clearance PEG->Potency

The multifaceted impact of increasing PEG spacer length on key ADC characteristics.

Detailed Experimental Protocols

Reproducible and rigorous experimental evaluation is paramount in ADC development. The following are detailed methodologies for key experiments cited in the analysis of PEG spacer effects.

Protocol 1: ADC Conjugation via Cysteine-Maleimide Chemistry

This protocol describes a common method for conjugating a maleimide-activated linker-payload to a monoclonal antibody through reduced interchain disulfide bonds.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • Add a 10-20 molar excess of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution.[5]

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[5]

    • Remove excess TCEP using a desalting column or a centrifugal concentrator with a suitable molecular weight cutoff.[5]

  • Linker-Payload Conjugation:

    • Dissolve the maleimide-PEG-payload linker in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Add the linker-payload solution to the reduced antibody solution at a specific molar ratio to control the final DAR.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.

  • Purification:

    • Purify the ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or protein A affinity chromatography.

    • Exchange the purified ADC into a suitable formulation buffer.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

The average number of drug molecules conjugated to an antibody can be determined by several methods.

  • UV/Vis Spectroscopy:

    • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength where the payload has maximum absorbance.[6]

    • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.

    • The DAR is the molar ratio of the payload to the antibody.[6]

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules.[6]

    • A salt gradient is used to elute the different DAR species from the column, with higher DAR species eluting at lower salt concentrations.

    • The average DAR is calculated from the relative peak areas of the different DAR species.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS provides a precise measurement of the molecular weights of the different DAR species.[6]

    • The ADC sample is typically deglycosylated and may be reduced to separate the light and heavy chains before analysis.[6]

    • The average DAR is calculated from the relative abundance of each detected mass corresponding to a specific DAR.

Protocol 3: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma, assessing premature drug release.

  • Incubation:

    • Incubate the ADC in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C.[7]

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[7]

  • Sample Processing:

    • Isolate the ADC from the plasma samples using affinity capture, such as with Protein A magnetic beads.[7]

  • Analysis:

    • Analyze the captured ADC by LC-MS to determine the average DAR at each time point.[7]

    • A decrease in DAR over time indicates drug deconjugation.[7]

    • The released payload in the supernatant can also be quantified by LC-MS/MS.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

  • Cell Seeding:

    • Seed cancer cells (both antigen-positive and antigen-negative as a control) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[8]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the ADC dilutions to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).[8]

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8] Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.[8]

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS in HCl).[8]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

    • Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value.[8]

References

A Comparative Guide to Assessing the Immunogenicity of ADCs with PEGylated Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. However, like all biotherapeutics, ADCs can elicit an unwanted immune response, leading to the formation of Anti-Drug Antibodies (ADAs). This immunogenicity can impact the pharmacokinetics, efficacy, and safety of the therapeutic. A critical component influencing an ADC's immunogenic potential is the linker connecting the antibody to the cytotoxic payload. This guide provides a comparative analysis of how PEGylated linkers can modulate the immunogenicity of ADCs, supported by experimental frameworks and data interpretation.

The Role of PEGylated Linkers in Modulating ADC Immunogenicity

Polyethylene glycol (PEG) is a hydrophilic, biocompatible polymer frequently used in drug development to improve the pharmaceutical properties of therapeutic molecules.[] When incorporated as part of the linker in an ADC, PEGylation can offer several advantages related to immunogenicity.[2][3]

  • Immune Shielding: The flexible PEG chain forms a hydration shell around the ADC.[3] This "shielding" effect can mask potentially immunogenic epitopes on the antibody, the linker, and the payload, reducing recognition by immune cells.[3][4]

  • Improved Solubility and Stability: Hydrophobic drugs and linkers can lead to ADC aggregation, a major risk factor for increased immunogenicity. Hydrophilic PEG linkers can improve the overall solubility of the ADC, preventing aggregation and subsequent uptake by antigen-presenting cells (APCs).[2][3]

  • Enhanced Pharmacokinetics: By reducing non-specific clearance and shielding from immune recognition, PEGylation can prolong the circulation half-life of the ADC, which can be advantageous for reaching target tumor cells.[2][3]

However, it is crucial to note that the reduction of immunogenicity by PEGylation is not absolute and must be evaluated on a case-by-case basis.[5] Factors such as the size and structure (linear vs. branched) of the PEG chain, the nature of the antibody and payload, and the route of administration can all influence the final immunogenic profile.[5][6] Furthermore, pre-existing or induced anti-PEG antibodies in patients can lead to accelerated clearance of the therapeutic.[7][8]

Comparison of Linker Properties and Immunogenic Potential
FeaturePEGylated LinkersNon-PEGylated Hydrophobic Linkers (e.g., SMCC)
Solubility High (Hydrophilic)Low (Hydrophobic)
Aggregation Risk Lower; helps prevent aggregation, especially at high Drug-to-Antibody Ratios (DARs).[3]Higher; can lead to aggregation, a known trigger for immunogenicity.[2]
Immune Shielding Provides a hydration shell that can mask immunogenic epitopes.[3][4]Minimal to no shielding effect.
Payload Capacity Enables higher DARs by solubilizing hydrophobic payloads without causing aggregation.[2][3]Limited to lower DARs (typically 3-4) to avoid aggregation and rapid clearance.[2]
Potential Neoantigens The PEG moiety itself can be immunogenic in some cases.[7][9]The linker-drug conjugate can create unique hapten-like structures that act as neoantigens.[10][11]
Overall Immunogenicity Risk Generally considered lower, but requires specific assessment.[][2]Generally considered higher due to hydrophobicity and aggregation potential.[12][13]

Key Experimental Assays for Immunogenicity Assessment

A multi-tiered approach is the standard strategy for assessing the immunogenicity of ADCs.[10][14] This involves screening for all binding antibodies, confirming their specificity, and then characterizing their neutralizing potential.

Tiered Immunogenicity Testing Workflow

A typical workflow involves sequential assays to first detect and then characterize ADAs.

G cluster_workflow Tiered ADA Testing Workflow screen Tier 1: Screening Assay (e.g., Bridging ELISA, ECL) Detects potential ADA-positive samples confirm Tier 2: Confirmatory Assay Confirms specificity by competitive binding with excess drug screen->confirm Putative Positives characterize Tier 3: Characterization (Titer, Isotyping, Neutralizing Antibody Assay) confirm->characterize Confirmed Positives

Caption: Tiered approach for detecting and characterizing Anti-Drug Antibodies (ADAs).

Experimental Protocol: Bridging ELISA for ADA Screening

The bridging Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for detecting ADAs that can bind to multiple sites on the therapeutic.

Objective: To detect the presence of binding ADAs in patient serum.

Materials:

  • ADC therapeutic (for coating and detection)

  • Biotin-conjugated ADC

  • Streptavidin-Horseradish Peroxidase (HRP)

  • Microtiter plates

  • Patient serum samples

  • Positive Control (e.g., affinity-purified anti-ADC antibodies)

  • Negative Control (pooled normal human serum)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (specific to the assay, may require optimization for PEGylated drugs to avoid interference)[9]

  • Substrate (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

Methodology:

  • Plate Coating: A microtiter plate is coated with the ADC therapeutic and incubated overnight at 4°C.

  • Washing: The plate is washed to remove any unbound ADC.

  • Blocking: The plate is blocked with a suitable blocking buffer to prevent non-specific binding.

  • Sample Incubation: Patient serum samples (and controls) are pre-incubated with a mixture of biotin-conjugated ADC and the ADC therapeutic in solution. This allows ADAs in the serum to form a "bridge" between the two.

  • Transfer to Plate: The pre-incubated mixture is transferred to the coated plate. If ADAs are present, they will bind to the ADC coated on the plate, bringing the biotin-conjugated ADC with them.

  • Washing: The plate is washed to remove unbound components.

  • Detection: Streptavidin-HRP is added, which binds to the biotin (B1667282) on the captured ADC.

  • Washing: The plate is washed to remove unbound Streptavidin-HRP.

  • Signal Development: A chromogenic substrate (TMB) is added. HRP catalyzes a color change.

  • Stopping and Reading: The reaction is stopped with a stop solution, and the absorbance is read on a plate reader. A signal significantly above the background (determined by a pre-defined cut point) indicates a potentially positive sample.

Confirmatory Assay: To confirm specificity, samples that screen positive are re-tested after pre-incubation with an excess of the unlabeled ADC therapeutic. A significant reduction in the signal confirms that the antibodies are specific to the drug.[15]

Immunological Pathways and ADC Recognition

The immune response to a biotherapeutic like an ADC is typically a T-cell dependent process, which is required for generating high-affinity, class-switched antibodies (e.g., IgG).[16]

T-Cell Dependent Immune Response to ADCs

The diagram below outlines the key steps involved in the activation of B-cells to produce ADAs against an ADC, a process that relies on help from T-cells.

G cluster_pathway T-Cell Dependent Pathway for ADA Production ADC ADC Therapeutic APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) ADC->APC 1. Uptake & Processing B_Cell B-Cell ADC->B_Cell Binds to B-Cell Receptor T_Cell Helper T-Cell (CD4+) APC->T_Cell 2. Antigen Presentation (on MHC-II) T_Cell->B_Cell 3. T-Cell Help & Co-stimulation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell 4. B-Cell Activation & Differentiation ADA Anti-Drug Antibodies (ADAs) Plasma_Cell->ADA 5. Production of ADAs

Caption: Simplified pathway of a T-cell dependent immune response to an ADC therapeutic.

Mechanism Explained:

  • Uptake and Processing: Antigen-presenting cells (APCs), such as dendritic cells, internalize the ADC.[17] The ADC is then processed into smaller peptides.

  • Antigen Presentation: These peptides (which can be derived from the antibody, linker, or payload) are presented on the surface of the APC by Major Histocompatibility Complex (MHC) class II molecules.[16]

  • T-Cell Activation: The APC presents the peptide-MHC complex to a specific CD4+ helper T-cell, leading to T-cell activation.

  • B-Cell Activation: B-cells that recognize the intact ADC via their B-cell receptors also process and present peptides. An activated helper T-cell then provides a co-stimulatory signal ("help") to the B-cell.[17]

  • ADA Production: This T-cell help is critical for the B-cell to differentiate into a plasma cell, which then produces high-affinity, class-switched ADAs against the ADC.[18]

The use of a PEGylated linker aims to interrupt this process, primarily at step 1, by reducing the initial uptake of the ADC by APCs due to its "stealth" properties.[][3]

Visualization of PEGylation's Shielding Effect

The primary mechanism by which PEGylated linkers reduce immunogenicity is through steric hindrance and immune shielding.

G cluster_comparison Conceptual Impact of PEGylated Linkers on Immune Recognition cluster_nonpeg Non-PEGylated ADC cluster_peg PEGylated ADC ADC1 Antibody Payload1 Payload ADC1->Payload1 Linker APC1 APC ADC1->APC1 High Recognition & Uptake Payload1->APC1 High Recognition & Uptake ADC2 Antibody Payload2 Payload ADC2->Payload2 PEG Linker (Shield) APC2 APC ADC2->APC2 Reduced Recognition & Uptake Payload2->APC2 Reduced Recognition & Uptake

Caption: PEG linkers create a shield, potentially reducing ADC uptake by immune cells.

This conceptual diagram illustrates how the extended, hydrophilic PEG linker can physically mask the ADC complex, thereby diminishing its interaction with antigen-presenting cells (APCs) compared to an ADC with a more compact, non-PEGylated linker. This reduced recognition is a key factor in lowering the potential for initiating an immune response.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a detailed protocol for the proper disposal of Mal-PEG4-bis-PEG3-methyltetrazine, a specialized PEGylated linker containing a methyltetrazine moiety. Adherence to these procedures is critical for minimizing risks and ensuring environmental responsibility.

Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions for this compound. Disposal procedures must comply with all local, state, and federal regulations.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to use appropriate personal protective equipment (PPE). All handling and disposal steps should be performed in a well-ventilated chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Key Chemical Incompatibilities: While specific reactivity data for this compound is limited, general knowledge of tetrazine compounds suggests avoiding contact with:

  • Strong oxidizing agents

  • Strong acids

  • Strong bases

Quantitative Hazard and Exposure Data
Hazard TypePotential Risk
Acute Toxicity (Oral) Unknown. Assume harmful if swallowed.
Acute Toxicity (Dermal) Unknown. Avoid skin contact.
Acute Toxicity (Inhalation) Unknown. Avoid inhaling dust or aerosols.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Environmental Hazard PEGylated compounds may have long-lasting effects on aquatic life. Do not release into the environment.[1]

Step-by-Step Disposal Protocol

The primary objective of the disposal procedure is to manage waste containing this compound in a safe and compliant manner. Direct disposal of the untreated compound is not recommended.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions.[2]

  • Designate a Waste Container: Use a clearly labeled, dedicated container for all waste containing this compound. The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure lid.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all other components of the waste stream.

  • Waste Types:

    • Neat Compound: Any unused or expired solid this compound.

    • Contaminated Labware: This includes items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with the compound. These should be collected in a separate, labeled solid waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container. Do not mix with other solvent waste streams unless compatibility is confirmed.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate area.

  • Containment: Use an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomaceous earth) to absorb the spilled material.

  • Collection: Carefully sweep or scoop the absorbent material and the spilled compound into the designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol (B130326) or ethanol), and collect the cleaning materials as hazardous waste.

Step 3: Final Disposal
  • Hazardous Waste Management: All waste containing this compound must be disposed of as hazardous chemical waste.[3][4]

  • Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do Not Dispose Down the Drain: Under no circumstances should any waste containing this compound be poured down the sink or disposed of in regular trash.[3]

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on standard laboratory practices for handling and disposing of potentially hazardous, non-reactive chemical waste. The general principles of waste segregation, containment, and professional disposal are universally applicable.

Disposal Workflow Diagram

G ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood neat_compound Unused/Expired Solid Compound solid_waste_container Labeled Hazardous Solid Waste Container neat_compound->solid_waste_container Collect contaminated_solids Contaminated Labware (Gloves, Pipette Tips) contaminated_solids->solid_waste_container Collect liquid_waste Solutions Containing Compound liquid_waste_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_waste_container Collect ehs Contact Environmental Health & Safety (EHS) solid_waste_container->ehs liquid_waste_container->ehs licensed_disposal Disposal by Licensed Contractor ehs->licensed_disposal

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Mal-PEG4-bis-PEG3-methyltetrazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling Mal-PEG4-bis-PEG3-methyltetrazine. It is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring a safe laboratory environment and maintaining the integrity of your research.

Hazard Identification and Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety protocol can be established by assessing the hazards of its constituent functional groups: the maleimide (B117702), the methyltetrazine, and the polyethylene (B3416737) glycol (PEG) linker.[1][2][3]

  • Maleimide Group: This is the primary source of hazard. Maleimides are potent thiol-reactive agents and should be handled with care.[1] They are known to be skin and eye irritants, potential skin sensitizers, and can cause severe burns.[4][5] Inhalation of maleimide dust should be strictly avoided.[4]

  • Methyltetrazine Group: While specific toxicological data is limited, similar tetrazine compounds may cause skin and eye irritation.[6] It is prudent to handle it as a potentially irritating substance.

  • PEG Linker: The polyethylene glycol (PEG) component is a hydrophilic polymer generally considered non-toxic and biocompatible.[7] It enhances the water solubility of the compound but does not present a significant chemical hazard.[3][8]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent accidental exposure through skin contact, inhalation, or eye contact.[9][10] Engineering controls, such as a chemical fume hood, are the primary line of defense and must be used for all handling procedures.[1][11]

Protection Type Required PPE Specifications & Rationale
Eye & Face Safety glasses with side-shields or chemical splash goggles.Mandatory to protect against splashes. A full face shield should be worn when there is a significant risk of splashing.[4][6][12]
Hand Chemical-resistant gloves (e.g., Nitrile).Required to prevent skin contact with the reactive maleimide group. Change gloves immediately if contaminated.[1][6][10]
Body Laboratory coat.Standard protective clothing to prevent contact with skin and personal attire.[6][10]
Respiratory Not generally required if handled within a certified chemical fume hood.All handling of the compound, especially in its solid form, must be conducted in a chemical fume hood to prevent inhalation of dust or aerosols.[1][4][9]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling ensures both safety and experimental integrity.

Preparation:

  • Consult Safety Resources: Before beginning any work, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[6]

  • Designate Work Area: Confine all handling procedures to a designated area within a certified chemical fume hood.[9][10]

  • Prepare Surfaces: Cover the work surface within the fume hood with disposable, absorbent bench paper.[9]

  • Assemble Materials: Gather all necessary equipment, reagents, and pre-labeled waste containers inside the fume hood to minimize traffic in and out of the containment area.

Handling:

  • Equilibrate Compound: Before opening, allow the container of this compound to equilibrate to room temperature to prevent condensation of moisture. The compound should be stored at -20°C.[3]

  • Weighing: Carefully weigh the required amount of the compound. Avoid creating dust. Use the smallest quantity necessary for the experiment.[4][9]

  • Reconstitution: When reconstituting, add the solvent slowly to the solid to minimize aerosolization. The compound is soluble in solvents like DMSO, DMF, and DCM.[13]

  • Container Management: Keep the container tightly sealed when not in use.[9]

  • Avoid Contamination: Use fresh, sterile pipette tips and tubes for each step to maintain the integrity of your experiment and prevent cross-contamination.[10]

Post-Procedure Cleanup:

  • Decontamination: Decontaminate all non-disposable equipment and surfaces after use.

  • Waste Segregation: Immediately dispose of all contaminated materials, including gloves, bench paper, and pipette tips, into the designated hazardous waste container located within the fume hood.[6][9]

  • PPE Removal: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Do not wear gloves outside the laboratory.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[5]

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Assemble Materials prep2->prep3 handle1 Weigh Compound prep3->handle1 Begin Experiment handle2 Reconstitute/Use handle1->handle2 clean1 Segregate Waste handle2->clean1 End Experiment waste Hazardous Waste Container handle2->waste clean2 Decontaminate Surfaces clean1->clean2 clean1->waste clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 storage Storage (-20°C) storage->handle1

Diagram 1: Workflow for safely handling this compound.

Disposal Plan

Proper disposal is crucial to protect personnel and the environment. All waste generated from handling this compound must be treated as hazardous chemical waste.[6][10]

  • Waste Identification: All materials that have come into contact with this compound, including the pure compound, solutions, contaminated PPE, and labware (e.g., pipette tips, tubes), must be treated as chemical waste.[6]

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for all waste.[6]

    • The container must be clearly labeled "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard characteristics (e.g., Irritant, Skin Sensitizer).[6]

    • Keep the waste container securely closed at all times, except when adding waste.[6]

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.[6]

    • The storage area should be well-ventilated and utilize secondary containment to mitigate potential spills.[6]

  • Final Disposal:

    • Do not dispose of any waste down the sanitary sewer or in the regular trash.[6][14]

    • Arrange for waste pickup through your institution's EHS department. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1][10]

G Diagram 2: Hazard Mitigation Logic cluster_hazards Chemical Properties & Hazards cluster_controls Safety Controls & PPE cluster_outcome Desired Outcome H1 Maleimide Group (Reactive, Irritant) C1 Gloves & Lab Coat H1->C1 Prevents Skin Contact C2 Safety Goggles H1->C2 Prevents Eye Contact C4 Hazardous Waste Disposal H1->C4 Prevents Environmental Release H2 Solid Form (Inhalation Risk) C3 Chemical Fume Hood H2->C3 Prevents Inhalation H2->C4 Prevents Environmental Release H3 Tetrazine Group (Potential Irritant) H3->C1 Prevents Skin Contact H3->C2 Prevents Eye Contact H3->C4 Prevents Environmental Release Outcome Safe Laboratory Environment C1->Outcome C2->Outcome C3->Outcome C4->Outcome

References

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